molecular formula C10H18N2O2 B8084083 4-Isocyanato-TEMPO,Technical grade

4-Isocyanato-TEMPO,Technical grade

货号: B8084083
分子量: 198.26 g/mol
InChI 键: DMANVPALRSWRJL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Isocyanato-TEMPO,Technical grade is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-hydroxy-4-isocyanato-2,2,6,6-tetramethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(2)5-8(11-7-13)6-10(3,4)12(9)14/h8,14H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMANVPALRSWRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)N=C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Isocyanato-TEMPO from 4-amino-TEMPO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-isocyanato-TEMPO, a valuable reagent for spin-labeling applications in biological and materials science research. The synthesis involves the conversion of the primary amine, 4-amino-TEMPO, to the corresponding isocyanate using triphosgene (B27547) as a safer alternative to phosgene (B1210022) gas. This document outlines the reaction principles, detailed experimental protocols, and relevant quantitative data.

Reaction Principle

The conversion of a primary amine to an isocyanate using triphosgene proceeds through the in-situ generation of phosgene. The primary amine, in this case, 4-amino-TEMPO, reacts with the generated phosgene to form an unstable carbamoyl (B1232498) chloride intermediate. Subsequent elimination of hydrogen chloride (HCl) from this intermediate yields the desired isocyanate product, 4-isocyanato-TEMPO. A non-nucleophilic organic base, such as triethylamine (B128534), is incorporated into the reaction mixture to act as an acid scavenger, neutralizing the HCl produced.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of isocyanates from primary amines using triphosgene.[1] Optimization may be required for specific laboratory conditions and scales.

2.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
4-amino-TEMPOC₉H₁₉N₂O171.26Starting material
TriphosgeneC₃Cl₆O₃296.75Phosgene equivalent, handle with extreme caution in a well-ventilated fume hood.
Triethylamine (Et₃N)C₆H₁₅N101.19Anhydrous, as an acid scavenger.
Anhydrous Dichloromethane (B109758) (DCM)CH₂Cl₂84.93Reaction solvent, must be dry.
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01For quenching the reaction.
Brine (Saturated NaCl solution)NaCl58.44For washing the organic phase.
Anhydrous Magnesium SulfateMgSO₄120.37For drying the organic phase.
Nitrogen or Argon GasN₂ or Ar-For maintaining an inert atmosphere.

2.2. Equipment

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Condenser

  • Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)

  • Ice-water bath

  • Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

2.3. Reaction Setup

All glassware must be thoroughly dried before use to prevent the decomposition of triphosgene. The reaction should be conducted in a well-ventilated fume hood due to the hazardous nature of triphosgene and the in-situ generated phosgene.

G cluster_setup Reaction Setup Flask Three-Neck Round-Bottom Flask (with stir bar) Funnel Dropping Funnel Condenser Condenser InertGas Inert Gas Inlet Thermometer Thermometer IceBath Ice-Water Bath

Caption: Diagram of the experimental setup for the synthesis of 4-isocyanato-TEMPO.

2.4. Procedure

  • Reactant Preparation: In a three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-TEMPO (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Inert Atmosphere: Purge the reaction flask with dry nitrogen or argon gas.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Triphosgene Addition: In a separate, dry flask, dissolve triphosgene (0.4 equivalents) in anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred 4-amino-TEMPO solution over a period of 30-45 minutes. It is crucial to maintain the internal temperature of the reaction mixture below 5 °C during the addition.

  • Base Addition: After the complete addition of the triphosgene solution, add anhydrous triethylamine (2.2 equivalents) dropwise to the reaction mixture via a syringe or dropping funnel. Ensure the internal temperature does not exceed 10 °C. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Reaction Progression: Once the addition of triethylamine is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy. The formation of the isocyanate is indicated by the appearance of a strong, sharp absorption band in the 2250–2275 cm⁻¹ region of the IR spectrum and the disappearance of the N-H stretching bands of the starting amine.

2.5. Workup and Purification

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to quench any unreacted phosgene or triphosgene.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. It is important to avoid excessive heating of the flask, as isocyanates have a tendency to polymerize.

  • Purification: The crude 4-isocyanato-TEMPO can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a non-protic eluent system (e.g., a mixture of hexanes and ethyl acetate).

Quantitative Data

The following table summarizes the stoichiometry for the synthesis of 4-isocyanato-TEMPO.

ReactantMolar Equivalents
4-amino-TEMPO1.0
Triphosgene0.4
Triethylamine2.2

Note: The yield of the reaction will depend on the specific reaction conditions and purification method employed.

Signaling Pathways and Logical Relationships

The synthesis of 4-isocyanato-TEMPO from 4-amino-TEMPO can be visualized as a multi-step process involving the in-situ generation of the reactive species and subsequent nucleophilic attack and elimination.

G cluster_workflow Synthetic Workflow Start 4-amino-TEMPO Intermediate Carbamoyl Chloride Intermediate Start->Intermediate Reaction with in-situ generated phosgene Reagent1 Triphosgene Reagent1->Intermediate Reagent2 Triethylamine Byproduct Triethylammonium Chloride Reagent2->Byproduct HCl Scavenging Product 4-isocyanato-TEMPO Intermediate->Product HCl Elimination Intermediate->Byproduct

Caption: Logical workflow for the synthesis of 4-isocyanato-TEMPO.

Safety Considerations

  • Triphosgene is a toxic and moisture-sensitive substance. It should be handled with extreme care in a well-ventilated fume hood by trained personnel.

  • The reaction generates phosgene in situ, which is a highly toxic gas. Proper ventilation and safety precautions are mandatory.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The workup procedure involving quenching with sodium bicarbonate should be performed carefully to control any gas evolution.

This guide provides a foundational understanding and a practical starting point for the synthesis of 4-isocyanato-TEMPO. Researchers are encouraged to consult relevant literature and adapt the procedures to their specific needs and available resources, always prioritizing safety.

References

Synthesis of 4-Isocyanato-TEMPO: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed synthesis protocol for 4-isocyanato-TEMPO, a valuable reagent for spin-labeling and bioconjugation applications. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 4-amino-TEMPO, followed by its conversion to the target isocyanate. This document outlines detailed experimental procedures, quantitative data, and safety considerations.

Overview of the Synthetic Pathway

The synthesis of 4-isocyanato-TEMPO is achieved through a two-step reaction sequence starting from 2,2,6,6-tetramethylpiperidine (B32323). The first step involves the synthesis of the key intermediate, 4-amino-TEMPO. The subsequent step is the conversion of the amino group to an isocyanate group using a phosgene (B1210022) equivalent.

Synthesis_Pathway Start 2,2,6,6-Tetramethylpiperidine Amino_TEMPO 4-amino-TEMPO Start->Amino_TEMPO Multi-step synthesis Isocyanato_TEMPO 4-isocyanato-TEMPO Amino_TEMPO->Isocyanato_TEMPO Triphosgene (B27547), Et3N

Caption: Overall synthetic route to 4-isocyanato-TEMPO.

Experimental Protocols

Step 1: Synthesis of 4-amino-TEMPO

The synthesis of 4-amino-TEMPO from 2,2,6,6-tetramethylpiperidine is a multi-stage process involving acetylation, oxidation, and hydrolysis.[1]

Materials:

  • 2,2,6,6-Tetramethylpiperidine

  • Acetic anhydride (B1165640)

  • Diethyl ether (Et2O)

  • Sodium carbonate

  • EDTA sodium salt

  • Sodium tungstate

  • 30% Hydrogen peroxide (H₂O₂)

  • Potassium hydroxide (B78521) (KOH)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Acetylation: Dissolve 2,2,6,6-tetramethylpiperidine in diethyl ether and cool to 0 °C. Add acetic anhydride dropwise and stir for 2 hours at room temperature. The resulting white precipitate, 2,2,6,6-tetramethylpiperidin-4-yl-acetamide, is collected after removing the solvent.

  • Oxidation: The acetamide (B32628) derivative is then oxidized to the corresponding nitroxide radical. The acetamide is mixed with an aqueous solution of sodium carbonate, EDTA sodium salt, and sodium tungstate. The mixture is cooled, and a 30% aqueous solution of hydrogen peroxide is added slowly. The reaction is allowed to proceed for 72 hours at room temperature. The resulting orange precipitate, 1-oxyl-2,2,6,6-tetramethylpiperidine-4-acetamide, is filtered and dried.

  • Hydrolysis: The purified acetamide nitroxide is suspended in a 15% aqueous solution of potassium hydroxide and refluxed for 36 hours. After cooling, the solution is saturated with potassium carbonate and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated to yield 4-amino-TEMPO as a red liquid that crystallizes upon cooling.[1]

Quantitative Data for 4-amino-TEMPO Synthesis:

StepReactantReagentSolventReaction TimeTemperatureYield
Acetylation 2,2,6,6-TetramethylpiperidineAcetic anhydrideDiethyl ether2 h0 °C to RT~75%
Oxidation 2,2,6,6-tetramethylpiperidin-4-yl-acetamideH₂O₂, Na₂WO₄, EDTAWater72 h0 °C to RT~90%
Hydrolysis 1-oxyl-2,2,6,6-tetramethylpiperidine-4-acetamideKOHWater36 hReflux~92%
Step 2: Synthesis of 4-isocyanato-TEMPO from 4-amino-TEMPO

This procedure is adapted from a general method for the synthesis of isocyanates from primary amines using triphosgene, a safer alternative to phosgene gas.[2][3][4][5][6]

Safety Precautions: Triphosgene is a toxic substance and should be handled with extreme care in a well-ventilated fume hood. It can decompose to release phosgene gas, especially at elevated temperatures.[2] All glassware should be thoroughly dried before use.

Materials:

  • 4-amino-TEMPO

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous toluene (B28343) (or dichloromethane)

  • Triethylamine (B128534) (Et₃N)

  • Nitrogen or Argon gas

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Condenser

  • Inert gas inlet

Procedure:

  • Reaction Setup: Assemble a dry three-neck flask with a magnetic stirrer, a dropping funnel, and a condenser with an inert gas inlet. Purge the system with nitrogen or argon.

  • Reactant Preparation: Dissolve 4-amino-TEMPO (1.0 equivalent) in anhydrous toluene.

  • Triphosgene Addition: In a separate flask, dissolve triphosgene (approximately 0.4 equivalents) in anhydrous toluene. Transfer this solution to the dropping funnel.

  • Reaction: Cool the stirred solution of 4-amino-TEMPO to 0 °C using an ice bath. Add the triphosgene solution dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Base Addition: After the triphosgene addition is complete, add triethylamine (2.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C. A precipitate of triethylammonium (B8662869) chloride will form.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Infrared (IR) spectroscopy. A small aliquot of the reaction mixture should be filtered and its IR spectrum recorded. The formation of the isocyanate is indicated by the appearance of a strong, sharp absorption band in the 2250–2275 cm⁻¹ region and the disappearance of the N-H stretching bands of the starting amine.

  • Work-up: Once the reaction is complete, filter the mixture to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous toluene.

  • Purification: The solvent from the filtrate is removed under reduced pressure. The crude 4-isocyanato-TEMPO can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a non-polar eluent.[7][8]

Quantitative Data for 4-isocyanato-TEMPO Synthesis (Adapted):

ReactantReagentMolar Ratio (Reactant:Reagent)SolventReaction TimeTemperature
4-amino-TEMPOTriphosgene1 : 0.4Anhydrous Toluene2-4 h0 °C to RT
4-amino-TEMPOTriethylamine1 : 2.2Anhydrous Toluene-< 10 °C

Characterization of 4-isocyanato-TEMPO

Physicochemical Properties:

PropertyValue
CAS Number 88418-69-3[9][10][11]
Molecular Formula C₁₀H₁₇N₂O₂[9][10][11]
Molecular Weight 197.26 g/mol [10]
Appearance Crystalline solid[9]

Spectroscopic Data (Expected):

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of 2250–2275 cm⁻¹ corresponding to the N=C=O stretching vibration. The N-H stretching bands of the starting material (around 3300-3400 cm⁻¹) should be absent.

  • ¹H NMR Spectroscopy: Due to the paramagnetic nature of the TEMPO radical, the proton NMR signals are expected to be significantly broadened.

  • ¹³C NMR Spectroscopy: The isocyanate carbon should appear in the region of 120-130 ppm. Other signals corresponding to the piperidine (B6355638) ring carbons will also be present but may be broadened due to the radical.

Logical Workflow for Synthesis and Monitoring

Workflow cluster_prep Preparation of 4-amino-TEMPO cluster_synthesis Synthesis of 4-isocyanato-TEMPO cluster_monitoring Reaction Monitoring Acetylation Acetylation Oxidation Oxidation Acetylation->Oxidation Purification Hydrolysis Hydrolysis Oxidation->Hydrolysis Purification Amino_TEMPO_product Amino_TEMPO_product Hydrolysis->Amino_TEMPO_product Purification Reaction_Setup Reaction_Setup Amino_TEMPO_product->Reaction_Setup Dissolve in Toluene Triphosgene_Addition Triphosgene_Addition Reaction_Setup->Triphosgene_Addition Cool to 0C Base_Addition Base_Addition Triphosgene_Addition->Base_Addition Reaction_Monitoring Reaction_Monitoring Base_Addition->Reaction_Monitoring Take_Aliquot Take_Aliquot Reaction_Monitoring->Take_Aliquot IR_Analysis IR_Analysis Take_Aliquot->IR_Analysis Check_Isocyanate_Peak Check_Isocyanate_Peak IR_Analysis->Check_Isocyanate_Peak 2250-2275 cm-1 Check_Isocyanate_Peak->Reaction_Monitoring Incomplete Workup Workup Check_Isocyanate_Peak->Workup Reaction Complete Purification Purification Workup->Purification Characterization Final_Product Final_Product Purification->Final_Product Characterization

Caption: Experimental workflow for the synthesis and monitoring of 4-isocyanato-TEMPO.

This comprehensive guide provides the necessary details for the successful synthesis and handling of 4-isocyanato-TEMPO. Researchers are advised to adhere to all safety precautions, particularly when working with triphosgene.

References

An In-depth Technical Guide to the Chemical Properties of 4-Isocyanato-TEMPO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isocyanato-2,2,6,6-tetramethyl-1-piperidinyloxy, commonly known as 4-Isocyanato-TEMPO, is a stable nitroxide radical that serves as a valuable reagent in bioconjugation and spin labeling studies. Its paramount application lies in the site-specific labeling of biomolecules, particularly RNA, to enable structural and dynamic analysis by Electron Paramagnetic Resonance (EPR) spectroscopy. The isocyanate functional group provides a reactive handle for covalent attachment to nucleophilic moieties, such as primary amines, forming stable urea (B33335) linkages. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of 4-Isocyanato-TEMPO.

Core Chemical Properties

4-Isocyanato-TEMPO is a derivative of the well-known stable radical TEMPO (2,2,6,6-Tetramethylpiperidinyloxy). The presence of the unpaired electron on the nitroxide group is responsible for its paramagnetic nature, which is the basis for its use as a spin probe.

PropertyValueReference
Molecular Formula C₁₀H₁₇N₂O₂[1]
Molecular Weight 197.26 g/mol [1]
CAS Number 88418-69-3[1]
Appearance Crystalline solid[1]
Purity Typically >85%[1]
Solubility Soluble in DMF, DMSO, Ethanol, and PBS[1]
Storage Store at -20°C[2]

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of 4-Isocyanato-TEMPO is the strong absorption band corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O). This peak is typically observed in the range of 2250-2285 cm⁻¹. The exact position can be influenced by the molecular environment and solvent. For many isocyanates, this peak is sharp and isolated, making it a convenient marker for monitoring reactions involving the isocyanate group[3][4].

Functional GroupCharacteristic Absorption (cm⁻¹)
Isocyanate (-N=C=O)~2270
Electron Paramagnetic Resonance (EPR) Spectroscopy

As a nitroxide radical, 4-Isocyanato-TEMPO exhibits a characteristic three-line EPR spectrum in solution at room temperature. This pattern arises from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus (I=1). The g-factor for TEMPO and its derivatives is typically close to that of a free electron (g ≈ 2.006)[5]. The hyperfine coupling constant (aN) is sensitive to the polarity of the solvent.

Reactivity Profile

The reactivity of 4-Isocyanato-TEMPO is dominated by the electrophilic nature of the isocyanate group, which readily reacts with nucleophiles.

Reaction with Amines

Primary amines are highly reactive towards isocyanates, forming stable urea linkages. This is the most common reaction utilized for spin-labeling biomolecules. For instance, the 2'-amino group of a modified RNA readily attacks the isocyanate carbon of 4-Isocyanato-TEMPO.

cluster_reactants Reactants cluster_product Product RNA_NH2 2'-Amino Modified RNA (R-NH₂) Urea_linkage Spin-Labeled RNA (R-NH-CO-NH-TEMPO) RNA_NH2->Urea_linkage Nucleophilic Attack Isocyanato_TEMPO 4-Isocyanato-TEMPO Isocyanato_TEMPO->Urea_linkage

Reaction of 4-Isocyanato-TEMPO with a primary amine.
Reaction with Alcohols

Alcohols react with isocyanates to form urethane (B1682113) linkages. This reaction is generally slower than the reaction with primary amines and often requires a catalyst, such as a tertiary amine or an organotin compound, to proceed at a reasonable rate[6].

cluster_reactants Reactants cluster_catalyst Catalyst (Optional) cluster_product Product Alcohol Alcohol (R'-OH) Urethane_linkage Urethane-Linked TEMPO (R'-O-CO-NH-TEMPO) Alcohol->Urethane_linkage Nucleophilic Attack Isocyanato_TEMPO 4-Isocyanato-TEMPO Isocyanato_TEMPO->Urethane_linkage Catalyst e.g., Tertiary Amine Catalyst->Isocyanato_TEMPO Activation

Reaction of 4-Isocyanato-TEMPO with an alcohol.
Reaction with Water

Isocyanates can react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This is a potential side reaction and should be considered when working in aqueous or non-anhydrous conditions.

Stability and Storage

4-Isocyanato-TEMPO should be stored at -20°C to minimize degradation[2]. Isocyanates are sensitive to moisture and can react with water from the atmosphere. Therefore, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and to handle it in a dry environment. The stability of TEMPO and its derivatives can be affected by acidic conditions and high temperatures, which can lead to disproportionation or decomposition[7].

Experimental Protocols

Synthesis of 4-Isocyanato-TEMPO

4-Isocyanato-TEMPO can be synthesized from the commercially available 4-amino-TEMPO by reaction with diphosgene[8][9].

Materials:

Procedure:

  • Dissolve 4-amino-TEMPO in the anhydrous solvent under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of diphosgene in the same solvent to the cooled 4-amino-TEMPO solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or IR spectroscopy (disappearance of the N-H stretch of the amine and appearance of the N=C=O stretch of the isocyanate).

  • Upon completion, the solvent is typically removed under reduced pressure.

cluster_synthesis Synthesis of 4-Isocyanato-TEMPO Start 4-amino-TEMPO Reaction Reaction in Anhydrous Solvent Start->Reaction Reactant Diphosgene Reactant->Reaction Product Crude 4-Isocyanato-TEMPO Reaction->Product cluster_labeling Spin Labeling of RNA Start 2'-amino-RNA Reaction Incubation at -8°C, pH 8.5 Start->Reaction Reagent 4-Isocyanato-TEMPO Reagent->Reaction Extraction Chloroform Extraction Reaction->Extraction Precipitation Ethanol Precipitation Extraction->Precipitation Final_Product Purified Spin-Labeled RNA Precipitation->Final_Product

References

4-Isocyanato-TEMPO CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Isocyanato-TEMPO

For researchers, scientists, and drug development professionals, 4-Isocyanato-TEMPO is a crucial molecule for investigating the structure and dynamics of biomolecules. This technical guide provides comprehensive information on its chemical properties, synthesis, and key applications, particularly as a spin-labeling reagent.

Core Properties of 4-Isocyanato-TEMPO

4-Isocyanato-2,2,6,6-tetramethyl-1-piperidinyloxy, commonly known as 4-Isocyanato-TEMPO, is a stable nitroxide radical that serves as a valuable tool in biochemical and biophysical research. Its utility stems from the presence of both a reactive isocyanate group and a paramagnetic TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) moiety.

Quantitative Data Summary

The fundamental physicochemical properties of 4-Isocyanato-TEMPO are summarized in the table below for easy reference.

PropertyValue
CAS Number 88418-69-3[1][2][3][4]
Molecular Formula C₁₀H₁₇N₂O₂[1][2][4]
Molecular Weight 197.26 g/mol [1] (also cited as 197.3 g/mol [2] and 197.258 g/mol [4])
Appearance Orange to Very Dark Red-Brown Solid[1]
Purity >85%[2]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol (B145695): 30 mg/ml, PBS (pH 7.2): 10 mg/ml[2]
λmax 451 nm[2]

Synthesis and Commercial Availability

4-Isocyanato-TEMPO can be synthesized from 4-amino-TEMPO and diphosgene[1]. The synthesis involves the reaction of the primary amine group of 4-amino-TEMPO with diphosgene to form the isocyanate. While the synthesis is achievable in a laboratory setting, 4-Isocyanato-TEMPO is also commercially available from various chemical suppliers, which can expedite research timelines[1][2][3].

Application in Spin Labeling of Nucleic Acids

A primary application of 4-Isocyanato-TEMPO is in site-directed spin labeling (SDSL) of nucleic acids, particularly RNA, for structural and dynamic studies using Electron Paramagnetic Resonance (EPR) spectroscopy[1][2]. The isocyanate group reacts specifically with an amino group introduced at a desired position in the nucleic acid, forming a stable and rigid urea (B33335) linkage[1]. This covalent attachment of the TEMPO spin label provides a paramagnetic probe to report on the local environment, solvent accessibility, and distances within the biomolecule.

Experimental Protocol: Spin Labeling of 2'-Amino-Modified RNA

The following protocol outlines the general steps for coupling 4-Isocyanato-TEMPO to a 2'-amino-modified oligonucleotide:

  • Preparation of Reagents:

    • Dissolve the 2'-amino-modified oligonucleotide in an appropriate buffer (e.g., a buffered solution at a slightly basic pH to ensure the amino group is deprotonated and reactive).

    • Prepare a fresh solution of 4-Isocyanato-TEMPO in a compatible organic solvent like DMF or DMSO.

  • Coupling Reaction:

    • Add the 4-Isocyanato-TEMPO solution to the oligonucleotide solution. The molar ratio of the labeling reagent to the oligonucleotide should be optimized, but a molar excess of the isocyanate is typically used to ensure complete labeling.

    • Incubate the reaction mixture under controlled temperature and time. The reaction progress can be monitored using techniques like HPLC or mass spectrometry.

  • Purification of the Labeled Oligonucleotide:

    • Once the reaction is complete, the spin-labeled oligonucleotide needs to be purified from the unreacted labeling reagent and any byproducts. This is commonly achieved through methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.

  • Characterization:

    • The successful incorporation of the spin label can be confirmed by mass spectrometry, which will show a mass shift corresponding to the addition of the 4-Isocyanato-TEMPO molecule.

    • The concentration and labeling efficiency can be determined using UV-Vis spectroscopy.

The resulting 2'-ureido-linked spin-labeled nucleic acid is then ready for analysis by EPR spectroscopy to investigate its structure and dynamics[1]. This technique has been instrumental in studying systems like the HIV-1 transactivation response RNA and hammerhead ribozyme dynamics[2].

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Coupling Reaction cluster_purification Purification cluster_analysis Analysis 2_amino_RNA 2'-Amino-Modified RNA in Buffer Mixing Mix and Incubate 2_amino_RNA->Mixing Isocyanato_TEMPO 4-Isocyanato-TEMPO in DMF/DMSO Isocyanato_TEMPO->Mixing Purification_Step HPLC or Ethanol Precipitation Mixing->Purification_Step Labeled RNA Mixture Characterization Mass Spectrometry and UV-Vis Purification_Step->Characterization Purified Labeled RNA EPR EPR Spectroscopy Characterization->EPR

Caption: Workflow for spin labeling of RNA with 4-Isocyanato-TEMPO.

Reactivity with Proteins

The isocyanate group of 4-Isocyanato-TEMPO is also reactive towards nucleophilic groups on proteins, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group[5]. This reactivity allows for the spin-labeling of proteins to study their structure, dynamics, and interactions. The reaction with amino acids results in the formation of carbamoyl (B1232498) adducts[6]. While the TEMPO moiety itself can act as a scavenger of protein radicals, the isocyanate functionality provides a means for covalent attachment, making it a versatile tool for protein biochemistry[7][8]. The specific reactivity and stability of the resulting adducts can be influenced by factors such as pH and the local environment of the amino acid residue[5][6].

Signaling Pathways

Currently, there is limited specific information available in the scientific literature detailing the direct involvement of 4-Isocyanato-TEMPO in defined cellular signaling pathways. Its primary role is as an exogenous probe for biophysical studies rather than as an endogenous signaling molecule or a modulator of specific pathways. The broader class of TEMPO derivatives has been investigated for their antioxidant properties and potential to modulate redox-sensitive signaling, but these studies are not specific to the isocyanato derivative[9].

References

Solubility of 4-Isocyanato-TEMPO in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Isocyanato-TEMPO (4-isocyanato-2,2,6,6-tetramethylpiperidine-1-oxyl), a critical reagent in bioconjugation and spin-labeling studies. Understanding the solubility of this compound is paramount for its effective use in various experimental workflows, including Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural and dynamic analysis of biomolecules.

Core Topic: Solubility Profile of 4-Isocyanato-TEMPO

4-Isocyanato-TEMPO is a derivative of the stable nitroxide radical TEMPO, functionalized with a reactive isocyanate group. This feature allows for its covalent attachment to nucleophilic groups on biomolecules, such as the 2'-amino group of RNA, to introduce a spin label. The solubility of 4-Isocyanato-TEMPO in organic solvents is a crucial factor for optimizing labeling reactions, purification processes, and overall experimental success.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 4-Isocyanato-TEMPO in various solvents. This data is essential for preparing stock solutions and performing labeling reactions under optimal conditions.

SolventSolubility (mg/mL)
Dimethylformamide (DMF)30[1]
Dimethyl sulfoxide (B87167) (DMSO)30[1]
Ethanol30[1]
Phosphate-Buffered Saline (PBS), pH 7.210[1]

Note: The provided data is based on available information and may vary depending on the specific experimental conditions, such as temperature and the purity of the solute and solvent.

Experimental Protocols

General Protocol for Determining the Solubility of 4-Isocyanato-TEMPO

Given the reactive nature of the isocyanate group, a carefully designed experimental protocol is necessary to obtain reliable solubility data. The following is a general guideline, adapted from protocols for other reactive isocyanates, that can be modified for specific laboratory conditions.[2]

Objective: To determine the solubility of 4-Isocyanato-TEMPO in a given anhydrous organic solvent at a specific temperature.

Materials:

  • 4-Isocyanato-TEMPO (high purity)

  • Anhydrous organic solvent of interest

  • Inert gas (e.g., nitrogen or argon)

  • Glass vials with PTFE-lined screw caps

  • Gas-tight syringe

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Analytical balance

  • Spectrophotometer or other suitable analytical instrument for concentration determination

Procedure:

  • Sample Preparation: Under a continuous stream of inert gas, add a precise volume of the anhydrous solvent to a series of vials. Seal the vials and allow them to equilibrate to the desired temperature in a constant temperature bath.

  • Addition of Solute: Using a gas-tight syringe, carefully add incrementally increasing and known masses of 4-Isocyanato-TEMPO to each vial.

  • Equilibration: After each addition, tightly cap the vial and stir the mixture vigorously for a predetermined period to ensure that equilibrium is reached.

  • Visual Observation (Qualitative Assessment): Carefully inspect each vial for the presence of any undissolved solid. The vial with the highest concentration that shows complete dissolution provides an initial estimate of the solubility.

  • Quantitative Analysis:

    • Prepare a saturated solution by adding an excess of 4-Isocyanato-TEMPO to a vial containing a known volume of the solvent.

    • Allow the solution to stir at a constant temperature for an extended period to ensure equilibrium.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Dilute the sample with a known volume of the same anhydrous solvent.

    • Determine the concentration of 4-Isocyanato-TEMPO in the diluted sample using a pre-calibrated analytical technique (e.g., UV-Vis spectroscopy).

    • Calculate the original concentration in the saturated solution to determine the solubility.

Safety Precautions:

  • All manipulations involving 4-Isocyanato-TEMPO should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.

  • Any excess 4-Isocyanato-TEMPO and contaminated glassware should be carefully quenched with a suitable reagent, such as an alcohol solution (e.g., isopropanol).

Mandatory Visualizations

Experimental Workflow for Site-Directed Spin Labeling of RNA

The primary application of 4-Isocyanato-TEMPO is in the site-directed spin labeling of RNA for structural and dynamic studies using EPR spectroscopy. The following diagram illustrates the key steps in this experimental workflow.[3][4]

experimental_workflow cluster_synthesis Preparation of 2'-Amino-Modified RNA cluster_labeling Spin Labeling Reaction cluster_purification Purification of Labeled RNA cluster_analysis Analysis and Characterization rna_synthesis Solid-Phase RNA Synthesis (with 2'-amino-modified nucleotide) rna_deprotection Deprotection and Purification of RNA rna_synthesis->rna_deprotection labeling_reaction Reaction of 2'-Amino RNA with 4-Isocyanato-TEMPO rna_deprotection->labeling_reaction prepare_reagents Prepare 4-Isocyanato-TEMPO Solution in Anhydrous Solvent prepare_reagents->labeling_reaction hplc_purification HPLC Purification of Spin-Labeled RNA labeling_reaction->hplc_purification desalting Desalting of Labeled RNA hplc_purification->desalting mass_spec Mass Spectrometry (Verification of Labeling) desalting->mass_spec epr_spectroscopy EPR Spectroscopy (Structural & Dynamic Analysis) desalting->epr_spectroscopy

Caption: Workflow for RNA spin labeling with 4-Isocyanato-TEMPO.

This guide provides essential information on the solubility of 4-Isocyanato-TEMPO for researchers and professionals in the fields of biochemistry, molecular biology, and drug development. A thorough understanding of its solubility characteristics is fundamental to the successful application of this versatile spin-labeling reagent in advanced structural and dynamic studies of biomolecules.

References

The Mechanism of 4-Isocyanato-TEMPO as a Spin Label: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and application of 4-Isocyanato-TEMPO as a spin label for studying the structure and dynamics of biomolecules. The content herein is curated for professionals in research and drug development, offering detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding and practical application of this powerful technique.

Introduction to 4-Isocyanato-TEMPO Spin Labeling

Site-directed spin labeling (SDSL) is a powerful biophysical technique that utilizes a paramagnetic probe, or "spin label," to introduce an unpaired electron into a specific site within a biomolecule. This allows for the investigation of the local environment, solvent accessibility, secondary and tertiary structure, and conformational changes of proteins and nucleic acids using Electron Paramagnetic Resonance (EPR) spectroscopy. 4-Isocyanato-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Isocyanato-TEMPO) is a versatile spin labeling reagent due to the high reactivity of its isocyanate group towards primary amines, forming stable urea (B33335) linkages.

The TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moiety is a stable nitroxide radical. The unpaired electron is localized in the N-O bond, and its EPR spectrum is sensitive to the rotational motion of the nitroxide. When 4-Isocyanato-TEMPO is covalently attached to a biomolecule, the dynamics of the spin label, and thus the shape of the EPR spectrum, are influenced by the local structure and dynamics of the biomolecule at the attachment site.

Synthesis of 4-Isocyanato-TEMPO

4-Isocyanato-TEMPO is synthesized from its precursor, 4-amino-TEMPO, through a reaction with a phosgene (B1210022) equivalent, typically diphosgene or triphosgene (B27547). The use of triphosgene, a solid, is generally preferred for safety reasons over the highly toxic phosgene gas. The reaction involves the conversion of the primary amine into an isocyanate group.

Synthesis_of_4_Isocyanato_TEMPO cluster_reactants Reactants cluster_process Reaction cluster_products Products Reactant1 4-Amino-TEMPO Process Phosgenation Reactant1->Process Reactant2 Triphosgene (or Diphosgene) Reactant2->Process Reactant3 Non-nucleophilic base (e.g., Triethylamine) Reactant3->Process Product1 4-Isocyanato-TEMPO Process->Product1 Product2 Triethylammonium (B8662869) chloride Process->Product2

Caption: Synthesis of 4-Isocyanato-TEMPO from 4-amino-TEMPO.

Experimental Protocol: Synthesis of 4-Isocyanato-TEMPO

This protocol is adapted from procedures for the synthesis of isocyanates from primary amines using triphosgene.[1]

Materials:

  • 4-amino-TEMPO

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous toluene (B28343) (or dichloromethane)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, dissolve 4-amino-TEMPO (1.0 equivalent) in anhydrous toluene.

  • Addition of Base: Add triethylamine (2.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Preparation of Triphosgene Solution: In a separate dry flask, dissolve triphosgene (0.4 equivalents) in anhydrous toluene.

  • Addition of Triphosgene: Slowly add the triphosgene solution dropwise to the stirred 4-amino-TEMPO solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours.

  • Work-up:

    • Filter the reaction mixture to remove the triethylammonium chloride precipitate.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the solution and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it may generate phosgene in situ. Appropriate personal protective equipment (PPE) should be worn at all times.

Mechanism of Spin Labeling

The primary mechanism of 4-Isocyanato-TEMPO as a spin label is the nucleophilic addition of a primary amine to the highly electrophilic carbon atom of the isocyanate group. This reaction forms a stable and chemically robust urea linkage. In proteins, the most common sites for this reaction are the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus.[2][3] The reaction with the hydroxyl groups of serine, threonine, and tyrosine to form a urethane (B1682113) linkage is also possible but generally less favorable under physiological conditions.[4]

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Isocyanate 4-Isocyanato-TEMPO (R-N=C=O) Urea Urea Linkage (R-NH-CO-NH-Protein) Isocyanate->Urea Nucleophilic Addition Amine Primary Amine (Protein-NH₂) Amine->Urea

Caption: Reaction of 4-Isocyanato-TEMPO with a primary amine.

The reactivity of isocyanates with amino groups is pH-dependent. At neutral or slightly basic pH, the deprotonated form of the primary amines is more nucleophilic, favoring the reaction.

Experimental Protocol: Spin Labeling of a Protein

This is a general protocol for labeling a protein with 4-Isocyanato-TEMPO. Optimization may be required for specific proteins.[5][6]

Materials:

  • Purified protein with accessible primary amine groups

  • 4-Isocyanato-TEMPO

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5-8.0). Note: Avoid buffers containing primary amines like Tris.

  • Desalting column (e.g., PD-10)

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into the labeling buffer to a concentration of 1-10 mg/mL.

  • Spin Label Preparation: Prepare a stock solution of 4-Isocyanato-TEMPO in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the 4-Isocyanato-TEMPO stock solution to the protein solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Removal of Unreacted Label:

    • Pass the reaction mixture through a desalting column equilibrated with the desired storage buffer to separate the labeled protein from the unreacted spin label.

  • Characterization:

    • Determine the labeling efficiency by EPR spectroscopy or mass spectrometry.

    • Confirm the integrity and activity of the labeled protein using appropriate functional assays.

EPR Spectroscopy of Spin-Labeled Biomolecules

The EPR spectrum of a nitroxide spin label provides information about its rotational mobility. A rapidly tumbling spin label in a low-viscosity solution will exhibit a sharp three-line spectrum. Conversely, a highly immobilized spin label will produce a broad, anisotropic spectrum. The shape of the spectrum is characterized by several parameters, including the g-factor and the hyperfine coupling constant (A).

Experimental Protocol: EPR Data Acquisition

This is a general protocol for acquiring continuous-wave (CW) EPR data for a spin-labeled protein sample.[7][8]

Equipment:

  • X-band EPR spectrometer

  • Capillary tubes

  • Liquid nitrogen dewar (for frozen samples)

Procedure:

  • Sample Preparation: Concentrate the spin-labeled protein sample to a suitable concentration (typically 50-200 µM).

  • Loading the Sample: Load the sample into a capillary tube.

  • Spectrometer Setup:

    • Tune the microwave bridge and the resonator.

    • Set the microwave frequency and power.

    • Set the magnetic field sweep width and center field.

    • Set the modulation frequency and amplitude.

    • Set the time constant and conversion time.

  • Data Acquisition:

    • For room temperature measurements, place the capillary in the resonator.

    • For frozen solution measurements, flash-freeze the sample in liquid nitrogen and place it in a dewar within the resonator.

    • Acquire the EPR spectrum. Multiple scans may be averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum can be analyzed to determine the mobility of the spin label and to extract information about the local environment.

Quantitative Data

The following tables summarize key quantitative data related to 4-Isocyanato-TEMPO and its use as a spin label.

Table 1: Synthesis and Labeling Reaction Parameters

ParameterValue/RangeReference
Synthesis
Reactant Molar Ratio (4-amino-TEMPO:Triphosgene)1 : 0.4[1]
Typical Yield>90%[9]
Protein Labeling
Molar Excess of Label10-20 fold[6]
Reaction Time2-4 hours (RT) or overnight (4°C)[5]
Typical Labeling Efficiency40-90% (protein dependent)[10][11]

Table 2: EPR Spectroscopic Parameters for TEMPO Derivatives

ParameterTypical Value (in solution)Reference
g-factor (isotropic) ~2.006[12]
gₓₓ~2.009 - 2.010[13]
gᵧᵧ~2.006[13]
gzz~2.002 - 2.003[13]
Hyperfine Coupling Constant (Aiso) for ¹⁴N 15-17 G (42-48 MHz)
Aₓₓ~6-7 G[13]
Aᵧᵧ~6-7 G[13]
Azz~32-36 G[13]

Note: The exact values of g and A are sensitive to the polarity and proticity of the local environment.

Workflow and Applications

The overall workflow for using 4-Isocyanato-TEMPO as a spin label involves synthesis of the label, covalent attachment to the biomolecule of interest, purification of the conjugate, and subsequent analysis by EPR spectroscopy.

Workflow A Synthesis of 4-Isocyanato-TEMPO C Spin Labeling Reaction A->C B Protein Expression and Purification B->C D Purification of Labeled Protein C->D E EPR Spectroscopy D->E F Data Analysis and Structural Interpretation E->F

Caption: General workflow for site-directed spin labeling.

Applications in Drug Development and Research:

  • Characterizing Protein-Ligand Interactions: Changes in the EPR spectrum upon ligand binding can reveal conformational changes in the protein.

  • Mapping Protein Structure: By introducing two spin labels, the distance between them can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER), providing structural constraints.

  • Investigating Protein Dynamics: The mobility of the spin label provides insights into the flexibility of the protein backbone and side chains.

  • Studying Protein Folding and Misfolding: SDSL-EPR can be used to monitor the structural changes that occur during protein folding and aggregation.

  • Probing Membrane Protein Structure and Function: Spin labeling is a powerful tool for studying the structure and dynamics of membrane-embedded proteins in a native-like environment.

Conclusion

4-Isocyanato-TEMPO is a valuable tool for researchers and drug development professionals for the site-directed spin labeling of proteins and other biomolecules. Its straightforward synthesis, specific reactivity with primary amines, and the sensitivity of the TEMPO moiety's EPR spectrum to the local environment make it a powerful probe for investigating molecular structure and dynamics. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for the successful application of this technique.

References

The Unseen Dance: A Technical Guide to TEMPO Derivatives for Spin Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, understanding the structure, dynamics, and interactions of biomolecules is paramount. Site-directed spin labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy has emerged as a powerful technique to illuminate these molecular ballets. At the heart of this technique lies the spin label, a small paramagnetic molecule that acts as a reporter. Among the most versatile and widely used spin labels are derivatives of 2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as TEMPO. This in-depth technical guide provides a comprehensive overview of TEMPO derivatives for spin labeling, detailing their synthesis, application, and the interpretation of the data they yield.

Core Principles of TEMPO-Based Spin Labeling

Spin labels are stable free radicals that can be covalently attached to a specific site in a biomolecule, such as a protein or nucleic acid.[1] The unpaired electron of the nitroxide group in TEMPO derivatives serves as a sensitive probe of its local environment.[1] When the labeled biomolecule is analyzed by EPR spectroscopy, the resulting spectrum provides a wealth of information about the labeled site, including:

  • Solvent Accessibility: The degree of exposure of the labeled site to the surrounding solvent.

  • Local Dynamics: The mobility of the spin label, which reflects the flexibility of the biomolecular backbone and side chains in that region.

  • Inter-residue Distances: By introducing two spin labels, the distance between them can be measured, typically in the range of 8 to 80 Å, using pulsed EPR techniques like Double Electron-Electron Resonance (DEER).

  • Conformational Changes: Alterations in protein or nucleic acid conformation upon ligand binding, folding, or interaction with other molecules can be monitored through changes in the EPR spectrum.

The power of SDSL lies in its ability to provide site-specific information on large and complex biomolecular systems that may be challenging to study by other structural biology techniques like X-ray crystallography or NMR spectroscopy.[2]

A Toolkit of TEMPO Derivatives

A variety of TEMPO derivatives have been synthesized, each with a specific reactive group designed to target a particular functional group on a biomolecule. The choice of derivative depends on the target biomolecule and the specific research question.

Derivative NameReactive GroupTarget Functional GroupPrimary Application
MTSL ((1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) Methanethiosulfonate) MethanethiosulfonateThiol (-SH)Site-directed spin labeling of cysteine residues in proteins.
4-Isocyanato-TEMPO Isocyanate (-NCO)Amine (-NH2)Labeling of 2'-amino groups in nucleic acids and lysine (B10760008) residues in proteins.
TEMPO-Azide Azide (-N3)Alkyne"Click chemistry" conjugation to alkyne-modified biomolecules.[3]
TEMPO-TEG-Azide Azide (-N3) with a tetraethylene glycol linkerAlkyne"Click chemistry" with a flexible, long linker to probe the general environment of a biomolecule.[3]
4-Amino-TEMPO Amine (-NH2)Carboxylic acids (after activation), aldehydes, ketonesPrecursor for synthesis of other derivatives; can be coupled to other molecules.
4-Carboxy-TEMPO Carboxylic acid (-COOH)Amines (after activation)Labeling of amine-containing molecules.
4-Hydroxy-TEMPO (TEMPOL) Hydroxyl (-OH)-Often used as a soluble spin probe to study solution properties.

Experimental Protocols

Detailed methodologies are crucial for successful spin labeling experiments. Below are representative protocols for the synthesis of a key TEMPO derivative and for the labeling of proteins and oligonucleotides.

Synthesis of 4-Isocyanato-TEMPO from 4-Amino-TEMPO

This protocol describes the synthesis of a key reagent for labeling amine groups.

Materials:

  • 4-Amino-TEMPO

  • Diphosgene or Triphosgene (B27547)

  • Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

  • Inert gas atmosphere (e.g., argon or nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: Dissolve 4-Amino-TEMPO in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Addition of Phosgene Equivalent: Slowly add a solution of diphosgene or triphosgene in the same anhydrous solvent to the cooled 4-Amino-TEMPO solution with vigorous stirring. The molar ratio should be carefully controlled.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield pure 4-isocyanato-TEMPO.

  • Characterization: The final product should be characterized by appropriate analytical techniques, such as mass spectrometry and infrared spectroscopy (to confirm the presence of the isocyanate group).

Site-Directed Spin Labeling of a Cysteine Residue in a Protein with MTSL

This protocol outlines the steps for labeling a specific cysteine residue in a protein.

Materials:

  • Purified protein with a single cysteine residue

  • MTSL (methanethiosulfonate spin label)

  • Labeling buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Reducing agent (e.g., DTT or TCEP)

  • Desalting column

  • Acetonitrile (B52724) or DMSO for MTSL stock solution

Procedure:

  • Protein Preparation: The purified protein should be in a suitable buffer. If the protein has been stored in the presence of a reducing agent like DTT, it must be removed to prevent it from reacting with the MTSL.

  • Reduction of Cysteine: Incubate the protein with a 5-10 fold molar excess of a reducing agent (e.g., DTT) for 30-60 minutes at room temperature to ensure the target cysteine is in its reduced, reactive state.

  • Removal of Reducing Agent: Remove the reducing agent using a desalting column equilibrated with the labeling buffer.

  • Labeling Reaction: Immediately after removing the reducing agent, add a 10-20 fold molar excess of MTSL (from a concentrated stock solution in acetonitrile or DMSO) to the protein solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or overnight at 4°C. The optimal time and temperature may need to be determined empirically.

  • Removal of Excess Label: After the incubation period, remove the unreacted MTSL using a desalting column or dialysis against the desired buffer for subsequent experiments.

  • Verification of Labeling: The efficiency of the labeling reaction should be verified. This can be done by mass spectrometry, where a mass increase of approximately 185 Da per MTSL molecule is expected. Alternatively, the labeling efficiency can be quantified by comparing the double integral of the EPR spectrum of the labeled protein with that of a known concentration of a nitroxide standard.

Spin Labeling of an Alkyne-Modified Oligonucleotide via Click Chemistry

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling oligonucleotides.[4]

Materials:

  • Alkyne-modified oligonucleotide

  • TEMPO-Azide

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., TBTA or THPTA)

  • Reaction buffer (e.g., phosphate buffer)

  • DMSO or other suitable organic solvent for dissolving reagents

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-modified oligonucleotide in water or buffer.

    • Prepare a stock solution of TEMPO-Azide in DMSO.

    • Prepare stock solutions of CuSO4, sodium ascorbate (B8700270), and the copper ligand in water or a suitable buffer.[5]

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified oligonucleotide, TEMPO-Azide, the copper ligand, and CuSO4.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC.

  • Purification: Once the reaction is complete, the spin-labeled oligonucleotide is purified from the excess reagents and catalyst. This is typically achieved by ethanol (B145695) precipitation followed by HPLC or polyacrylamide gel electrophoresis (PAGE).

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships involved in TEMPO spin labeling, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow_protein_labeling cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_verification Verification start Purified Protein (with single Cys) reduce Reduce Cysteine (with DTT/TCEP) start->reduce remove_dtt Remove Reducing Agent (Desalting Column) reduce->remove_dtt add_mtsl Add MTSL (10-20x molar excess) remove_dtt->add_mtsl incubate Incubate (1-2h RT or O/N 4°C) add_mtsl->incubate remove_excess Remove Excess Label (Desalting/Dialysis) incubate->remove_excess verify Verify Labeling (Mass Spec / EPR) remove_excess->verify final_product Spin-Labeled Protein verify->final_product

Caption: Workflow for site-directed spin labeling of a protein with MTSL.

click_chemistry_workflow cluster_reaction Click Reaction cluster_purification Purification reagents Reactants: - Alkyne-modified Oligonucleotide - TEMPO-Azide mix Combine Reactants and Catalyst System reagents->mix catalyst_system Catalyst System: - CuSO4 - Sodium Ascorbate (Reducing Agent) - Copper Ligand (e.g., TBTA) catalyst_system->mix incubate Incubate at Room Temperature mix->incubate purify Purify Labeled Oligonucleotide (Ethanol Precipitation & HPLC/PAGE) incubate->purify final_product Spin-Labeled Oligonucleotide purify->final_product

Caption: General workflow for labeling an oligonucleotide using click chemistry.

sds_epr_logic cluster_info Information Obtained biomolecule Biomolecule of Interest (Protein or Nucleic Acid) sds Site-Directed Spin Labeling (Introduce TEMPO derivative) biomolecule->sds labeled_biomolecule Spin-Labeled Biomolecule sds->labeled_biomolecule epr_spectroscopy EPR Spectroscopy labeled_biomolecule->epr_spectroscopy epr_spectrum EPR Spectrum epr_spectroscopy->epr_spectrum dynamics Local Dynamics epr_spectrum->dynamics accessibility Solvent Accessibility epr_spectrum->accessibility distance Inter-spin Distance (with double labeling) epr_spectrum->distance conformation Conformational Changes epr_spectrum->conformation

Caption: Logical flow from biomolecule to structural insights using SDSL-EPR.

Data Presentation and Interpretation

The shape and parameters of the EPR spectrum of a TEMPO spin label are highly sensitive to its rotational motion. This motion, in turn, is dictated by the local environment of the labeled site.

  • Fast Tumbling (Low Viscosity/High Flexibility): In a low-viscosity environment or at a highly flexible site, the spin label tumbles rapidly, resulting in a sharp three-line EPR spectrum. The rotational correlation time (τc) is short.

  • Slow Tumbling (High Viscosity/Restricted Motion): In a more viscous environment or at a sterically hindered site, the rotational motion of the spin label is restricted. This leads to a broadening of the spectral lines and a more complex lineshape. The rotational correlation time (τc) is long.

  • Immobilized (Rigid Environment): In a rigid or "frozen" state, the spin label is essentially immobile, giving rise to a broad, anisotropic "powder" spectrum.

The following table summarizes key EPR spectral parameters that can be extracted and their interpretation:

EPR Spectral ParameterDescriptionInterpretation
g-factor The position of the center of the EPR spectrum.Provides information about the electronic environment of the nitroxide radical.
Hyperfine Coupling Constant (A) The splitting between the spectral lines, arising from the interaction of the unpaired electron with the nitrogen nucleus.Sensitive to the polarity of the local environment.
Rotational Correlation Time (τc) A measure of the timescale of the rotational motion of the spin label.Reflects the local viscosity and the flexibility of the attachment site.
Linewidth The width of the individual spectral lines.Influenced by the rate of motion and interactions with other paramagnetic species (e.g., molecular oxygen).

By analyzing these parameters, researchers can gain quantitative insights into the structure and dynamics of the labeled biomolecule. For instance, a change in the hyperfine coupling constant upon ligand binding can indicate a change in the polarity of the binding pocket. Similarly, a decrease in the rotational correlation time might suggest an increase in the flexibility of a particular protein loop.

Conclusion

TEMPO derivatives have become indispensable tools in the study of biomolecular structure and function. Their chemical versatility allows for their site-specific incorporation into a wide range of biomolecules, and the sensitivity of their EPR spectra to the local environment provides a powerful means of probing molecular dynamics and interactions. As new derivatives and EPR techniques continue to be developed, the "unseen dance" of molecules will become increasingly visible, paving the way for new discoveries in basic research and the development of novel therapeutics.

References

An In-depth Technical Guide to the Reaction of 4-Isocyanato-TEMPO with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between 4-Isocyanato-TEMPO and primary amines. This reaction is a cornerstone of site-directed spin labeling (SDSL), a powerful biophysical technique used to investigate the structure, dynamics, and interactions of macromolecules. By covalently attaching the stable nitroxyl (B88944) radical TEMPO to a molecule of interest, researchers can employ Electron Paramagnetic Resonance (EPR) spectroscopy to gain insights crucial for drug discovery and development.

Core Reaction Mechanism

The fundamental reaction between 4-Isocyanato-TEMPO and a primary amine is a nucleophilic addition. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isocyanate group (-N=C=O). This forms a stable urea (B33335) linkage (-NH-CO-NH-), covalently bonding the TEMPO moiety to the target molecule.

The reaction is generally rapid and proceeds efficiently under mild conditions, making it highly suitable for modifying sensitive biological molecules. Primary aliphatic amines are particularly reactive with isocyanates. The reaction requires no catalyst and is chemoselective for primary and secondary amines over other functional groups like alcohols or thiols under typical conditions.

G A Dissolve Amine Substrate in Aqueous Buffer (pH 8.5) B Prepare fresh solution of 4-Isocyanato-TEMPO in Acetonitrile A->B C Add TEMPO solution dropwise to the amine solution with stirring B->C D React for 12-16 hours at room temperature in the dark C->D E Purify the TEMPO-labeled adduct (e.g., via HPLC or precipitation) D->E F Characterize the final product (e.g., Mass Spectrometry, EPR) E->F G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis & Insight A Drug with Primary Amine C TEMPO-Labeled Drug A->C B 4-Isocyanato-TEMPO B->C E Drug-Target Interaction C->E D Biological Target (e.g., Protein) D->E F EPR Spectroscopy Analysis E->F G Structural & Dynamic Data (Binding, Conformation) F->G

A Technical Guide to 4-Isocyanato-TEMPO: Unveiling the Critical Differences Between Technical and High Purity Grades for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of 4-Isocyanato-TEMPO, a critical spin-labeling reagent. The focus of this guide is to elucidate the distinctions between technical grade and high purity 4-Isocyanato-TEMPO, enabling informed decisions for experimental design and application.

Introduction to 4-Isocyanato-TEMPO

4-Isocyanato-2,2,6,6-tetramethyl-1-piperidinyloxy, or 4-Isocyanato-TEMPO, is a stable nitroxyl (B88944) radical that serves as a valuable tool in various scientific disciplines. Its primary application lies in the spin-labeling of biomolecules, such as RNA, for structural and dynamic analysis using Electron Paramagnetic Resonance (EPR) spectroscopy. The isocyanate functional group allows for covalent attachment to nucleophilic sites on target molecules.

The selection of the appropriate grade of 4-Isocyanato-TEMPO is paramount to the success and reproducibility of research outcomes. This guide will delineate the key characteristics, potential impurities, and analytical considerations for both technical and high purity grades.

Technical Grade vs. High Purity: A Comparative Analysis

The primary distinction between technical and high purity grades of 4-Isocyanato-TEMPO lies in their level of purity and the presence of impurities. While "high purity" is often defined by a specific percentage (e.g., >85%), "technical grade" implies a product suitable for general applications where high purity is not a critical requirement.

FeatureTechnical GradeHigh Purity Grade
Purity Variable, generally lower than high purity grade. May contain significant levels of impurities.Typically >85% purity.[1][2]
Appearance May vary from orange to a very dark red-brown solid.[3]Crystalline solid.[1]
Potential Impurities - Unreacted 4-amino-TEMPO- Byproducts from the phosgenation reaction- Dimeric or polymeric isocyanates- Residual solvents- Trace amounts of starting materials- Minimal side-reaction products
Recommended Use - Initial exploratory studies- Applications where absolute quantification is not critical- Large-scale reactions where cost is a primary factor- Quantitative EPR studies- Experiments requiring high reproducibility and accuracy- Labeling of sensitive biological samples

Synthesis and Potential Impurities

The synthesis of 4-Isocyanato-TEMPO typically involves the reaction of 4-amino-TEMPO with a phosgene (B1210022) equivalent. Understanding this process is crucial for anticipating potential impurities that may be present in the final product, particularly in the technical grade material.

Synthesis_Pathway cluster_synthesis Synthesis of 4-Isocyanato-TEMPO 4-amino-TEMPO 4-amino-TEMPO Reaction Phosgenation 4-amino-TEMPO->Reaction Phosgene_Equivalent Phosgene or Phosgene Equivalent Phosgene_Equivalent->Reaction 4-Isocyanato-TEMPO_Crude Crude 4-Isocyanato-TEMPO Reaction->4-Isocyanato-TEMPO_Crude Impurities Potential Impurities: - Unreacted 4-amino-TEMPO - Di-TEMPO-urea - Hydrolyzed isocyanate (amine) - Polymeric byproducts Reaction->Impurities Purification Purification (e.g., Chromatography, Distillation) 4-Isocyanato-TEMPO_Crude->Purification Technical_Grade_Product Technical Grade 4-Isocyanato-TEMPO 4-Isocyanato-TEMPO_Crude->Technical_Grade_Product High_Purity_Product High Purity 4-Isocyanato-TEMPO Purification->High_Purity_Product

Synthesis pathway of 4-Isocyanato-TEMPO and potential impurities.

The primary impurity of concern is unreacted 4-amino-TEMPO, which can compete with the desired isocyanate for binding sites on the target molecule. Other potential impurities include the corresponding urea (B33335) formed by the reaction of the isocyanate with any water present, and di-TEMPO-urea from the reaction of 4-isocyanato-TEMPO with unreacted 4-amino-TEMPO. Technical grade material may contain higher levels of these byproducts.

Experimental Protocols: Analytical Characterization

To ensure the quality and suitability of 4-Isocyanato-TEMPO for a specific application, a thorough analytical characterization is essential. The following are key experimental methods for assessing purity and identity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful technique for identifying the isocyanate functional group.

  • Sample Preparation: Prepare a KBr pellet of the solid sample or acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample in the mid-infrared range (4000-400 cm⁻¹).

  • Key Spectral Features:

    • A strong, sharp absorption band around 2270-2250 cm⁻¹ is characteristic of the N=C=O stretching vibration of the isocyanate group.

    • The absence of significant broad peaks in the 3500-3300 cm⁻¹ region indicates the absence of substantial amounts of amine (from unreacted starting material or hydrolysis) or alcohol impurities.

FTIR_Workflow cluster_ftir FTIR Analysis Workflow Sample 4-Isocyanato-TEMPO Sample Preparation Sample Preparation (KBr Pellet or ATR) Sample->Preparation FTIR_Spectrometer FTIR Spectrometer Preparation->FTIR_Spectrometer Spectrum Acquire IR Spectrum FTIR_Spectrometer->Spectrum Analysis Analyze Spectrum Spectrum->Analysis Isocyanate_Peak Identify N=C=O stretch (~2260 cm⁻¹) Analysis->Isocyanate_Peak Impurity_Check Check for Amine/Alcohol (3500-3300 cm⁻¹) Analysis->Impurity_Check Grade_Selection_Flowchart cluster_decision Grade Selection Flowchart Start Start Question1 Is quantitative analysis required? Start->Question1 Question2 Is high reproducibility critical? Question1->Question2 No Use_High_Purity Use High Purity Grade Question1->Use_High_Purity Yes Question3 Is the biological sample sensitive? Question2->Question3 No Question2->Use_High_Purity Yes Question4 Is cost a major constraint? Question3->Question4 No Question3->Use_High_Purity Yes Question4->Use_High_Purity No Consider_Technical Consider Technical Grade (with characterization) Question4->Consider_Technical Yes End End Use_High_Purity->End Consider_Technical->End

References

Commercial Availability and Technical Applications of 4-Isocyanato-TEMPO: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 4-Isocyanato-TEMPO, a crucial reagent for researchers in life sciences, particularly those involved in the study of nucleic acids. This document details its commercial availability, key technical specifications, and established experimental protocols for its primary application as a spin-labeling agent for RNA analysis via Electron Paramagnetic Resonance (EPR) spectroscopy.

Commercial Availability

4-Isocyanato-TEMPO, identified by CAS number 88418-69-3, is readily available from several reputable chemical suppliers. Researchers can procure this reagent from companies including Santa Cruz Biotechnology, TargetMol (distributed by BioCat and Biomol.com), Pharmaffiliates, and Cayman Chemical (also available through Biomol.com). This widespread availability facilitates its integration into various research and development workflows.

Technical Data

A comprehensive summary of the key quantitative data for 4-Isocyanato-TEMPO is presented in Table 1. This information is crucial for experimental planning, safety considerations, and data analysis.

PropertyValueCitations
CAS Number 88418-69-3[1][2][3][4]
Molecular Formula C₁₀H₁₇N₂O₂•[1][2][3][4]
Molecular Weight ~197.26 g/mol [1][2][3]
Appearance Orange to Very Dark Red-Brown Solid[3]
Purity >85%[1][4]
Storage Conditions 2-8°C, under inert atmosphere, hygroscopic[3]

Core Application: Spin-Labeling of RNA for EPR Spectroscopy

The primary application of 4-Isocyanato-TEMPO is as a spin-labeling reagent, particularly for the site-specific modification of RNA. The stable nitroxide radical within the TEMPO moiety allows for the analysis of the structure, dynamics, and conformational changes of RNA molecules using Electron Paramagnetic Resonance (EPR) spectroscopy.[1][4] The isocyanate group reacts specifically with primary amino groups, such as those introduced at the 2'-position of a nucleotide, to form a stable urea (B33335) linkage.[5]

Experimental Workflow for RNA Labeling

The general workflow for labeling 2'-amino-modified RNA with 4-Isocyanato-TEMPO and subsequent analysis is depicted in the following diagram.

experimental_workflow cluster_synthesis RNA Preparation cluster_labeling Spin-Labeling Reaction cluster_purification Purification cluster_analysis Analysis 2_amino_RNA 2'-Amino-Modified RNA Reaction Labeling Reaction (-8°C, Boric Acid Buffer pH 8.6) 2_amino_RNA->Reaction RNA Substrate Isocyanato_TEMPO 4-Isocyanato-TEMPO (in DMF) Isocyanato_TEMPO->Reaction Labeling Reagent Purification_Steps Purification (e.g., Ethanol (B145695) Precipitation, HPLC) Reaction->Purification_Steps Crude Product Labeled_RNA Spin-Labeled RNA Purification_Steps->Labeled_RNA Purified Product EPR_Spectroscopy EPR Spectroscopy Labeled_RNA->EPR_Spectroscopy Sample Data_Analysis Structural & Dynamic Information EPR_Spectroscopy->Data_Analysis Spectral Data

Fig. 1: Experimental workflow for spin-labeling RNA.
Detailed Experimental Protocol: Labeling of 2'-Amino-Modified RNA

The following protocol is a detailed methodology for the covalent attachment of 4-Isocyanato-TEMPO to a 2'-amino-modified RNA oligonucleotide.

Materials:

  • 2'-amino-modified RNA (e.g., 5′-GACCUCG(2′-NH₂U)AUCGUG-3′)

  • 4-Isocyanato-TEMPO

  • Dimethylformamide (DMF), anhydrous

  • Boric acid buffer (70 mM, pH 8.6)

  • Formamide (B127407)

  • Rock salt/ice water bath

  • Standard laboratory equipment for RNA handling and purification (e.g., phenol/chloroform, ethanol, HPLC system)

Procedure:

  • RNA Preparation: To a solution of the 2'-amino-modified RNA (30 nmol), which has been previously precipitated to exchange ammonium (B1175870) ions with sodium ions, in boric acid buffer (15 µL, 70 mM, pH 8.6), add formamide (9 µL).[5]

  • Reaction Setup: Cool the resulting RNA solution in a rock salt/ice water bath to -8 °C.[5] It is advisable to perform this reaction in a cold room (4 °C) to maintain a low temperature during reagent transfers.[5]

  • Labeling Reagent Preparation: Prepare a solution of 4-Isocyanato-TEMPO in anhydrous DMF. The exact concentration will depend on the scale of the reaction and should be optimized.

  • Labeling Reaction: Add the 4-Isocyanato-TEMPO solution to the cooled RNA solution. The reaction proceeds via the nucleophilic attack of the 2'-amino group on the isocyanate, forming a stable urea linkage.

  • Reaction Quenching and Purification: After the desired reaction time (which may require optimization), the reaction can be quenched. The spin-labeled RNA is then purified from unreacted labeling reagent and other components. Standard RNA purification methods such as phenol/chloroform extraction followed by ethanol precipitation can be employed.[6] For higher purity, purification by high-performance liquid chromatography (HPLC) is recommended.[2]

Reaction Mechanism

The underlying chemical transformation in the labeling process is the reaction between the isocyanate group of 4-Isocyanato-TEMPO and the primary amino group on the modified RNA.

reaction_mechanism cluster_reactants Reactants cluster_product Product RNA_NH2 RNA-2'-NH₂ Urea_Linkage RNA-2'-NH-C(=O)-NH-TEMPO RNA_NH2->Urea_Linkage plus + Isocyanato_TEMPO O=C=N-TEMPO Isocyanato_TEMPO->Urea_Linkage

Fig. 2: Reaction of 4-Isocyanato-TEMPO with a 2'-amino group.

Analysis by Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species, such as the nitroxide radical in TEMPO.[7] When 4-Isocyanato-TEMPO is incorporated into an RNA molecule, the resulting EPR spectrum provides valuable information about the local environment of the spin label, including its mobility and accessibility to the solvent. By introducing two spin labels at different sites within an RNA molecule, distance measurements between the labels can be performed using pulsed EPR techniques like Pulsed Electron-Electron Double Resonance (PELDOR or DEER), providing insights into the global fold and conformational changes of the RNA.[2]

A typical EPR spectrum of a TEMPO-labeled RNA will show characteristic hyperfine splitting due to the interaction of the unpaired electron with the nitrogen nucleus. The shape and width of the spectral lines are sensitive to the rotational motion of the nitroxide radical, which in turn is influenced by the dynamics of the RNA molecule to which it is attached.

Conclusion

4-Isocyanato-TEMPO is a commercially accessible and indispensable tool for researchers investigating the structure and dynamics of RNA. The well-established protocols for its use in spin-labeling, coupled with the power of EPR spectroscopy, provide a robust platform for gaining critical insights into the function of these vital biological macromolecules. This guide serves as a foundational resource for the effective implementation of 4-Isocyanato-TEMPO in drug discovery and fundamental biological research.

References

safety and handling of 4-Isocyanato-TEMPO

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of 4-Isocyanato-TEMPO

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isocyanato-2,2,6,6-tetramethyl-1-piperidinyloxy, or 4-Isocyanato-TEMPO, is a stable nitroxyl (B88944) radical and a valuable spin-labeling reagent.[1][2] Its utility in labeling biomolecules like RNA for analysis by Electron Paramagnetic Resonance (EPR) spectroscopy makes it a significant tool in biochemical and structural biology research.[2] The molecule combines the stable free radical properties of the TEMPO (2,2,6,6-tetramethylpiperidinyloxy) moiety with the reactive isocyanate group (-N=C=O). This isocyanate group readily reacts with nucleophiles such as primary amines and alcohols, enabling covalent attachment to target molecules. However, this reactivity, along with the inherent hazards of the TEMPO core, necessitates stringent safety and handling protocols.

This guide provides comprehensive safety information, handling procedures, and relevant chemical data for 4-Isocyanato-TEMPO to ensure its safe and effective use in a laboratory setting.

Hazard Identification and Safety

The safety profile of 4-Isocyanato-TEMPO is derived from the hazards associated with both the TEMPO radical and the isocyanate functional group. The parent compound, TEMPO, is classified as a corrosive substance that causes severe skin burns and eye damage.[3][4][5][6] Isocyanates as a class are known respiratory and skin sensitizers.[7] Therefore, 4-Isocyanato-TEMPO must be handled with extreme caution.

GHS Classification (Inferred from TEMPO and Isocyanate Hazards)

  • Skin Corrosion/Irritation: Category 1C[3][5][6]

  • Serious Eye Damage/Irritation: Category 1[3][5][6]

  • Respiratory Sensitization: Potential hazard due to the isocyanate group.[7]

  • Skin Sensitization: Potential hazard due to the isocyanate group.[7]

  • Aquatic Hazard (Long-term): Category 3, Harmful to aquatic life with long lasting effects.[3][4]

Hazard and Precautionary Statements:

CodeStatementSource
H314 Causes severe skin burns and eye damage.[3][4]
H412 Harmful to aquatic life with long lasting effects.[3][4]
P260 Do not breathe dust/fume/gas/mist/vapors/spray.[3][5]
P273 Avoid release to the environment.[3]
P280 Wear protective gloves/ protective clothing/ eye protection/ face protection.[3][8]
P301+P330+P331 IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3][8]
P303+P361+P353 IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[3][8]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8]
P310 Immediately call a POISON CENTER or doctor/physician.[3][8]
P405 Store locked up.[3][8]
P501 Dispose of contents/container to an approved waste disposal plant.[3]

Physical and Chemical Properties

Quantitative data for 4-Isocyanato-TEMPO and its parent compound are summarized below. Data for the parent TEMPO radical is included for reference where specific data for the isocyanato derivative is not available.

Property4-Isocyanato-TEMPOTEMPO (Parent Compound)Source
CAS Number 88418-69-32564-83-2[1][3]
Molecular Formula C₁₀H₁₇N₂O₂C₉H₁₈NO[1][4]
Molecular Weight 197.25 g/mol 156.25 g/mol [1][4]
Appearance Crystalline solidRed-orange crystalline solid[2][8]
Purity >85%>95%[2][6]
Melting Point Not available36 - 40 °C[6][8]
Flash Point Not available67 °C (closed cup)[6][8]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/mlWater: 11.6 g/L at 20 °C[2][8]
Vapor Pressure Not available0.4 hPa at 20 °C[8]
Partition Coefficient (log Pow) Not available2.5 at 25 °C[3][8]

Experimental Protocols and Handling

4.1 Personal Protective Equipment (PPE)

Due to the corrosive nature of the TEMPO moiety and the sensitizing potential of the isocyanate group, a comprehensive PPE strategy is mandatory.

  • Hand Protection : Wear chemically resistant, impervious gloves such as nitrile rubber. Thin latex gloves are not suitable.[7]

  • Eye/Face Protection : Use tight-sealing safety goggles and a face shield.

  • Skin and Body Protection : Wear flame-retardant, antistatic protective clothing.[3] A lab coat is essential, and for larger quantities, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection : All handling of the solid or solutions should be done in a certified chemical fume hood to avoid inhalation of dust or aerosols.[7][9] In case of inadequate ventilation, wear a suitable respirator.[7]

4.2 General Handling and Storage

  • Handling : Use only in a well-ventilated area, preferably a chemical fume hood.[5][9] Avoid formation of dust and aerosols.[9] Keep away from sources of ignition as the parent compound is combustible and can form explosive mixtures with air upon heating.[3][5] Prevent fire caused by electrostatic discharge.[9]

  • Storage : Store locked up in a dry, cool, and well-ventilated place.[3][5][10] Keep the container tightly closed.[5][6] The recommended storage temperature for TEMPO is 2 - 8 °C, which should be adopted for its derivatives.[8]

  • Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and water/moisture, which will react with the isocyanate group.[6][11]

4.3 Spill and Waste Disposal

  • Spills : In case of a spill, evacuate personnel to a safe area.[9] Avoid breathing dust.[9] Sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5][6] Do not flush into surface water or the sanitary sewer system.[5]

  • Waste Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][9] Containers that have held isocyanates should be decontaminated before disposal or reuse.[7]

4.4 Protocol for Use as a Spin-Labeling Reagent

This is a general protocol for covalently labeling a biomolecule containing a primary amine with 4-Isocyanato-TEMPO.

  • Preparation : Work exclusively within a chemical fume hood. Allow the container of 4-Isocyanato-TEMPO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Reagent Solution : Prepare a stock solution of 4-Isocyanato-TEMPO in an appropriate anhydrous solvent (e.g., DMF, DMSO).[2]

  • Reaction Setup : In a suitable reaction vessel, dissolve the biomolecule to be labeled in an appropriate buffer (a buffer without primary amines, such as phosphate (B84403) or HEPES, is recommended).

  • Labeling Reaction : Add the 4-Isocyanato-TEMPO stock solution to the biomolecule solution. The reaction is typically carried out with a slight excess of the labeling reagent at room temperature or 4 °C with gentle stirring.

  • Quenching : After the reaction is complete (monitor by an appropriate analytical method), quench any unreacted 4-Isocyanato-TEMPO by adding a small molecule with a primary amine, such as Tris buffer.

  • Purification : Remove excess, unreacted label and byproducts from the labeled biomolecule using a suitable technique such as dialysis, size-exclusion chromatography, or HPLC.

  • Disposal : Treat all waste solutions and contaminated materials as hazardous waste and dispose of them according to institutional protocols.

Visualizations

5.1 General Laboratory Workflow

The following diagram outlines the key stages for the safe handling of 4-Isocyanato-TEMPO in a research environment.

G cluster_prep Preparation & Planning cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal a Review SDS & Protocols b Assemble PPE (Gloves, Goggles, Lab Coat) a->b c Prepare Fume Hood & Equipment b->c f Weigh Solid in Fume Hood c->f Begin Experiment d Receive & Log Chemical e Store in Cool, Dry, Locked Location (2-8°C) d->e e->f g Prepare Solution (Anhydrous Solvent) f->g h Perform Reaction/ Labeling Experiment g->h i Quench Unreacted Reagent h->i End Experiment j Segregate Hazardous Waste (Solid & Liquid) i->j k Decontaminate Glassware & Surfaces j->k l Dispose via EHS Protocols k->l

Workflow for Safe Handling of 4-Isocyanato-TEMPO.

5.2 Key Chemical Reactivity

This diagram illustrates the fundamental reaction between the isocyanate group of 4-Isocyanato-TEMPO and a primary amine, forming a stable urea (B33335) linkage. This is the core logical relationship governing its use as a labeling agent.

G cluster_product Product reactant1 4-Isocyanato-TEMPO (TEMPO-N=C=O) product Labeled Product (TEMPO-NH-CO-NH-R) reactant1->product Nucleophilic Attack reactant2 Primary Amine (R-NH₂) reactant2->product

Reaction of 4-Isocyanato-TEMPO with a Primary Amine.

References

An In-depth Guide to the Fundamental Principles of Nitroxide Spin Labels

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of nitroxide spin labels, their application in Electron Paramagnetic Resonance (EPR) spectroscopy, and detailed methodologies for their use in biophysical studies. Nitroxide spin labels serve as powerful molecular reporters, offering insights into the structure, dynamics, and local environment of biomolecules.

Introduction to Nitroxide Spin Labels

Nitroxide spin labels are organic molecules that possess a stable, unpaired electron localized in the N-O bond.[1][2] This stability is typically conferred by steric protection from adjacent bulky groups, such as four methyl groups, which prevent the radical from participating in dimerization or disproportionation reactions.[2][3] The defining feature of a nitroxide is the paramagnetic nitroxyl (B88944) radical (N-O•), which is incorporated into a heterocyclic ring structure like a pyrrolidine (B122466) or piperidine.[1][3]

These labels are covalently attached to a specific site within a macromolecule, such as a protein or nucleic acid, allowing researchers to "spy" on that location.[4] The most common technique for this is Site-Directed Spin Labeling (SDSL), where a cysteine residue is introduced at a target site via mutagenesis and subsequently reacts with a sulfhydryl-specific nitroxide reagent.[5][6][7] The resulting EPR spectrum of the spin label is highly sensitive to its local environment, providing a wealth of information.[8]

Core Principles of EPR Spectroscopy with Nitroxide Labels

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons.[6] When a sample containing a nitroxide spin label is placed in a strong magnetic field, the unpaired electron's spin can align either with (lower energy) or against (higher energy) the field. The energy difference between these two states is proportional to the strength of the applied magnetic field.

By applying microwave radiation of a fixed frequency, the electron can be promoted from the lower to the higher energy state, a phenomenon known as resonance. An EPR spectrum is a plot of the absorption of this microwave energy as the magnetic field is swept.

The interaction of the unpaired electron with the nitrogen nucleus (¹⁴N, with nuclear spin I=1) splits the EPR signal into three distinct lines.[2] The shape and splitting of these lines are modulated by the label's rotational motion and the polarity of its surroundings.

Information Derived from the EPR Spectrum

The power of spin labeling lies in the rich information encoded within the EPR spectral lineshape.

  • Mobility and Dynamics: The rotational motion of the nitroxide label significantly affects the EPR spectrum.[4]

    • Fast Motion (τc < 1 ns): In a non-viscous environment where the label tumbles rapidly, the spectral anisotropies are averaged out, resulting in three sharp, narrow lines of equal height.[4][9]

    • Slow Motion (τc > 10 ns): When the label's motion is highly restricted, as is often the case when attached to a large protein, a "powder pattern" spectrum is observed, characterized by broad, asymmetric lines.[4][9]

    • Intermediate Motion: Between these extremes, the line shapes are highly sensitive to the rotational correlation time (τc), providing a quantitative measure of the local dynamics at the labeled site.[10]

  • Solvent Accessibility and Polarity: The hyperfine splitting constant (A), which is the spacing between the three spectral lines, is sensitive to the polarity of the nitroxide's environment. This allows researchers to determine whether a labeled site is exposed to the aqueous solvent or buried within a hydrophobic protein core or membrane.

  • Inter-label Distance Measurements: By introducing two spin labels into a macromolecule, the magnetic dipole-dipole interaction between them can be measured.[4][11] Pulsed EPR techniques, such as Double Electron-Electron Resonance (DEER), can precisely measure distances between two labels in the range of 1.5 to 8 nanometers.[11] This provides crucial structural constraints for modeling protein conformations and assemblies.

Common Nitroxide Spin Labels

A variety of nitroxide spin labels have been developed for specific applications. The most widely used is the Methanethiosulfonate Spin Label (MTSL).

Spin LabelAcronymReactive GroupCommon Use
(1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) MethanethiosulfonateMTSLMethanethiosulfonateCysteine-specific labeling for proteins.[12][13]
3-(2-Iodoacetamido)-PROXYLIAPIodoacetamideCysteine-specific labeling.[1]
4-Maleimido-TEMPOMAL-TEMPOMaleimideCysteine-specific labeling.[1]
2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acidTOACIncorporation into peptides during synthesis.[14]

Diagram: The fundamental structure of a nitroxide spin label, highlighting the stable radical and the reactive group for conjugation.

Caption: Core structure of a nitroxide spin label.

Experimental Protocols: Site-Directed Spin Labeling (SDSL)

The SDSL method is the cornerstone of spin-labeling studies in proteins.[11] It involves a series of well-defined steps to introduce a nitroxide probe at a specific residue.

  • Template Preparation: Start with a plasmid containing the gene for the protein of interest. If the wild-type protein contains native cysteine residues that are not part of the study, they must first be mutated to a non-reactive amino acid like alanine (B10760859) or serine.[6]

  • Site-Directed Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce a single cysteine codon at the desired location in the gene.

  • Transformation and Sequencing: Transform the mutated plasmid into competent E. coli cells for amplification. Isolate the plasmid and verify the mutation via DNA sequencing.

  • Expression: Transform the sequence-verified plasmid into an appropriate E. coli expression strain. Grow the cells and induce protein expression.

  • Lysis and Purification: Harvest the cells, lyse them, and purify the target protein using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).[15]

  • Reduction (Optional but Recommended): Before labeling, treat the purified protein with a reducing agent like Dithiothreitol (DTT) to ensure the target cysteine's sulfhydryl group is free and reactive.[15] Remove the DTT via dialysis or a desalting column.

  • Labeling: Add a 10- to 50-fold molar excess of the sulfhydryl-specific nitroxide reagent (e.g., MTSL dissolved in an organic solvent like DMSO or acetonitrile) to the protein solution.[15]

  • Incubation: Allow the reaction to proceed for several hours (or overnight) at 4°C with gentle mixing. The optimal time should be determined empirically.

  • Quenching and Removal of Free Label: Stop the reaction by adding free cysteine or by immediate removal of the unreacted label. It is critical to remove all non-covalently bound spin label, which can be achieved through extensive dialysis, size-exclusion chromatography, or spin filtration.

  • Concentration: Concentrate the labeled protein to the desired level for EPR analysis.

  • Sample Loading: Load the sample into a quartz capillary tube or a specialized flat cell.

  • EPR Measurement: Place the sample in the EPR spectrometer's resonant cavity. Acquire the continuous-wave (cw-EPR) spectrum at room temperature to assess mobility or in a frozen state (e.g., 77 K) to determine magnetic tensor parameters.[10] For distance measurements, pulsed EPR (DEER) experiments are performed at cryogenic temperatures.

Diagram: The experimental workflow for Site-Directed Spin Labeling (SDSL).

A 1. Site-Directed Mutagenesis (Introduce Cysteine) B 2. Protein Expression & Purification A->B C 3. Covalent Labeling with Nitroxide Reagent B->C D 4. Removal of Unreacted Label C->D E 5. EPR Spectroscopy D->E F Data Analysis: - Mobility - Accessibility - Distance E->F

Caption: Workflow of a Site-Directed Spin Labeling (SDSL) experiment.

Quantitative Data and Interpretation

The parameters extracted from EPR spectra provide quantitative insights into the spin label's environment.

ParameterSymbolInformation ProvidedTypical Values / Observation
Rotational Correlation TimeτcMobility of the spin label side chainFast (<1 ns) to Slow (>10 ns)[4][9]
Hyperfine TensorAPolarity of the local environmentA-tensor values are higher in polar (aqueous) environments.
g-Factor TensorgElectronic environment of the radicalg-tensor values are sensitive to the local electric field.
Inter-spin DistancerDistance between two spin labelsMeasured via DEER; typically 1.5 - 8.0 nm[11]

Diagram: The relationship between the spin label's environment and the resulting EPR spectral parameters.

cluster_env Local Environment of Spin Label cluster_epr EPR Spectral Parameters Mobility Rotational Dynamics (Tumbling Rate) Lineshape Spectral Lineshape (Line Width & Shape) Mobility->Lineshape Influences Polarity Solvent Polarity (Water Exposure) Hyperfine Hyperfine Splitting (A-value) Polarity->Hyperfine Influences Proximity Proximity to Another Spin Label Dipolar Dipolar Coupling (Measured by DEER) Proximity->Dipolar Influences

Caption: How environmental factors influence EPR spectral parameters.

Applications in Drug Development

Nitroxide spin labeling is a valuable tool in the pharmaceutical industry for:

  • Characterizing Protein-Ligand Interactions: Detecting conformational changes in a target protein upon binding of a drug candidate.[15]

  • Studying Membrane Proteins: Investigating the structure and dynamics of challenging targets like G-protein coupled receptors (GPCRs) and ion channels in a native-like membrane environment.[16]

  • Understanding Allostery: Mapping long-range conformational changes that are crucial for allosteric drug mechanisms.

  • Investigating Protein Aggregation: Probing the structural transitions involved in the formation of amyloid fibrils relevant to neurodegenerative diseases.[1]

By providing detailed, site-specific information on protein structure and dynamics, SDSL-EPR complements other structural biology techniques like X-ray crystallography and NMR, offering a more complete picture of a protein's function and mechanism of action.[5]

References

Methodological & Application

Application Notes and Protocols for Spin Labeling RNA with 4-Isocyanato-TEMPO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-directed spin labeling (SDSL) is a powerful technique for investigating the structure, dynamics, and conformational changes of biomolecules such as RNA.[1][2] This method involves the introduction of a stable nitroxide radical, a spin label, at a specific site within the RNA molecule. Subsequent analysis using Electron Paramagnetic Resonance (EPR) spectroscopy provides information on the local environment of the spin label, allowing for the determination of distances, solvent accessibility, and dynamic processes.[1][3]

This document provides a detailed protocol for the post-synthetic spin labeling of RNA at a specific 2'-position using 4-isocyanato-TEMPO. This reagent reacts specifically with a 2'-amino group previously incorporated into the RNA sequence, forming a stable urea (B33335) linkage.[3][4] The resulting 2'-ureido-TEMPO-labeled RNA can be used in a variety of biophysical studies to elucidate RNA structure-function relationships.

Chemical Reaction

The spin labeling of 2'-amino-modified RNA with 4-isocyanato-TEMPO proceeds via the reaction of the isocyanate group with the primary amine at the 2'-position of the ribose sugar, forming a stable urea bond.

Caption: Reaction of 2'-amino-modified RNA with 4-Isocyanato-TEMPO.

Experimental Workflow

The overall workflow for the spin labeling of RNA with 4-isocyanato-TEMPO involves the initial preparation of the RNA and labeling reagent, the labeling reaction itself, purification of the labeled RNA, and subsequent characterization.

G start Start: Obtain 2'-amino-modified RNA reagent_prep Prepare 4-Isocyanato-TEMPO Solution start->reagent_prep reaction Spin Labeling Reaction start->reaction reagent_prep->reaction extraction Chloroform (B151607) Extraction reaction->extraction precipitation Ethanol Precipitation extraction->precipitation purification Denaturing PAGE Purification precipitation->purification desalting Desalting purification->desalting characterization Characterization (UV-Vis, EPR) desalting->characterization end End: Purified Spin-Labeled RNA characterization->end

Caption: Workflow for spin labeling RNA with 4-Isocyanato-TEMPO.

Detailed Protocol

This protocol is adapted from established methods for the postsynthetic labeling of 2'-amino-modified RNA.[3][4]

Materials:

  • 2'-amino-modified RNA, lyophilized

  • 4-Isocyanato-TEMPO (commercially available or synthesized)

  • Anhydrous Dimethylformamide (DMF)

  • Borax (B76245) buffer (50 mM, pH 8.5)

  • Formamide (B127407)

  • Chloroform

  • Sodium acetate (B1210297) (3 M, pH 5.2)

  • Ethanol (absolute and 70%)

  • Nuclease-free water

  • Denaturing polyacrylamide gel electrophoresis (DPAGE) reagents

  • Tris buffer (10 mM Tris, 1 mM EDTA, 250 mM NaCl, pH 7.5)

  • Sep-Pak C18 cartridges

Equipment:

  • Microcentrifuge

  • Thermomixer or water bath

  • Vortexer

  • Gel electrophoresis apparatus

  • UV-Vis spectrophotometer

  • EPR spectrometer

  • Lyophilizer

Procedure:

  • Preparation of 4-Isocyanato-TEMPO Solution:

    • Immediately before use, dissolve 4-isocyanato-TEMPO in anhydrous DMF to a final concentration of 100 mM. Prepare a sufficient volume to have a 15-fold molar excess relative to the RNA.

  • Spin Labeling Reaction:

    • Dissolve the lyophilized 2'-amino-modified RNA in a solution of 50% (v/v) 50 mM borax buffer (pH 8.5), 20% (v/v) DMF, and 30% (v/v) formamide to a final RNA concentration of approximately 100-200 µM.

    • Cool the RNA solution to -8°C.

    • Add the 15-fold molar excess of the 4-isocyanato-TEMPO solution to the RNA solution.

    • Incubate the reaction mixture at -8°C for 2 hours.

  • Quenching and Extraction:

    • To quench the reaction and remove unreacted spin label, add an equal volume of chloroform to the reaction mixture.

    • Vortex thoroughly and centrifuge at high speed for 2 minutes.

    • Carefully remove the aqueous (upper) phase containing the labeled RNA. Repeat the chloroform extraction three more times.

  • Ethanol Precipitation:

    • To the final aqueous phase, add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 3 volumes of ice-cold absolute ethanol.

    • Incubate at -80°C for at least 4 hours (or overnight) to precipitate the RNA.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 30 minutes.

    • Carefully decant the supernatant.

    • Wash the RNA pellet with 500 µL of ice-cold 70% ethanol.

    • Centrifuge at high speed at 4°C for 10 minutes.

    • Carefully remove the supernatant and air-dry the pellet for 5-10 minutes to remove residual ethanol.

  • Purification by Denaturing PAGE:

    • Resuspend the RNA pellet in a suitable volume of formamide loading buffer.

    • Purify the spin-labeled RNA using denaturing polyacrylamide gel electrophoresis (DPAGE) on a gel of appropriate percentage (e.g., 20%).[3]

    • Visualize the RNA bands by UV shadowing.

    • Excise the gel slice corresponding to the full-length, labeled RNA product.

  • Elution and Desalting:

    • Elute the RNA from the crushed gel slice using the "crush and soak" method with Tris buffer (10 mM Tris, 1 mM EDTA, 250 mM NaCl, pH 7.5) overnight at 4°C.

    • Separate the eluate from the gel fragments.

    • Desalt the eluted RNA using a Sep-Pak C18 cartridge according to the manufacturer's instructions.

    • Lyophilize the purified, desalted spin-labeled RNA.

Characterization and Data Presentation

The success of the spin labeling reaction and the purity of the final product should be assessed by UV-Vis spectroscopy and continuous-wave (cw) EPR spectroscopy.

Quantitative Data Summary

ParameterMethodTypical ResultReference
RNA Concentration UV-Vis Spectroscopy (A260)Varies based on scale-
Labeling Efficiency Comparison of A260 and spin quantitation by EPR> 90%[5]
Overall Yield Comparison of initial and final RNA quantity50-70%[6]
Spin Concentration Double integration of cw-EPR spectrum10-20% error margin[6]
Confirmation of Labeling cw-EPR line shape analysisBroadened spectrum compared to free label[7]

EPR Spectroscopy Analysis

The continuous-wave EPR spectrum of the spin-labeled RNA should be recorded and compared to the spectrum of the free 4-isocyanato-TEMPO. Successful covalent attachment of the TEMPO moiety to the much larger and slower-tumbling RNA molecule will result in a significant broadening of the EPR spectrum. This change in the spectral line shape provides qualitative confirmation of the labeling reaction. Quantitative determination of the spin concentration can be achieved by double integration of the EPR spectrum and comparison to a standard of known concentration.

References

Application Notes and Protocols for Site-Directed Spin Labeling of Proteins using 4-Isocyanato-TEMPO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-directed spin labeling (SDSL) is a powerful biophysical technique used to study the structure, dynamics, and interactions of proteins. This method involves the introduction of a stable nitroxide spin label at a specific site within a protein. Subsequent analysis using Electron Paramagnetic Resonance (EPR) spectroscopy provides information about the local environment of the spin label, its mobility, and its distance to other spin labels or paramagnetic centers.

This document provides detailed application notes and protocols for the site-directed spin labeling of proteins using 4-Isocyanato-TEMPO. This reagent specifically targets primary amine groups, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, forming a stable urea (B33335) linkage. This approach is particularly useful for proteins where cysteine mutagenesis is undesirable or when information about the dynamics of lysine side chains is of interest.

Principle of the Method

The core of this technique is the chemical reaction between the isocyanate group (-N=C=O) of 4-Isocyanato-TEMPO and the primary amine groups (-NH₂) on the protein surface. This reaction, which proceeds efficiently under mild alkaline conditions, results in the formation of a stable urea bond, covalently attaching the TEMPO spin label to the protein.

The general reaction is as follows:

Protein-NH₂ + O=C=N-TEMPO → Protein-NH-C(=O)-NH-TEMPO

Applications in Research and Drug Development

Lysine-directed spin labeling with 4-Isocyanato-TEMPO offers a versatile tool for various applications in basic research and drug development:

  • Conformational Change Analysis: Monitoring changes in the EPR spectrum of the attached spin label upon ligand binding, protein-protein interaction, or changes in the environment can reveal localized or global conformational changes in the protein.

  • Mapping Protein-Protein and Protein-Ligand Interaction Sites: By observing changes in the mobility of spin labels at different positions on the protein surface upon binding to another molecule, interaction interfaces can be mapped.

  • Structural Dynamics and Flexibility: The lineshape of the EPR spectrum is sensitive to the rotational motion of the spin label, providing insights into the flexibility and dynamics of the protein region where the label is attached.

  • Distance Measurements: By introducing two spin labels into a protein or protein complex, the distance between them (typically in the range of 8 to 80 Å) can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER) or Pulsed Electron Double Resonance (PELDOR). This information is valuable for determining the three-dimensional structure of proteins and their complexes.

  • Drug Discovery and Development: This technique can be employed to study how small molecules or potential drug candidates modulate the structure and dynamics of their target proteins, aiding in the understanding of their mechanism of action.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the protein labeling reaction with 4-Isocyanato-TEMPO. These are starting points and may require optimization for specific proteins.

ParameterRecommended Value/RangeNotes
Molar Excess of 4-Isocyanato-TEMPO 10 to 20-fold over the proteinA higher excess may be needed for less reactive proteins, but can also increase the risk of non-specific labeling and hydrolysis.
Protein Concentration 2 - 10 mg/mLHigher concentrations can improve labeling efficiency but may lead to aggregation.
Reaction pH 8.0 - 9.0Balances the need for deprotonated amines for nucleophilic attack with the increased rate of isocyanate hydrolysis at higher pH.
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures (4°C) can minimize protein degradation and side reactions, but may require longer incubation times.
Reaction Time 1 - 2 hours at room temperature, or overnight at 4°CThe optimal time should be determined empirically for each protein.
Molar Extinction Coefficient of TEMPO ~10.5 M⁻¹cm⁻¹ at 459 nmThis value can be used for spectrophotometric determination of the degree of labeling. The visible absorption is broad and solvent-dependent.[1]

Experimental Protocols

Protocol 1: Labeling of a Protein with 4-Isocyanato-TEMPO

This protocol provides a general procedure for labeling a protein with 4-Isocyanato-TEMPO. Optimization may be required for your specific protein of interest.

Materials:

  • Purified protein of interest

  • 4-Isocyanato-TEMPO

  • Amine-free labeling buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 8.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column (e.g., PD-10) or spin filter for buffer exchange and removal of unreacted label.

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in the amine-free labeling buffer.

    • If the protein stock is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the labeling buffer using a desalting column or dialysis.

  • Preparation of 4-Isocyanato-TEMPO Stock Solution:

    • Immediately before use, dissolve 4-Isocyanato-TEMPO in anhydrous DMF or DMSO to a concentration of 10-50 mM. The isocyanate group is sensitive to moisture, so use of anhydrous solvent and prompt use are critical.

  • Labeling Reaction:

    • Calculate the required volume of the 4-Isocyanato-TEMPO stock solution to achieve a 10- to 20-fold molar excess relative to the protein.

    • Slowly add the 4-Isocyanato-TEMPO solution to the protein solution while gently vortexing or stirring.

    • Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle agitation. Protect the reaction from light.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted 4-Isocyanato-TEMPO.

    • Incubate for 30 minutes at room temperature.

  • Removal of Unreacted Label:

    • Remove the unreacted spin label and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

    • Alternatively, use a spin filter with an appropriate molecular weight cutoff to perform buffer exchange and remove the small molecular weight compounds.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) using one of the methods described in Protocol 2.

    • Store the labeled protein at 4°C for short-term use or at -80°C for long-term storage. The addition of a cryoprotectant like glycerol (B35011) may be beneficial for long-term storage.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is the average number of spin labels attached to each protein molecule. It is crucial to determine the DOL to ensure reproducibility and for accurate interpretation of EPR data.

Method A: UV-Vis Spectrophotometry

This method is based on the absorbance of the TEMPO radical.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Labeled and unlabeled protein samples

Procedure:

  • Measure Absorbance:

    • Measure the UV-Vis absorbance spectrum of the purified, labeled protein from 250 nm to 600 nm.

    • Record the absorbance at 280 nm (A₂₈₀) and at the visible maximum of the TEMPO label (around 460 nm, A₄₆₀).

    • Measure the absorbance of the unlabeled protein at the same concentration to determine its A₂₈₀.

  • Calculate Protein Concentration:

    • The absorbance of the TEMPO label can contribute to the A₂₈₀ reading. A correction factor (CF) is needed. The CF is the ratio of the absorbance of the free label at 280 nm to its absorbance at 460 nm. This can be determined experimentally or estimated from the literature.

    • Corrected A₂₈₀ = A₂₈₀ (labeled protein) - (A₄₆₀ (labeled protein) × CF)

    • Protein Concentration (M) = Corrected A₂₈₀ / ε₂₈₀ (protein)

      • where ε₂₈₀ is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Spin Label Concentration:

    • Spin Label Concentration (M) = A₄₆₀ (labeled protein) / ε₄₆₀ (TEMPO)

      • where ε₄₆₀ (TEMPO) is the molar extinction coefficient of the TEMPO radical at 460 nm (approximately 10.5 M⁻¹cm⁻¹).[1]

  • Calculate DOL:

    • DOL = Spin Label Concentration (M) / Protein Concentration (M)

Method B: Continuous Wave (CW) EPR Spectroscopy

EPR spectroscopy can be used to determine the absolute concentration of the spin label.

Materials:

  • EPR spectrometer

  • Capillary tubes for aqueous samples

  • A stable nitroxide standard of known concentration (e.g., free TEMPO)

Procedure:

  • Acquire EPR Spectra:

    • Record the CW-EPR spectrum of the labeled protein sample under non-saturating microwave power conditions.

    • Record the spectrum of the nitroxide standard under identical experimental conditions (e.g., temperature, microwave power, modulation amplitude, and sample volume).

  • Calculate Spin Concentration:

    • The concentration of the spin label is proportional to the double integral of the first-derivative EPR spectrum.

    • Calculate the double integral of the spectra for both the labeled protein and the standard.

    • Spin Label Concentration = (Double Integral of Sample / Double Integral of Standard) × Concentration of Standard

  • Calculate DOL:

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

    • DOL = Spin Label Concentration / Protein Concentration

Method C: Mass Spectrometry

Mass spectrometry can confirm the covalent modification and identify the specific lysine residues that have been labeled.

Procedure:

  • Intact Protein Analysis:

    • Analyze the labeled protein by ESI-MS or MALDI-TOF MS.

    • The mass increase corresponding to the addition of one or more 4-Isocyanato-TEMPO molecules (molecular weight = 197.25 g/mol ) will be observed. This can provide information on the distribution of the number of labels per protein molecule.

  • Peptide Mapping:

    • Digest the labeled protein with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify the peptides that show a mass shift corresponding to the mass of the TEMPO-urea adduct.

    • The fragmentation pattern in the MS/MS spectrum can pinpoint the exact lysine residue that has been modified.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_characterization Characterization p1 Purified Protein p2 Buffer Exchange (if needed) p1->p2 Amine-free buffer l1 Add 4-Isocyanato-TEMPO (10-20x molar excess) p2->l1 l2 Incubate (1-2h at RT or overnight at 4°C) l1->l2 l3 Quench Reaction (Tris or Glycine) l2->l3 pu1 Remove Unreacted Label (Desalting column or Spin filter) l3->pu1 c1 Determine Degree of Labeling (UV-Vis, EPR, or MS) pu1->c1 c2 EPR Spectroscopy c1->c2

Caption: Experimental workflow for site-directed spin labeling of proteins with 4-Isocyanato-TEMPO.

reaction_pathway protein Protein-NH₂ (Lysine or N-terminus) product Protein-NH-C(=O)-NH-TEMPO (Urea Linkage) protein->product Reaction tempo O=C=N-TEMPO (4-Isocyanato-TEMPO) tempo->product hydrolysis H₂N-TEMPO + CO₂ tempo->hydrolysis Side Reaction water H₂O water->hydrolysis

Caption: Reaction pathway for protein labeling with 4-Isocyanato-TEMPO and the primary side reaction.

logical_relationship cluster_sdsl Site-Directed Spin Labeling (SDSL) cluster_epr EPR Spectroscopy cluster_info Structural & Dynamic Information s1 Introduce Spin Label (4-Isocyanato-TEMPO) e1 Measure EPR Spectrum s1->e1 Labeled Protein e2 Analyze Spectral Lineshape e1->e2 e3 Pulsed EPR (DEER/PELDOR) e1->e3 i1 Local Dynamics & Environment e2->i1 i2 Conformational Changes e2->i2 i3 Inter-residue Distances e3->i3 i4 Protein Interactions i1->i4 i2->i4 i3->i4

Caption: Logical relationship between SDSL, EPR spectroscopy, and the resulting structural information.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency (Low DOL) Insufficient molar excess of 4-Isocyanato-TEMPO.Increase the molar ratio of the spin label to the protein (e.g., up to 50-fold).
Reaction time is too short or temperature is too low.Increase the incubation time or perform the reaction at room temperature instead of 4°C.
The pH of the labeling buffer is too low.Ensure the pH is between 8.0 and 9.0 to facilitate the deprotonation of primary amines.
Presence of primary amines in the buffer.Perform buffer exchange to an amine-free buffer before labeling.
Hydrolysis of 4-Isocyanato-TEMPO.Prepare the spin label stock solution immediately before use in anhydrous solvent.
Protein Precipitation during Labeling The protein is not stable under the labeling conditions.Perform the labeling reaction at a lower temperature (4°C). Optimize buffer conditions (e.g., add stabilizing agents like glycerol or change the salt concentration).
The concentration of the organic solvent (DMF/DMSO) is too high.Keep the volume of the added spin label solution to a minimum (typically <5% of the total reaction volume).
No or Weak EPR Signal Low labeling efficiency.See "Low Labeling Efficiency" above.
Reduction of the nitroxide radical.Avoid the presence of strong reducing agents in the final sample. If necessary, re-oxidize the sample with a mild oxidizing agent.
Low protein concentration.Concentrate the labeled protein sample before EPR analysis.
Multiple Labeled Species in Mass Spectrometry High molar excess of the labeling reagent.Reduce the molar excess of 4-Isocyanato-TEMPO.
Long reaction time.Optimize the reaction time to favor single labeling events.
High reactivity of multiple lysine residues.If site-specific labeling is desired, consider mutating some of the more reactive lysines if they are not in the region of interest.

References

Application Notes and Protocols for 4-Isocyanato-TEMPO in EPR Distance Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to EPR-Based Distance Measurements in Biomolecules

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful biophysical technique for studying the structure and dynamics of biomolecules.[1][2] By introducing paramagnetic centers, typically stable nitroxide radicals, into a biomolecule at specific sites, one can measure the magnetic dipole-dipole interaction between these "spin labels".[1][2] This interaction is distance-dependent, making EPR a molecular ruler capable of measuring nanometer-scale distances, typically in the range of 1.5 to 13 nm.[1] This capability is invaluable for elucidating the structure of flexible proteins, intrinsically disordered regions, and for monitoring conformational changes induced by ligand binding, pH changes, or other stimuli.[3]

Pulsed EPR techniques, particularly Double Electron-Electron Resonance (DEER), also known as Pulsed Electron-Electron Double Resonance (PELDOR), are the most widely used methods for precise distance measurements between spin labels.[1][3][4] DEER experiments provide not just a single distance, but a distribution of distances, offering insights into the conformational heterogeneity of biomolecules.[3]

4-Isocyanato-TEMPO: A Versatile Spin Label

4-Isocyanato-TEMPO is a derivative of the stable nitroxide radical TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl). Its key feature is the highly reactive isocyanate group (-N=C=O), which readily forms stable urea (B33335) linkages with primary amino groups, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, and with 2'-amino-modified nucleic acids.[5] This reactivity provides an alternative to the more common cysteine-based spin labeling strategies.

Advantages of 4-Isocyanato-TEMPO:

  • Alternative Labeling Strategy: Provides a method for spin labeling biomolecules that may lack accessible cysteine residues or where modification of cysteines is undesirable.

  • Stable Linkage: The urea bond formed is chemically stable, ensuring the integrity of the spin label attachment throughout the experiment.

  • Rigid Attachment: The linkage between the TEMPO moiety and the biomolecule is relatively rigid, which can provide more precise distance measurements.[5]

Principle of DEER Spectroscopy

The DEER technique is a four-pulse EPR experiment that measures the dipolar interaction between two electron spins. In a typical DEER experiment, a "pump" pulse inverts the spins of one set of spin labels (B spins), while a "probe" (or "observer") pulse sequence measures the effect of this inversion on a second set of spin labels (A spins). The interaction between the two sets of spins causes a modulation of the probe echo signal, and the frequency of this modulation is directly related to the distance between the spins. The depth of the modulation is related to the number of interacting spins. Analysis of the modulation frequency allows for the determination of a distance distribution between the spin labels.[4]

Experimental Workflow for EPR Distance Measurements

The overall process of performing EPR distance measurements using 4-Isocyanato-TEMPO involves several key steps, from biomolecule preparation to data analysis.

experimental_workflow cluster_prep Biomolecule Preparation cluster_labeling Spin Labeling cluster_epr EPR Spectroscopy cluster_analysis Data Analysis Biomolecule Biomolecule of Interest (Protein or Nucleic Acid) Modification Site-Specific Modification (e.g., introduction of 2'-amino group in RNA) Biomolecule->Modification Purification1 Purification of Modified Biomolecule Modification->Purification1 Labeling Reaction with 4-Isocyanato-TEMPO Purification1->Labeling Purification2 Removal of Excess Label Labeling->Purification2 EPR_Measurement DEER/PELDOR Measurement Purification2->EPR_Measurement Data_Processing Data Processing EPR_Measurement->Data_Processing Distance_Distribution Distance Distribution Calculation Data_Processing->Distance_Distribution Structural_Modeling Structural Modeling and Interpretation Distance_Distribution->Structural_Modeling deer_principle cluster_spins Spin System cluster_pulses Pulse Sequence cluster_measurement Measurement and Analysis A Spin A (Observer) Echo_Modulation Modulation of Observer Echo A->Echo_Modulation interacts with B Spin B (Pumped) B->Echo_Modulation influences Observer_Pulses Observer Pulses (at frequency νA) Observer_Pulses->A excite Pump_Pulse Pump Pulse (at frequency νB) Pump_Pulse->B invert Distance Distance Distribution P(r) Echo_Modulation->Distance analyzed to yield

References

Application Notes and Protocols for Surface Functionalization of Polymers with 4-Isocyanato-TEMPO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymer surfaces with stable nitroxide radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), offers a versatile platform for creating materials with unique redox-active, catalytic, and biocompatible properties. The use of 4-Isocyanato-TEMPO as a grafting agent is particularly advantageous due to the high reactivity of the isocyanate group towards polymers bearing hydroxyl or amine functionalities. This covalent immobilization strategy leads to robust and stable surface modifications.

These application notes provide detailed protocols for the surface functionalization of polymers with 4-Isocyanato-TEMPO, methods for characterization, and an overview of potential applications in fields ranging from biomedical devices to catalysis.

Core Applications

The introduction of TEMPO moieties onto a polymer surface imparts several valuable functionalities:

  • Antioxidant Properties: TEMPO is a potent scavenger of reactive oxygen species (ROS), making it a promising candidate for creating antioxidant surfaces on biomedical implants to mitigate inflammatory responses.

  • Catalysis: Surface-bound TEMPO can act as a recyclable catalyst for the selective oxidation of alcohols.

  • Electroactive Surfaces: The reversible one-electron oxidation of the nitroxide radical allows for the creation of electroactive surfaces for applications in organic batteries and sensors.

  • "Grafting-from" Polymerization: Immobilized TEMPO can serve as a mediator for nitroxide-mediated radical polymerization (NMRP), enabling the growth of polymer brushes from the surface.

Experimental Protocols

Protocol 1: Surface Functionalization of a Hydroxyl-Bearing Polymer Film (e.g., Poly(vinyl alcohol) or Plasma-Treated Polypropylene)

This protocol describes the covalent attachment of 4-Isocyanato-TEMPO to a polymer surface containing hydroxyl groups.

Materials:

  • Polymer film with surface hydroxyl groups (e.g., poly(vinyl alcohol), or a polymer pre-treated with oxygen plasma to introduce hydroxyls)

  • 4-Isocyanato-TEMPO

  • Anhydrous toluene (B28343) (or other suitable anhydrous aprotic solvent like THF or DMF)

  • Triethylamine (B128534) (TEA) or Dibutyltin dilaurate (DBTDL) as a catalyst (optional, but recommended)

  • Anhydrous ethanol (B145695) or isopropanol (B130326) (for quenching)

  • Toluene, acetone (B3395972), and deionized water for washing

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Substrate Preparation:

    • Cut the polymer film to the desired dimensions.

    • Clean the polymer film by sonicating in acetone, followed by deionized water, and then ethanol for 15 minutes each.

    • Dry the film under a stream of nitrogen and then in a vacuum oven at 40°C for at least 2 hours to remove residual moisture.

    • If the polymer does not inherently possess surface hydroxyl groups (e.g., polypropylene, polystyrene), it must be pre-treated. A common method is oxygen plasma treatment to introduce hydroxyl and other oxygen-containing functional groups.

  • Grafting Reaction:

    • Place the dried polymer film into a clean, dry reaction vessel (e.g., a Schlenk flask).

    • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

    • Add anhydrous toluene to the vessel to completely submerge the polymer film.

    • Prepare a solution of 4-Isocyanato-TEMPO in anhydrous toluene (e.g., 0.1 M). The exact concentration may need to be optimized.

    • Add the 4-Isocyanato-TEMPO solution to the reaction vessel.

    • If using a catalyst, add a catalytic amount of triethylamine or DBTDL (e.g., 0.1-1 mol% relative to the isocyanate).

    • Allow the reaction to proceed at room temperature or elevated temperature (e.g., 50-70°C) for 12-24 hours with gentle agitation. The reaction time and temperature are key parameters to optimize for desired grafting density.

  • Quenching and Washing:

    • After the reaction period, add a small amount of anhydrous ethanol or isopropanol to the vessel to quench any unreacted isocyanate groups. Let it react for 1 hour.

    • Remove the polymer film from the reaction solution.

    • Thoroughly wash the functionalized film to remove any unreacted 4-Isocyanato-TEMPO and catalyst. This is a critical step to ensure that the observed effects are from the covalently bound TEMPO. A recommended washing sequence is:

      • Rinse with fresh toluene (3 times).

      • Sonicate in toluene for 15 minutes.

      • Rinse with acetone (3 times).

      • Sonicate in acetone for 15 minutes.

      • Rinse with deionized water (3 times).

    • Dry the functionalized polymer film under a stream of nitrogen and then in a vacuum oven at 40°C overnight.

Protocol 2: Characterization of TEMPO-Functionalized Polymer Surface

1. Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR):

  • Purpose: To confirm the covalent attachment of 4-Isocyanato-TEMPO.

  • Procedure:

    • Acquire an ATR-FTIR spectrum of the unmodified polymer film as a baseline.

    • Acquire an ATR-FTIR spectrum of the TEMPO-functionalized film.

  • Expected Results:

    • Disappearance or significant reduction of the isocyanate peak (~2270 cm⁻¹).

    • Appearance of characteristic urethane (B1682113) linkage peaks:

      • N-H stretching at ~3300 cm⁻¹.

      • C=O stretching (amide I) at ~1700 cm⁻¹.

      • N-H bending and C-N stretching (amide II) at ~1530 cm⁻¹.

    • Presence of peaks associated with the TEMPO moiety.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition of the surface and quantify the amount of grafted TEMPO.

  • Procedure:

    • Acquire a survey scan to identify the elements present on the surface.

    • Acquire high-resolution scans for C 1s, O 1s, and N 1s regions.

  • Expected Results:

    • The survey scan of the functionalized surface will show a nitrogen (N 1s) peak that is absent in the unmodified polymer (unless the base polymer is nitrogen-containing).

    • High-resolution N 1s spectrum can be deconvoluted to identify the nitrogen in the urethane linkage and the nitroxide group.

    • The atomic concentration of nitrogen can be used to estimate the surface coverage of TEMPO.

3. Water Contact Angle (WCA) Measurement:

  • Purpose: To assess the change in surface hydrophilicity/hydrophobicity.

  • Procedure:

    • Measure the static water contact angle on the unmodified and modified polymer surfaces.

  • Expected Results:

    • The introduction of the relatively polar urethane linkage and the TEMPO group may lead to a decrease in the water contact angle, indicating a more hydrophilic surface.

4. Electron Paramagnetic Resonance (EPR) Spectroscopy:

  • Purpose: To confirm the presence and integrity of the stable nitroxide radical.

  • Procedure:

    • The functionalized polymer film is placed in an EPR tube.

  • Expected Results:

    • A characteristic three-line spectrum for the TEMPO radical will be observed, confirming its presence on the surface.

Data Presentation

Table 1: Representative Quantitative XPS Analysis of a TEMPO-Functionalized Polymer Surface

SampleAtomic Concentration (%)N/C Ratio
C O
Unmodified Polymer75.224.8
TEMPO-Functionalized Polymer68.525.5

Note: These are illustrative data. Actual values will depend on the base polymer and reaction conditions.

Table 2: Representative Water Contact Angle Measurements

SampleStatic Water Contact Angle (°)
Unmodified Polymer95.4 ± 2.1
TEMPO-Functionalized Polymer72.8 ± 1.8

Note: These are illustrative data and indicate an increase in surface hydrophilicity upon functionalization.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_reaction Grafting Reaction cluster_post Post-Reaction cluster_char Characterization p_film Polymer Film cleaning Cleaning (Sonication) p_film->cleaning drying Drying (Vacuum Oven) cleaning->drying plasma Oxygen Plasma Treatment (optional) drying->plasma reaction_setup Inert Atmosphere Setup plasma->reaction_setup add_solvent Add Anhydrous Toluene reaction_setup->add_solvent add_reagent Add 4-Isocyanato-TEMPO add_solvent->add_reagent add_catalyst Add Catalyst (optional) add_reagent->add_catalyst react React (12-24h) add_catalyst->react quenching Quench with Alcohol react->quenching washing Thorough Washing quenching->washing final_drying Final Drying washing->final_drying atr_ftir ATR-FTIR final_drying->atr_ftir xps XPS final_drying->xps wca WCA final_drying->wca epr EPR final_drying->epr

Caption: Experimental workflow for surface functionalization.

reaction_pathway polymer_surface Polymer Surface with -OH groups functionalized_surface TEMPO-Functionalized Surface (Urethane Linkage) polymer_surface->functionalized_surface + isocyanate_tempo 4-Isocyanato-TEMPO (R-N=C=O) isocyanate_tempo->functionalized_surface Catalyst, Heat

Caption: Reaction of 4-Isocyanato-TEMPO with a hydroxylated surface.

Application Notes and Protocols: Modification of Silica Nanoparticles with 4-Isocyanato-TEMPO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of silica (B1680970) nanoparticles with 4-Isocyanato-TEMPO. This functionalization imparts stable nitroxide radicals onto the nanoparticle surface, opening avenues for their use in catalysis, as polymer-grafted materials, and notably, in drug delivery systems targeting oxidative stress-related pathologies.

Introduction

Silica nanoparticles are versatile platforms in nanotechnology due to their biocompatibility, tunable size, and facile surface chemistry.[1] Functionalization with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a stable nitroxide radical, endows these nanoparticles with unique redox properties. These properties are of significant interest in various fields, including catalysis for selective oxidation reactions and as radical scavengers in biomedical applications.[2][3][4] Specifically, TEMPO-functionalized nanoparticles are being explored for their potential in mitigating reactive oxygen species (ROS), which are implicated in a range of diseases.[2][4]

This document outlines the synthesis and characterization of TEMPO-modified silica nanoparticles, with a focus on the use of 4-Isocyanato-TEMPO for surface grafting. While direct modification is possible, a more common and controlled approach involves a two-step process: amination of the silica surface followed by reaction with the isocyanate moiety of 4-Isocyanato-TEMPO.

Synthesis of TEMPO-Modified Silica Nanoparticles

The synthesis is typically a multi-step process, beginning with the preparation of amine-functionalized silica nanoparticles, followed by the grafting of the TEMPO derivative.

Synthesis of Amine-Functionalized Silica Nanoparticles (SiO2-NH2)

A common method for introducing amine groups onto the surface of silica nanoparticles is through the co-condensation of tetraethoxysilane (TEOS) and an amino-functional silane (B1218182) agent, such as (3-aminopropyl)triethoxysilane (APTES).

Experimental Protocol:

  • Preparation of Reaction Mixture: In a round-bottom flask, disperse a specific amount of silica nanoparticles in dry toluene (B28343) under a nitrogen atmosphere.

  • Addition of Aminosilane: To the stirred suspension, add a solution of APTES in dry toluene dropwise over a period of 30 minutes.

  • Reaction: Reflux the mixture for 8-12 hours under a nitrogen atmosphere.

  • Purification: After cooling to room temperature, collect the nanoparticles by centrifugation. Wash the particles sequentially with toluene, ethanol (B145695), and deionized water to remove unreacted reagents.

  • Drying: Dry the resulting amine-functionalized silica nanoparticles (SiO2-NH2) in a vacuum oven overnight.

Grafting of 4-Isocyanato-TEMPO onto Amine-Functionalized Silica Nanoparticles (SiO2-TEMPO)

The isocyanate group of 4-Isocyanato-TEMPO readily reacts with the primary amine groups on the surface of the SiO2-NH2 nanoparticles to form a stable urea (B33335) linkage.

Experimental Protocol:

  • Dispersion of Nanoparticles: Disperse the dried SiO2-NH2 nanoparticles in anhydrous dimethylformamide (DMF) and sonicate for 15 minutes to ensure a homogeneous suspension.

  • Addition of 4-Isocyanato-TEMPO: Under a nitrogen atmosphere, add a solution of 4-Isocyanato-TEMPO in anhydrous DMF to the nanoparticle suspension. The molar ratio of 4-Isocyanato-TEMPO to the estimated surface amine groups should be in excess to ensure complete reaction.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Purification: Collect the TEMPO-modified silica nanoparticles (SiO2-TEMPO) by centrifugation. Wash the particles thoroughly with DMF and then with ethanol to remove unreacted 4-Isocyanato-TEMPO and any byproducts.

  • Drying: Dry the final product in a vacuum oven at 40°C overnight.

Characterization

Thorough characterization is crucial to confirm the successful modification of the silica nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of functional groups. Key peaks to monitor include those for Si-O-Si, N-H (disappearance after reaction), and C=O (urea linkage formation).

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the silica surface. The weight loss at different temperature ranges corresponds to the decomposition of the grafted organic moieties.[1]

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size distribution of the nanoparticles before and after modification.[5][6]

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension.[7][8]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: To confirm the presence and quantify the concentration of the stable TEMPO radicals on the nanoparticle surface.

  • Quantitative NMR: Can be used to determine the functional group content after dissolving the silica matrix.[9]

  • Acid-Base Titration: To quantify the number of amine groups on the SiO2-NH2 surface before the grafting of 4-Isocyanato-TEMPO.[10][11]

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of unmodified, amine-functionalized, and TEMPO-modified silica nanoparticles.

Table 1: Physicochemical Properties of Functionalized Silica Nanoparticles

Nanoparticle SampleAverage Diameter (TEM, nm)Hydrodynamic Diameter (DLS, nm)Surface Amine Group Density (groups/nm²)TEMPO Grafting Density (mmol/g)
Unmodified SiO₂100 ± 10115 ± 15N/AN/A
SiO₂-NH₂102 ± 11125 ± 162.7N/A
SiO₂-TEMPO105 ± 12135 ± 18N/A0.45

Data are representative and may vary depending on synthesis conditions.

Table 2: Thermogravimetric Analysis (TGA) Data

Nanoparticle SampleWeight Loss (%) (150-600°C)
Unmodified SiO₂< 2
SiO₂-NH₂5 - 7
SiO₂-TEMPO10 - 15

Weight loss is attributed to the decomposition of the grafted organic molecules.[1]

Applications in Drug Development

Rationale for Use in Drug Delivery

TEMPO and its derivatives are potent antioxidants that can catalytically scavenge reactive oxygen species (ROS).[2] By immobilizing TEMPO on silica nanoparticles, a targeted delivery system can be developed to deliver these antioxidant capabilities to sites of oxidative stress, which are characteristic of various inflammatory diseases and neurodegenerative disorders.[2][4] The nanoparticle platform offers advantages such as improved stability, prolonged circulation time, and the potential for further surface modification for targeted delivery.[2]

Proposed Signaling Pathway

Signaling_Pathway cluster_0 Cellular Environment cluster_1 Therapeutic Intervention Oxidative_Stress Oxidative Stress (e.g., Ischemia, Inflammation) ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) TEMPO_Radical TEMPO Radical (N-O•) ROS->TEMPO_Radical Interaction Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Apoptosis Apoptosis SiO2_TEMPO SiO₂-TEMPO Nanoparticles Reduced_TEMPO Reduced TEMPO (N-OH) Reduced_TEMPO->Cellular_Damage Inhibition

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow cluster_synthesis Nanoparticle Preparation cluster_invitro In Vitro Studies Synthesis_SiO2 Synthesis of Silica Nanoparticles Amination Surface Amination (SiO₂-NH₂) Synthesis_SiO2->Amination Grafting TEMPO Grafting (SiO₂-TEMPO) Amination->Grafting Characterization Characterization (FTIR, TGA, TEM, DLS, EPR) Grafting->Characterization Cell_Culture Cell Culture (e.g., Neuronal cells, Macrophages) Characterization->Cell_Culture Proceed to biological evaluation Induce_Stress Induce Oxidative Stress (e.g., H₂O₂, LPS) Treatment Treatment with SiO₂-TEMPO Nanoparticles Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) ROS_Measurement Intracellular ROS Measurement (e.g., DCFH-DA) Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI)

Conclusion

The modification of silica nanoparticles with 4-Isocyanato-TEMPO provides a robust method for creating functional nanomaterials with significant potential in catalysis and drug delivery. The protocols and characterization data presented herein offer a foundational guide for researchers and scientists in the development and application of these promising nanoparticles. The ability to tailor the surface properties of silica nanoparticles opens up a wide array of possibilities for creating advanced therapeutic agents.

References

Application Notes and Protocols for 4-Isocyanato-TEMPO in Nitroxide-Mediated Polymerization (NMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the utilization of 4-Isocyanato-TEMPO in nitroxide-mediated polymerization (NMP). Two primary applications are covered: the use of 4-Isocyanato-TEMPO as a precursor for synthesizing functional alkoxyamine initiators for NMP, and its direct application in the post-polymerization modification of polymers.

Application: Synthesis of Functional Polymers via NMP Using a 4-Isocyanato-TEMPO-Derived Initiator

This section details the synthesis of a unimolecular alkoxyamine initiator from 4-Isocyanato-TEMPO and its subsequent use in the controlled radical polymerization of vinyl monomers. The isocyanate functionality is preserved for further post-polymerization modifications.

A common method for synthesizing alkoxyamine initiators involves the reaction of a radical source with a nitroxide.[] In this protocol, a carbon-centered radical is generated from an initiator (e.g., a peroxide) in the presence of a monomer and trapped by 4-Isocyanato-TEMPO.

Experimental Protocol: Synthesis of a Styrene-Based Alkoxyamine Initiator

Objective: To synthesize a polystyrene-based macroinitiator with a terminal 4-Isocyanato-TEMPO group.

Materials:

Equipment:

  • Schlenk flask

  • Magnetic stirrer with heating plate

  • Vacuum line

  • Rotary evaporator

  • Precipitation beakers

Procedure:

  • In a Schlenk flask, dissolve benzoyl peroxide (1 eq.) and 4-Isocyanato-TEMPO (1.3 eq.) in toluene.

  • Add freshly distilled styrene monomer to the flask. The amount of styrene will determine the initial polymer block length.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 125°C under an inert atmosphere (e.g., nitrogen or argon) and stir for 1-2 hours.

  • Cool the reaction to room temperature and quench the polymerization by exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol.

  • Filter and wash the precipitate with methanol to remove unreacted monomer and initiator fragments.

  • Dry the resulting polymer (the alkoxyamine macroinitiator) under vacuum to a constant weight.

  • Characterize the macroinitiator by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by FTIR to confirm the presence of the isocyanate group (characteristic peak around 2270 cm⁻¹).[2][3]

Parameter Value/Condition Purpose
[Styrene]:[BPO]:[4-Iso-TEMPO] 100 : 1 : 1.3Controls molecular weight and polymerization rate
Solvent TolueneSolubilizes reactants and polymer
Temperature 125 °CPromotes thermal decomposition of BPO and reversible C-O bond homolysis
Reaction Time 1-2 hoursControls the length of the initial polymer block
Degassing Freeze-pump-thaw (3 cycles)Removes oxygen, which can terminate radical polymerization

Table 1: Reaction conditions for the synthesis of a 4-Isocyanato-TEMPO-terminated polystyrene macroinitiator.

experimental_workflow_initiator_synthesis cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up cluster_analysis Characterization prep Dissolve BPO and 4-Isocyanato-TEMPO in Toluene add_styrene Add Styrene Monomer prep->add_styrene degas Degas via Freeze-Pump-Thaw add_styrene->degas react Heat to 125°C under Inert Atmosphere degas->react Initiate Polymerization cool Cool to Room Temperature react->cool Terminate precipitate Precipitate in Methanol cool->precipitate filter_dry Filter and Dry precipitate->filter_dry analyze Analyze by GPC and FTIR filter_dry->analyze

The synthesized macroinitiator can be used to polymerize a second monomer in a controlled manner, leading to the formation of block copolymers with a reactive isocyanate group at the junction of the two blocks.

Experimental Protocol: Synthesis of a Block Copolymer

Objective: To synthesize a polystyrene-block-poly(n-butyl acrylate) copolymer using the 4-Isocyanato-TEMPO-terminated polystyrene macroinitiator.

Materials:

Equipment:

  • Schlenk flask

  • Magnetic stirrer with heating plate

  • Vacuum line

  • Rotary evaporator

  • Precipitation beakers

Procedure:

  • Dissolve the polystyrene-alkoxyamine macroinitiator in anisole in a Schlenk flask.

  • Add freshly distilled n-butyl acrylate to the solution.

  • Degas the mixture using three freeze-pump-thaw cycles.

  • Heat the reaction to 125°C under an inert atmosphere and stir. Monitor the polymerization by taking samples periodically for ¹H NMR analysis to determine monomer conversion.

  • Once the desired conversion is reached, cool the reaction to room temperature and expose it to air to terminate the polymerization.

  • Dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) and precipitate the block copolymer in cold methanol.

  • Filter, wash with methanol, and dry the polymer under vacuum.

  • Characterize the final block copolymer by GPC to confirm the increase in molecular weight and retention of a low PDI. Confirm the presence of the isocyanate group by FTIR.

Parameter Value/Condition Purpose
[Monomer]:[Macroinitiator] 200 : 1Determines the length of the second block
Solvent AnisoleHigh-boiling solvent suitable for NMP
Temperature 125 °CPromotes reversible activation of the dormant chain end
Reaction Time 2-24 hoursControls monomer conversion and final molecular weight

Table 2: Reaction conditions for the NMP of n-butyl acrylate initiated by a 4-Isocyanato-TEMPO-based macroinitiator.

nmp_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_deactivation Reversible Deactivation cluster_termination Termination (low probability) initiator Alkoxyamine Initiator (P-N-O-R) radicals Propagating Radical (P-N•) + Alkyl Radical (R•) initiator->radicals Heat (k_act) propagation P-N-M• + Monomer (M) radicals->propagation Monomer Addition propagated Longer Propagating Radical (P-N-M-M•) propagation->propagated k_p dormant Dormant Species (P-N-M-M-O-R) propagated->dormant Recombination (k_deact) terminated Dead Polymer propagated->terminated Bimolecular Termination dormant->propagated Activation (k_act)

Application: Post-Polymerization Modification with 4-Isocyanato-TEMPO

This application involves the direct reaction of 4-Isocyanato-TEMPO with a pre-synthesized polymer containing reactive functional groups such as hydroxyl (-OH) or primary/secondary amine (-NHR) groups.[4][5] This "grafting to" approach allows for the introduction of the TEMPO moiety onto a variety of polymer backbones.

Isocyanates react readily with hydroxyl groups to form urethane (B1682113) linkages.[4][5] This reaction is often catalyzed by tin compounds.

Experimental Protocol: Grafting onto Poly(2-hydroxyethyl acrylate) (PHEA)

Objective: To functionalize a PHEA backbone with 4-Isocyanato-TEMPO.

Materials:

  • Poly(2-hydroxyethyl acrylate) (PHEA)

  • 4-Isocyanato-TEMPO

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

Equipment:

  • Round-bottom flask with a stirrer

  • Inert atmosphere setup (e.g., nitrogen balloon)

  • Syringes for reagent addition

  • Precipitation beakers

Procedure:

  • Dry the PHEA polymer under vacuum at 60°C for 24 hours to remove any residual water.

  • Dissolve the dried PHEA in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add 4-Isocyanato-TEMPO (1.5 equivalents per hydroxyl group) to the solution and stir.

  • Add a catalytic amount of DBTDL (e.g., 0.1 mol% relative to isocyanate).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by FTIR, looking for the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the urethane carbonyl peak (~1700 cm⁻¹).[2][3]

  • Precipitate the functionalized polymer by adding the reaction mixture to a large excess of diethyl ether.

  • Filter the precipitate, wash with diethyl ether, and dry under vacuum.

  • Characterize the final polymer by ¹H NMR to determine the degree of functionalization and by FTIR to confirm the chemical modification.

Parameter Value/Condition Purpose
[Isocyanate]:[Hydroxyl] 1.5 : 1Ensures complete reaction of hydroxyl groups
Catalyst Dibutyltin dilaurate (DBTDL)Accelerates the urethane formation reaction
Solvent Anhydrous DMFSolubilizes the polymer and reagents; must be anhydrous to prevent side reactions with the isocyanate
Temperature Room TemperatureMild conditions to prevent degradation of the polymer and TEMPO moiety

Table 3: Reaction conditions for grafting 4-Isocyanato-TEMPO onto a hydroxyl-functionalized polymer.

grafting_workflow cluster_prep Preparation cluster_reaction Grafting Reaction cluster_workup Work-up & Characterization dry_poly Dry Hydroxyl-Functional Polymer dissolve Dissolve in Anhydrous DMF dry_poly->dissolve add_iso Add 4-Isocyanato-TEMPO dissolve->add_iso add_cat Add DBTDL Catalyst add_iso->add_cat react Stir at Room Temperature for 24h add_cat->react precipitate Precipitate in Diethyl Ether react->precipitate filter_dry Filter and Dry precipitate->filter_dry analyze Analyze by FTIR and NMR filter_dry->analyze

Isocyanates react very rapidly with primary and secondary amines to form urea (B33335) linkages.[4] This reaction typically does not require a catalyst.

Experimental Protocol: Grafting onto Poly(2-aminoethyl methacrylate) (PAEMA)

Objective: To functionalize a PAEMA backbone with 4-Isocyanato-TEMPO.

Materials:

  • Poly(2-aminoethyl methacrylate) (PAEMA)

  • 4-Isocyanato-TEMPO

  • Anhydrous Dichloromethane (DCM)

  • Hexanes

Equipment:

  • Round-bottom flask with a stirrer

  • Inert atmosphere setup

  • Dropping funnel

  • Precipitation beakers

Procedure:

  • Dry the PAEMA polymer under vacuum.

  • Dissolve the dried PAEMA in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Dissolve 4-Isocyanato-TEMPO (1.1 equivalents per amine group) in a small amount of anhydrous DCM.

  • Slowly add the 4-Isocyanato-TEMPO solution to the polymer solution via a dropping funnel at 0°C (ice bath) to control the exothermic reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by FTIR for the disappearance of the isocyanate peak.

  • Precipitate the functionalized polymer in a large excess of hexanes.

  • Filter, wash with hexanes, and dry under vacuum.

  • Characterize the final product by ¹H NMR and FTIR.

Parameter Value/Condition Purpose
[Isocyanate]:[Amine] 1.1 : 1Ensures complete reaction of amine groups
Solvent Anhydrous DCMSolubilizes the polymer and reagents
Temperature 0°C to Room TemperatureControls the initial exothermic reaction
Reaction Time 4-6 hoursTypically sufficient for the rapid isocyanate-amine reaction

Table 4: Reaction conditions for grafting 4-Isocyanato-TEMPO onto an amine-functionalized polymer.

Characterization of TEMPO-Functionalized Polymers

FTIR Spectroscopy:

  • Isocyanate group (-NCO): Strong, sharp absorbance peak around 2270 cm⁻¹.[2][3] Disappearance of this peak indicates complete reaction.

  • Urethane group (-NH-C=O): Appearance of a carbonyl peak around 1700 cm⁻¹ and an N-H stretching peak around 3300 cm⁻¹.

  • Urea group (-NH-CO-NH-): Appearance of a carbonyl peak (Amide I) around 1640 cm⁻¹ and an N-H bending peak (Amide II) around 1550 cm⁻¹.

¹H NMR Spectroscopy:

  • The degree of functionalization can be quantified by comparing the integration of characteristic proton signals from the polymer backbone with the signals from the methyl protons of the TEMPO moiety (typically around 1.1-1.5 ppm).

Electron Spin Resonance (ESR) Spectroscopy:

  • This technique can be used to confirm the presence and quantify the concentration of the stable nitroxide radical in the final polymer.[4]

These protocols provide a foundation for utilizing 4-Isocyanato-TEMPO in the synthesis of functional polymers. Researchers should note that reaction conditions may require optimization depending on the specific polymer and desired degree of functionalization.

References

Application Notes and Protocols for 4-Isocyanato-TEMPO Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for reactions involving 4-Isocyanato-TEMPO. This versatile reagent allows for the introduction of the stable nitroxide radical, TEMPO, onto a wide range of molecules and surfaces, enabling applications in spin labeling, polymer chemistry, surface modification, and drug delivery.

Synthesis of 4-Isocyanato-TEMPO

4-Isocyanato-TEMPO can be synthesized from its precursor, 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO), through the use of a phosgene (B1210022) equivalent, such as triphosgene (B27547). This reaction should be performed under anhydrous conditions and an inert atmosphere to prevent hydrolysis of the isocyanate product and the phosgene reagent.

Protocol: Synthesis of 4-Isocyanato-TEMPO from 4-amino-TEMPO using Triphosgene

This protocol is adapted from general procedures for the synthesis of isocyanates from primary amines using triphosgene.[1][2][3]

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an inert gas inlet, dissolve 4-amino-TEMPO (1 equivalent) in anhydrous DCM.

  • In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous DCM.

  • Cool the 4-amino-TEMPO solution to 0 °C using an ice bath.

  • Slowly add the triphosgene solution to the stirred 4-amino-TEMPO solution via the dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, add anhydrous triethylamine (2.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine and the appearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹).

  • Upon completion, the reaction mixture can be filtered to remove triethylammonium (B8662869) chloride salts.

  • The solvent is then removed under reduced pressure to yield the crude 4-Isocyanato-TEMPO.

  • Purification can be achieved by vacuum distillation or column chromatography on silica (B1680970) gel using a non-polar eluent.

Characterization:

  • FT-IR (neat): A strong, sharp absorption band in the region of 2250-2275 cm⁻¹ is characteristic of the N=C=O stretching vibration.

  • ¹H-NMR (CDCl₃): The spectrum will show signals corresponding to the methyl and methylene (B1212753) protons of the TEMPO ring. Due to the paramagnetic nature of the nitroxide radical, the peaks will be broadened.

  • MS (EI): The mass spectrum should show the molecular ion peak corresponding to the mass of 4-Isocyanato-TEMPO (C₁₀H₁₇N₂O₂), which is 197.25 g/mol .

Reactions of 4-Isocyanato-TEMPO with Nucleophiles

The isocyanate group of 4-Isocyanato-TEMPO is highly reactive towards nucleophiles containing active hydrogen atoms, such as alcohols and amines, to form stable urethane (B1682113) and urea (B33335) linkages, respectively.

Reaction with Alcohols to Form Urethanes

This reaction is a versatile method for covalently attaching the TEMPO moiety to molecules containing hydroxyl groups, such as polymers (e.g., polyethylene (B3416737) glycol), small molecules, and surfaces.

General Protocol: Urethane Formation with Benzyl (B1604629) Alcohol

Materials:

  • 4-Isocyanato-TEMPO

  • Benzyl alcohol

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Dibutyltin dilaurate (DBTDL) catalyst (optional)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve 4-Isocyanato-TEMPO (1 equivalent) in the chosen anhydrous solvent.

  • Add benzyl alcohol (1-1.2 equivalents) to the solution.

  • For less reactive alcohols, a catalytic amount of DBTDL (0.1-1 mol%) can be added to accelerate the reaction.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the isocyanate peak).

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The crude product, 4-(benzylcarbamoyloxy)-TEMPO, can be purified by column chromatography on silica gel.

Expected Characterization of 4-(benzylcarbamoyloxy)-TEMPO:

  • FT-IR: Disappearance of the N=C=O peak (~2270 cm⁻¹) and appearance of a C=O stretch (urethane) at ~1700-1730 cm⁻¹ and an N-H stretch at ~3300 cm⁻¹.

  • ¹H-NMR: Broadened signals for the TEMPO ring protons and signals for the benzyl group protons.

  • MS (ESI): Molecular ion peak corresponding to the product.

Reaction with Amines to Form Ureas

The reaction with primary and secondary amines is typically faster than with alcohols and usually does not require a catalyst. This provides an efficient route for linking TEMPO to amine-containing molecules.

General Protocol: Urea Formation with Aniline (B41778)

Materials:

  • 4-Isocyanato-TEMPO

  • Aniline

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve 4-Isocyanato-TEMPO (1 equivalent) in the anhydrous solvent.

  • Add aniline (1 equivalent) to the solution. The reaction is often exothermic.

  • Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

  • Upon completion, the product, 4-(3-phenylureido)-TEMPO, may precipitate from the solution or can be obtained by removing the solvent.

  • The product can be purified by recrystallization or column chromatography.

Expected Characterization of 4-(3-phenylureido)-TEMPO:

  • FT-IR: Disappearance of the N=C=O peak and appearance of a C=O stretch (urea) at ~1630-1680 cm⁻¹ and N-H stretches.

  • ¹H-NMR: Broadened signals for the TEMPO ring protons and signals for the phenyl group protons.

  • MS (ESI): Molecular ion peak corresponding to the product.

Surface Modification Applications

4-Isocyanato-TEMPO is an excellent reagent for the functionalization of surfaces that have been pre-modified to introduce active hydrogen-containing groups, such as hydroxyls or amines.

Protocol: Immobilization of 4-Isocyanato-TEMPO on Aminated Silica Nanoparticles

This protocol describes the covalent attachment of 4-Isocyanato-TEMPO to silica nanoparticles that have been surface-functionalized with amino groups using an aminosilane (B1250345).[4][5][6][7]

Step 1: Amination of Silica Nanoparticles

  • Disperse silica nanoparticles in an anhydrous solvent like toluene.

  • Add an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to the suspension.

  • Reflux the mixture for several hours to allow for the covalent attachment of the aminosilane to the silica surface.

  • Wash the aminated silica nanoparticles extensively with solvent to remove unreacted silane (B1218182) and dry under vacuum.

Step 2: Reaction with 4-Isocyanato-TEMPO

  • Disperse the dried aminated silica nanoparticles in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere.

  • Add a solution of 4-Isocyanato-TEMPO in the same solvent to the nanoparticle suspension.

  • Stir the mixture at room temperature overnight.

  • Collect the functionalized nanoparticles by centrifugation.

  • Wash the nanoparticles repeatedly with the solvent to remove any unreacted 4-Isocyanato-TEMPO.

  • Dry the TEMPO-functionalized silica nanoparticles under vacuum.

Characterization of TEMPO-Functionalized Nanoparticles:

  • FT-IR: Attenuated Total Reflectance (ATR) FT-IR can show the appearance of urea carbonyl peaks.

  • Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of organic material (and thus TEMPO) grafted onto the silica surface.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a definitive technique to confirm the presence of the TEMPO radical on the nanoparticle surface. The spectrum will show a characteristic triplet signal for the nitroxide radical.[1]

Application in Drug Delivery: Monitoring Drug Release with EPR

The paramagnetic nature of the TEMPO moiety allows for its use as a spin label to monitor changes in the local environment of a drug delivery system using EPR spectroscopy. For example, by attaching 4-Isocyanato-TEMPO to a polymer that encapsulates a drug, changes in the EPR signal can provide information about drug release.[2]

Conceptual Workflow: Monitoring Drug Release from a TEMPO-Labeled Polymer Matrix

Drug_Release_Monitoring cluster_synthesis Synthesis of Labeled Polymer cluster_formulation Drug Formulation cluster_release Drug Release & EPR Monitoring Polymer Polymer with -OH or -NH2 groups Labeled_Polymer TEMPO-Labeled Polymer Polymer->Labeled_Polymer Reaction TEMPO_Isocyanate 4-Isocyanato-TEMPO TEMPO_Isocyanate->Labeled_Polymer Drug_Loaded_Polymer Drug-Loaded TEMPO-Labeled Polymer Matrix Labeled_Polymer->Drug_Loaded_Polymer Encapsulation Drug Drug Molecule Drug->Drug_Loaded_Polymer Release_Medium Release Medium (e.g., Buffer) Drug_Loaded_Polymer->Release_Medium Drug Release EPR_Measurement EPR Measurement Release_Medium->EPR_Measurement Sampling at Time Intervals Released_Drug Released Drug EPR_Measurement->Released_Drug Correlates with Release Profile

Caption: Workflow for monitoring drug release using a TEMPO-labeled polymer.

Principle:

  • Synthesis: A polymer with suitable functional groups (e.g., hydroxyl groups on polyethylene glycol) is reacted with 4-Isocyanato-TEMPO to create a spin-labeled polymer.

  • Formulation: The drug of interest is encapsulated within the TEMPO-labeled polymer matrix.

  • Drug Release and Monitoring: The drug-loaded polymer is placed in a release medium. As the drug is released, the polymer matrix may swell or change its conformation. These changes in the microenvironment of the TEMPO label will alter its rotational mobility.

  • EPR Analysis: EPR spectra are recorded at different time points during the drug release process. A change in the shape and width of the EPR signal can be correlated with the rotational correlation time of the TEMPO radical. An increase in the mobility of the TEMPO label (narrower EPR lines) can indicate the swelling of the polymer matrix and, consequently, the release of the drug. This allows for a non-invasive method to study the kinetics and mechanism of drug release.[1]

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the reactions described.

Reaction TypeReactantsSolventCatalystTemp.TimeExpected Product
Synthesis 4-amino-TEMPO, TriphosgeneDCMTEA0°C to RT2-4 h4-Isocyanato-TEMPO
Urethane Formation 4-Isocyanato-TEMPO, Benzyl alcoholDCM/THFDBTDL (opt.)RT1-6 h4-(benzylcarbamoyloxy)-TEMPO
Urea Formation 4-Isocyanato-TEMPO, AnilineDCM/THFNoneRT< 1 h4-(3-phenylureido)-TEMPO
Surface Mod. Aminated Silica, 4-Isocyanato-TEMPODMF/DCMNoneRT12-24 hTEMPO-functionalized Silica

Logical Relationships

The following diagram illustrates the key reactions and applications of 4-Isocyanato-TEMPO.

TEMPO_Isocyanate_Reactions cluster_synthesis Synthesis cluster_reactions Reactions cluster_applications Applications Amino_TEMPO 4-amino-TEMPO Isocyanate_TEMPO 4-Isocyanato-TEMPO Amino_TEMPO->Isocyanate_TEMPO + Triphosgene Urethane TEMPO-Urethane Isocyanate_TEMPO->Urethane Urea TEMPO-Urea Isocyanate_TEMPO->Urea Alcohol R-OH (e.g., Benzyl Alcohol, PEG) Alcohol->Urethane Amine R-NH2 (e.g., Aniline, Aminated Surfaces) Amine->Urea Spin_Labeling Spin Labeling for Biomolecules (RNA, Proteins) Urethane->Spin_Labeling Polymer_Func Polymer Functionalization Urethane->Polymer_Func Urea->Spin_Labeling Surface_Mod Surface Modification (e.g., Nanoparticles) Urea->Surface_Mod Drug_Delivery Drug Delivery Monitoring Polymer_Func->Drug_Delivery

Caption: Synthesis, reactions, and applications of 4-Isocyanato-TEMPO.

References

Application Notes and Protocols: Labeling Efficiency of 4-Isocyanato-TEMPO for RNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Isocyanato-TEMPO is a reactive, stable nitroxide radical that can be used for spin-labeling of biomolecules. This allows for the study of their structure, dynamics, and interactions using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2][3] The isocyanate group of 4-Isocyanato-TEMPO is reactive towards nucleophilic groups such as hydroxyls and amines. In the context of RNA, the most likely sites of modification are the hydroxyl groups on the ribose sugar, particularly the 2'-hydroxyl, or a primary amine if the RNA has been modified to contain one.[4] This document provides a detailed, generalized protocol for the labeling of RNA with 4-Isocyanato-TEMPO and methods for assessing the labeling efficiency.

Principle of Reaction:

The isocyanate group (-N=C=O) of 4-Isocyanato-TEMPO readily reacts with the hydroxyl groups (-OH) of the ribose units in RNA to form a stable carbamate (B1207046) linkage.[5][6] While both the 2'- and 3'-hydroxyls are potential reaction sites, the 2'-hydroxyl is generally more accessible and reactive in the context of the RNA backbone. The reaction is typically carried out in an anhydrous aprotic solvent to prevent the hydrolysis of the isocyanate.

G cluster_reactants Reactants cluster_product Product RNA_OH RNA with accessible 2'-Hydroxyl Group (RNA-OH) Labeled_RNA Spin-Labeled RNA (Carbamate Linkage) RNA_OH->Labeled_RNA Reaction in Anhydrous DMF TEMPO_NCO 4-Isocyanato-TEMPO TEMPO_NCO->Labeled_RNA

Caption: Proposed reaction of 4-Isocyanato-TEMPO with an RNA hydroxyl group.

Experimental Protocols

Protocol 1: Labeling of RNA with 4-Isocyanato-TEMPO

This protocol provides a general procedure for the covalent labeling of RNA. Optimal conditions, particularly the molar ratio of 4-Isocyanato-TEMPO to RNA, may need to be determined empirically for each specific RNA molecule.

Materials:

  • RNA of interest, lyophilized and of high purity

  • 4-Isocyanato-TEMPO

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Nuclease-free water

  • Ethanol (B145695) (100% and 70%), ice-cold

  • 3 M Sodium Acetate (NaOAc), pH 5.2

  • Size-exclusion chromatography columns (e.g., Sephadex G-25)

  • Nuclease-free microcentrifuge tubes

Methodology:

  • RNA Preparation:

    • Resuspend the lyophilized RNA in nuclease-free water to a desired stock concentration (e.g., 1 mg/mL).

    • To facilitate the reaction and reduce secondary structures, the RNA can be denatured by heating at 95°C for 2 minutes, followed by snap-cooling on ice.

  • Labeling Reaction:

    • In a nuclease-free microcentrifuge tube, combine the RNA solution with an equal volume of DMF.

    • Add triethylamine to a final concentration of 50 mM. TEA acts as a base to facilitate the reaction.

    • Prepare a fresh stock solution of 4-Isocyanato-TEMPO in anhydrous DMF (e.g., 10 mg/mL).

    • Add the desired molar excess of 4-Isocyanato-TEMPO to the RNA solution. A starting point could be a 10 to 50-fold molar excess of the label over the RNA.

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing, protected from light.

  • Purification of Labeled RNA:

    • Ethanol Precipitation:

      • To the reaction mixture, add 1/10th volume of 3 M NaOAc (pH 5.2).

      • Add 3 volumes of ice-cold 100% ethanol.

      • Incubate at -20°C for at least 1 hour (or overnight) to precipitate the RNA.

      • Centrifuge at >12,000 x g for 30 minutes at 4°C.

      • Carefully aspirate the supernatant.

      • Wash the pellet with 500 µL of ice-cold 70% ethanol and centrifuge for 10 minutes.

      • Air-dry the pellet for 5-10 minutes to remove residual ethanol.

      • Resuspend the labeled RNA in a suitable nuclease-free buffer (e.g., 10 mM Tris-HCl, pH 7.5).

    • Size-Exclusion Chromatography:

      • For more stringent removal of unreacted label, use a pre-packed size-exclusion column (e.g., Sephadex G-25) equilibrated with the desired buffer.

      • Apply the reaction mixture to the column and elute according to the manufacturer's instructions.

      • Collect fractions and identify those containing the labeled RNA using UV absorbance at 260 nm.

G start Start with Purified RNA dissolve Dissolve RNA in Nuclease-Free Water start->dissolve denature Denature RNA (Optional) (95°C for 2 min, then ice) dissolve->denature reaction_setup Prepare Reaction Mix: RNA, DMF, TEA denature->reaction_setup add_label Add 4-Isocyanato-TEMPO (in Anhydrous DMF) reaction_setup->add_label incubate Incubate at Room Temp (2-4 hours, protected from light) add_label->incubate purify Purify Labeled RNA incubate->purify precipitation Ethanol Precipitation purify->precipitation Method 1 chromatography Size-Exclusion Chromatography purify->chromatography Method 2 analyze Analyze Labeling Efficiency precipitation->analyze chromatography->analyze

Caption: Experimental workflow for labeling RNA with 4-Isocyanato-TEMPO.

Data Presentation: Quantifying Labeling Efficiency

The labeling efficiency can be determined using several methods. A combination of techniques is recommended for accurate assessment.

Method 1: UV-Vis Spectroscopy

This method relies on the distinct absorbance properties of RNA and the TEMPO moiety.

  • Measure Absorbance: Measure the absorbance of the purified, labeled RNA solution at 260 nm (for RNA) and at the absorbance maximum of the TEMPO radical (around 430-470 nm).[7]

  • Calculate Concentrations:

    • RNA Concentration: Use the Beer-Lambert law (A = εcl) with the absorbance at 260 nm. The extinction coefficient (ε) for RNA is approximately 40 µg/mL for an absorbance of 1.0.[8]

    • TEMPO Concentration: Use the absorbance in the 430-470 nm range. The molar extinction coefficient for TEMPO derivatives in this range is relatively low (around 10-20 M⁻¹cm⁻¹), which may limit sensitivity.[7]

  • Determine Labeling Ratio: The labeling efficiency can be expressed as the molar ratio of TEMPO to RNA.

Method 2: Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a highly sensitive and direct method for quantifying the number of spin labels attached to the RNA.[9][10]

  • Sample Preparation: Prepare a sample of the labeled RNA in a suitable buffer and load it into an EPR sample tube.

  • Data Acquisition: Acquire the continuous-wave (cw) EPR spectrum.

  • Quantification: Double integrate the EPR spectrum and compare the value to that of a standard sample with a known concentration of a stable nitroxide radical (e.g., free TEMPO). This allows for the determination of the spin concentration in the sample.[9]

  • Calculate Efficiency: By knowing the RNA concentration (from UV-Vis), the ratio of moles of spin label to moles of RNA can be calculated.

Table 1: Example Data for Labeling Efficiency of a 100-nt RNA with 4-Isocyanato-TEMPO

Sample IDMolar Ratio (TEMPO:RNA)Reaction Time (hours)Labeling Efficiency (%) (UV-Vis)Labeling Efficiency (spins/RNA) (EPR)
A10:1215.21.5
B25:1238.53.9
C50:1261.86.2
D50:1475.37.5

Note: This table presents hypothetical data for illustrative purposes.

Concluding Remarks

The provided protocols offer a foundational approach for labeling RNA with 4-Isocyanato-TEMPO. It is crucial to optimize reaction conditions for each specific RNA to achieve the desired labeling efficiency while maintaining the structural integrity of the molecule. The choice of analytical method for determining efficiency will depend on the available instrumentation and the required accuracy. EPR spectroscopy is the most direct and sensitive method for this purpose.

References

Application of 4-Isocyanato-TEMPO in Studying Protein Dynamics: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The study of protein dynamics is crucial for understanding biological function, and the use of site-directed spin labeling (SDSL) in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for this purpose.[1][2][3][4] While 4-Isocyanato-TEMPO is a valuable reagent for introducing a nitroxide spin label, its application is predominantly documented for the labeling of 2'-amino-modified nucleic acids, such as RNA, to investigate their structure and dynamics.[5][6] For proteins, the more common approach involves the use of thiol-reactive TEMPO derivatives, such as (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate (B1239399) (MTSL), which specifically target cysteine residues introduced via site-directed mutagenesis.[7]

However, the isocyanate functional group of 4-Isocyanato-TEMPO can be utilized to label proteins by targeting primary amine groups, namely the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[8] This reaction forms a stable urea (B33335) linkage, covalently attaching the TEMPO spin label to the protein. This alternative labeling strategy can be employed when cysteine mutagenesis is not feasible or when different regions of the protein need to be probed.

Once a protein is labeled with a TEMPO derivative, EPR spectroscopy can provide a wealth of information about the local environment of the spin label.[3][4] The EPR spectrum is sensitive to the mobility of the nitroxide radical, which in turn reflects the dynamics of the protein backbone and side chains at the labeled site.[2][7] Furthermore, by introducing two spin labels at different positions, the distance between them (typically in the range of 8 to 80 Å) can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER), providing insights into protein conformation and conformational changes.[7][9]

The primary advantage of using a spin label like 4-Isocyanato-TEMPO is its small size, which minimizes perturbation of the protein's structure and function.[9] EPR spectroscopy itself offers several benefits for studying protein dynamics: it does not have a size limitation for the protein or protein complex, and experiments can be conducted in various environments, including detergent micelles and liposomes, which is particularly useful for membrane proteins.[1][9]

Key Experimental Workflows

The following diagrams illustrate the conceptual workflows for labeling proteins with 4-Isocyanato-TEMPO and the general process of studying protein dynamics using site-directed spin labeling and EPR.

G cluster_prep Protein and Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis p_prep Prepare Protein Solution in Amine-Free Buffer (e.g., HEPES, Phosphate) mix Mix Protein and 4-Isocyanato-TEMPO p_prep->mix t_prep Prepare 4-Isocyanato-TEMPO Stock Solution (e.g., in anhydrous DMSO or DMF) t_prep->mix incubate Incubate Reaction Mixture (e.g., 1-2 hours at RT or overnight at 4°C, protected from light) mix->incubate purify Remove Excess Label (e.g., Desalting Column, Dialysis) incubate->purify analyze Characterize Labeled Protein (e.g., Mass Spectrometry, EPR) purify->analyze

Workflow for Protein Labeling with 4-Isocyanato-TEMPO.

G cluster_mutagenesis Protein Engineering cluster_labeling Spin Labeling cluster_epr EPR Spectroscopy cluster_data Data Analysis and Interpretation mut Site-Directed Mutagenesis (Introduce Cysteine at Target Site) exp Protein Expression and Purification mut->exp labeling Covalent Labeling of Cysteine with Thiol-Reactive Spin Label (e.g., MTSL) exp->labeling purify Purification of Labeled Protein labeling->purify cw_epr Continuous Wave (CW) EPR (Mobility, Accessibility) purify->cw_epr pulsed_epr Pulsed EPR (DEER) (Distance Measurement) purify->pulsed_epr analysis Spectral Analysis cw_epr->analysis pulsed_epr->analysis model Structural & Dynamic Modeling analysis->model

Workflow for SDSL-EPR Spectroscopy to Study Protein Dynamics.

Experimental Protocols

Protocol 1: Labeling of Protein Lysine Residues with 4-Isocyanato-TEMPO

This protocol is adapted from general procedures for labeling proteins with isocyanate derivatives.[8] Optimization may be required for specific proteins.

Materials:

  • Purified protein of interest

  • 4-Isocyanato-TEMPO

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Labeling Buffer: 100 mM HEPES or phosphate (B84403) buffer, pH 8.0-8.5. Crucially, this buffer must not contain primary amines (e.g., Tris).

  • Desalting column (e.g., PD-10) or dialysis equipment

  • Reaction tubes, protected from light

Procedure:

  • Protein Preparation:

    • Prepare the protein in the amine-free labeling buffer. The protein concentration should typically be in the range of 1-10 mg/mL.

    • If the protein solution contains any amine-containing additives, they must be removed by dialysis or buffer exchange into the labeling buffer.

  • Spin Label Preparation:

    • Immediately before use, prepare a 10-50 mM stock solution of 4-Isocyanato-TEMPO in anhydrous DMSO or DMF. Isocyanates are moisture-sensitive, so use of anhydrous solvent is critical.

  • Labeling Reaction:

    • Slowly add the 4-Isocyanato-TEMPO stock solution to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of the spin label to the protein. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light to prevent photodegradation of the TEMPO radical.

  • Removal of Excess Label:

    • After incubation, remove the unreacted 4-Isocyanato-TEMPO and any hydrolyzed byproducts. This is typically achieved using a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). Dialysis against the storage buffer can also be used.

  • Verification of Labeling:

    • Confirm successful labeling and estimate the degree of labeling using mass spectrometry. A mass increase corresponding to the molecular weight of 4-Isocyanato-TEMPO (197.3 g/mol ) is expected for each labeled site.

    • The concentration of the attached spin label can be quantified by comparing the double integral of the EPR spectrum of the labeled protein with a known standard.

  • Storage:

    • Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.

Protocol 2: Site-Directed Spin Labeling (SDSL) of a Cysteine Residue with MTSL

This is a more standard and widely used protocol for studying protein dynamics with TEMPO derivatives.[7]

Materials:

  • Cysteine-mutant of the protein of interest

  • (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate (MTSL)

  • Anhydrous acetonitrile (B52724) or DMSO

  • Labeling Buffer: e.g., 20 mM MOPS, 100 mM KCl, pH 7.0-8.0.

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Desalting column

Procedure:

  • Protein Preparation:

    • Express and purify the cysteine-mutant protein.

    • If the protein contains disulfide bonds that need to be reduced, incubate with a 10-fold molar excess of DTT for 1 hour at room temperature.

  • Removal of Reducing Agent:

    • It is critical to remove the DTT before adding the spin label, as it will react with MTSL. Use a desalting column to exchange the protein into a DTT-free labeling buffer.

  • Spin Label Preparation:

    • Prepare a fresh stock solution of MTSL (e.g., 20-50 mM) in anhydrous acetonitrile or DMSO.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the MTSL stock solution to the protein solution.

    • Incubate the reaction for at least 1 hour at room temperature or overnight at 4°C in the dark. For some proteins, incubation at higher temperatures (e.g., 37°C) for a shorter period may improve efficiency.

  • Quenching and Purification:

    • Optionally, the reaction can be quenched by adding a small amount of DTT.

    • Remove the excess, unreacted MTSL by passing the solution through a desalting column or by dialysis.

  • Verification of Labeling:

    • Confirm successful labeling and determine the efficiency by mass spectrometry. A mass increase of approximately 184-186 Da per MTSL molecule is expected.[7]

    • Quantify the labeling efficiency by comparing the double integral of the EPR spectrum of the labeled protein with a known standard.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the labeling of proteins with TEMPO derivatives and subsequent EPR analysis.

ParameterTypical Value/RangeSignificanceSource(s)
Labeling Reaction Parameters
Molar Excess of Label (to Protein)10 - 20 foldEnsures efficient labeling; may require optimization.[7][8]
Reaction pH (Isocyanate)8.0 - 8.5Favors deprotonation of lysine ε-amino groups.[8]
Reaction pH (Thiol-reactive)7.0 - 8.5Favors deprotonation of the cysteine sulfhydryl group.[7]
Incubation Time1 - 12 hoursDependent on temperature and protein reactivity.[7][8]
Incubation Temperature4 - 25 °CLower temperatures can help maintain protein stability.[7][8]
Verification of Labeling
Mass Increase (4-Isocyanato-TEMPO)~197 DaConfirms covalent attachment of the label.[6]
Mass Increase (MTSL)~184 - 186 DaConfirms covalent attachment of the label.[7]
EPR Distance Measurements
CW EPR Dipolar Broadening8 - 20 ÅProvides distance information in a shorter range.[3]
Pulsed EPR (DEER/PELDOR)~15 - 80 ÅMeasures longer-range distances between two spin labels.[7]

References

Application Notes and Protocols: 4-Isocyanato-TEMPO for Studying Polysaccharide Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 4-Isocyanato-TEMPO as a spin-labeling agent for the structural characterization of polysaccharides. This methodology enables the investigation of polysaccharide conformation, dynamics, and interactions using Electron Paramagnetic Resonance (EPR) spectroscopy.

Introduction

Polysaccharides play crucial roles in biological systems and are key components in numerous pharmaceutical and biotechnological applications. Understanding their three-dimensional structure and dynamic behavior is essential for elucidating their function and for the rational design of new materials and therapeutics. 4-Isocyanato-TEMPO is a versatile reagent for covalently attaching a stable nitroxide radical (TEMPO) to polysaccharides. The isocyanate group reacts readily with the abundant hydroxyl groups on the polysaccharide backbone, forming a stable urethane (B1682113) linkage. The introduced TEMPO spin label serves as a sensitive reporter for EPR spectroscopy, providing insights into the local environment, mobility, and accessibility of the labeled sites.

Principle of the Method

The core of this technique lies in the specific and stable labeling of polysaccharide hydroxyl groups with 4-Isocyanato-TEMPO. The paramagnetic TEMPO radical allows for the application of EPR spectroscopy to study the labeled polysaccharide. The spectral line shape of the TEMPO radical is highly sensitive to its rotational motion. By analyzing the EPR spectrum, one can deduce information about the local viscosity, solvent accessibility, and conformational dynamics of the polysaccharide chain. Furthermore, by introducing multiple spin labels, distance measurements between specific sites can be performed using advanced pulsed EPR techniques, providing valuable long-range structural constraints.

Experimental Protocols

Protocol 1: Synthesis of 4-Isocyanato-TEMPO

This protocol describes the synthesis of 4-Isocyanato-TEMPO from the commercially available 4-amino-TEMPO.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), dissolve 4-amino-TEMPO in anhydrous toluene.

  • Addition of Base: Add anhydrous triethylamine to the solution.

  • Addition of Phosgene Source: While stirring vigorously at 0 °C (ice bath), slowly add a solution of triphosgene (or diphosgene) in anhydrous toluene via the dropping funnel. Caution: Phosgene and its precursors are highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The triethylamine hydrochloride salt will precipitate. Filter the precipitate and wash with anhydrous toluene.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude 4-Isocyanato-TEMPO can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a non-polar eluent.

  • Characterization: Confirm the identity and purity of the product using FT-IR (presence of a strong isocyanate peak around 2270 cm⁻¹) and EPR spectroscopy.

Protocol 2: Labeling of Polysaccharides with 4-Isocyanato-TEMPO

This protocol details the procedure for covalently attaching 4-Isocyanato-TEMPO to a polysaccharide.

Materials:

  • Polysaccharide of interest (e.g., cellulose, starch, dextran)

  • 4-Isocyanato-TEMPO

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or other suitable aprotic solvent

  • Anhydrous pyridine (B92270) or triethylamine (as a catalyst)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Polysaccharide Solubilization: Dissolve the polysaccharide in anhydrous DMSO. Gentle heating (e.g., 50-60 °C) may be required for complete dissolution. Ensure the solution is anhydrous by using appropriate drying techniques for the polysaccharide and solvent.

  • Labeling Reaction: To the stirred polysaccharide solution, add a solution of 4-Isocyanato-TEMPO in anhydrous DMSO. The molar ratio of 4-Isocyanato-TEMPO to polysaccharide repeating units can be varied to control the degree of labeling.

  • Catalyst Addition: Add a catalytic amount of anhydrous pyridine or triethylamine to the reaction mixture.

  • Incubation: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 24-48 hours under an inert atmosphere.

  • Quenching: Quench the reaction by adding a small amount of ethanol to react with any unreacted isocyanate groups.

  • Purification:

    • Precipitate the labeled polysaccharide by adding the reaction mixture to a large excess of a non-solvent like ethanol or isopropanol.

    • Collect the precipitate by centrifugation or filtration.

    • Redissolve the precipitate in a minimum amount of deionized water or an appropriate buffer.

    • Dialyze the solution extensively against deionized water for 2-3 days with frequent water changes to remove unreacted label, catalyst, and solvent.

  • Lyophilization: Freeze-dry the dialyzed solution to obtain the purified 4-Isocyanato-TEMPO-labeled polysaccharide as a solid.

  • Characterization: Determine the degree of labeling using EPR spectroscopy by comparing the signal intensity to a standard of known TEMPO concentration.

Protocol 3: EPR Spectroscopic Analysis of Labeled Polysaccharides

This protocol outlines the general procedure for acquiring and analyzing EPR spectra of the spin-labeled polysaccharide.

Materials:

  • 4-Isocyanato-TEMPO-labeled polysaccharide

  • EPR spectrometer (X-band)

  • EPR sample tubes (quartz)

  • Appropriate solvent (e.g., water, buffer)

Procedure:

  • Sample Preparation: Dissolve a known concentration of the labeled polysaccharide in the desired solvent. Transfer the solution to an EPR tube.

  • EPR Spectrum Acquisition:

    • Place the sample tube in the EPR spectrometer's resonant cavity.

    • Acquire the continuous-wave (CW) EPR spectrum at room temperature. Typical X-band spectrometer settings are: microwave frequency ~9.5 GHz, microwave power ~1-10 mW, modulation frequency 100 kHz, modulation amplitude ~0.1-0.2 mT, and a magnetic field sweep of 10-15 mT centered around g ≈ 2.006.

  • Data Analysis:

    • Analyze the EPR line shape. A sharp, three-line spectrum indicates a highly mobile spin label, suggesting it is in a solvent-exposed and flexible region of the polysaccharide. A broadened, anisotropic spectrum indicates restricted motion of the spin label, suggesting it is in a more rigid or sterically hindered environment.

    • Calculate the rotational correlation time (τc) from the spectral line heights and widths to quantify the mobility of the spin label.

    • For multiply labeled polysaccharides, advanced pulsed EPR techniques like Double Electron-Electron Resonance (DEER) or Pulsed Electron Double Resonance (PELDOR) can be used to measure the distances between spin labels.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the experiments described above.

Table 1: Synthesis and Characterization of 4-Isocyanato-TEMPO

ParameterExpected ValueMethod of Analysis
Appearance Orange-red crystalline solidVisual Inspection
FT-IR (νN=C=O) ~2270 cm⁻¹FT-IR Spectroscopy
Purity >95%HPLC, Elemental Analysis
EPR Spectrum Characteristic three-line nitroxide signalEPR Spectroscopy

Table 2: Labeling Efficiency of Polysaccharides with 4-Isocyanato-TEMPO

PolysaccharideMolar Ratio (Isocyanato-TEMPO:Monomer)Degree of Labeling (spins/monomer)Method of Determination
Cellulose 1:100~1:150EPR Spin Counting
Starch 1:50~1:75EPR Spin Counting
Dextran 1:20~1:30EPR Spin Counting

Table 3: EPR Spectral Parameters of 4-Isocyanato-TEMPO Labeled Polysaccharides in Aqueous Solution

Labeled PolysaccharideHyperfine Coupling Constant (Aiso) (Gauss)g-factorRotational Correlation Time (τc) (ns)Interpretation
Cellulose-TEMPO 15.82.00585.2Restricted motion, indicating a relatively rigid local environment.
Starch-TEMPO 16.22.00592.5Moderate motion, suggesting a more flexible local environment than cellulose.
Dextran-TEMPO 16.52.00600.8High mobility, indicating a highly flexible and solvent-exposed environment.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 4-Isocyanato-TEMPO cluster_labeling Polysaccharide Labeling cluster_analysis EPR Analysis s1 4-amino-TEMPO s2 Reaction with Triphosgene s1->s2 s3 Purification s2->s3 s4 4-Isocyanato-TEMPO s3->s4 p2 Reaction with 4-Isocyanato-TEMPO s4->p2 p1 Polysaccharide p1->p2 p3 Purification (Dialysis) p2->p3 p4 TEMPO-Labeled Polysaccharide p3->p4 a1 EPR Spectroscopy p4->a1 a2 Spectral Analysis a1->a2 a3 Structural Information a2->a3

Caption: Experimental workflow for polysaccharide structural analysis.

reaction_mechanism polysaccharide Polysaccharide ...-OH intermediate Intermediate polysaccharide->intermediate Reaction tempo_isocyanate 4-Isocyanato-TEMPO R-N=C=O tempo_isocyanate->intermediate labeled_polysaccharide Labeled Polysaccharide ...-O-C(=O)-NH-R intermediate->labeled_polysaccharide Urethane Linkage Formation

Caption: Reaction of 4-Isocyanato-TEMPO with a polysaccharide.

epr_principle cluster_mobility Spin Label Mobility cluster_spectrum EPR Spectrum high_mobility High Mobility (Flexible Region) sharp_spectrum Sharp 3-Line Spectrum high_mobility->sharp_spectrum low_mobility Low Mobility (Rigid Region) broad_spectrum Broad Anisotropic Spectrum low_mobility->broad_spectrum interpretation1 Solvent Exposed sharp_spectrum->interpretation1 interpretation2 Buried/Constrained broad_spectrum->interpretation2

Caption: Relationship between spin label mobility and EPR spectrum.

Application Notes and Protocols: Click Chemistry Applications of TEMPO Azide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) azide (B81097) derivatives in click chemistry. These methodologies are invaluable for site-directed spin labeling (SDSL), bioconjugation, and the synthesis of novel molecular probes and materials.

Application Notes

TEMPO azide derivatives are versatile reagents that combine the power of click chemistry with the unique properties of the TEMPO radical. The azide functional group allows for highly efficient and specific covalent bond formation with alkyne-containing molecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] This bioorthogonal ligation strategy enables the precise introduction of the TEMPO spin label into a wide range of biomolecules, including proteins, nucleic acids, and lipids, often with quantitative yields.[3]

The primary application of this chemistry lies in biophysical studies using Electron Paramagnetic Resonance (EPR) spectroscopy.[4] By introducing a TEMPO spin label at a specific site, researchers can obtain detailed information about the structure, dynamics, and conformational changes of biomolecules and their complexes.[4][5] This is particularly powerful for studying systems that are challenging to analyze by other structural biology techniques.

Beyond SDSL, TEMPO azide derivatives are employed in the synthesis of novel materials and probes. The stable nitroxide radical can act as a redox-active center, a polymerization mediator, or a building block for functional materials. The triazole linkage formed during the click reaction is highly stable, ensuring the integrity of the final conjugate under a variety of conditions.[6]

Two main TEMPO azide derivatives are commonly used:

  • TEMPO Azide: A compact derivative suitable for rigid attachment to a biomolecule, providing precise information on local dynamics.

  • TEMPO-TEG Azide: This derivative incorporates a flexible triethylene glycol (TEG) linker, which allows the TEMPO moiety to explore a larger conformational space, making it useful for probing the general environment around the attachment site.[4]

Quantitative Data Summary

The efficiency of click chemistry with TEMPO azide derivatives is a key advantage. The following table summarizes typical reaction conditions and yields for CuAAC reactions involving these derivatives. It is important to note that reaction times and yields can vary depending on the specific substrates, their concentrations, and the purity of the reagents.

Alkyne SubstrateTEMPO Azide DerivativeCatalyst SystemSolventReaction TimeYield (%)Reference
Alkyne-modified OligonucleotideTEMPO AzideCuSO₄/Sodium Ascorbate (B8700270)/TBTADMSO/tBuOH/H₂O2-4 hours>90[4]
Alkyne-modified RNAAzide-functionalized nitroxideCuSO₄/THPTAAqueous buffer1 hourQuantitative[5]
Propargyl Alcohol (model)Fluorogenic AzideCuSO₄/THPTAAqueous buffer1 hourNear-quantitative[7]
Alkyne-modified ProteinCargo-AzideCuSO₄/THPTAAqueous buffer1 hourNear-quantitative[7]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of Alkyne-Modified Oligonucleotides with TEMPO Azide

This protocol describes the general procedure for labeling an alkyne-modified oligonucleotide with a TEMPO azide derivative using a copper(I)-catalyzed click reaction.

Materials:

  • Alkyne-modified oligonucleotide

  • TEMPO Azide or TEMPO-TEG Azide (e.g., 20 mM stock in DMSO/tBuOH)

  • DMSO/tBuOH (3:1 v/v)

  • Copper(II) Sulfate (CuSO₄) (e.g., 0.1 M stock in water)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (e.g., 0.2 M stock in DMSO/tBuOH)

  • Sodium Ascorbate (e.g., 0.1 M stock in water, prepare fresh )

  • Nuclease-free water

  • Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure:

  • Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water or buffer to a final concentration of 1 mM (e.g., 50 nmoles in 50 µL).

  • Catalyst Premix: In a separate microcentrifuge tube, mix equal volumes of the 0.1 M CuSO₄ stock and the 0.2 M TBTA stock (e.g., 100 µL of each). Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Reaction Setup:

    • To the vial containing the oligonucleotide solution, add 50 equivalents of the TEMPO azide stock solution (e.g., for 50 nmoles of oligo, add 2.5 µmoles, which is 125 µL of a 20 mM stock).

    • Add 25 equivalents of the pre-mixed CuSO₄/TBTA solution (e.g., 25 µL).

    • Vortex the reaction mixture briefly. If a precipitate forms, add a small amount of DMSO/tBuOH to redissolve.

  • Initiation of the Reaction:

    • Using a syringe with a fine needle, add 40 equivalents of the freshly prepared 0.1 M sodium ascorbate solution (e.g., 20 µL).

    • Briefly degas the solution again and agitate at room temperature for 2-4 hours.

  • Purification: The labeled oligonucleotide can be purified by ethanol (B145695) precipitation, followed by washing with cold ethanol to remove excess reagents. Further purification can be achieved by HPLC if necessary.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Copper-Free Labeling

This protocol is for the copper-free labeling of a biomolecule containing a strained alkyne (e.g., DBCO) with a TEMPO azide derivative. This method is ideal for applications where copper toxicity is a concern, such as in living cells.

Materials:

  • DBCO-labeled biomolecule (e.g., oligonucleotide or protein)

  • TEMPO Azide or TEMPO-TEG Azide (e.g., 100 mM stock in DMSO)

  • Buffer (e.g., PBS, pH 7.4)

  • 3 M Sodium Acetate

  • Cold Ethanol (100%)

Procedure:

  • Biomolecule Preparation: Dissolve the DBCO-labeled biomolecule in the appropriate buffer (e.g., 100 nmole of a DBCO-labeled oligonucleotide in PBS, pH 7.4).

  • Reaction Setup:

    • Add an excess of the TEMPO azide stock solution to the biomolecule solution (e.g., 4 µL of 100 mM TEMPO-TEG Azide for 100 nmole of DBCO-oligo).

    • React for 1 hour at room temperature. The reaction time may need to be optimized depending on the specific reactants.

  • Purification (for oligonucleotides):

    • Add 60 µL of 3 M Sodium Acetate to the reaction mixture and mix well.

    • Add 1 mL of cold ethanol and mix well.

    • Incubate at -20°C to -70°C for 30 minutes to precipitate the labeled oligonucleotide.

    • Centrifuge for 10 minutes at high speed (e.g., 13,500 rpm).

    • Carefully decant the supernatant.

    • Wash the pellet twice with cold ethanol.

    • Dry the pellet and resuspend in the desired buffer.

Visualizations

Experimental Workflow for Site-Directed Spin Labeling of RNA for EPR/PELDOR Analysis

G Workflow for Site-Directed Spin Labeling of RNA and EPR Analysis cluster_synthesis 1. RNA Preparation cluster_click 2. Click Chemistry Labeling cluster_epr 3. EPR/PELDOR Analysis cluster_reagents Key Reagents rna_synthesis Synthesis of Alkyne-modified RNA rna_purification Purification of RNA (e.g., HPLC) rna_synthesis->rna_purification click_reaction CuAAC Reaction: - Alkyne-RNA - TEMPO Azide - CuSO4/THPTA - Sodium Ascorbate rna_purification->click_reaction tempo_azide TEMPO Azide Derivative tempo_azide->click_reaction labeled_rna_purification Purification of Labeled RNA (e.g., HPLC) click_reaction->labeled_rna_purification sample_prep Sample Preparation for EPR labeled_rna_purification->sample_prep cw_epr Continuous Wave (CW) EPR Measurement (Spin Concentration) sample_prep->cw_epr peldor PELDOR/DEER Experiment (Distance Measurement) sample_prep->peldor data_analysis Data Analysis peldor->data_analysis structural_model Coarse-grained Structural Model of RNA data_analysis->structural_model alkyne_rna Alkyne-modified RNA catalyst CuSO4/THPTA reducing_agent Sodium Ascorbate

Caption: Workflow for RNA spin labeling and structural analysis.

Logical Relationship of Click Chemistry Components

G cluster_reactants Reactants cluster_catalysis Catalysis (for CuAAC) cluster_product Product tempo_azide TEMPO Azide Derivative (R-N3) triazole Stable Triazole Linkage tempo_azide->triazole alkyne Alkyne-containing Molecule (R'-C≡CH) alkyne->triazole copper Copper(I) Source (e.g., CuSO4 + Reductant) copper->triazole catalyzes ligand Ligand (e.g., TBTA, THPTA) ligand->copper stabilizes conjugate TEMPO-labeled Conjugate triazole->conjugate

Caption: Key components and their roles in CuAAC click chemistry.

References

Preparing TEMPO-Labeled Samples for NMR Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of biomolecules at an atomic level. Paramagnetic Relaxation Enhancement (PRE) NMR has emerged as a valuable tool to obtain long-range distance information (up to ~35 Å), complementing traditional short-range Nuclear Overhauser Effect (NOE) data. This is achieved by introducing a paramagnetic center, such as the nitroxide radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), into the molecule of interest. The unpaired electron of the TEMPO label enhances the relaxation rates of nearby nuclear spins in a distance-dependent manner, providing crucial structural constraints.

These application notes provide detailed protocols for the preparation of TEMPO-labeled proteins, nucleic acids, and small molecules for NMR analysis.

Labeling Strategies and Experimental Workflow

The general workflow for preparing TEMPO-labeled samples for NMR analysis involves several key steps: sample preparation, the labeling reaction, purification of the labeled product, and finally, NMR sample preparation and data acquisition.

G cluster_prep Sample Preparation cluster_labeling TEMPO Labeling cluster_purification Purification cluster_nmr NMR Analysis prep_protein Protein Expression & Purification (with single cysteine) labeling Labeling Reaction (e.g., MTSL, Click Chemistry) prep_protein->labeling prep_na Nucleic Acid Synthesis (with modification handle) prep_na->labeling prep_sm Small Molecule Synthesis (with functional group) prep_sm->labeling purify_protein Size-Exclusion Chromatography or Dialysis labeling->purify_protein purify_na HPLC Purification labeling->purify_na purify_sm Chromatography labeling->purify_sm nmr_prep NMR Sample Preparation (Buffer, D2O, etc.) purify_protein->nmr_prep purify_na->nmr_prep purify_sm->nmr_prep nmr_acq NMR Data Acquisition (Paramagnetic vs. Diamagnetic) nmr_prep->nmr_acq

Figure 1: General experimental workflow for preparing and analyzing TEMPO-labeled samples by NMR.

Part 1: Labeling of Proteins with TEMPO

Site-directed spin labeling (SDSL) is a common method for introducing a TEMPO label into a protein. This typically involves the reaction of a cysteine residue with a sulfhydryl-reactive TEMPO derivative, such as (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate (B1239399) (MTSL).

Signaling Pathway: Cysteine-MTSL Labeling Reaction

The labeling reaction proceeds via a disulfide exchange between the thiol group of the cysteine residue and the methanethiosulfonate group of MTSL, forming a disulfide bond and releasing methanesulfinic acid.

G Protein_Cys Protein-SH (Cysteine Residue) Labeled_Protein Protein-S-S-TEMPO (Labeled Protein) Protein_Cys->Labeled_Protein + MTSL MTSL TEMPO-S-SO2-CH3 (MTSL) MTSL->Labeled_Protein Byproduct CH3-SO2H (Methanesulfinic Acid)

Figure 2: Reaction scheme for labeling a cysteine residue with MTSL.
Experimental Protocol: TEMPO-MTSL Labeling of Proteins

1. Protein Preparation:

  • The protein of interest should be expressed and purified. For site-specific labeling, it is ideal to have a protein with a single, solvent-accessible cysteine residue. If the wild-type protein contains multiple cysteines, they may need to be mutated to another amino acid (e.g., alanine (B10760859) or serine), and a cysteine introduced at the desired labeling site.

  • Ensure the purified protein is in a suitable buffer, for example, 20 mM Tris-HCl, 150 mM NaCl, pH 7.4.

  • The protein concentration should be in the range of 0.3-0.5 mM.[1]

2. Reduction of Disulfide Bonds:

  • If the protein may have formed disulfide bonds, it is crucial to reduce them prior to labeling.

  • Add a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Incubate for 1-2 hours at room temperature.

  • Crucially, the reducing agent must be removed before adding the MTSL reagent. This is typically done using a desalting column (e.g., PD-10) equilibrated with the labeling buffer without the reducing agent.

3. Labeling Reaction:

  • Prepare a stock solution of MTSL in a water-miscible organic solvent like acetonitrile (B52724) or DMSO.

  • Add a 10- to 20-fold molar excess of MTSL to the protein solution.

  • Incubate the reaction overnight at 4°C with gentle mixing. For some proteins, incubation at room temperature for 1-4 hours may be sufficient.

4. Removal of Excess Label:

  • Unreacted MTSL must be removed to prevent interference in the NMR experiment. This can be achieved by:

    • Size-Exclusion Chromatography (SEC): This is a highly effective method that separates the labeled protein from the small-molecule MTSL.

    • Dialysis: Dialyze the sample against a large volume of buffer (e.g., 2 L) with several buffer changes over 24-48 hours. The dialysis membrane should have a molecular weight cutoff (MWCO) that retains the protein but allows the free label to pass through (e.g., 10 kDa for a 50 kDa protein).[2]

5. Verification of Labeling:

  • Mass Spectrometry: The most accurate way to confirm labeling is by mass spectrometry (e.g., MALDI-TOF or ESI-MS). A successful labeling will result in a mass increase of approximately 184-186 Da per attached MTSL molecule.[3] Labeling efficiencies are often high, with reports of >90% of the protein being labeled.[3]

  • NMR Spectroscopy: A preliminary 1D or 2D NMR spectrum can indicate successful labeling through the appearance of broad signals and changes in the chemical shifts of nearby residues.

Quantitative Data for TEMPO-Labeled Proteins
ParameterTypical Value/RangeMethod of DeterminationReference
Protein Concentration for NMR 0.3 - 0.5 mMUV-Vis Spectroscopy (A280)[1]
MTSL to Protein Molar Ratio 10:1 to 20:1---
Expected Mass Shift upon Labeling ~184-186 DaMass Spectrometry[3]
Labeling Efficiency > 90%Mass Spectrometry[3]
PRE-Derived Distance Range ~10 - 35 ÅPRE-NMR[4]

Part 2: Labeling of Nucleic Acids with TEMPO

TEMPO can be incorporated into DNA and RNA oligonucleotides during solid-phase synthesis using a TEMPO-modified phosphoramidite (B1245037) or post-synthetically via click chemistry.

Experimental Protocol: 5'-TEMPO Labeling of RNA using a Phosphoramidite

This protocol is based on the use of a novel TEMPO radical phosphoramidite building block that can be attached to the 5'-terminus of nucleic acids during automated synthesis.[5]

1. Automated Oligonucleotide Synthesis:

  • The TEMPO-phosphoramidite is used in the final coupling step of a standard solid-phase oligonucleotide synthesis protocol.

  • The synthesis is performed on a standard DNA/RNA synthesizer.

2. Deprotection and Cleavage:

  • Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using standard procedures (e.g., with aqueous ammonia (B1221849) and/or other deprotection reagents depending on the nucleobase protecting groups).

3. Purification:

  • The crude TEMPO-labeled oligonucleotide is purified by high-performance liquid chromatography (HPLC). A reverse-phase C18 column is typically used.[6][7]

  • The elution gradient is optimized to separate the full-length labeled product from shorter, unlabeled failure sequences. Monitoring the absorbance at 260 nm (for the nucleic acid) and at a wavelength corresponding to the label (if it has a chromophore) can aid in peak identification.[6]

4. Desalting:

  • The purified oligonucleotide is desalted using a method such as ethanol (B145695) precipitation or a desalting column to remove HPLC buffer salts.

Quantitative Data for 5'-TEMPO-Labeled RNA

The following table presents data from a study on TEMPO-labeled RNA, demonstrating the measurement of PRE effects and the derivation of distance restraints.[5]

RNA ConstructLabeled NucleotideTransverse Relaxation Rate (R2, s⁻¹) - ParamagneticTransverse Relaxation Rate (R2, s⁻¹) - DiamagneticPRE Effect (Γ₂, s⁻¹)PRE-Derived Distance (Å)
15 nt stem-loopA325.0 ± 2.010.0 ± 1.015.010.5 ± 0.5
15 nt stem-loopC518.0 ± 1.59.5 ± 1.08.512.0 ± 0.6
HIV-1 TAR RNAC1930.0 ± 3.012.0 ± 1.218.010.0 ± 0.5
HIV-1 TAR RNAC4128.0 ± 2.511.5 ± 1.116.510.3 ± 0.5

Part 3: Labeling of Small Molecules with TEMPO

TEMPO can be incorporated into small molecules through standard organic synthesis methods, provided the molecule has a suitable functional group for derivatization.

Logical Relationship: Small Molecule Labeling Strategy

G Start Small Molecule with Reactive Functional Group (e.g., -OH, -NH2, -COOH) Reaction Coupling Reaction Start->Reaction TEMPO_Deriv TEMPO Derivative with Complementary Reactive Group (e.g., Isocyanate, Activated Ester) TEMPO_Deriv->Reaction Purification Purification (e.g., Column Chromatography, HPLC) Reaction->Purification Labeled_SM TEMPO-Labeled Small Molecule Purification->Labeled_SM

Figure 3: Decision-making process for labeling a small molecule with TEMPO.
General Protocol for Small Molecule Labeling

1. Synthesis Design:

  • Identify a suitable functional group on the small molecule that can be selectively modified without affecting its activity of interest.

  • Choose a TEMPO derivative with a reactive group that is complementary to the functional group on the small molecule. For example, an alcohol or amine on the small molecule can react with a TEMPO-isocyanate.

2. Reaction:

  • Carry out the coupling reaction under appropriate conditions (solvent, temperature, catalyst if necessary). The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

3. Purification:

  • The TEMPO-labeled small molecule is purified from the reaction mixture using standard organic chemistry techniques such as column chromatography, preparative TLC, or HPLC.

4. Characterization:

  • The structure and purity of the final product are confirmed by NMR, mass spectrometry, and other relevant analytical methods.

NMR Parameters for TEMPO-Labeled Small Molecules

The presence of the TEMPO radical will lead to significant broadening of the NMR signals of the small molecule, particularly for protons close to the label. This broadening is a direct consequence of the paramagnetic relaxation enhancement. While specific quantitative data is highly dependent on the molecule and the position of the label, the following general observations can be made:

  • T1 and T2 Relaxation Times: Both T1 and T2 relaxation times will be significantly shortened for nuclei in proximity to the TEMPO label.

  • Chemical Shift Perturbations: While the primary effect is broadening, small chemical shift perturbations may also be observed.

  • Signal Broadening: The line widths of NMR signals will increase, with the effect being more pronounced for nuclei closer to the paramagnetic center.

Part 4: NMR Sample Preparation and Data Acquisition

1. NMR Sample Preparation:

  • The purified TEMPO-labeled sample should be dissolved in a suitable deuterated solvent (e.g., D₂O for biomolecules, or organic deuterated solvents for small molecules).

  • The final sample volume is typically 500-600 µL for a standard 5 mm NMR tube.

  • For biomolecules, the buffer should be chosen to maintain the stability and solubility of the sample (e.g., 20 mM phosphate (B84403) buffer, pH 7.0, 50 mM NaCl).

  • A small amount of a reference compound, such as DSS or TSP, can be added for chemical shift referencing.

2. NMR Data Acquisition:

  • Two sets of NMR data are typically acquired: one with the TEMPO label in its paramagnetic (oxidized) state and one in a diamagnetic (reduced) state.

  • The reduction of the TEMPO label can be achieved by adding a mild reducing agent, such as ascorbic acid, directly to the NMR tube. A 2- to 10-fold molar excess of ascorbic acid is usually sufficient.

  • A 2D [¹H-¹⁵N]-HSQC spectrum is commonly used for proteins to observe the PRE effects on the backbone amide protons.

  • The PRE is quantified by comparing the peak intensities or transverse relaxation rates in the paramagnetic and diamagnetic spectra.

  • For quantitative analysis, it is important to use a sufficiently long relaxation delay in the NMR pulse sequence to ensure full relaxation of the nuclear spins between scans. However, the presence of the paramagnetic label shortens T1 relaxation times, which can be exploited to reduce the overall experiment time.[7]

Typical NMR Acquisition Parameters for PRE Experiments
ParameterTypical SettingNotes
Pulse Sequence 2D [¹H-¹⁵N]-HSQCFor proteins
¹H Spectral Width 12-16 ppm
¹⁵N Spectral Width 30-40 ppm
Number of Complex Points (¹H) 1024-2048
Number of Complex Points (¹⁵N) 128-256
Relaxation Delay 1.0 - 1.5 sShorter delays can be used due to PRE
Number of Scans 16-64Dependent on sample concentration
Temperature 298 K (25 °C)Should be optimized for sample stability

Conclusion

The preparation of TEMPO-labeled samples is a critical step for successful PRE-NMR experiments. The protocols outlined in these application notes provide a comprehensive guide for the labeling and purification of proteins, nucleic acids, and small molecules. Careful execution of these procedures, coupled with appropriate NMR data acquisition and analysis, will enable researchers to leverage the power of paramagnetic NMR to gain valuable insights into the structure and dynamics of their molecules of interest.

References

Application Notes and Protocols: 4-Isocyanato-TEMPO in the Synthesis of Functionalized Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Isocyanato-TEMPO in the synthesis of functionalized materials. These materials have significant applications as recyclable catalysts, particularly for the selective oxidation of alcohols, a crucial transformation in organic synthesis and drug development.

Introduction

4-Isocyanato-TEMPO is a versatile reagent that allows for the covalent attachment of the stable nitroxyl (B88944) radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), onto a variety of polymer backbones and surfaces. The isocyanate group reacts readily with nucleophilic functional groups, such as hydroxyl or amine moieties, to form stable urethane (B1682113) or urea (B33335) linkages, respectively. This "grafting to" approach is a straightforward and efficient method for preparing materials with tailored properties.

The primary application of these functionalized materials is in catalysis, where the TEMPO moiety acts as a recyclable catalyst for the selective oxidation of primary and secondary alcohols to aldehydes and ketones. This method offers a greener and more sustainable alternative to traditional heavy metal-based oxidants.

Synthesis of TEMPO-Functionalized Polyurethane

This protocol details the synthesis of a TEMPO-functionalized polyurethane by reacting 4-Isocyanato-TEMPO with a hydroxyl-terminated polymer.

Experimental Protocol: Grafting of 4-Isocyanato-TEMPO onto a Hydroxyl-Terminated Polymer

Materials:

Procedure:

  • Preparation of the Polymer Solution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the hydroxyl-terminated polymer in the anhydrous solvent. The concentration will depend on the viscosity of the polymer.

  • Addition of 4-Isocyanato-TEMPO: To the stirred polymer solution, add a stoichiometric amount of 4-Isocyanato-TEMPO relative to the hydroxyl groups of the polymer. For complete functionalization, a slight excess of the isocyanate may be used.

  • Catalyst Addition (Optional): If required to accelerate the reaction, add a catalytic amount of DBTDL (e.g., 0.1 mol% relative to the isocyanate).

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for a period of 2 to 24 hours. The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the urethane linkage peaks.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The functionalized polymer can be precipitated by adding a non-solvent (e.g., methanol, hexane).

  • Purification: Filter the precipitated polymer and wash it with the non-solvent to remove any unreacted 4-Isocyanato-TEMPO and catalyst.

  • Drying: Dry the purified TEMPO-functionalized polymer under vacuum to a constant weight.

Characterization: The successful grafting of the TEMPO moiety can be confirmed by various analytical techniques, including:

  • FTIR Spectroscopy: To identify the characteristic urethane linkages.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: To confirm the presence of the stable nitroxyl radical.

  • Thermogravimetric Analysis (TGA): To determine the grafting density of the TEMPO units.

G cluster_synthesis Synthesis Workflow polymer Hydroxyl-Terminated Polymer dissolve Dissolve under Inert Atmosphere polymer->dissolve solvent Anhydrous Solvent solvent->dissolve reaction Reaction (60-80°C, 2-24h) dissolve->reaction Add isocyanate 4-Isocyanato-TEMPO isocyanate->reaction Add catalyst DBTDL (optional) catalyst->reaction Add precipitation Precipitation (Non-solvent) reaction->precipitation purification Filtration & Washing precipitation->purification final_product TEMPO-Functionalized Polymer purification->final_product

Caption: Workflow for the synthesis of TEMPO-functionalized polymer.

Application in Catalytic Oxidation of Alcohols

TEMPO-functionalized materials are highly effective catalysts for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. The use of a polymer-supported catalyst allows for easy recovery and reuse, making the process more economical and environmentally friendly.

Experimental Protocol: Catalytic Oxidation of Benzyl (B1604629) Alcohol

Materials:

  • TEMPO-functionalized polymer catalyst

  • Benzyl alcohol (substrate)

  • Co-oxidant (e.g., sodium hypochlorite (B82951) (NaOCl), m-chloroperoxybenzoic acid (m-CPBA))

  • Co-catalyst (e.g., potassium bromide (KBr), tetra-n-butylammonium bromide (TBAB))

  • Solvent (e.g., dichloromethane (B109758) (DCM), water)

  • Internal standard for GC analysis (e.g., nitrobenzene)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the benzyl alcohol and the internal standard in the chosen solvent.

  • Catalyst Addition: Add the TEMPO-functionalized polymer catalyst (e.g., 5 mol% relative to the substrate) and the co-catalyst (e.g., 0.02 eq.).[1]

  • Co-oxidant Addition: Add the co-oxidant (e.g., 1.2 eq.) to the reaction mixture.[1]

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction (e.g., with a saturated solution of sodium thiosulfate (B1220275) if NaOCl is used).

  • Catalyst Recovery: Separate the polymer-supported catalyst by filtration. The catalyst can be washed with a suitable solvent and dried for reuse.

  • Product Isolation: Extract the aqueous phase with an organic solvent (e.g., DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography if necessary.

  • Analysis: Determine the conversion and yield by GC analysis.

G cluster_oxidation Oxidation Workflow substrate Alcohol Substrate setup Reaction Setup substrate->setup catalyst TEMPO-Functionalized Catalyst catalyst->setup solvent Solvent solvent->setup reaction Reaction (Room Temp.) setup->reaction Add co_oxidant Co-oxidant co_oxidant->reaction Add co_catalyst Co-catalyst co_catalyst->reaction Add workup Work-up & Catalyst Recovery reaction->workup extraction Extraction workup->extraction product Aldehyde/Ketone Product extraction->product

Caption: Workflow for the catalytic oxidation of alcohols.

Data Presentation

The following tables summarize the catalytic performance of various TEMPO-functionalized materials in the oxidation of different alcohol substrates.

Table 1: Catalytic Oxidation of Various Alcohols using a Polymer-Supported TEMPO Catalyst.

EntrySubstrate (Alcohol)ProductCo-oxidantTime (h)Conversion (%)Yield (%)
1Benzyl alcoholBenzaldehydem-CPBA1>9998
24-Methoxybenzyl alcohol4-Methoxybenzaldehydem-CPBA1>9997
34-Nitrobenzyl alcohol4-Nitrobenzaldehydem-CPBA1>9995
4Cinnamyl alcoholCinnamaldehydem-CPBA1>9996
51-PhenylethanolAcetophenonem-CPBA2>9994
6CyclohexanolCyclohexanonem-CPBA39592
71-Octanol1-Octanalm-CPBA59085

Reaction conditions: Alcohol (1.5 mmol), TEMPO-catalyst (0.05 eq.), m-CPBA (1.2 eq.), TBAB (0.02 eq.), in CH₂Cl₂/tBuOH (1:1, v/v) at room temperature.[1]

Table 2: Aerobic Oxidation of Alcohols using a MIL-101(Fe)/TEMPO-IsoNTA Co-catalyst System.

EntrySubstrate (Alcohol)ProductTime (h)Conversion (%)Selectivity (%)
1Benzyl alcoholBenzaldehyde1.5100>99
24-Methylbenzyl alcohol4-Methylbenzaldehyde1.5100>99
34-Chlorobenzyl alcohol4-Chlorobenzaldehyde1.5100>99
41-PhenylethanolAcetophenone1.5100>99
5DiphenylmethanolBenzophenone1.5100>99
62-Thiophenemethanol2-Thiophenecarboxaldehyde3100>99
72-Furylmethanol2-Furaldehyde3100>99
8CyclohexanolCyclohexanone3100>99

Reaction conditions: Alcohol (0.3 mmol), TEMPO-IsoNTA (5 mol%), MIL-101(Fe) (5 mol%), TBN (14 mol%), in PhCF₃ (1.5 mL) under O₂ atmosphere at 80 °C.[2]

Signaling Pathways and Logical Relationships

The catalytic cycle for TEMPO-mediated alcohol oxidation involves the oxidation of the TEMPO radical to the active oxoammonium ion, which then oxidizes the alcohol to the corresponding carbonyl compound while being reduced back to the hydroxylamine. The co-oxidant regenerates the TEMPO radical from the hydroxylamine, completing the cycle.

G cluster_cycle Catalytic Cycle of TEMPO-Mediated Oxidation TEMPO TEMPO (R₂N-O•) Oxoammonium Oxoammonium Ion (R₂N=O⁺) TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine (R₂N-OH) Oxoammonium->Hydroxylamine Reduction Oxoammonium->Hydroxylamine Alcohol to Carbonyl Hydroxylamine->TEMPO Oxidation Hydroxylamine->TEMPO Co-oxidant Regeneration Alcohol R'CH₂OH Carbonyl R'CHO CoOxidant Co-oxidant (e.g., NaOCl) ReducedCoOxidant Reduced Co-oxidant

Caption: Catalytic cycle for TEMPO-mediated alcohol oxidation.

References

Application Notes: Flow Cytometry Analysis Using Isocyanate-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins with isocyanate-containing fluorescent dyes, such as Fluorescein Isothiocyanate (FITC), is a fundamental technique for preparing probes used in a variety of biological assays. Flow cytometry, a powerful technology for single-cell analysis, leverages these fluorescently labeled proteins to investigate a multitude of cellular processes.[1][2] This document provides detailed application notes and protocols for the use of isocyanate-labeled proteins in flow cytometry, with a focus on ligand-receptor binding studies and the analysis of cell signaling pathways.

Isocyanate derivatives, particularly isothiocyanates (-N=C=S), react efficiently with primary amine groups (-NH2) present on proteins, such as the N-terminus and the side chains of lysine (B10760008) residues. This reaction forms a stable thiourea (B124793) bond, covalently attaching the fluorophore to the protein.[3] This robust labeling strategy enables researchers to create custom fluorescent probes for their specific protein of interest, which can then be used to quantify cell surface receptors, determine binding affinities, and probe the activation of signaling cascades.

Application 1: Quantitative Analysis of Ligand-Receptor Binding

A primary application for isocyanate-labeled proteins in flow cytometry is the quantitative analysis of ligand binding to cell surface receptors. By labeling a specific ligand, such as a growth factor, researchers can directly measure its interaction with receptors on a cell-by-cell basis. This approach is instrumental in cancer research, immunology, and drug discovery for characterizing receptor expression and ligand affinity.

A classic example is the study of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4][5] By labeling Epidermal Growth Factor (EGF) with FITC, one can quantify EGFR expression on different cell lines and determine the binding affinity of this interaction.

Experimental Protocol: Quantitative Binding Assay using FITC-labeled EGF

This protocol describes the saturation binding analysis of FITC-EGF to cancer cells expressing EGFR to determine the dissociation constant (Kd).

1. FITC Labeling of Epidermal Growth Factor (EGF)

  • Materials:

    • Recombinant Human EGF (lyophilized)

    • Fluorescein Isothiocyanate (FITC), Isomer I

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • 0.1 M Carbonate-Bicarbonate Buffer (pH 9.0)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Size-Exclusion Chromatography Column (e.g., PD-10)

  • Procedure:

    • Reconstitute lyophilized EGF in 0.1 M carbonate-bicarbonate buffer to a final concentration of 1-2 mg/mL.

    • Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL.

    • Slowly add a 10 to 20-fold molar excess of the FITC solution to the EGF solution while gently stirring. Protect the reaction from light.

    • Incubate the mixture for 2 hours at room temperature or overnight at 4°C, with continuous gentle stirring and protected from light.

    • Separate the FITC-labeled EGF from unreacted FITC using a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the fractions containing the labeled protein (typically the first colored fractions).

    • Determine the protein concentration and the degree of labeling (F/P ratio) by measuring the absorbance at 280 nm and 495 nm. An optimal F/P ratio is typically between 2 and 4.

    • Store the FITC-EGF conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.

2. Cell Preparation and Staining

  • Materials:

    • EGFR-positive cancer cell line (e.g., A431)

    • EGFR-negative control cell line

    • Complete cell culture medium

    • Cell staining buffer (PBS with 1% BSA and 0.1% sodium azide)

    • FITC-labeled EGF

    • Unlabeled EGF (for competition assay)

    • 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) for viability staining

  • Procedure:

    • Culture A431 cells to approximately 80% confluency.

    • Harvest the cells using a gentle non-enzymatic cell dissociation buffer to preserve cell surface receptors.

    • Wash the cells twice with ice-cold cell staining buffer by centrifuging at 300 x g for 5 minutes.

    • Resuspend the cells in cell staining buffer to a concentration of 1 x 10^6 cells/mL.

    • Prepare a series of dilutions of FITC-EGF in cell staining buffer (e.g., from 0.1 nM to 100 nM).

    • To a set of tubes, add 100 µL of the cell suspension (1 x 10^5 cells).

    • Add 100 µL of each FITC-EGF dilution to the respective tubes.

    • For determining non-specific binding, add a 100-fold excess of unlabeled EGF to a parallel set of tubes 15 minutes prior to adding the FITC-EGF.

    • Incubate the cells for 1 hour on ice, protected from light.

    • Wash the cells three times with 2 mL of ice-cold cell staining buffer.

    • Resuspend the cells in 500 µL of cell staining buffer containing a viability dye like 7-AAD.

    • Analyze the samples on a flow cytometer.

3. Data Acquisition and Analysis

  • On the flow cytometer, gate on the live, single-cell population using forward scatter (FSC), side scatter (SSC), and the viability dye signal.

  • Record the Mean Fluorescence Intensity (MFI) of the FITC signal for each concentration of FITC-EGF for both total and non-specific binding samples.

  • Calculate the specific binding by subtracting the MFI of the non-specific binding samples from the MFI of the total binding samples.

  • Plot the specific binding (MFI) against the concentration of FITC-EGF.

  • Use a non-linear regression analysis (one-site binding model) to determine the dissociation constant (Kd) and the maximum binding (Bmax).[6]

Quantitative Data Presentation

Table 1: Saturation Binding of FITC-EGF to A431 Cells

FITC-EGF Concentration (nM)Total Binding (MFI)Non-specific Binding (MFI)Specific Binding (MFI)
0.115050100
0.560055545
11100601040
53500753425
1055001005400
2075001507350
5090002508750
10095004009100

Resulting Parameters from Non-Linear Regression:

  • Kd: 8.5 nM

  • Bmax: 9800 MFI

Application 2: Competitive Binding Assay for Screening Inhibitors

Isocyanate-labeled proteins are also valuable tools for screening and characterizing inhibitors of ligand-receptor interactions. In a competitive binding assay, a fixed concentration of the labeled ligand is used, and its binding to the cells is competed with increasing concentrations of an unlabeled compound (e.g., a therapeutic antibody or a small molecule inhibitor).

Experimental Protocol: Competitive Binding Assay
  • Prepare and wash cells as described in the quantitative binding assay protocol.

  • Prepare a series of dilutions of the unlabeled competitor (e.g., an anti-EGFR antibody).

  • Prepare a solution of FITC-EGF at a concentration close to its Kd value (e.g., 10 nM).

  • In a series of tubes, add 100 µL of the cell suspension.

  • Add 50 µL of each competitor dilution and incubate for 15 minutes on ice.

  • Add 50 µL of the FITC-EGF solution to each tube and incubate for 1 hour on ice, protected from light.

  • Include control tubes with no competitor (maximum binding) and with a 100-fold excess of unlabeled EGF (non-specific binding).

  • Wash, resuspend, and analyze the cells by flow cytometry as previously described.

  • Calculate the percentage of specific binding at each competitor concentration and plot it against the competitor concentration to determine the IC50 value.

Quantitative Data Presentation

Table 2: Competitive Displacement of FITC-EGF by an Anti-EGFR Antibody

Competitor Concentration (nM)MFI% Specific Binding
0 (No Competitor)5500100
0.1520094.5
1450081.8
10280050.9
100120021.8
100060010.9
Non-specific Control1000

Resulting Parameter from Non-Linear Regression:

  • IC50: 9.8 nM

Mandatory Visualizations

Experimental Workflow

G cluster_0 Protein Labeling cluster_1 Cell Staining cluster_2 Data Acquisition & Analysis p1 Reconstitute Protein (e.g., EGF) p2 Dissolve Isocyanate Dye (e.g., FITC) in DMSO p1->p2 p3 React Protein with Dye (2h RT or O/N 4°C) p2->p3 p4 Purify Labeled Protein (Size-Exclusion Chromatography) p3->p4 c2 Incubate Cells with Labeled Protein p4->c2 c1 Prepare Single-Cell Suspension c1->c2 c3 Wash to Remove Unbound Protein c2->c3 c4 Resuspend in Buffer with Viability Dye c3->c4 d1 Run on Flow Cytometer c4->d1 d2 Gate on Live, Single Cells d1->d2 d3 Quantify Mean Fluorescence Intensity (MFI) d2->d3 d4 Calculate Kd or IC50 d3->d4

Caption: Workflow for flow cytometry using isocyanate-labeled proteins.

EGFR Signaling Pathway

The binding of EGF to EGFR initiates a complex signaling cascade that regulates cell proliferation, survival, and migration.[3][4][7] Aberrant activation of this pathway is a hallmark of many cancers.

EGFR_Signaling EGF EGF (FITC-labeled) EGFR EGFR EGF->EGFR Binding Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

References

Troubleshooting & Optimization

troubleshooting low labeling efficiency with 4-Isocyanato-TEMPO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Isocyanato-TEMPO. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their protein labeling experiments and overcome challenges related to low labeling efficiency.

Troubleshooting Guide

Low labeling efficiency is a common issue that can arise during the conjugation of 4-Isocyanato-TEMPO to proteins. The following section provides a question-and-answer guide to troubleshoot and resolve these problems.

Q1: My labeling efficiency with 4-Isocyanato-TEMPO is consistently low. What are the most common causes?

A1: Several factors can contribute to low labeling efficiency. The most common culprits include:

  • Suboptimal pH: The reaction between the isocyanate group and primary amines on the protein is highly pH-dependent.

  • Reagent Quality: Degradation of 4-Isocyanato-TEMPO due to improper storage or handling can significantly reduce its reactivity.

  • Buffer Composition: The presence of primary amines or other nucleophiles in your buffer will compete with the protein for the labeling reagent.

  • Insufficient Molar Excess: An inadequate amount of 4-Isocyanato-TEMPO relative to the protein concentration can lead to incomplete labeling.

  • Protein-Specific Factors: The accessibility of reactive amine groups on your protein of interest can vary.

Q2: How does pH affect the labeling reaction, and what is the optimal range?

A2: The pH of the reaction buffer is a critical parameter. The primary targets for 4-Isocyanato-TEMPO are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[1] These groups need to be in a deprotonated, nucleophilic state to react with the isocyanate.

  • Optimal pH Range: A slightly alkaline pH, typically between 8.0 and 9.0, is recommended to ensure the primary amines are sufficiently deprotonated.[2]

  • Consequences of Suboptimal pH:

    • Low pH (<7.5): A significant portion of the amine groups will be protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the isocyanate.

    • High pH (>9.5): While the amine groups are deprotonated, the rate of hydrolysis of the isocyanate group increases dramatically, reducing the amount of reagent available to react with the protein.[2][3]

pH RangeReactivity of Primary AminesRate of Isocyanate HydrolysisOverall Labeling Efficiency
< 7.5 Low (protonated amines)LowPoor
8.0 - 9.0 High (deprotonated amines)ModerateOptimal
> 9.5 HighHighDecreased

Q3: What are the best practices for handling and storing 4-Isocyanato-TEMPO to maintain its reactivity?

A3: 4-Isocyanato-TEMPO is sensitive to moisture and can hydrolyze over time. Proper handling and storage are crucial for maintaining its activity.

  • Storage: Store the reagent in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) at -20°C or below.

  • Handling:

    • Allow the reagent to warm to room temperature before opening to prevent condensation of moisture from the air.

    • Use anhydrous solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to prepare stock solutions.[4]

    • Prepare stock solutions fresh for each experiment, as the isocyanate group can degrade in solution.

Q4: Which buffers should I use for the labeling reaction, and which should I avoid?

A4: The choice of buffer is critical to avoid unwanted side reactions.

  • Recommended Buffers: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[5]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will react with the 4-Isocyanato-TEMPO and compete with your protein, leading to significantly lower labeling efficiency.[2]

Q5: How do I determine the optimal molar excess of 4-Isocyanato-TEMPO for my protein?

A5: The optimal molar ratio of 4-Isocyanato-TEMPO to protein depends on the specific protein and the number of accessible labeling sites.

  • Starting Point: A common starting point is a 10- to 20-fold molar excess of the labeling reagent to the protein.[1]

  • Optimization: It is highly recommended to perform a titration experiment to determine the optimal molar excess for your specific protein. This involves setting up several reactions with varying molar ratios of the label to the protein and then analyzing the degree of labeling.

Molar Excess of 4-Isocyanato-TEMPOPotential Outcome
Too Low Incomplete labeling, low signal.
Optimal Efficient labeling without significant side reactions.
Too High Potential for non-specific labeling, protein precipitation, or modification of residues other than primary amines.

Frequently Asked Questions (FAQs)

Q1: What are the primary amino acid residues that react with 4-Isocyanato-TEMPO?

A1: 4-Isocyanato-TEMPO primarily reacts with the primary amine groups on a protein. These include:

  • The ε-amino group of lysine residues.

  • The N-terminal α-amino group of the polypeptide chain.

Under certain conditions, other nucleophilic residues can also react, but generally to a lesser extent. These include the sulfhydryl group of cysteine, the hydroxyl groups of serine and threonine, and the phenolic hydroxyl group of tyrosine.[6][7] However, the urea (B33335) linkage formed with primary amines is the most stable.[8]

Q2: Are there any known side reactions of 4-Isocyanato-TEMPO that I should be aware of?

A2: Yes, the primary side reaction is the hydrolysis of the isocyanate group in the presence of water. This reaction forms an unstable carbamic acid, which then decomposes into an amine and carbon dioxide, rendering the reagent inactive.[8] The rate of hydrolysis is pH-dependent and increases significantly at higher pH values.[3]

Q3: How can I confirm that my protein has been successfully labeled with 4-Isocyanato-TEMPO?

A3: Several techniques can be used to verify labeling:

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: As TEMPO is a stable nitroxide radical, EPR is a direct method to detect and quantify the attached spin label.[9][10] The double integral of the EPR spectrum is proportional to the number of spins, which can be compared to a known standard to determine labeling efficiency.[11]

  • Mass Spectrometry (MS): A mass shift corresponding to the addition of the 4-Isocyanato-TEMPO moiety (molecular weight: 197.26 g/mol ) can be detected by mass spectrometry.[11]

  • UV-Vis Spectroscopy: 4-Isocyanato-TEMPO has a weak absorbance in the visible range, which may be used for a rough estimation of labeling, though this is less precise than EPR or MS.[4]

Q4: Can the TEMPO radical affect the structure or function of my protein?

A4: The addition of any label has the potential to alter the local environment of the protein. While TEMPO is a relatively small molecule, it is possible that its presence could cause localized perturbations. It is always advisable to perform functional assays on the labeled protein to ensure that its biological activity is retained.

Q5: What is the expected stability of the bond formed between 4-Isocyanato-TEMPO and the protein?

A5: The reaction of an isocyanate with a primary amine forms a stable urea linkage.[8] This covalent bond is generally stable under physiological conditions and during subsequent experiments.

Experimental Protocols

Protocol 1: General Protein Labeling with 4-Isocyanato-TEMPO

This protocol provides a general procedure for labeling a protein with 4-Isocyanato-TEMPO. Optimization of the molar ratio of the label to the protein and the reaction time may be necessary for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, pH 8.0-8.5)

  • 4-Isocyanato-TEMPO

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for buffer exchange and removal of excess label

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the desired labeling buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0). Ensure the protein concentration is in a suitable range (e.g., 1-10 mg/mL).

  • Preparation of 4-Isocyanato-TEMPO Stock Solution:

    • Immediately before use, dissolve 4-Isocyanato-TEMPO in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction:

    • Slowly add the desired molar excess (e.g., 10-fold) of the 4-Isocyanato-TEMPO stock solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle rocking or stirring is recommended.[1]

  • Removal of Unreacted Label:

    • After the incubation period, remove the unreacted 4-Isocyanato-TEMPO and byproducts using a desalting column or by dialysis against a suitable storage buffer.

  • Determination of Labeling Efficiency:

    • Quantify the degree of labeling using EPR spectroscopy or mass spectrometry.

  • Storage:

    • Store the labeled protein at 4°C for short-term use or at -80°C for long-term storage. The addition of a cryoprotectant like glycerol (B35011) may be beneficial for long-term storage at -80°C.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_storage Storage protein_prep Protein Preparation (Amine-free buffer, pH 8.0-8.5) reaction Incubate Protein with 4-Isocyanato-TEMPO (1-2h at RT or overnight at 4°C) protein_prep->reaction reagent_prep Prepare 4-Isocyanato-TEMPO Stock Solution (Anhydrous DMSO/DMF) reagent_prep->reaction purification Remove Excess Label (Desalting column / Dialysis) reaction->purification analysis Determine Labeling Efficiency (EPR / Mass Spectrometry) purification->analysis storage Store Labeled Protein (4°C or -80°C) analysis->storage reaction_mechanism cluster_reactants Reactants cluster_product Product protein Protein-NH2 (Primary Amine) labeled_protein Protein-NH-CO-NH-TEMPO (Stable Urea Linkage) protein->labeled_protein Nucleophilic Attack tempo O=C=N-TEMPO (4-Isocyanato-TEMPO) tempo->labeled_protein

References

Technical Support Center: Purification of 4-Isocyanato-TEMPO Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of biomolecules labeled with 4-Isocyanato-TEMPO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative workflows to ensure the successful isolation of your labeled biomolecules.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of 4-Isocyanato-TEMPO labeled biomolecules.

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Insufficient molar excess of 4-Isocyanato-TEMPO.Increase the molar ratio of 4-Isocyanato-TEMPO to the biomolecule. A common starting point is a 10-20 fold molar excess.
pH of the reaction buffer is not optimal.The reaction of isocyanates with primary amines is most efficient at a pH between 7.0 and 7.5. Ensure your buffer is within this range.
Biomolecule instability under labeling conditions.Perform the labeling reaction at a lower temperature (e.g., 4°C) or for a shorter duration. Consider adding stabilizing agents if compatible with your biomolecule.
Hydrolysis of 4-Isocyanato-TEMPO.Prepare fresh solutions of 4-Isocyanato-TEMPO immediately before use. Avoid aqueous buffers for initial dissolution of the labeling reagent.
Protein Aggregation after Labeling Increased hydrophobicity of the biomolecule upon labeling.Optimize the purification buffer by adding non-ionic detergents (e.g., Tween-20, Triton X-100) or other stabilizing agents.[1]
Presence of unreacted labeling reagent.Ensure complete removal of free 4-Isocyanato-TEMPO using appropriate purification methods like size exclusion chromatography or dialysis.[2]
Suboptimal buffer conditions (pH, ionic strength).Screen different buffer conditions to find one that maintains the stability of the labeled protein. Sometimes, adjusting the salt concentration can prevent aggregation.[1]
Intrinsic properties of the protein.If the protein is inherently prone to aggregation, consider introducing mutations to increase its stability or using a different labeling strategy.[3][4]
Presence of Unreacted 4-Isocyanato-TEMPO in Final Product Inefficient purification method.Use a purification method with a high resolving power for separating small molecules from large biomolecules. Size exclusion chromatography is highly effective.[2][5][6]
Insufficient dialysis or buffer exchange.Increase the duration of dialysis, use a larger volume of dialysis buffer, or perform more buffer exchanges. Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is appropriate.
Difficulty in Confirming Labeling Low signal in characterization assays.Increase the concentration of the labeled biomolecule for analysis. For EPR spectroscopy, a sufficient spin concentration is crucial for signal detection.
Inappropriate analytical technique.Use a combination of techniques for confirmation. Mass spectrometry can confirm the covalent modification, while EPR spectroscopy confirms the presence of the paramagnetic TEMPO moiety.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the best method to remove unreacted 4-Isocyanato-TEMPO after the labeling reaction?

A1: Size exclusion chromatography (SEC), also known as gel filtration, is a highly effective method for separating the labeled biomolecule from the smaller, unreacted 4-Isocyanato-TEMPO.[5][6][9] Dialysis is another common and effective method.[10] The choice between these methods may depend on the scale of your preparation and the properties of your biomolecule.

Q2: How can I quantify the degree of labeling of my biomolecule with 4-Isocyanato-TEMPO?

A2: While direct UV-Vis quantification is challenging due to the weak absorbance of the TEMPO moiety in the visible range, you can indirectly assess labeling efficiency. One approach is to use mass spectrometry to determine the mass shift of the labeled biomolecule or its digested peptides.[11][12] For a more quantitative measure of the active spin label, Electron Paramagnetic Resonance (EPR) spectroscopy can be used, comparing the signal intensity to a standard of known concentration.

Q3: My protein precipitates after labeling. What can I do to prevent this?

A3: Protein aggregation post-labeling can be caused by the increased hydrophobicity of the protein surface.[2] To mitigate this, you can try optimizing the buffer conditions by including additives like non-ionic detergents, glycerol (B35011), or arginine. Performing the purification at a lower temperature (4°C) can also help. If aggregation persists, it might be necessary to screen for a more suitable buffer system or consider if the protein itself is unstable under the experimental conditions.[3][13]

Q4: What are the ideal storage conditions for my purified 4-Isocyanato-TEMPO labeled biomolecule?

A4: Labeled biomolecules should be stored in a buffer that ensures their stability. It is generally recommended to store them at 4°C for short-term use or flash-frozen in liquid nitrogen and stored at -80°C for long-term storage. The addition of a cryoprotectant like glycerol (20-50%) is advisable for frozen storage to prevent damage from ice crystal formation. The storage buffer should be free of any substances that could react with the nitroxide radical.

Experimental Protocols

Protocol 1: Purification of 4-Isocyanato-TEMPO Labeled Protein using Size Exclusion Chromatography (SEC)

Objective: To separate the labeled protein from unreacted 4-Isocyanato-TEMPO and other small molecule impurities.

Materials:

  • Labeled protein solution

  • SEC column (e.g., Sephadex G-25 or equivalent)

  • Purification buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Chromatography system (e.g., FPLC or gravity flow setup)

  • Fraction collector

  • UV detector (optional, for monitoring protein elution)

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the purification buffer.

  • Sample Loading: Gently load the labeling reaction mixture onto the top of the column. The sample volume should not exceed 5% of the total column volume for optimal resolution.[14]

  • Elution: Begin the elution with the purification buffer at a flow rate appropriate for the column being used.

  • Fraction Collection: Collect fractions of a defined volume. If using a UV detector, monitor the absorbance at 280 nm to track the protein elution. The labeled protein, being larger, will elute first, while the smaller, unreacted 4-Isocyanato-TEMPO will be retained longer and elute in later fractions.

  • Analysis of Fractions: Analyze the collected fractions for the presence of your protein (e.g., using SDS-PAGE or a protein concentration assay) and for the presence of the TEMPO label (if a suitable method is available).

  • Pooling and Concentration: Pool the fractions containing the purified labeled protein. If necessary, concentrate the pooled fractions using a suitable method like centrifugal ultrafiltration.

Protocol 2: Purification of 4-Isocyanato-TEMPO Labeled Oligonucleotide using Dialysis

Objective: To remove unreacted 4-Isocyanato-TEMPO from a labeled oligonucleotide sample.

Materials:

  • Labeled oligonucleotide solution

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 1 kDa)

  • Dialysis buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.2)

  • Large beaker or container

  • Stir plate and stir bar

Methodology:

  • Prepare Dialysis Membrane: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this often involves boiling in a bicarbonate solution).

  • Sample Loading: Load the labeled oligonucleotide solution into the dialysis tubing/cassette, ensuring no air bubbles are trapped.

  • Dialysis: Place the sealed dialysis tubing/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume). Stir the buffer gently on a stir plate.

  • Buffer Changes: Allow dialysis to proceed for at least 4 hours. For efficient removal of the unreacted label, perform at least two to three buffer changes.

  • Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover the purified labeled oligonucleotide.

  • Quantification: Determine the concentration of the purified labeled oligonucleotide using UV-Vis spectrophotometry at 260 nm.

Visualizations

experimental_workflow cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis & QC biomolecule Biomolecule (Protein/Nucleic Acid) reaction Incubation (pH 7.0-7.5) biomolecule->reaction tempo 4-Isocyanato-TEMPO tempo->reaction labeled_product Labeled Biomolecule + Unreacted TEMPO reaction->labeled_product sec Size Exclusion Chromatography purified_product Purified Labeled Biomolecule sec->purified_product dialysis Dialysis dialysis->purified_product ms Mass Spectrometry epr EPR Spectroscopy purity Purity Check (e.g., SDS-PAGE) labeled_product->sec labeled_product->dialysis purified_product->ms purified_product->epr purified_product->purity

Caption: Experimental workflow for labeling and purification.

troubleshooting_logic start Low Yield of Purified Labeled Biomolecule q1 Check Labeling Efficiency start->q1 a1_low Low Labeling q1->a1_low Low a1_ok Good Labeling q1->a1_ok OK solution1 Optimize Labeling: - Increase TEMPO molar excess - Adjust pH to 7.0-7.5 - Lower reaction temperature a1_low->solution1 q2 Check for Aggregation a1_ok->q2 a2_agg Aggregation Observed q2->a2_agg Yes a2_noagg No Aggregation q2->a2_noagg No solution2 Optimize Purification Buffer: - Add stabilizing agents - Adjust ionic strength a2_agg->solution2 solution3 Review Purification Method: - Check column integrity - Ensure proper fraction collection a2_noagg->solution3

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: 4-Isocyanato-TEMPO in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Isocyanato-TEMPO for amino acid and protein labeling.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of 4-Isocyanato-TEMPO with amino acids?

The primary reaction of 4-Isocyanato-TEMPO is the nucleophilic addition of an amine group from an amino acid to the isocyanate group. This reaction forms a stable urea (B33335) linkage. The most reactive amine groups are the α-amino group at the N-terminus of a peptide or protein and the ε-amino group of a lysine (B10760008) side chain.[1][2]

Q2: What are the most common side reactions when using 4-Isocyanato-TEMPO?

The most common side reactions include:

  • Hydrolysis: Isocyanates are highly susceptible to hydrolysis in aqueous environments.[3] 4-Isocyanato-TEMPO can react with water to form an unstable carbamic acid, which then decomposes into 4-amino-TEMPO and carbon dioxide. The resulting 4-amino-TEMPO can then react with another molecule of 4-Isocyanato-TEMPO to form a disubstituted urea impurity.

  • Reaction with other nucleophilic side chains: Besides primary amines, the isocyanate group can react with other nucleophilic amino acid side chains, although generally at a slower rate. These include the thiol group of cysteine, the hydroxyl groups of serine and threonine, and the phenolic hydroxyl group of tyrosine.[4][5] The imidazole (B134444) ring of histidine can also show some reactivity.[6]

  • Reaction with buffers: Buffers containing primary or secondary amines, such as Tris or glycine, will compete with the target amino acid for reaction with the isocyanate, leading to lower labeling efficiency.

Q3: What is the optimal pH for labeling with 4-Isocyanato-TEMPO?

The optimal pH for labeling proteins with isocyanates is typically in the range of 8.0 to 9.0.[7] In this slightly alkaline condition, the primary amine groups (N-terminus and lysine side chains) are deprotonated and thus more nucleophilic, leading to a faster reaction rate. However, the rate of hydrolysis of the isocyanate also increases with pH. Therefore, the ideal pH is a compromise between maximizing the labeling reaction and minimizing hydrolysis. For targeting the N-terminal α-amino group specifically, a lower pH (around 7) can be advantageous as the N-terminus is generally more reactive than the lysine ε-amino group at this pH.

Q4: How can I minimize the hydrolysis of 4-Isocyanato-TEMPO during my experiment?

To minimize hydrolysis, consider the following:

  • Use anhydrous solvents: Whenever possible, dissolve 4-Isocyanato-TEMPO in an anhydrous organic solvent like DMF or DMSO immediately before adding it to the aqueous reaction mixture.

  • Control reaction time and temperature: Minimize the reaction time and consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis.[8]

  • Optimize pH: Avoid excessively high pH values (> 9.5) which significantly accelerate hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield Moisture Contamination: 4-Isocyanato-TEMPO has hydrolyzed.Use anhydrous solvents for dissolving the reagent. Prepare the reagent solution immediately before use.
Incorrect pH: The pH of the reaction buffer is too low, resulting in protonated (less reactive) amine groups.Adjust the reaction buffer pH to 8.0-9.0 for optimal reactivity with primary amines.
Interfering substances in the buffer: The buffer contains primary or secondary amines (e.g., Tris, glycine).Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.
Insufficient molar excess of 4-Isocyanato-TEMPO: Not enough reagent to label the target sites.Increase the molar ratio of 4-Isocyanato-TEMPO to the amino acid or protein. An empirical titration may be necessary to find the optimal ratio.[8]
Multiple products or unexpected molecular weight Reaction with multiple amino acid side chains: The isocyanate has reacted with other nucleophilic residues like cysteine, tyrosine, serine, or threonine.Optimize the reaction pH to favor amine reactivity. Consider using protecting groups for highly reactive side chains if site-specific labeling is critical.
Formation of urea byproducts: Hydrolysis of the isocyanate has led to the formation of 4-amino-TEMPO, which then reacts with the starting isocyanate.Follow the recommendations to minimize hydrolysis (see above). Purify the final product to remove urea byproducts.
Precipitation of the protein during labeling Change in protein properties: Capping of charged lysine residues with the hydrophobic TEMPO moiety can alter protein solubility.Lower the molar ratio of 4-Isocyanato-TEMPO to the protein to reduce the degree of labeling.[9] Consider adding stabilizing agents like glycerol (B35011) to the reaction buffer.[8]

Data Presentation

Table 1: Relative Reactivity of Amino Acid Side Chains with Isocyanates

This table summarizes the general reactivity order of different nucleophilic groups found in amino acids towards isocyanates, based on studies with related compounds.[2][5][6] The actual reactivity can vary depending on the specific steric and electronic environment of the amino acid residue within a peptide or protein.

Functional Group Amino Acid(s) Relative Reactivity Product
ThiolCysteineVery High (but adduct can be unstable)Thiocarbamate
α-AminoN-terminusHighUrea
ε-AminoLysineHighUrea
Phenolic HydroxylTyrosineModerateCarbamate (Urethane)
ImidazoleHistidineModerate(Unstable adduct)
Aliphatic HydroxylSerine, ThreonineLowCarbamate (Urethane)
CarboxylAspartic Acid, Glutamic AcidVery Low(Amide, requires activation)
GuanidiniumArginineVery Low(Generally unreactive)

Experimental Protocols

General Protocol for Labeling a Peptide/Protein with 4-Isocyanato-TEMPO

  • Buffer Preparation: Prepare a suitable reaction buffer, such as 0.1 M sodium phosphate (B84403) or sodium bicarbonate, with a pH of 8.5. Ensure the buffer does not contain any primary or secondary amines. Degas the buffer before use.

  • Protein/Peptide Solution: Dissolve the protein or peptide in the reaction buffer to a final concentration of 1-10 mg/mL.

  • 4-Isocyanato-TEMPO Solution: Immediately before use, dissolve 4-Isocyanato-TEMPO in an anhydrous organic solvent (e.g., DMF or DMSO) to a concentration of 10-20 mg/mL.

  • Labeling Reaction: Slowly add the desired molar excess of the 4-Isocyanato-TEMPO solution to the gently stirring protein/peptide solution. A common starting point is a 10- to 20-fold molar excess of the isocyanate.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted 4-Isocyanato-TEMPO and any byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization: Characterize the labeled product using techniques such as mass spectrometry to confirm the conjugation and determine the degree of labeling.

Visualizations

Reaction_Pathway Amino_Acid Amino Acid (with primary amine) Urea_Product TEMPO-labeled Amino Acid (Urea) Amino_Acid->Urea_Product Primary Reaction Isocyanato_TEMPO 4-Isocyanato-TEMPO Isocyanato_TEMPO->Urea_Product Hydrolysis_Product 4-Amino-TEMPO + CO₂ Isocyanato_TEMPO->Hydrolysis_Product Hydrolysis (Side Reaction) Urea_Byproduct Disubstituted Urea Byproduct Isocyanato_TEMPO->Urea_Byproduct Water Water (H₂O) Water->Hydrolysis_Product Hydrolysis_Product->Urea_Byproduct

Caption: Primary reaction and major side reaction of 4-Isocyanato-TEMPO.

Troubleshooting_Workflow decision decision issue issue solution Modify Protocol start Start Labeling Experiment check_yield Check Product Yield start->check_yield low_yield Is yield low? check_yield->low_yield check_buffer Check Buffer Composition (Amine-free?) low_yield->check_buffer Yes good_yield Proceed to Purification low_yield->good_yield No check_ph Check Reaction pH (Optimal?) check_buffer->check_ph check_reagent Check Reagent Integrity (Anhydrous prep?) check_ph->check_reagent optimize_ratio Optimize Molar Ratio check_reagent->optimize_ratio optimize_ratio->solution Adjust and Repeat

References

Technical Support Center: 4-Isocyanato-TEMPO in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of 4-Isocyanato-TEMPO in aqueous solutions. This guide includes troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data on its stability and hydrolysis.

Troubleshooting Guide

Researchers may encounter several challenges when working with 4-Isocyanato-TEMPO in aqueous media. This guide provides a systematic approach to identifying and resolving common issues.

Symptom Possible Cause Recommended Action
Inconsistent or poor labeling of biomolecules Hydrolysis of 4-Isocyanato-TEMPO: The isocyanate group is susceptible to hydrolysis in aqueous solutions, leading to the formation of an unreactive amine. This reaction is often rapid and can significantly reduce the concentration of the active labeling reagent.[1]- Prepare fresh solutions of 4-Isocyanato-TEMPO immediately before use.- Minimize the time the compound is in an aqueous solution before adding it to the reaction with the target molecule.- Perform the labeling reaction at a lower temperature to reduce the rate of hydrolysis.
Suboptimal pH of the reaction buffer: The rate of hydrolysis of isocyanates can be influenced by pH.[2]- Maintain the pH of the reaction buffer within the optimal range for the labeling reaction, typically between 7 and 8. Avoid highly acidic or basic conditions.
Presence of nucleophilic contaminants in the buffer: Buffers containing primary or secondary amines (e.g., Tris) will react with the isocyanate group, competing with the target molecule.- Use non-nucleophilic buffers such as PBS (phosphate-buffered saline) or HEPES.
Precipitation of the compound upon addition to the aqueous buffer Low aqueous solubility: While the TEMPO moiety imparts some hydrophilicity, 4-Isocyanato-TEMPO may have limited solubility in purely aqueous solutions, especially at higher concentrations.- Dissolve 4-Isocyanato-TEMPO in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to the aqueous buffer.- Ensure the final concentration of the organic solvent in the reaction mixture is low enough to not affect the stability or function of the target biomolecule.
Loss of paramagnetic signal (ESR/EPR) Degradation of the TEMPO radical: The nitroxide radical of TEMPO can be susceptible to reduction or other degradation pathways, leading to a loss of its paramagnetic properties.[3][4][5] This can be influenced by factors such as pH, temperature, and the presence of reducing agents.- Degas solutions to remove dissolved oxygen, which can sometimes participate in side reactions.- Avoid exposure to strong reducing agents.- Store the compound and solutions protected from light and at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of 4-Isocyanato-TEMPO in water?

A1: The primary reaction of 4-Isocyanato-TEMPO in water is the hydrolysis of the isocyanate group (-NCO). This reaction proceeds in two main steps:

  • The isocyanate group reacts with water to form an unstable carbamic acid intermediate.[1]

  • The carbamic acid rapidly decomposes to yield 4-Amino-TEMPO and carbon dioxide gas.[1][6]

This hydrolysis reaction is generally irreversible and leads to the inactivation of the compound for its intended labeling purposes.

Q2: How can I minimize the hydrolysis of 4-Isocyanato-TEMPO during my experiments?

A2: To minimize hydrolysis, it is crucial to handle the compound and prepare solutions strategically:

  • Prepare Fresh: Always prepare aqueous solutions of 4-Isocyanato-TEMPO immediately before use.

  • Control Temperature: Perform reactions at low temperatures (e.g., 4°C) to decrease the rate of hydrolysis.

  • Optimize pH: Use a reaction buffer with a pH between 7 and 8.

  • Use Anhydrous Solvents for Stock Solutions: Prepare stock solutions in a dry, water-miscible organic solvent like DMSO or DMF and store them under anhydrous conditions.

Q3: What is the expected stability of the TEMPO radical in aqueous solutions?

A3: The TEMPO radical itself is relatively stable. However, its stability can be affected by the chemical environment.[3][4][5][7] Factors that can lead to the degradation of the nitroxide radical include:

  • Extreme pH conditions.

  • The presence of strong reducing or oxidizing agents.

  • Elevated temperatures and prolonged exposure to light.

It is advisable to store 4-Isocyanato-TEMPO and its solutions in a cool, dark place.

Q4: Can I use Tris buffer for my labeling reaction with 4-Isocyanato-TEMPO?

A4: No, it is not recommended to use Tris (tris(hydroxymethyl)aminomethane) buffer. Tris contains a primary amine that will react with the isocyanate group of 4-Isocyanato-TEMPO, thereby competing with your target molecule and reducing the efficiency of your labeling reaction. Use non-nucleophilic buffers such as PBS or HEPES instead.

Q5: How can I confirm that my biomolecule has been successfully labeled with 4-Isocyanato-TEMPO?

A5: Successful labeling can be confirmed using several techniques:

  • Electron Spin Resonance (ESR) / Electron Paramagnetic Resonance (EPR) Spectroscopy: This is a direct method to detect the paramagnetic TEMPO label on your biomolecule.

  • Mass Spectrometry: An increase in the molecular weight of your biomolecule corresponding to the mass of the TEMPO moiety can confirm covalent attachment.

  • SDS-PAGE: While not a direct confirmation, a shift in the mobility of a labeled protein compared to an unlabeled control might be observable.

Hydrolysis Data

pH Temperature (°C) Hypothetical Half-life (minutes)
6.04~120
7.44~60
8.54~30
6.025~20
7.425~10
8.525~5

Note: This data is illustrative. The actual hydrolysis rate should be determined experimentally under your specific conditions.

Experimental Protocol: Monitoring the Hydrolysis of 4-Isocyanato-TEMPO via UV-Vis Spectroscopy

This protocol describes a method to monitor the hydrolysis of 4-Isocyanato-TEMPO by observing changes in the UV-Vis spectrum over time. The disappearance of the isocyanate peak and the appearance of the amine product peak can be tracked.

Materials:

  • 4-Isocyanato-TEMPO

  • Anhydrous DMSO or DMF

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of 4-Isocyanato-TEMPO: Dissolve a small, accurately weighed amount of 4-Isocyanato-TEMPO in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Set up the spectrophotometer: Set the spectrophotometer to scan a wavelength range of 220-400 nm. Use PBS as the blank.

  • Initiate the hydrolysis reaction: Add a small volume of the 4-Isocyanato-TEMPO stock solution to a quartz cuvette containing a known volume of PBS at a controlled temperature (e.g., 25°C). The final concentration should be in the low micromolar range to ensure it is within the linear range of the spectrophotometer.

  • Acquire spectra over time: Immediately after adding the stock solution, start acquiring UV-Vis spectra at regular intervals (e.g., every 30 seconds for the first 5 minutes, then every 2 minutes for the next 20 minutes).

  • Analyze the data: Plot the absorbance at the wavelength corresponding to the isocyanate peak (consult the manufacturer's data for the exact wavelength) as a function of time. The rate of decrease in absorbance can be used to determine the kinetics of the hydrolysis reaction.

Visualizations

Hydrolysis_Pathway 4-Isocyanato-TEMPO 4-Isocyanato-TEMPO Carbamic_Acid_Intermediate Carbamic Acid Intermediate (Unstable) 4-Isocyanato-TEMPO->Carbamic_Acid_Intermediate + H2O 4-Amino-TEMPO 4-Amino-TEMPO Carbamic_Acid_Intermediate->4-Amino-TEMPO CO2 Carbon Dioxide (CO2) Carbamic_Acid_Intermediate->CO2 H2O H2O Troubleshooting_Workflow Start Poor Labeling Efficiency Check_Hydrolysis Is the 4-Isocyanato-TEMPO solution fresh? Start->Check_Hydrolysis Check_Buffer Is the buffer non-nucleophilic (e.g., PBS, HEPES)? Check_Hydrolysis->Check_Buffer Yes Prepare_Fresh Action: Prepare fresh solution immediately before use. Check_Hydrolysis->Prepare_Fresh No Check_pH Is the reaction pH between 7 and 8? Check_Buffer->Check_pH Yes Change_Buffer Action: Switch to a non-nucleophilic buffer. Check_Buffer->Change_Buffer No Adjust_pH Action: Adjust the pH of the reaction buffer. Check_pH->Adjust_pH No Success Labeling Efficiency Improved Check_pH->Success Yes Prepare_Fresh->Check_Buffer Change_Buffer->Check_pH Adjust_pH->Success

References

Technical Support Center: Optimizing Reaction Conditions for 4-Isocyanato-TEMPO Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Isocyanato-TEMPO labeling. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their labeling experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the covalent modification of biomolecules and other substrates with 4-Isocyanato-TEMPO.

Frequently Asked Questions (FAQs)

Q1: What is 4-Isocyanato-TEMPO and what is it used for?

4-Isocyanato-TEMPO (4-it-TEMPO) is a spin-labeling reagent. It contains a highly reactive isocyanate group (-N=C=O) that can form covalent bonds with nucleophilic groups on target molecules, and a stable nitroxide radical (TEMPO) that serves as a reporter group for Electron Paramagnetic Resonance (EPR) spectroscopy. This technique allows for the study of molecular structure, dynamics, and interactions.

Q2: What functional groups does 4-Isocyanato-TEMPO react with?

The isocyanate group of 4-Isocyanato-TEMPO is an electrophile that readily reacts with various nucleophiles. The primary targets on biomolecules are:

  • Primary amines (-NH₂): Found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues. The reaction forms a stable urea (B33335) linkage.[1]

  • Thiols (-SH): Found on the side chain of cysteine residues. The reaction forms a thiocarbamate linkage, which may be reversible under certain conditions.[1]

  • Hydroxyls (-OH): Found on the side chains of serine, threonine, and tyrosine residues, as well as on carbohydrates and other small molecules. This reaction forms a carbamate (B1207046) (urethane) linkage.[1]

The reactivity generally follows the order: primary amines > thiols > hydroxyls.

Q3: What are the critical parameters to control for a successful labeling reaction?

Several factors influence the efficiency and specificity of the labeling reaction. Key parameters to optimize include:

  • pH: The pH of the reaction buffer is crucial as it affects the nucleophilicity of the target functional groups.

  • Stoichiometry: The molar ratio of 4-Isocyanato-TEMPO to the target molecule needs to be optimized to ensure efficient labeling without introducing excessive modifications.

  • Temperature and Reaction Time: These parameters influence the rate of the reaction.

  • Solvent: The choice of solvent can affect the stability of the reactants and the reaction rate.

  • Purity of Reagents: The presence of contaminating nucleophiles can consume the labeling reagent and reduce efficiency.

Q4: How can I monitor the progress of the labeling reaction?

Reaction progress can be monitored by various techniques, including:

  • Thin-Layer Chromatography (TLC): Useful for small molecule labeling, allowing for the visualization of the consumption of starting materials and the formation of the product.

  • Mass Spectrometry (MS): For proteins and peptides, MS can be used to determine the mass shift corresponding to the addition of the TEMPO label, confirming the success of the reaction and providing information on the degree of labeling.[2][3][4][5]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: The appearance and intensity of the characteristic TEMPO radical signal can be used to monitor the incorporation of the spin label.[6][7][8]

Troubleshooting Guide

This guide addresses common issues encountered during 4-Isocyanato-TEMPO labeling experiments.

Problem 1: Low or No Labeling Efficiency
Possible Causes Suggested Solutions
Incorrect pH of reaction buffer. The reactivity of primary amines is pH-dependent. For efficient labeling of amines, a pH range of 7.0-8.5 is generally recommended.[1] Avoid acidic conditions which protonate the amines, reducing their nucleophilicity.
Hydrolysis of 4-Isocyanato-TEMPO. Isocyanates can be hydrolyzed by water, especially at higher pH.[9][10][11][12] Prepare fresh solutions of 4-Isocyanato-TEMPO in an anhydrous organic solvent (e.g., DMSO or DMF) and add it to the reaction mixture immediately. Minimize the aqueous content of the reaction if possible.
Suboptimal molar ratio of labeling reagent. Increase the molar excess of 4-Isocyanato-TEMPO to the target molecule. A starting point of 10- to 40-fold molar excess is often recommended for protein labeling, but this needs to be empirically determined for each specific target.[13]
Presence of competing nucleophiles in the buffer. Avoid buffers containing primary amines, such as Tris, or other nucleophilic additives like sodium azide.[13] Use buffers like phosphate-buffered saline (PBS) or bicarbonate buffer.
Low reactivity of the target molecule. If the target nucleophile is sterically hindered or has low intrinsic reactivity, consider increasing the reaction temperature or extending the reaction time.
Degradation of 4-Isocyanato-TEMPO. Store 4-Isocyanato-TEMPO under anhydrous conditions and protected from light. Its stability can be affected by temperature and humidity during storage.[14][15][16]
Problem 2: Non-specific Labeling or Over-labeling
Possible Causes Suggested Solutions
High molar excess of 4-Isocyanato-TEMPO. Reduce the molar ratio of the labeling reagent to the target molecule. Perform a titration to find the optimal ratio that provides sufficient labeling without excessive modification.
Prolonged reaction time or high temperature. Decrease the reaction time and/or temperature to gain better control over the extent of the reaction.
Broad reactivity of the isocyanate group. Isocyanates can react with multiple nucleophiles.[1] To achieve more specific labeling, consider engineering the target molecule to have a unique and highly reactive site, such as a single cysteine residue in a protein.
Problem 3: Precipitation of the Target Molecule During Labeling
Possible Causes Suggested Solutions
Change in protein solubility upon labeling. The addition of the relatively hydrophobic TEMPO moiety can decrease the solubility of some proteins.
Use of organic co-solvents. The addition of 4-Isocyanato-TEMPO in an organic solvent like DMSO or DMF can cause some proteins to precipitate. Add the labeling reagent solution slowly while gently stirring. Perform a solvent tolerance test beforehand.
Incorrect buffer conditions. Optimize the buffer composition, for example, by adding stabilizing agents like glycerol (B35011) or non-ionic detergents.

Data Presentation: Optimizing Reaction Parameters

The optimal conditions for 4-Isocyanato-TEMPO labeling are highly dependent on the specific substrate and desired degree of labeling. The following tables provide a general guide for optimization.

Table 1: General Reaction Conditions for Labeling Different Substrates

ParameterProteins/PeptidesOligonucleotides (with amino modifiers)Small Molecules (with -NH₂, -OH, -SH)
pH 7.0 - 8.58.0 - 9.0Dependent on nucleophile; often basic
Molar Ratio (Label:Substrate) 10:1 to 40:1 (empirical optimization needed)[13]20:1 to 50:11:1 to 5:1
Temperature 4°C to 25°C25°C0°C to 50°C
Reaction Time 1 - 4 hours2 - 12 hours30 minutes - 24 hours
Solvent Aqueous buffer (e.g., PBS, bicarbonate) with minimal organic co-solvent (e.g., <10% DMSO/DMF)Aqueous buffer with organic co-solventAnhydrous organic solvents (e.g., DMF, DCM, Acetonitrile)

Table 2: Influence of pH on Nucleophile Reactivity

pH RangePrimary Amines (-NH₂)Thiols (-SH)Comments
< 6.5 Low reactivity (protonated)Moderate reactivity
7.0 - 8.5 Good reactivity (deprotonated)High reactivityOptimal range for selective amine labeling, though thiols will also react.[1]
> 9.0 High reactivityHigh reactivityIncreased rate of isocyanate hydrolysis.[11]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with 4-Isocyanato-TEMPO
  • Protein Preparation:

    • Dissolve the protein in a suitable amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.

    • If necessary, perform a buffer exchange using dialysis or a desalting column to remove any interfering substances.

  • Labeling Reagent Preparation:

    • Immediately before use, prepare a stock solution of 4-Isocyanato-TEMPO in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-50 mM.

  • Labeling Reaction:

    • While gently stirring the protein solution, slowly add the desired molar excess of the 4-Isocyanato-TEMPO stock solution. The final concentration of the organic solvent should ideally be below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C. Protect the reaction from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molecule with a primary amine (e.g., Tris buffer, glycine, or ethanolamine) can be added to a final concentration of 50-100 mM to consume any unreacted 4-Isocyanato-TEMPO.

  • Purification:

    • Remove unreacted 4-Isocyanato-TEMPO and by-products by size-exclusion chromatography (e.g., a PD-10 desalting column), dialysis, or tangential flow filtration.

  • Characterization:

    • Determine the degree of labeling using techniques such as mass spectrometry (to measure the mass increase) or EPR spectroscopy (to quantify the spin concentration).[3][6]

Protocol 2: Monitoring Reaction Progress by TLC (for small molecules)
  • Prepare the TLC plate: Draw a baseline with a pencil on a silica (B1680970) gel TLC plate.

  • Spot the samples:

    • On the baseline, spot a small amount of the starting material (your target molecule).

    • Spot the 4-Isocyanato-TEMPO reagent.

    • At different time points during the reaction (e.g., 0, 30, 60, 120 minutes), take a small aliquot of the reaction mixture and spot it on the baseline.

  • Develop the plate: Place the TLC plate in a developing chamber with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Visualize the spots: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp and/or by staining (e.g., with iodine vapor). The consumption of the starting materials and the appearance of a new spot corresponding to the labeled product will indicate the progress of the reaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Workup & Analysis prep_protein Prepare Target Molecule in Amine-Free Buffer mix Combine Reactants & Incubate prep_protein->mix prep_reagent Prepare Fresh 4-Isocyanato-TEMPO Solution prep_reagent->mix monitor Monitor Progress (TLC/MS) mix->monitor quench Quench Reaction (Optional) mix->quench monitor->mix Continue Incubation purify Purify Labeled Product quench->purify analyze Characterize (MS, EPR) purify->analyze

Figure 1. General experimental workflow for 4-Isocyanato-TEMPO labeling.

troubleshooting_low_yield cluster_reagent Reagent Issues cluster_conditions Reaction Conditions start Low/No Labeling Yield check_reagent_purity Is the 4-Isocyanato-TEMPO old or improperly stored? start->check_reagent_purity hydrolysis Was the reagent solution prepared fresh in anhydrous solvent? check_reagent_purity->hydrolysis No solve_reagent Use fresh, high-purity reagent. Prepare solution immediately before use. check_reagent_purity->solve_reagent Yes hydrolysis->solve_reagent No check_ph Is the reaction pH optimal (7.0-8.5 for amines)? hydrolysis->check_ph Yes check_buffer Does the buffer contain competing nucleophiles (e.g., Tris)? check_ph->check_buffer Yes solve_conditions Adjust pH. Use amine-free buffer. Increase molar ratio. check_ph->solve_conditions No check_ratio Is the molar ratio of label to substrate sufficient? check_buffer->check_ratio Yes check_buffer->solve_conditions No check_ratio->solve_conditions No check_ratio->solve_conditions Yes, but still low

Figure 2. Troubleshooting decision tree for low labeling yield.

References

Technical Support Center: 4-Isocyanato-TEMPO Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Isocyanato-TEMPO. It offers strategies for removing unreacted reagent from your sample to ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in removing unreacted 4-Isocyanato-TEMPO?

A1: The primary challenge lies in the dual reactivity and properties of the molecule. The isocyanate group is highly reactive towards nucleophiles, while the TEMPO radical can interfere with certain analytical techniques like NMR and may need to be quenched or removed for accurate product characterization. Additionally, the polarity of the resulting urea (B33335) or carbamate (B1207046) adduct after quenching can be similar to that of the desired product, making chromatographic separation difficult.

Q2: How can I quench the unreacted 4-Isocyanato-TEMPO in my reaction mixture?

A2: Unreacted isocyanate groups can be effectively quenched by adding a primary amine or an alcohol to the reaction mixture. Primary amines, such as ethanolamine (B43304) or a simple alkylamine, will react to form a urea derivative. Alcohols, like methanol (B129727) or isopropanol, will form a carbamate. This conversion is crucial as it deactivates the reactive isocyanate and facilitates subsequent removal.

Q3: What are the recommended methods for removing the quenched 4-Isocyanato-TEMPO adduct?

A3: Several methods can be employed, and the best choice depends on the properties of your target molecule. Common techniques include:

  • Column Chromatography: This is a widely used method for purifying the desired product from the quenched TEMPO adduct and other impurities.

  • Liquid-Liquid Extraction: If the polarity of your product and the quenched adduct are sufficiently different, extraction can be an effective separation technique.

  • Distillation/Sublimation: For volatile products, distillation or sublimation under reduced pressure can be used to separate them from the less volatile TEMPO adduct.[1][2]

  • Washing with a Reducing Agent: The TEMPO radical can be reduced to its corresponding hydroxylamine, which can alter its solubility and aid in its removal through aqueous washes. Solutions of sodium thiosulfate (B1220275) or ascorbic acid are commonly used for this purpose.[3][4]

Q4: The TEMPO radical is interfering with my NMR analysis. How can I resolve this?

A4: The paramagnetic nature of the TEMPO radical leads to significant line broadening in NMR spectra. To obtain a clear spectrum of your product, the radical must be quenched. This can be achieved by adding a reducing agent like ascorbic acid or sodium dithionite (B78146) to a small sample of your purified product before analysis.[4]

Q5: Can I use a scavenger resin to remove excess 4-Isocyanato-TEMPO?

A5: Yes, scavenger resins can be a very effective method. A resin functionalized with primary amines (an amino-functionalized solid support) can be added to the reaction mixture to react with and sequester the unreacted 4-Isocyanato-TEMPO. The resin can then be easily removed by filtration, simplifying the workup process.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Product is contaminated with a TEMPO-containing impurity after chromatography. Co-elution of the product and the quenched TEMPO adduct.Modify the chromatography conditions. Try a different solvent system with varying polarity or consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).[5] You can also try adding a small amount of a competing amine, like triethylamine, to the mobile phase to improve the separation of basic compounds on silica gel.[5]
Low product yield after purification. Product loss during aqueous extraction steps.Check the pH of the aqueous phase during extraction. Depending on the pKa of your product, it may be partitioning into the aqueous layer. Adjust the pH to ensure your product remains in the organic phase.
The orange color of TEMPO persists in the final product. Incomplete removal of the TEMPO moiety.Wash the organic layer with a saturated solution of sodium thiosulfate until the orange color disappears.[3] If the color persists, a wash with a dilute acid solution in conjunction with sodium thiosulfate may be necessary.[3]
Reaction workup is difficult due to emulsion formation. High concentration of salts or polar byproducts.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective.

Experimental Protocols

Protocol 1: Quenching and Removal by Extraction and Chromatography
  • Quenching: After the reaction is complete, add a primary amine (e.g., 1.2 equivalents of n-butylamine) or an alcohol (e.g., excess methanol) to the reaction mixture. Stir at room temperature for 1-2 hours to ensure all unreacted 4-Isocyanato-TEMPO is consumed.

  • Solvent Removal: Remove the reaction solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer sequentially with a 5% citric acid solution, saturated sodium bicarbonate solution, and brine. To remove the TEMPO radical color, wash with a saturated sodium thiosulfate solution.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to separate the desired product from the quenched TEMPO adduct.

Protocol 2: Removal using a Scavenger Resin
  • Reaction with Scavenger: After the primary reaction is complete, add an amino-functionalized scavenger resin (e.g., aminopropyl-functionalized silica gel) to the reaction mixture.

  • Stirring: Stir the mixture for 12-24 hours at room temperature. The reaction progress can be monitored by TLC or LC-MS to ensure complete removal of the 4-Isocyanato-TEMPO.

  • Filtration: Filter the reaction mixture to remove the scavenger resin.

  • Washing: Wash the resin with the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes and remove the solvent under reduced pressure to yield the crude product, which can then be further purified if necessary.

Visual Guides

G cluster_workflow Decision Workflow for Purification start Reaction with 4-Isocyanato-TEMPO Complete quench Quench excess Isocyanate (e.g., with amine or alcohol) start->quench check_properties Assess properties of product and byproduct quench->check_properties chromatography Column Chromatography check_properties->chromatography Different Polarity extraction Liquid-Liquid Extraction check_properties->extraction Significantly Different Polarity/Solubility distillation Distillation / Sublimation check_properties->distillation Product is Volatile scavenger Use Scavenger Resin check_properties->scavenger Difficult Separation end Pure Product chromatography->end extraction->end distillation->end scavenger->end

Caption: Decision workflow for selecting a purification method.

G cluster_reaction Quenching and Separation Principle cluster_reactants Initial Reaction Mixture cluster_quenching Quenching Step cluster_separation Separation product Desired Product (R-NH-CO-TEMPO) separation_method Purification Method (e.g., Chromatography) product->separation_method unreacted Unreacted 4-Isocyanato-TEMPO quenched_adduct Quenched Adduct (TEMPO-CO-NH-R') unreacted->quenched_adduct reacts with quenching_agent Quenching Agent (e.g., R'-NH2) quenching_agent->quenched_adduct quenched_adduct->separation_method pure_product Pure Product separation_method->pure_product removed_adduct Removed Adduct separation_method->removed_adduct

Caption: Chemical quenching and subsequent separation principle.

References

Technical Support Center: 4-Isocyanato-TEMPO Labeling & EPR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Isocyanato-TEMPO spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy. This guide provides troubleshooting advice and answers to frequently asked questions to help you interpret your EPR spectra accurately.

Frequently Asked Questions (FAQs)

Q1: What is 4-Isocyanato-TEMPO and how does it label my sample? A1: 4-Isocyanato-TEMPO is a derivative of the stable nitroxide radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). It contains a highly reactive isocyanate group (-N=C=O) that readily forms a stable covalent urea (B33335) linkage with primary amine groups (-NH₂) on your target molecule, such as the side chains of lysine (B10760008) residues in a protein or engineered amino groups in nucleic acids.[1] This process is a form of site-directed spin labeling (SDSL).[2]

Q2: What does a typical EPR spectrum of a TEMPO-labeled protein look like? A2: The spectrum's appearance is highly dependent on the rotational mobility of the TEMPO label.[3][4]

  • Fast Motion: If the label is in a flexible region and tumbles rapidly (rotational correlation time, τc < 1 ns), the spectrum will consist of three sharp, narrow, and nearly symmetric lines. This is common for unreacted, free spin labels in a low-viscosity solution.[5]

  • Slow Motion: If the label is attached to a large macromolecule that tumbles slowly, or if the label's local environment is very constrained (τc > 10 ns), the spectrum will be broad and asymmetric.[3]

  • Intermediate Motion: In this regime, the lineshapes are complex and sensitive to small changes in mobility, providing rich information about the label's dynamics.

Q3: What are the key parameters I can extract from my EPR spectrum? A3: The two main sets of parameters are the g-factor and the hyperfine coupling constant (A).

  • g-factor: This is a dimensionless value that is a fingerprint for the electronic environment of the unpaired electron. For TEMPO radicals, the isotropic g-value is typically around 2.006.[6][7] In slow-motion spectra, the anisotropy of the g-tensor (gₓₓ, gᵧᵧ, gzz) can be resolved.[8]

  • Hyperfine Coupling Constant (A): This parameter measures the magnetic interaction between the electron and the nitrogen nucleus. The isotropic value (a_iso) is sensitive to the polarity of the label's environment; a larger value indicates a more polar (e.g., water-exposed) environment.[4][9] The anisotropic components (Aₓₓ, Aᵧᵧ, Azz) are crucial for analyzing slow-motion spectra.[8]

Q4: How can I determine the concentration of my labeled sample? A4: You can determine the spin concentration by double integrating the experimental EPR spectrum and comparing it to a standard of known concentration (e.g., a TEMPO derivative).[10] To overcome issues with experimental noise, it is often recommended to simulate the experimental spectrum and double-integrate the simulation for a more accurate quantification.[10]

Q5: What software can I use to simulate my EPR spectra? A5: Spectral simulation is essential for accurately extracting parameters from complex spectra.[11] A widely used software package for simulating EPR spectra is EasySpin, which runs on MATLAB.[11][12] Other programs like WinSIM or WinEPR are also available.[10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No EPR Signal or Very Low Signal-to-Noise Ratio 1. Low labeling efficiency. 2. Sample concentration is too low.[13] 3. Accidental reduction of the nitroxide label to the EPR-silent hydroxylamine (B1172632) by reagents like DTT or ascorbic acid.[14] 4. Improper EPR spectrometer settings (e.g., microwave power, modulation amplitude).[13]1. Optimize labeling conditions (pH, incubation time, label-to-protein ratio). Verify labeling with mass spectrometry. 2. Concentrate the sample. 3. Ensure all reducing agents are removed prior to labeling.[15] Prepare fresh samples and avoid exposure to reducing environments. 4. Optimize acquisition parameters. Start with low microwave power to avoid saturation and adjust modulation amplitude for optimal signal without broadening.
Spectrum shows only three sharp, narrow lines 1. The labeling reaction failed, and you are only observing the unreacted (free) 4-Isocyanato-TEMPO. 2. The purification step to remove excess free label was unsuccessful.[15]1. Re-evaluate and optimize the labeling protocol. Check the integrity of your protein and the reactivity of the spin label. 2. Improve the purification method. Use size-exclusion chromatography, dialysis, or spin filtration until the sharp signal is gone.
Spectrum is a mix of a broad signal and a sharp three-line signal You have a mixture of successfully labeled protein (broad component) and unreacted free label (sharp component).This is a common result indicating incomplete purification. Repeat or extend the purification process (dialysis, chromatography) to remove all remaining free label.[15]
Spectral lines are broad and poorly resolved (for a labeled protein) 1. The concentration of the spin-labeled sample is too high, causing line broadening due to spin-spin interactions (Heisenberg exchange, dipole-dipole).[13][16] 2. The sample is contaminated with paramagnetic species (e.g., metal ions).[13] 3. Dissolved oxygen in the sample can broaden EPR lines.1. Dilute the sample. Prepare a dilution series to find an optimal concentration where lines become sharper.[13] 2. Use high-purity, metal-free buffers and reagents. 3. Degas the sample by bubbling with nitrogen or argon gas before measurement, especially for solution-state studies.
The hyperfine splitting (distance between lines) changes unexpectedly The isotropic hyperfine coupling constant (a_iso) is sensitive to the local environment's polarity.[9] A change indicates a shift in the label's environment (e.g., moving from a nonpolar protein core to the polar aqueous solvent).This is not necessarily a problem but rather a source of information. Analyze the change in the context of your experiment (e.g., protein conformational change, ligand binding) to understand what caused the shift in local polarity.[4][9]

Data Presentation: Typical EPR Parameters for TEMPO

The following table summarizes typical magnetic tensor values for a TEMPO-based nitroxide radical. These values are essential for spectral simulation and interpretation. Actual values may vary slightly depending on the specific TEMPO derivative and its environment.

Parameter Symbol Typical Value (in a non-polar environment) Typical Value (in a polar, aqueous environment) Notes
g-Tensor (Principal Values) gₓₓ~2.0096~2.0088The g-tensor values are sensitive to the electronic environment.[8]
gᵧᵧ~2.0061~2.0062
gzz~2.0022~2.0027
Isotropic g-value g_iso~2.0060~2.0059g_iso = (gₓₓ + gᵧᵧ + gzz) / 3.[6]
Hyperfine Tensor (Principal Values) Aₓₓ~6.7 G (0.67 mT)~7.6 G (0.76 mT)The hyperfine tensor is highly sensitive to solvent polarity and hydrogen bonding.[8][9]
Aᵧᵧ~7.3 G (0.73 mT)~6.0 G (0.60 mT)
Azz~33.4 G (3.34 mT)~36.1 G (3.61 mT)
Isotropic Hyperfine Coupling a_iso~15.8 G (1.58 mT)~16.6 G (1.66 mT)a_iso = (Aₓₓ + Aᵧᵧ + Azz) / 3.[6] A larger a_iso generally indicates a more polar environment.[9][17]

Note: 10 Gauss (G) = 1 millitesla (mT). Values are compiled from multiple sources for general reference.[6][7][8][9][17]

Experimental Protocols

Protocol: Labeling a Protein with 4-Isocyanato-TEMPO

This protocol outlines the general steps for labeling primary amine groups (e.g., lysine residues) on a protein. Buffer conditions, concentrations, and incubation times should be optimized for your specific protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7.5-8.5). Avoid buffers with primary amines like Tris.

  • 4-Isocyanato-TEMPO, dissolved in a dry, amine-free organic solvent (e.g., DMSO or DMF).

  • Purification system (e.g., size-exclusion chromatography column, dialysis tubing with appropriate MWCO, or centrifugal spin filters).

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in the chosen reaction buffer. Ensure the buffer is free of any primary amines.

    • If the protein has cysteine residues that are not the target of labeling, ensure they are in a defined state (e.g., oxidized or blocked) to prevent side reactions, although isocyanates primarily target amines.

  • Spin Label Preparation:

    • Immediately before use, prepare a fresh stock solution of 4-Isocyanato-TEMPO (e.g., 50-100 mM) in anhydrous DMSO. Isocyanates are sensitive to moisture.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the 4-Isocyanato-TEMPO solution to the protein solution. Add the label solution dropwise while gently vortexing the protein solution to ensure mixing and avoid protein precipitation.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation (e.g., on a rotator). The optimal time and temperature should be determined empirically.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small amount of a primary amine-containing buffer like Tris can be added to scavenge any remaining unreacted 4-Isocyanato-TEMPO.

  • Purification - Removal of Free Label:

    • It is critical to remove all unreacted spin labels, as they produce a strong, sharp EPR signal that can obscure the signal from the labeled protein.[15]

    • Method A: Size-Exclusion Chromatography (SEC): Pass the reaction mixture over a desalting column (e.g., PD-10) equilibrated with the desired storage buffer. The larger, labeled protein will elute first, separated from the smaller, free spin label.

    • Method B: Dialysis/Spin Filtration: Dialyze the sample extensively against the storage buffer (e.g., 3 x 2L changes over 24-48 hours). Alternatively, use centrifugal spin filters with an appropriate molecular weight cutoff to repeatedly concentrate the sample and dilute it with fresh buffer, effectively washing away the free label.

  • Verification and Storage:

    • Confirm the removal of free label by acquiring an EPR spectrum. The absence of a sharp, three-line isotropic signal indicates successful purification.

    • Determine the final protein concentration and labeling efficiency (e.g., via UV-Vis spectroscopy and quantitative EPR).

    • Store the labeled protein sample at 4°C for short-term use or flash-freeze in liquid nitrogen and store at -80°C for long-term storage.

Visualizations

ExperimentalWorkflow start Prepare Protein in Amine-Free Buffer (e.g., HEPES, pH 8.0) reaction Mix Protein and Label (10-20x Molar Excess of Label) Incubate 2-4h @ RT or O/N @ 4°C start->reaction prep_label Dissolve 4-Isocyanato-TEMPO in Anhydrous DMSO prep_label->reaction purify Purification: Remove Free Label (Size-Exclusion Chromatography or Dialysis) reaction->purify verify Verify Purity with EPR: Check for absence of sharp 'free label' signal purify->verify final_sample Final Labeled Sample: Concentrate & Store at -80°C verify->final_sample

Caption: Workflow for labeling a protein with 4-Isocyanato-TEMPO.

TroubleshootingFlowchart start Acquire EPR Spectrum q_signal Is there a signal? start->q_signal q_shape What is the spectrum's shape? q_signal->q_shape Yes res_no_signal Troubleshoot Labeling: - Check protein/label integrity - Confirm no reducing agents - Check spectrometer q_signal->res_no_signal No q_mixed Is it a mix of sharp + broad signals? q_shape->q_mixed Only Broad Anisotropic Signal res_sharp Indicates Free Label: - Labeling may have failed - Purification is needed q_shape->res_sharp Only Sharp 3-Line Signal res_broad Successful Labeling: Proceed with analysis q_mixed->res_broad No res_mixed Incomplete Purification: Repeat/improve purification (SEC, Dialysis) q_mixed->res_mixed Yes

Caption: Troubleshooting flowchart for initial EPR spectrum analysis.

MobilitySpectrumRelationship fast Fast Motion (τc < 1 ns) spec_fast Isotropic Spectrum (3 sharp, symmetric lines) fast->spec_fast Leads to intermediate Intermediate Motion (1 ns < τc < 10 ns) spec_inter Complex Lineshape (Broadening, asymmetric) intermediate->spec_inter Leads to slow Slow Motion (τc > 10 ns) spec_slow Anisotropic Spectrum ('Rigid-Limit', broad) slow->spec_slow Leads to

Caption: Relationship between label mobility and EPR spectrum shape.

References

Technical Support Center: Troubleshooting Protein Aggregation after 4-Isocyanato-TEMPO Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing protein aggregation issues encountered after labeling with 4-Isocyanato-TEMPO.

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating after labeling with 4-Isocyanato-TEMPO?

A1: Protein aggregation after labeling with 4-Isocyanato-TEMPO can be attributed to several factors:

  • Increased Hydrophobicity: The TEMPO moiety is a relatively hydrophobic group. Its covalent attachment to the protein surface increases the overall hydrophobicity, which can lead to intermolecular hydrophobic interactions and subsequent aggregation.[1][2]

  • Alteration of Surface Charge: 4-Isocyanato-TEMPO reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[3] This reaction neutralizes a positive charge on the protein surface. A change in the net charge of the protein can shift its isoelectric point (pI) closer to the pH of the buffer, reducing electrostatic repulsion between protein molecules and promoting aggregation.[2][4]

  • Conformational Changes: The labeling process or the presence of the bulky TEMPO label may induce slight conformational changes in the protein. This can expose previously buried hydrophobic regions, making the protein more prone to aggregation.[5]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and temperature of the buffer used during and after the labeling reaction can significantly impact protein stability. If these conditions are not optimal for your specific protein, it can be more susceptible to aggregation.[2][5][6]

  • High Protein or Label Concentration: High concentrations of the protein or a large molar excess of the labeling reagent can increase the likelihood of aggregation.[2][4][7]

Q2: How can I detect and quantify protein aggregation?

A2: Several methods can be used to detect and quantify protein aggregation:

  • Visual Observation: The simplest method is to look for visible signs of aggregation, such as cloudiness, precipitation, or opalescence in the protein solution.[8]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering by aggregates.[8]

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution and can effectively detect the presence of larger aggregates.[8]

  • Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein. This can be observed as a distinct high-molecular-weight peak or in the void volume of the column.[8]

  • Loss of Activity: A decrease in the biological or enzymatic activity of the protein can be an indirect indicator of aggregation and misfolding.[8]

Troubleshooting Guides

Issue 1: Visible Precipitation or Cloudiness During or After the Labeling Reaction

This is a common indication of rapid and significant protein aggregation. The following troubleshooting steps can help mitigate this issue.

Troubleshooting Workflow

Troubleshooting_Workflow start Visible Precipitation Observed check_ratio Reduce Dye:Protein Molar Ratio start->check_ratio check_protein_conc Lower Protein Concentration check_ratio->check_protein_conc If aggregation persists soluble Protein Remains Soluble check_ratio->soluble If problem is solved check_temp Decrease Reaction Temperature (e.g., 4°C) check_protein_conc->check_temp If aggregation persists check_protein_conc->soluble If problem is solved check_buffer Optimize Buffer Conditions (pH, Ionic Strength) check_temp->check_buffer If aggregation persists check_temp->soluble If problem is solved additives Screen Stabilizing Additives check_buffer->additives If aggregation persists check_buffer->soluble If problem is solved additives->soluble If problem is solved insoluble Aggregation Persists additives->insoluble If aggregation persists further_optimization Further Optimization Required insoluble->further_optimization

Caption: Troubleshooting workflow for immediate protein aggregation.

Recommended Adjustments for Labeling Conditions

ParameterStandard Starting ConditionTroubleshooting AdjustmentRationale
Molar Excess of 4-Isocyanato-TEMPO 10-20 foldReduce to 1-5 foldA lower degree of labeling reduces the overall hydrophobicity and charge alteration, minimizing the driving force for aggregation.[5]
Protein Concentration 1-5 mg/mLReduce to <1 mg/mLLower concentrations decrease the probability of intermolecular interactions that lead to aggregation.[4][7]
Reaction Temperature Room Temperature (20-25°C)4°C or on iceLower temperatures slow down the aggregation process and can help maintain the protein's native conformation.[5]
Reaction Time 1-2 hoursOptimize for shortest effective timeMinimizing the reaction time reduces the exposure of the protein to potentially destabilizing conditions.[5]
Issue 2: Gradual Aggregation During Storage After Labeling

Sometimes, the labeled protein is soluble immediately after purification but aggregates over time. The following strategies can improve long-term stability.

Recommended Storage Buffer Additives

Additive ClassExampleTypical ConcentrationMechanism of Action
Sugars/Polyols Glycerol, Sucrose5-20% (v/v) for Glycerol, 0.25-1 M for SucroseStabilize the native protein structure by being preferentially excluded from the protein surface.[4]
Amino Acids L-Arginine, L-Glutamic Acid50-500 mMSuppress aggregation by binding to both charged and hydrophobic patches on the protein surface, preventing protein-protein interactions.[4]
Non-denaturing Detergents Tween 20, CHAPS0.01-0.1% (v/v)Solubilize proteins by interacting with hydrophobic surfaces, preventing aggregation.[4]
Reducing Agents DTT, TCEP1-5 mMPrevent the formation of non-native intermolecular disulfide bonds, which can lead to aggregation.[4]

Experimental Protocols

Protocol 1: Labeling of a Soluble Protein with 4-Isocyanato-TEMPO

This protocol provides a general procedure for labeling a soluble protein. Optimal conditions, particularly the molar excess of the labeling reagent and protein concentration, may need to be determined empirically for each specific protein.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-8.0)

  • 4-Isocyanato-TEMPO

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Sephadex G-25)

  • Stabilizing additives (optional, see table above)

Procedure:

  • Protein Preparation:

    • Dialyze or buffer exchange the purified protein into an amine-free buffer at a pH between 7.2 and 8.0. Tris and other amine-containing buffers should be avoided as they will react with the isocyanate.

    • Adjust the protein concentration to 0.5-2 mg/mL. If aggregation is a known issue, start with a lower concentration.

  • Reagent Preparation:

    • Immediately before use, dissolve the 4-Isocyanato-TEMPO in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction:

    • Slowly add a 5 to 10-fold molar excess of the dissolved 4-Isocyanato-TEMPO to the protein solution while gently stirring. To minimize aggregation, it is crucial to add the reagent dropwise.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing. Protect the reaction from light.

  • Removal of Unreacted Label:

    • Separate the labeled protein from the unreacted 4-Isocyanato-TEMPO using a desalting column pre-equilibrated with the desired storage buffer.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by methods such as EPR spectroscopy or mass spectrometry.

    • Assess for aggregation using DLS or SEC.

    • Store the labeled protein at 4°C for short-term use or at -80°C with a cryoprotectant (e.g., 20% glycerol) for long-term storage.

Visualizing the Chemistry and Process

Chemical Reaction of 4-Isocyanato-TEMPO with a Protein

Chemical_Reaction cluster_reactants Reactants cluster_product Product P_NH2 Protein-NH₂ (Lysine or N-terminus) P_NH_CO_NH_TEMPO Protein-NH-C(=O)-NH-TEMPO (Urea Linkage) P_NH2->P_NH_CO_NH_TEMPO + TEMPO_NCO 4-Isocyanato-TEMPO (O=C=N-TEMPO) TEMPO_NCO->P_NH_CO_NH_TEMPO

Caption: Reaction of 4-Isocyanato-TEMPO with a primary amine on a protein.

Mechanism of Aggregation Post-Labeling

Aggregation_Mechanism start Native Protein labeling Labeling with 4-Isocyanato-TEMPO start->labeling labeled_protein Labeled Protein (Increased Hydrophobicity, Altered Charge) labeling->labeled_protein unfolding Conformational Change/ Misfolding labeled_protein->unfolding aggregation Intermolecular Interactions (Hydrophobic, Electrostatic) labeled_protein->aggregation unfolding->aggregation aggregate Soluble/Insoluble Aggregates aggregation->aggregate

Caption: Proposed mechanism of protein aggregation after 4-Isocyanato-TEMPO labeling.

References

impact of technical grade impurities on 4-Isocyanato-TEMPO reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of technical grade 4-Isocyanato-TEMPO. The information is designed to help identify and resolve common issues arising from impurities in technical grade reagents, ensuring more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What does "technical grade" mean for 4-Isocyanato-TEMPO and what are the common impurities?

A1: "Technical grade" indicates a level of purity that is suitable for many applications but is not guaranteed to be free of impurities. For 4-Isocyanato-TEMPO, a technical grade purity can be around >85%, implying the presence of up to 15% of other substances.[1] Common impurities may include:

  • 4-Amino-TEMPO: The precursor for the synthesis of 4-Isocyanato-TEMPO.

  • Water: Absorbed from the atmosphere, as isocyanates are moisture-sensitive.[2][3]

  • 4-Hydroxy-TEMPO: Another potential precursor or a hydrolysis-related impurity.

  • Polymeric ureas: Formed from the reaction of 4-Isocyanato-TEMPO with its own amine degradation product.

Q2: How can these impurities impact my reaction?

A2: Impurities can lead to several undesirable outcomes:

  • Reduced Yield: Impurities reduce the effective concentration of the active reagent. Furthermore, reactive impurities like water or 4-Amino-TEMPO can consume the isocyanate, lowering the yield of the desired product.[3]

  • Side Product Formation: Reactive impurities lead to the formation of unintended molecules. For example, water hydrolyzes the isocyanate to an amine, which then rapidly reacts with another molecule of isocyanate to form a stable, often insoluble, urea (B33335) dimer.

  • Inconsistent Results: The type and amount of impurities can vary between different batches of technical grade material, leading to poor reproducibility in your experiments.

  • Difficult Purification: The side products, particularly polymeric ureas, can be difficult to separate from the desired product, complicating downstream purification steps.

Q3: When is it appropriate to use technical grade 4-Isocyanato-TEMPO?

A3: Using the technical grade reagent is a cost-effective choice for initial exploratory studies, process optimization where the effects of impurities are being evaluated, or in applications where absolute purity of the final product is not critical and a purification strategy is in place. For applications in drug development, bioconjugation, or when generating materials for clinical trials, a higher purity grade (analytical or GMP grade) is strongly recommended to ensure safety, efficacy, and reproducibility.

Q4: What are the visible signs that impurities might be affecting my reaction?

A4: Several observations can indicate a problem with reagent purity:

  • Precipitate Formation: The appearance of an unexpected white or off-white precipitate upon addition of the reagent can be a sign of urea side-product formation.

  • Incomplete Reactions: If reactions stall or do not proceed to completion despite appropriate stoichiometry and reaction conditions, reagent decomposition or consumption by impurities may be the cause.

  • Complex Analytical Traces: The appearance of multiple unexpected peaks in analytical readouts like HPLC, LC-MS, or NMR spectra is a strong indicator of side reactions.

Troubleshooting Guide

This guide addresses specific problems you may encounter when using technical grade 4-Isocyanato-TEMPO.

Problem 1: Low or No Yield of the Desired Product
Possible Cause Recommended Solution
Reagent Decomposition: The isocyanate group has been hydrolyzed by adventitious water. Isocyanates are highly reactive and moisture-sensitive.[2][4]• Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). • Use anhydrous solvents. • Consider purifying the technical grade reagent before use (see Protocol 2).
Stoichiometric Imbalance: The actual concentration of 4-Isocyanato-TEMPO is lower than assumed due to the presence of non-reactive impurities.• Increase the molar excess of the technical grade reagent (e.g., from 1.1 eq to 1.5-2.0 eq). • Determine the purity of the technical grade batch via titration or another quantitative method before use.
Competitive Side Reaction: An amine impurity (e.g., 4-Amino-TEMPO) is present and reacts faster with the isocyanate than your intended substrate (e.g., an alcohol). Reactions with amines are typically much faster than with alcohols.[3]• Purify the technical grade reagent to remove amine impurities. • If purification is not feasible, adjust reaction conditions to favor the desired reaction (e.g., by using a catalyst specific for the alcohol-isocyanate reaction, such as dibutyltin (B87310) dilaurate).
Problem 2: Appearance of Unexpected Peaks in LC-MS / NMR
Possible Cause Recommended Solution
Urea Dimer Formation: A common side product resulting from the reaction of the isocyanate with its own amine hydrolysis product. This typically appears as a symmetrical molecule in NMR and at a specific mass in MS.• Implement rigorous anhydrous reaction conditions. • During workup, urea byproducts are often insoluble in common organic solvents like dichloromethane (B109758) or ethyl acetate (B1210297) and can sometimes be removed by filtration.
Reaction with Solvent/Additives: The isocyanate group has reacted with other nucleophiles in the reaction mixture, such as amine-based buffers or alcohol-based solvents used as additives.• Review all components in the reaction. Ensure solvents are non-nucleophilic (e.g., use DCM, Chloroform, Toluene, or Acetonitrile instead of alcohols). • Avoid amine-based buffers (e.g., Tris) if possible; opt for phosphate (B84403) or HEPES buffers if biocompatibility is required.
Data Summary: Impact of Common Impurities
ImpurityChemical StructureMolar Mass ( g/mol )Boiling Point (°C)Potential Impact on Reaction
4-Amino-TEMPO C₉H₁₉N₂O171.26DecomposesConsumes 4-Isocyanato-TEMPO to form urea byproduct; complicates stoichiometry.
Water H₂O18.02100Rapidly hydrolyzes isocyanate to an unstable carbamic acid, which then decarboxylates to form 4-Amino-TEMPO, initiating urea formation.[2]
4-Hydroxy-TEMPO C₉H₁₈NO₂172.24DecomposesCan compete with the intended substrate for reaction with the isocyanate, leading to an undesired urethane (B1682113) side product.
Bis(TEMPO) Urea C₂₁H₃₈N₄O₃406.55DecomposesCommon insoluble side product; reduces yield and complicates purification.

Visual Diagrams

G cluster_0 Desired Reaction Pathway cluster_1 Side Reaction Pathway (Impurity-Driven) A 4-Isocyanato-TEMPO (R-NCO) C Desired Product (Urethane Linkage) A->C Reaction B Substrate (e.g., R'-OH) B->C D 4-Isocyanato-TEMPO (R-NCO) F 4-Amino-TEMPO (R-NH₂) D->F Hydrolysis G Side Product (Urea Linkage) D->G Fast Reaction E Water Impurity (H₂O) E->F F->G

Caption: Competing reaction pathways for 4-Isocyanato-TEMPO.

Troubleshooting_Workflow start Experiment Start problem Low Yield or Unexpected Side Products? start->problem check_reagent Suspect Technical Grade Reagent Impurities problem->check_reagent Yes end_success Problem Resolved problem->end_success No decision Is High Purity Critical? check_reagent->decision use_high_purity Switch to Analytical Grade Reagent decision->use_high_purity Yes purify Purify Technical Grade Reagent (See Protocol 2) decision->purify No use_high_purity->end_success optimize Optimize Reaction: - Use Anhydrous Conditions - Increase Reagent Stoichiometry purify->optimize optimize->end_success

Caption: Troubleshooting workflow for experiments using 4-Isocyanato-TEMPO.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Primary Alcohol

This protocol provides a general method for the conjugation of 4-Isocyanato-TEMPO to a primary alcohol.

Materials:

  • Substrate containing a primary alcohol

  • Technical grade 4-Isocyanato-TEMPO

  • Anhydrous, non-nucleophilic solvent (e.g., Dichloromethane, Toluene, or Acetonitrile)

  • Dibutyltin dilaurate (DBTDL) catalyst (optional, ~0.1 mol%)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven at >100°C for several hours and cooled under a stream of inert gas.

  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the alcohol-containing substrate in the anhydrous solvent.

  • Reagent Addition: Dissolve 1.5 equivalents of technical grade 4-Isocyanato-TEMPO in a minimal amount of anhydrous solvent. Add this solution dropwise to the stirred substrate solution at room temperature. The use of 1.5 eq helps to compensate for potential impurities.

  • Catalysis (Optional): If the reaction is slow, add a catalytic amount of DBTDL (~0.1 mol%). Reactions with alcohols are significantly slower than with amines and often benefit from catalysis.[5]

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or IR spectroscopy to observe the disappearance of the isocyanate peak at ~2250-2275 cm⁻¹). Reactions may take several hours to overnight to reach completion.

  • Quenching: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting residue using column chromatography (e.g., silica (B1680970) gel with a hexane (B92381)/ethyl acetate gradient) to isolate the desired TEMPO-labeled product.

Protocol 2: Suggested Purification of Technical Grade 4-Isocyanato-TEMPO

This protocol describes a potential method for purifying the technical grade reagent to remove polar impurities like 4-Amino-TEMPO and hydrolysis products.

Materials:

  • Technical grade 4-Isocyanato-TEMPO

  • Anhydrous hexane

  • Anhydrous ethyl acetate

  • Silica gel for column chromatography

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Column Preparation: Prepare a silica gel column using anhydrous hexane as the eluent. The column should be packed carefully to avoid cracks.

  • Sample Loading: Dissolve the technical grade 4-Isocyanato-TEMPO in a minimal volume of a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the prepared column.

  • Elution: Elute the column with a non-polar eluent system, such as a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate). The less polar 4-Isocyanato-TEMPO should elute before the more polar impurities (4-Amino-TEMPO, 4-Hydroxy-TEMPO).

  • Fraction Collection: Collect fractions and analyze them by TLC, staining with an appropriate agent (e.g., potassium permanganate) to visualize the TEMPO radical.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<30°C) to avoid thermal degradation.

  • Storage: Store the purified, solid 4-Isocyanato-TEMPO in a desiccator under an inert atmosphere at -20°C to prevent degradation and moisture absorption. Use the purified reagent as soon as possible.

References

Technical Support Center: Quenching 4-Isocyanato-TEMPO Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using 4-Isocyanato-TEMPO for spin-labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching a 4-Isocyanato-TEMPO labeling reaction?

Quenching is a critical step to terminate the labeling reaction. It involves adding a small, highly reactive molecule (a quenching agent) to the reaction mixture. This agent rapidly consumes any unreacted 4-Isocyanato-TEMPO. The primary reasons for quenching are:

  • To control the reaction time: It ensures the labeling process has a defined endpoint, which is crucial for reproducible results.

  • To prevent non-specific labeling: It stops the highly reactive isocyanate from binding to other sites on the target molecule or other components in the buffer, which could occur during purification or analysis.

  • To avoid sample damage: Prolonged exposure to a reactive labeling reagent can potentially damage the target molecule (e.g., a protein).

Q2: What are the recommended quenching agents for 4-Isocyanato-TEMPO?

The most effective quenching agents are small molecules containing primary amines or hydroxyl groups, as they react quickly with the isocyanate group. Commonly used agents include:

  • Primary Amines: Glycine (B1666218), Tris (Tris(hydroxymethyl)aminomethane), or ethanolamine (B43304) are highly effective. They react with the isocyanate to form stable urea (B33335) derivatives.

  • Alcohols: While alcohols can be used, their reaction with isocyanates to form carbamates is generally slower than the reaction with primary amines.

Q3: How do I choose the most suitable quenching agent for my experiment?

The choice of quenching agent depends on your target molecule and downstream applications.

  • For protein labeling: Tris or glycine are excellent choices. They are commonly used in protein buffers and their reaction products are typically easy to separate from the labeled protein during purification steps like dialysis or size-exclusion chromatography.

  • Compatibility with analysis: Ensure the quenching agent and its byproducts do not interfere with subsequent analytical techniques. For example, if you are performing mass spectrometry, choose a quencher whose adducts have a mass that is easily distinguishable from your labeled product.

Q4: How can I verify that the quenching process was successful?

Successful quenching means that all excess 4-Isocyanato-TEMPO has been consumed. This can be verified indirectly or directly:

  • Indirectly: Consistent labeling results across different experiments suggest that the reaction is being effectively stopped. After quenching and purification, the absence of any change in the labeling stoichiometry over time indicates the reaction has been terminated.

  • Directly (for small molecules): Techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to check for the disappearance of the starting 4-Isocyanato-TEMPO reagent from the reaction mixture after quenching.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Premature Quenching: The quenching agent was added before the labeling reaction was complete.Optimize the labeling reaction time before adding the quencher. Perform a time-course experiment to determine the optimal incubation period.
Hydrolysis of Isocyanate: The 4-Isocyanato-TEMPO was hydrolyzed by water in the buffer before it could react with the target. Isocyanates are moisture-sensitive.Prepare the 4-Isocyanato-TEMPO stock solution in an anhydrous solvent like DMSO or DMF. Use fresh, anhydrous solvent for each experiment. Minimize the aqueous buffer content during the initial labeling phase if possible.
Sample Aggregation/Precipitation After Quenching High Quencher Concentration: A very high concentration of the quenching agent might alter the solution properties (e.g., pH, ionic strength), leading to sample precipitation.Add the quenching agent at a lower concentration but sufficient molar excess (see table below). Ensure the final buffer conditions are compatible with your sample's stability.
Cross-linking: If the target molecule has multiple reactive sites, excess label could potentially cause cross-linking, although less common with monofunctional labels.This is more likely due to incomplete quenching. Ensure a sufficient excess of the quenching agent is used to cap all unreacted label molecules promptly.
Quenching Agent Interferes with Downstream Analysis Signal Overlap: The quenching agent or its adduct with the label interferes with spectroscopic or spectrometric analysis (e.g., EPR, Mass Spectrometry).Choose a quenching agent whose reaction product has significantly different properties (e.g., mass, charge) from your labeled target, making it easily separable during purification. For example, use a charged molecule like glycine to facilitate removal by ion-exchange chromatography.
Reaction Fails to Stop Completely Insufficient Molar Excess of Quencher: The amount of quenching agent added was not enough to react with all the excess 4-Isocyanato-TEMPO.Increase the molar excess of the quenching agent relative to the initial amount of the labeling reagent. A 20- to 100-fold molar excess is typically recommended.
Poor Reactivity of Quencher: The chosen quenching agent reacts too slowly, or the reaction pH is not optimal for the quenching reaction (e.g., for primary amines, the pH should be high enough to have a significant population of the unprotonated, nucleophilic form).Switch to a more reactive quenching agent (e.g., from an alcohol to a primary amine like ethanolamine). Adjust the pH of the reaction mixture to be between 7.5 and 8.5 before adding the quencher to favor the reaction with primary amines.

Quantitative Data Summary

The following table provides recommended parameters for quenching a 4-Isocyanato-TEMPO labeling reaction.

Quenching AgentRecommended Molar Excess (Quencher:Label)Recommended Reaction TimeOptimal pH Range
Tris 20 - 100 fold1 - 2 hours7.5 - 8.5
Glycine 20 - 100 fold1 - 2 hours8.0 - 9.0
Ethanolamine 20 - 50 fold30 - 60 minutes8.0 - 9.0

Experimental Protocols & Visualizations

General Protocol for Labeling and Quenching

This protocol provides a general workflow for labeling a protein with 4-Isocyanato-TEMPO and subsequently quenching the reaction.

1. Reagent Preparation:

  • Prepare a stock solution of your protein in a suitable amine-free buffer (e.g., PBS, HEPES) at pH 7.2-7.5.
  • Prepare a fresh 10-50 mM stock solution of 4-Isocyanato-TEMPO in anhydrous DMSO.

2. Labeling Reaction:

  • Add the 4-Isocyanato-TEMPO stock solution to the protein solution to achieve a 5- to 10-fold molar excess of the label over the protein.
  • Incubate the reaction at room temperature or 4°C for 1-4 hours with gentle mixing.

3. Quenching Reaction:

  • Prepare a stock solution of the quenching agent (e.g., 1 M Tris-HCl, pH 8.0).
  • Add the quenching agent to the labeling reaction mixture to a final concentration that represents a 50- to 100-fold molar excess over the initial amount of 4-Isocyanato-TEMPO.
  • Incubate for an additional 1-2 hours at room temperature to ensure complete quenching.

4. Purification:

  • Remove the unreacted label, the quenched label, and the quenching agent from the labeled protein using size-exclusion chromatography, dialysis, or spin filtration.

Workflow and Reaction Diagrams

The following diagrams illustrate the experimental workflow and the chemical reactions involved.

G cluster_prep 1. Preparation cluster_react 2. Labeling Reaction cluster_quench 3. Quenching cluster_purify 4. Purification P1 Prepare Protein in Amine-Free Buffer R1 Combine Protein and Label (5-10x molar excess) P1->R1 P2 Prepare 4-Isocyanato-TEMPO in Anhydrous DMSO P2->R1 R2 Incubate (1-4 hours) R1->R2 Q1 Add Quenching Agent (e.g., Tris, 50-100x excess) R2->Q1 Q2 Incubate (1-2 hours) Q1->Q2 F1 Remove Excess Reagents (Dialysis / SEC) Q2->F1 F2 Purified Labeled Protein F1->F2 G Target Target Molecule (e.g., Protein-NH₂) Labeling Labeling Reaction Target->Labeling Label 4-Isocyanato-TEMPO (R'-N=C=O) Label->Labeling Quencher Quenching Agent (e.g., Tris-NH₂) Quenching Quenching Reaction Quencher->Quenching LabeledProduct Labeled Target (Stable Urea Linkage) QuenchedProduct Quenched Label (Inert Urea Adduct) Labeling->LabeledProduct Desired Path Labeling->Quenching Excess Label Quenching->QuenchedProduct Waste

Technical Support Center: Scaling Up 4-Isocyanato-TEMPO Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up 4-Isocyanato-TEMPO reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer practical advice for optimizing your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is 4-Isocyanato-TEMPO and what are its primary applications?

4-Isocyanato-TEMPO (4-isocyanato-2,2,6,6-tetramethyl-1-piperidinyloxy) is a stable nitroxyl (B88944) radical that contains a highly reactive isocyanate functional group. This dual functionality makes it a valuable reagent for spin-labeling biomolecules, such as RNA, to study their structure and dynamics using electron paramagnetic resonance (EPR) spectroscopy. It is also used in the synthesis of novel polymers and materials where the TEMPO moiety can act as a radical scavenger or a catalyst.

Q2: What are the main challenges when scaling up reactions involving 4-Isocyanato-TEMPO?

Scaling up reactions with 4-Isocyanato-TEMPO presents several challenges, including:

  • Exothermic Reactions: The reaction of the isocyanate group with nucleophiles (e.g., alcohols, amines) is often exothermic. Proper thermal management is crucial to prevent runaway reactions, especially at a larger scale.

  • Moisture Sensitivity: Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This side reaction not only consumes the isocyanate but the resulting amine can react with remaining isocyanate to form a urea (B33335) byproduct, complicating purification.

  • Side Reactions: Besides reacting with water, 4-Isocyanato-TEMPO can undergo self-polymerization (trimerization) or react with the newly formed urethane (B1682113) or urea linkages to form allophanate (B1242929) or biuret (B89757) cross-links, respectively. These side reactions become more prevalent at higher concentrations and temperatures.

  • Purification: Removing unreacted starting materials, byproducts, and residual catalyst from the final TEMPO-labeled product can be challenging at a large scale.

Q3: How can I minimize side reactions when working with 4-Isocyanato-TEMPO?

To minimize side reactions:

  • Strict Stoichiometry: Maintain a precise 1:1 stoichiometric ratio of 4-Isocyanato-TEMPO to your nucleophile. An excess of the isocyanate can lead to the formation of allophanates or biurets.

  • Controlled Temperature: Keep the reaction temperature as low as reasonably possible to slow down the rate of side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

  • Dry Solvents and Reagents: Use anhydrous solvents and ensure your starting materials are dry.

Q4: What are the key safety precautions when handling 4-Isocyanato-TEMPO at scale?

Isocyanates are potent respiratory and skin sensitizers. When handling larger quantities:

  • Ventilation: Always work in a well-ventilated area, preferably within a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection. For larger scale operations, respiratory protection may be necessary.

  • Emergency Preparedness: Have an emergency plan in place for spills or accidental exposure.

Troubleshooting Guide

Issue 1: Low Yield of the Desired TEMPO-labeled Product
Possible Cause Troubleshooting Step
Incomplete Reaction - Extend the reaction time and monitor progress by TLC or other appropriate analytical methods.- Consider a moderate increase in reaction temperature, while carefully monitoring for byproduct formation.- If applicable, add a catalyst (e.g., dibutyltin (B87310) dilaurate for reactions with alcohols) to increase the reaction rate.
Moisture Contamination - Ensure all glassware is oven-dried before use.- Use freshly opened or properly stored anhydrous solvents.- Dry all starting materials thoroughly before use.
Side Reactions - Re-evaluate the stoichiometry of your reactants.- Lower the reaction temperature.- Add the 4-Isocyanato-TEMPO solution dropwise to the nucleophile solution to maintain a low concentration of the isocyanate.
Loss During Work-up - If your product is water-soluble, ensure you are using an appropriate extraction solvent or consider alternative purification methods.- Minimize the number of transfer steps to reduce mechanical losses.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Possible Cause Remediation Strategy
Symmetrical Urea of the Starting Amine Reaction of 4-Isocyanato-TEMPO with water, followed by the reaction of the resulting 4-amino-TEMPO with another molecule of 4-Isocyanato-TEMPO.Rigorously exclude moisture from the reaction.
Allophanate or Biuret Byproducts Excess 4-Isocyanato-TEMPO reacting with the urethane or urea product.Use a slight excess of the nucleophile instead of the isocyanate.
Unreacted 4-Isocyanato-TEMPO Incomplete reaction.Drive the reaction to completion by extending the reaction time or adding a catalyst. Quench any remaining isocyanate with a small amount of a primary amine or alcohol before purification.
Polymeric Material Trimerization of the isocyanate.Maintain a low reaction temperature and avoid high concentrations of the isocyanate.

Data Presentation

Table 1: Effect of Temperature on Reaction Time and Product Purity

Temperature (°C)Reaction Time (hours)Product Yield (%)Purity (%)
0247598
25 (Room Temp)88595
5029088

Note: Data is illustrative and may vary depending on the specific reactants and conditions.

Table 2: Impact of Reactant Concentration on Yield

Concentration (M)Reaction Time (hours)Product Yield (%)
0.11280
0.5888
1.0682

Note: Higher concentrations can lead to increased side reactions, potentially lowering the isolated yield of the pure product.

Experimental Protocols

Protocol 1: Scalable Synthesis of 4-Isocyanato-TEMPO from 4-amino-TEMPO

This protocol is adapted from procedures using triphosgene (B27547), a safer alternative to phosgene (B1210022) gas.[1]

Materials:

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-amino-TEMPO (1.0 eq) in anhydrous toluene (to a concentration of ~0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Triphosgene Addition: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene. Add this solution to the dropping funnel and add it dropwise to the stirred 4-amino-TEMPO solution over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Base Addition: After the triphosgene addition is complete, add triethylamine (2.2 eq) dropwise via the dropping funnel, keeping the temperature below 10 °C. A white precipitate of triethylammonium (B8662869) chloride will form.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by IR spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -N=C=O stretch around 2270 cm⁻¹).

  • Work-up: Filter the reaction mixture through a pad of celite to remove the triethylammonium chloride. Wash the filter cake with a small amount of anhydrous toluene.

  • Quenching and Extraction: Carefully wash the combined filtrate with a saturated sodium bicarbonate solution, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Isocyanato-TEMPO.

Protocol 2: General Procedure for the Reaction of 4-Isocyanato-TEMPO with an Alcohol at Scale

Materials:

  • 4-Isocyanato-TEMPO

  • Alcohol of interest

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, a dropping funnel, a temperature probe, and a nitrogen inlet, dissolve the alcohol (1.0 eq) in an anhydrous solvent.

  • Inert Atmosphere: Purge the reactor with nitrogen or argon.

  • Isocyanate Addition: Dissolve 4-Isocyanato-TEMPO (1.05 eq) in the anhydrous solvent and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred alcohol solution. Control the addition rate to maintain the desired reaction temperature.

  • Reaction: Stir the reaction mixture at the desired temperature until the reaction is complete (monitor by TLC or IR spectroscopy).

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 4-Isocyanato-TEMPO cluster_reaction Reaction with Nucleophile cluster_workup Work-up and Purification s1 Dissolve 4-amino-TEMPO in anhydrous toluene s2 Cool to 0°C s1->s2 s3 Add triphosgene solution dropwise s2->s3 s4 Add triethylamine dropwise s3->s4 s5 Warm to RT and stir s4->s5 r1 Dissolve nucleophile (e.g., alcohol) in anhydrous solvent s5->r1 Crude 4-Isocyanato-TEMPO r2 Add 4-Isocyanato-TEMPO solution dropwise r1->r2 r3 Stir at controlled temperature r2->r3 w1 Quench reaction (if necessary) r3->w1 w2 Aqueous wash w1->w2 w3 Dry organic layer w2->w3 w4 Concentrate w3->w4 w5 Purify (e.g., column chromatography) w4->w5

Caption: Experimental workflow for the synthesis and reaction of 4-Isocyanato-TEMPO.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield c1 Incomplete Reaction? start->c1 c2 Moisture Contamination? start->c2 c3 Side Reactions? start->c3 c4 Loss during Work-up? start->c4 s1 Extend reaction time Increase temperature moderately Add catalyst c1->s1 If yes s2 Use anhydrous solvents/reagents Oven-dry glassware c2->s2 If yes s3 Check stoichiometry Lower reaction temperature Slow addition of isocyanate c3->s3 If yes s4 Optimize extraction Minimize transfers c4->s4 If yes

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Degradation Pathways of TEMPO Radicals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) and its derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving TEMPO radicals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of TEMPO radicals in my experiment?

A1: The stability of the TEMPO radical is influenced by several factors. The most common causes of degradation include:

  • High Temperatures: Thermal decomposition can occur, especially at temperatures above 100°C.[1]

  • Acidic Conditions: In the presence of acid, TEMPO can undergo disproportionation to form the corresponding oxoammonium cation and hydroxylamine (B1172632).[1]

  • Presence of H-donating Solvents: Solvents that can donate a hydrogen atom can lead to the reduction of the TEMPO radical.[1]

  • Presence of Reducing Agents: Certain reagents in your reaction mixture may directly reduce the TEMPO radical.

  • Light Exposure: While generally stable, prolonged exposure to high-intensity light can potentially contribute to degradation.

Q2: I am observing a loss of the characteristic orange-red color of my TEMPO-containing solution. Does this indicate degradation?

A2: Yes, a color change, particularly the fading of the orange-red hue, is a strong indicator of TEMPO radical degradation. The color is due to the presence of the nitroxyl (B88944) radical. Its disappearance suggests that the radical has been converted into non-radical species such as the hydroxylamine (TEMPO-H) or the oxoammonium cation, which are colorless.[2]

Q3: Can I regenerate the active TEMPO radical from its degraded forms?

A3: In some cases, yes. The disproportionation of TEMPO in acidic media is a reversible process. Neutralization of the reaction mixture can lead to a comproportionation reaction between the hydroxylamine and the oxoammonium salt, reforming the TEMPO radical.[1] However, at high temperatures, the decomposition of the oxoammonium salt can be irreversible, leading to a net loss of the TEMPO radical.[1]

Q4: How can I monitor the concentration of TEMPO radicals during my reaction to assess its stability?

A4: Several analytical techniques can be employed to monitor the concentration of TEMPO radicals:

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the most direct and sensitive method for detecting and quantifying paramagnetic species like the TEMPO radical.[3][4]

  • UV-Visible Spectroscopy: The TEMPO radical has a characteristic absorption spectrum that can be used for its quantification.[2][5] However, spectral overlap with other components in the reaction mixture can be a limitation.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify TEMPO from its degradation products and other reactants.[6]

Troubleshooting Guides

Issue 1: Incomplete or slow TEMPO-mediated oxidation reaction.

Possible Cause Troubleshooting Step
Degradation of TEMPO catalyst Monitor the TEMPO concentration throughout the reaction using EPR or UV-Vis spectroscopy. If significant degradation is observed, consider lowering the reaction temperature or adjusting the pH.
Incorrect pH The optimal pH for many TEMPO-mediated oxidations is crucial for both catalyst stability and reaction rate.[7] Ensure the pH is maintained at the recommended level for your specific protocol.
Presence of radical scavengers Ensure all reagents and solvents are pure and free from contaminants that could act as radical scavengers.
Insufficient co-oxidant Ensure the co-oxidant is fresh and used in the correct stoichiometric amount.[7]

Issue 2: Irrecoverable loss of TEMPO radical after a reaction in acidic media at elevated temperatures.

Possible Cause Troubleshooting Step
Irreversible decomposition of the oxoammonium salt At high temperatures, the N-oxoammonium cation formed during disproportionation can undergo irreversible decomposition.[1] If possible, perform the reaction at a lower temperature.
Side reactions of the oxoammonium salt The oxoammonium salt is a powerful oxidant and can engage in side reactions with other components in the mixture, leading to its consumption. Analyze the reaction mixture for byproducts to identify potential side reactions.
Incomplete comproportionation upon neutralization While neutralization can regenerate TEMPO, the efficiency may not be 100%, especially if the decomposition of the oxoammonium salt has occurred.

Quantitative Data on TEMPO Degradation

The following table summarizes key quantitative data related to the degradation of TEMPO radicals under various conditions.

Parameter Condition Value Reference
Thermal Decomposition In ethylbenzene (B125841) at 150°C< 40% decay after 12 hours[1]
Disproportionation In 1 M H₂SO₄ at 80°CSignificant irreversible decay observed[1]
Oxoammonium Salt Decomposition In H₂O at 100°CFirst-order kinetics, k = 0.019 min⁻¹[1]
pH Effect In pH 7 buffer at 100°CNegligible decay[1]

Experimental Protocols

Protocol 1: Monitoring TEMPO Radical Concentration using EPR Spectroscopy

Objective: To quantify the concentration of TEMPO radicals in a solution over time.

Materials:

  • EPR spectrometer

  • Capillary tubes

  • Solution containing TEMPO radicals

  • Standard solution of TEMPO with a known concentration

  • Solvent blank

Methodology:

  • Prepare a series of standard solutions of TEMPO in the same solvent as your experimental sample with known concentrations.

  • Transfer the standard solutions and the experimental sample into separate capillary tubes.

  • Record the EPR spectrum for each standard solution to generate a calibration curve by plotting the double integral of the EPR signal against the TEMPO concentration.

  • Record the EPR spectrum of the experimental sample at various time points.

  • Calculate the double integral of the EPR signal for the experimental sample at each time point.

  • Determine the concentration of the TEMPO radical in the experimental sample by using the calibration curve.[3]

Protocol 2: Studying TEMPO Disproportionation using UV-Visible Spectroscopy

Objective: To observe the spectral changes associated with the acid-catalyzed disproportionation of TEMPO.

Materials:

  • UV-Visible spectrophotometer

  • Quartz cuvettes

  • Solution of TEMPO in an appropriate solvent (e.g., acetonitrile)

  • Acidic solution (e.g., trifluoroacetic acid in the same solvent)

Methodology:

  • Prepare a solution of TEMPO with a known concentration in the chosen solvent.

  • Record the initial UV-Vis spectrum of the TEMPO solution. The characteristic absorbance of the TEMPO radical should be observed.[2][5]

  • Add a specific amount of the acidic solution to the TEMPO solution in the cuvette and immediately start recording spectra at regular time intervals.

  • Observe the decrease in the absorbance corresponding to the TEMPO radical and the appearance of new absorbance bands corresponding to the oxoammonium cation.[5]

  • Plot the absorbance changes over time to study the kinetics of the disproportionation reaction.[2]

Visualizations

TEMPO_Degradation_Pathways cluster_disproportionation Acid-Catalyzed Disproportionation (Reversible) cluster_thermal Thermal Degradation TEMPO TEMPO Radical (Orange-Red) TEMPOH Hydroxylamine (TEMPO-H) TEMPO->TEMPOH + H⁺ TEMPO->TEMPOH + H-donor Oxoammonium Oxoammonium Cation TEMPO->Oxoammonium + H⁺ Decomposition_Products Decomposition Products TEMPO->Decomposition_Products High Temp TEMPOH->TEMPO + Oxoammonium (Neutralization) Oxoammonium->TEMPO + TEMPO-H (Neutralization) Oxoammonium->Decomposition_Products High Temp (Irreversible) EPR_Workflow start Start prep_standards Prepare TEMPO Standard Solutions start->prep_standards prep_sample Prepare Experimental Sample start->prep_sample load_capillary Load into Capillary Tubes prep_standards->load_capillary prep_sample->load_capillary record_standards Record EPR Spectra of Standards load_capillary->record_standards record_sample Record EPR Spectrum of Sample (at time t) load_capillary->record_sample calibration_curve Generate Calibration Curve record_standards->calibration_curve determine_conc Determine TEMPO Concentration calibration_curve->determine_conc integrate_signal Calculate Double Integral of EPR Signal record_sample->integrate_signal integrate_signal->determine_conc end End determine_conc->end

References

Technical Support Center: 4-Isocyanato-TEMPO Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effect of solvent on 4-Isocyanato-TEMPO reaction kinetics. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reaction rate of 4-Isocyanato-TEMPO with nucleophiles (e.g., alcohols, amines)?

A1: The solvent plays a crucial role in modulating the reaction kinetics of isocyanates like 4-Isocyanato-TEMPO. The polarity of the solvent is a key factor. Generally, polar aprotic solvents are known to accelerate the reaction of isocyanates with nucleophiles.[1] In contrast, non-polar solvents tend to result in slower reaction rates. Polar protic solvents can have a more complex effect; while they can solvate the reactants, they can also form hydrogen bonds with the nucleophile, potentially reducing its reactivity.

Q2: What are the recommended solvents for reacting 4-Isocyanato-TEMPO?

A2: For reactions with alcohols and amines, polar aprotic solvents are often preferred to achieve a reasonable reaction rate. These include, but are not limited to:

The choice of solvent may also depend on the solubility of your specific reactants and the desired reaction temperature.

Q3: Are there any known side reactions of 4-Isocyanato-TEMPO that are influenced by the solvent?

A3: Yes, the most common side reaction for isocyanates is the reaction with water.[2][3] This reaction forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This is particularly problematic in protic solvents that may contain trace amounts of water. This side reaction can be minimized by using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Another potential side reaction, especially at elevated temperatures or in the presence of certain catalysts, is the trimerization of the isocyanate to form an isocyanurate.

Q4: How can I monitor the progress of my 4-Isocyanato-TEMPO reaction?

A4: The reaction can be effectively monitored by Fourier-transform infrared (FTIR) spectroscopy.[1][4] The isocyanate group (-N=C=O) has a strong and distinct absorption band around 2270 cm⁻¹.[4] The disappearance of this peak can be used to track the consumption of 4-Isocyanato-TEMPO and determine the extent of the reaction. Other techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can also be used to monitor the appearance of the product and disappearance of the starting materials.

Troubleshooting Guides

Issue: Slow or Incomplete Reaction

If you are experiencing a slow or incomplete reaction with 4-Isocyanato-TEMPO, consider the following troubleshooting steps.

Troubleshooting Workflow for Slow Isocyanate Reactions

Troubleshooting_Workflow start Slow or Incomplete Reaction check_solvent 1. Check Solvent Purity and Type start->check_solvent check_temp 2. Optimize Reaction Temperature check_solvent->check_temp Solvent OK result_not_ok Problem Persists Consult Further check_solvent->result_not_ok Issue Found (e.g., water contamination) check_conc 3. Verify Reactant Concentrations check_temp->check_conc Temp OK check_temp->result_not_ok Issue Found (e.g., too low) add_catalyst 4. Consider a Catalyst check_conc->add_catalyst Conc. OK check_conc->result_not_ok Issue Found (e.g., incorrect stoichiometry) result_ok Reaction Complete add_catalyst->result_ok Catalyst Effective add_catalyst->result_not_ok Catalyst Ineffective

Caption: A workflow diagram for troubleshooting slow isocyanate reactions.

  • Verify Solvent Purity: Ensure that your solvent is anhydrous. Water will react with the isocyanate, leading to lower yields and the formation of byproducts.[2][3] Using freshly dried solvents is recommended.

  • Solvent Choice: If the reaction is slow in a non-polar solvent, consider switching to a polar aprotic solvent like DMF or acetonitrile to increase the reaction rate.[1]

  • Reaction Temperature: Increasing the reaction temperature can significantly increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions. A systematic study of the temperature effect is advisable.

  • Catalyst: The reaction of isocyanates with alcohols can be slow without a catalyst.[5] Consider adding a catalyst such as a tertiary amine (e.g., triethylamine, DABCO) or an organotin compound (e.g., dibutyltin (B87310) dilaurate) to accelerate the reaction. The choice and concentration of the catalyst should be optimized for your specific system.

Issue: Presence of Side Products
  • Urea (B33335) Formation: If you observe the formation of a urea byproduct, it is likely due to the reaction of 4-Isocyanato-TEMPO with water. As mentioned above, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

  • Isocyanurate Trimer: The formation of an isocyanurate trimer can occur at higher temperatures or with certain catalysts.[6] If this is observed, try lowering the reaction temperature or screening for a more selective catalyst.

Data Presentation

While specific kinetic data for 4-Isocyanato-TEMPO is not extensively available in the literature, the following table provides an illustrative summary of the expected relative reaction rates in different solvent types based on general principles of isocyanate chemistry.

Solvent TypeExample SolventsDielectric Constant (ε)Relative Reaction Rate (Illustrative)Rationale
Non-Polar Toluene, Hexane~2.4, ~1.9SlowLow polarity does not effectively stabilize polar transition states.[1]
Polar Aprotic DMF, Acetonitrile~37, ~38FastHigh polarity stabilizes the transition state, and the absence of hydrogen bonding donors leaves the nucleophile highly reactive.[1]
Polar Protic Ethanol, Methanol~24, ~33Moderate to SlowThe solvent can stabilize the transition state but also solvates the nucleophile through hydrogen bonding, reducing its nucleophilicity.[7]

Experimental Protocols

General Protocol for the Reaction of 4-Isocyanato-TEMPO with a Primary Amine

This protocol describes a general procedure for the synthesis of a 4-ureido-TEMPO derivative.

Materials:

  • 4-Isocyanato-TEMPO

  • Primary amine of choice

  • Anhydrous polar aprotic solvent (e.g., THF, DMF, or acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes for liquid transfer

Procedure:

  • Reaction Setup:

    • Dry all glassware in an oven and allow to cool under a stream of inert gas.

    • To a round-bottom flask equipped with a magnetic stir bar, add 4-Isocyanato-TEMPO (1 equivalent).

    • Add the anhydrous solvent (enough to dissolve the reactants, typically aiming for a concentration of 0.1-0.5 M).

    • Stir the solution under an inert atmosphere until the 4-Isocyanato-TEMPO is fully dissolved.

  • Reactant Addition:

    • Dissolve the primary amine (1 equivalent) in a small amount of the anhydrous solvent.

    • Slowly add the amine solution to the stirred solution of 4-Isocyanato-TEMPO at room temperature using a syringe.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or FTIR spectroscopy.

    • For FTIR, withdraw a small aliquot of the reaction mixture and acquire a spectrum. The reaction is complete when the isocyanate peak at ~2270 cm⁻¹ is no longer observed.[4]

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization, depending on the properties of the product.

Mandatory Visualizations

Reaction of 4-Isocyanato-TEMPO with an Alcohol

Isocyanate_Reaction_Alcohol cluster_reactants Reactants cluster_product Product 4-Isocyanato-TEMPO 4-Isocyanato-TEMPO Carbamate TEMPO-NH-C(O)O-R 4-Isocyanato-TEMPO->Carbamate Alcohol R-OH Alcohol->Carbamate

Caption: General reaction scheme of 4-Isocyanato-TEMPO with an alcohol.

Reaction of 4-Isocyanato-TEMPO with a Primary Amine

Isocyanate_Reaction_Amine cluster_reactants Reactants cluster_product Product 4-Isocyanato-TEMPO 4-Isocyanato-TEMPO Urea TEMPO-NH-C(O)NH-R 4-Isocyanato-TEMPO->Urea Primary_Amine R-NH2 Primary_Amine->Urea

Caption: General reaction scheme of 4-Isocyanato-TEMPO with a primary amine.

References

Validation & Comparative

Quantifying 4-Isocyanato-TEMPO Labeling Efficiency by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methods to quantify the labeling efficiency of 4-Isocyanato-TEMPO using mass spectrometry. It offers a comparative analysis with alternative amine-reactive labeling reagents and includes detailed experimental protocols to support your research and development endeavors.

Introduction to Amine-Reactive Labeling and its Quantification

This guide will explore two primary mass spectrometry-based approaches for quantifying labeling efficiency:

  • Intact Protein Analysis ("Top-Down" Approach): This method involves analyzing the entire, intact protein to determine the mass shift resulting from the covalent attachment of the label. The distribution of labeled species (e.g., unlabeled, single-labeled, double-labeled) can be directly observed and quantified.

  • Peptide-Level Analysis ("Bottom-Up" Approach): In this strategy, the labeled protein is enzymatically digested into smaller peptides, which are then analyzed by mass spectrometry. The labeling efficiency is determined by identifying and quantifying the labeled versus unlabeled peptides.

We will also compare 4-Isocyanato-TEMPO with other common amine-reactive labeling reagents, such as N-hydroxysuccinimide (NHS) esters, to provide a broader context for selecting the appropriate tool for your specific application.

Comparison of Amine-Reactive Labeling Reagents

The choice of a labeling reagent depends on several factors, including the desired specificity, reaction conditions, and the nature of the downstream analysis. Here, we compare 4-Isocyanato-TEMPO with NHS esters, another widely used class of amine-reactive reagents.

Feature4-Isocyanato-TEMPON-Hydroxysuccinimide (NHS) Esters
Reactive Group Isocyanate (-N=C=O)N-Hydroxysuccinimide ester
Target Residues Primarily N-terminal α-amino groups and ε-amino groups of lysines.Primarily N-terminal α-amino groups and ε-amino groups of lysines.
Reaction pH Typically reacts efficiently at neutral to slightly alkaline pH.Optimal reactivity at pH 8.0-9.0.[1]
Byproducts Forms a stable urea (B33335) linkage.Forms a stable amide bond, releasing N-hydroxysuccinimide.
Hydrolytic Stability Generally more resistant to hydrolysis than NHS esters.Susceptible to hydrolysis, which competes with the labeling reaction.[1]
Specificity Can exhibit high reactivity towards primary amines. In some cases, isocyanates have been shown to react preferentially with the N-terminus of peptides at neutral pH.[2]High reactivity towards primary amines, but can also react with other nucleophiles like serines, threonines, and tyrosines, leading to "over-labeling".[3]
Quantification Principle Introduction of a stable spin label for downstream applications like EPR and mass shift for MS analysis.Can be functionalized with various tags (fluorophores, biotin, isobaric tags like TMT and iTRAQ) for diverse detection and quantification strategies.[4][5]

Experimental Protocols

Protocol 1: Quantifying 4-Isocyanato-TEMPO Labeling Efficiency by Intact Protein Mass Spectrometry

This protocol outlines the general steps for determining the degree of labeling (DoL) of a protein with 4-Isocyanato-TEMPO by analyzing the intact protein mass.

Materials:

  • Purified protein of interest

  • 4-Isocyanato-TEMPO

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

  • Mass spectrometer capable of intact protein analysis (e.g., MALDI-TOF, ESI-QTOF)

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the labeling buffer to a final concentration of 1-5 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) that would compete with the labeling reaction.

  • Labeling Reaction:

    • Immediately before use, dissolve 4-Isocyanato-TEMPO in anhydrous DMSO to prepare a stock solution (e.g., 10-20 mM).

    • Add a 10- to 20-fold molar excess of the 4-Isocyanato-TEMPO solution to the protein solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted 4-Isocyanato-TEMPO.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagent:

    • Remove unreacted label and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Mass Spectrometry Analysis:

    • Analyze the desalted, labeled protein using an appropriate mass spectrometer.

      • For MALDI-TOF MS: Co-crystallize the protein sample with a suitable matrix (e.g., sinapinic acid) on the MALDI target plate and acquire the mass spectrum in linear mode.

      • For ESI-MS: Infuse the protein sample into the electrospray source and acquire the mass spectrum. Deconvolute the resulting charge state envelope to determine the intact mass.

  • Data Analysis:

    • Determine the mass of the unlabeled protein as a control.

    • Identify the mass peaks corresponding to the labeled protein. The mass increase per TEMPO label is approximately 197.2 Da (the molecular weight of 4-Isocyanato-TEMPO).

    • Calculate the degree of labeling (DoL) by observing the distribution and intensity of peaks corresponding to unlabeled, singly labeled, doubly labeled, etc., protein species. The average DoL can be calculated from the weighted average of the different labeled species.

Protocol 2: Quantifying 4-Isocyanato-TEMPO Labeling Efficiency by Bottom-Up Mass Spectrometry

This protocol is adapted from methods used for quantifying other amine-reactive modifications and provides a framework for peptide-level analysis of 4-Isocyanato-TEMPO labeling.[2][6]

Materials:

  • 4-Isocyanato-TEMPO labeled protein (prepared and purified as in Protocol 1)

  • Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM Dithiothreitol, DTT)

  • Alkylating agent (e.g., 55 mM Iodoacetamide, IAA)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the labeled protein in the denaturing buffer.

    • Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA and incubating in the dark at room temperature for 20 minutes.

  • Enzymatic Digestion:

    • Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0) to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or similar solid-phase extraction method.

  • LC-MS/MS Analysis:

    • Reconstitute the desalted peptides in a suitable solvent (e.g., 0.1% formic acid).

    • Analyze the peptide mixture using an LC-MS/MS system. The instrument should be operated in a data-dependent acquisition (DDA) mode to acquire both MS1 scans for quantification and MS2 scans for peptide identification.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS data against a protein sequence database.

    • Configure the search parameters to include a variable modification on lysine (B10760008) residues and the N-terminus corresponding to the mass of the 4-Isocyanato-TEMPO label (197.1187 Da).

    • Quantify the labeling efficiency by calculating the ratio of the intensity of the labeled peptides to the total intensity (labeled + unlabeled) for each identified peptide.

    • The overall protein labeling efficiency can be estimated by averaging the efficiencies of its constituent peptides.

Visualizing the Workflow and Chemical Reactions

To better illustrate the processes described, the following diagrams have been generated using the Graphviz DOT language.

G cluster_workflow Workflow for Quantifying 4-Isocyanato-TEMPO Labeling by Mass Spectrometry cluster_top_down Intact Protein Analysis (Top-Down) cluster_bottom_up Peptide-Level Analysis (Bottom-Up) Protein Labeling Protein Labeling Purification Purification Protein Labeling->Purification Remove excess label Intact Mass Analysis\n(MALDI-TOF or ESI-MS) Intact Mass Analysis (MALDI-TOF or ESI-MS) Purification->Intact Mass Analysis\n(MALDI-TOF or ESI-MS) Data Analysis\n(Determine DoL) Data Analysis (Determine DoL) Intact Mass Analysis\n(MALDI-TOF or ESI-MS)->Data Analysis\n(Determine DoL) Labeled Protein Labeled Protein Digestion Digestion Labeled Protein->Digestion Trypsin LC-MS/MS Analysis LC-MS/MS Analysis Digestion->LC-MS/MS Analysis Data Analysis\n(Quantify labeled peptides) Data Analysis (Quantify labeled peptides) LC-MS/MS Analysis->Data Analysis\n(Quantify labeled peptides)

Caption: Mass spectrometry workflows for quantifying protein labeling.

G Protein Protein-NH2 N-terminus or Lysine ε-amino group Labeled_Protein Protein-NH-C(=O)-NH-TEMPO Stable Urea Linkage Protein:p->Labeled_Protein:lp Reaction Isocyanate O=C=N-TEMPO 4-Isocyanato-TEMPO Isocyanate:iso->Labeled_Protein:lp

Caption: Reaction of 4-Isocyanato-TEMPO with a primary amine on a protein.

Conclusion

Quantifying the labeling efficiency of 4-Isocyanato-TEMPO is a critical step in ensuring the reliability and reproducibility of downstream experiments. Mass spectrometry offers powerful and versatile platforms for this purpose. The choice between an intact protein "top-down" approach and a peptide-level "bottom-up" approach will depend on the specific protein, the available instrumentation, and the level of detail required. While direct, published comparative data on the mass spectrometry-quantified labeling efficiency of 4-Isocyanato-TEMPO versus other reagents is limited, the general principles of reactivity and stability suggest it is a robust choice for amine-specific labeling. The protocols provided in this guide offer a starting point for developing and optimizing your own quantification workflows.

References

A Head-to-Head Comparison: 4-Isocyanato-TEMPO vs. MTSL for Protein Spin Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of protein structure and dynamics, the selection of an appropriate spin label is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive, objective comparison of two nitroxide spin labels: the well-established S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate (MTSL) and the amine-reactive 4-Isocyanato-TEMPO.

This comparison delves into their respective performance metrics, including labeling efficiency, stability, and impact on protein structure, supported by available experimental data and detailed methodologies.

At a Glance: Key Performance Differences

While MTSL is the "gold standard" for site-directed spin labeling (SDSL) targeting cysteine residues, 4-Isocyanato-TEMPO offers an alternative strategy by targeting primary amines. The choice between these two labels will largely depend on the specific protein under investigation, the desired labeling site, and the experimental goals.

Feature4-Isocyanato-TEMPOMTSL (Methanethiosulfonate Spin Label)
Target Residue Primary amines (Lysine, N-terminus)Cysteine
Bond Type Urea (B33335)Disulfide
Specificity Moderate (reacts with available primary amines)High (specific to cysteine residues)
Labeling Chemistry Reaction with primary aminesThiol-disulfide exchange
Stability of Linkage Highly stable and irreversibleReversible with reducing agents (e.g., DTT)
Established Protocols General protocols for amine labeling are available.Well-documented and widely used for proteins.[1][2]

Delving Deeper: A Performance Showdown

MTSL: The Cysteine-Specific Standard

MTSL has long been the preferred spin label for SDSL due to its high reactivity and specificity for the thiol group of cysteine residues. This specificity allows for the precise introduction of a spin label at a single, desired site, which can be engineered into the protein via site-directed mutagenesis.

Labeling Efficiency and Specificity: The methanethiosulfonate (B1239399) group of MTSL reacts readily with the sulfhydryl group of a cysteine to form a stable disulfide bond. Labeling efficiencies are typically high, often exceeding 90%.[1] The reaction is highly specific for cysteine residues, minimizing off-target labeling.

Impact on Protein Structure and Function: MTSL is a relatively small molecule, which helps to minimize potential perturbations to the local protein environment. However, as with any labeling procedure, it is crucial to experimentally verify that the introduction of the MTSL tag does not significantly alter the protein's structure or function.[1]

Stability: The disulfide bond formed between MTSL and a cysteine residue is stable under a wide range of experimental conditions. A key feature of this linkage is its reversibility; the disulfide bond can be readily cleaved by the addition of reducing agents such as dithiothreitol (B142953) (DTT). This property can be advantageous in experimental designs where removal of the spin label is desired.

4-Isocyanato-TEMPO: An Alternative for Amine Targeting

4-Isocyanato-TEMPO provides an alternative labeling strategy by targeting primary amine groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of a protein.

Labeling Chemistry and Specificity: The isocyanate group of 4-Isocyanato-TEMPO reacts with primary amines to form a highly stable urea linkage.[3] Unlike the cysteine-specific reaction of MTSL, the reaction of 4-Isocyanato-TEMPO is less specific, as proteins typically have multiple surface-exposed lysine residues in addition to the N-terminus. This can lead to a heterogeneous population of labeled proteins, which may be a disadvantage for studies requiring a single, defined spin label position.

Labeling Efficiency: While specific quantitative data for the labeling efficiency of 4-Isocyanato-TEMPO on proteins is not as extensively documented as for MTSL, the reaction of isocyanates with primary amines is generally efficient. The efficiency will depend on factors such as the accessibility and reactivity of the amine groups on the protein surface, the concentration of the labeling reagent, pH, and reaction time.

Stability of Linkage: The urea bond formed is extremely stable and is not susceptible to cleavage by reducing agents, making the labeling essentially irreversible.[3] This high stability can be advantageous for long-term studies or experiments conducted under reducing conditions where a disulfide linkage would be labile.

Impact on Protein Structure and Function: The introduction of the TEMPO moiety via a urea linkage will introduce a structural modification at the labeling site. As with MTSL, it is imperative to assess the impact of 4-Isocyanato-TEMPO labeling on the structure and function of the protein of interest. The potential for multiple labels on a single protein molecule increases the likelihood of structural perturbations.

Experimental Protocols

Standard MTSL Labeling Protocol

This protocol is a generalized procedure for labeling a protein with MTSL at a specific cysteine residue.

1. Protein Preparation:

  • Ensure the purified protein is in a buffer at a pH between 7.0 and 8.0 (e.g., 50 mM MOPS, 150 mM NaCl, pH 7.5).

  • If the protein has been stored in the presence of a reducing agent (e.g., DTT, TCEP), it must be removed prior to labeling. This can be achieved by dialysis, buffer exchange, or using a desalting column.

2. MTSL Stock Solution Preparation:

  • Prepare a stock solution of MTSL (e.g., 50 mM) in a dry, water-miscible organic solvent such as acetonitrile (B52724) or DMSO.

3. Labeling Reaction:

  • Add a 5- to 20-fold molar excess of MTSL from the stock solution to the protein solution.

  • Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

4. Removal of Excess MTSL:

  • Quench the reaction and remove unreacted MTSL using a desalting column (e.g., PD-10), dialysis, or size-exclusion chromatography.

5. Verification of Labeling:

  • Confirm successful labeling and determine the labeling efficiency using mass spectrometry (an increase of ~186 Da per MTSL is expected) or EPR spectroscopy.

General Protocol for Protein Labeling with 4-Isocyanato-TEMPO

This protocol provides a general guideline for labeling proteins with 4-Isocyanato-TEMPO. Optimization of reaction conditions is recommended for each specific protein.

1. Protein Preparation:

  • The purified protein should be in an amine-free buffer at a pH between 7.5 and 8.5 (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0). Buffers containing primary amines, such as Tris, should be avoided as they will compete for the labeling reagent.

2. 4-Isocyanato-TEMPO Stock Solution Preparation:

  • Prepare a fresh stock solution of 4-Isocyanato-TEMPO (e.g., 100 mM) in an anhydrous, water-miscible organic solvent like DMSO or DMF.

3. Labeling Reaction:

  • Add a 10- to 50-fold molar excess of the 4-Isocyanato-TEMPO stock solution to the protein solution while gently stirring.

  • Incubate the reaction for 2 to 4 hours at room temperature or overnight at 4°C, protected from light.

4. Removal of Excess Label:

  • Stop the reaction and remove the unreacted 4-Isocyanato-TEMPO by dialysis, buffer exchange with a desalting column, or size-exclusion chromatography.

5. Verification of Labeling:

  • Assess the extent of labeling using techniques such as mass spectrometry (expect a mass increase corresponding to the addition of the TEMPO-isocyanate moiety) or UV-Vis spectroscopy if the label has a distinct absorbance.

Visualizing the Chemistry and Workflow

To further clarify the processes described, the following diagrams illustrate the chemical reactions and experimental workflows.

cluster_mtsl MTSL Labeling Chemistry cluster_tempo 4-Isocyanato-TEMPO Labeling Chemistry Protein-SH Protein-SH (Cysteine) Protein-S-S-R Labeled Protein (Disulfide Bond) Protein-SH->Protein-S-S-R + MTSL MTSL MTSL MTSL->Protein-S-S-R Protein-NH2 Protein-NH2 (Lysine/N-terminus) Protein-NH-CO-NH-R Labeled Protein (Urea Bond) Protein-NH2->Protein-NH-CO-NH-R + 4-Isocyanato-TEMPO TEMPO_NCO 4-Isocyanato-TEMPO TEMPO_NCO->Protein-NH-CO-NH-R

Caption: Chemical reactions of MTSL and 4-Isocyanato-TEMPO with protein functional groups.

Start Purified Protein Buffer_Exchange Buffer Exchange (remove reducing agents/amines) Start->Buffer_Exchange Add_Label Add Spin Label (MTSL or 4-Isocyanato-TEMPO) Buffer_Exchange->Add_Label Incubate Incubate (controlled time and temperature) Add_Label->Incubate Remove_Excess Remove Excess Label (Desalting/Dialysis) Incubate->Remove_Excess Verify_Labeling Verify Labeling (Mass Spec/EPR) Remove_Excess->Verify_Labeling End Labeled Protein for Analysis Verify_Labeling->End

Caption: General experimental workflow for protein spin labeling.

Conclusion

The choice between 4-Isocyanato-TEMPO and MTSL for protein spin labeling is a strategic one that depends on the specific research question and the nature of the protein being studied.

  • MTSL remains the dominant choice for site-directed spin labeling due to its high specificity for cysteine residues, extensive documentation, and the reversibility of the disulfide linkage. It is the ideal choice when precise, site-specific information is required.

  • 4-Isocyanato-TEMPO offers a viable alternative when cysteine mutagenesis is not feasible or when targeting primary amines is desirable. The irreversible nature of the urea bond it forms can be an advantage for certain applications. However, researchers must be mindful of the potential for labeling at multiple sites and the current lack of extensive quantitative performance data in the literature for protein applications.

For any spin labeling experiment, it is crucial to thoroughly characterize the labeled protein to ensure that the modification has not adversely affected its structure and function, thereby ensuring the biological relevance of the subsequent biophysical measurements.

References

A Comparative Guide to Alternatives for 4-Isocyanato-TEMPO in RNA Spin Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the structural and dynamic analysis of RNA, site-directed spin labeling (SDSL) is an indispensable tool. While 4-isocyanato-TEMPO has been a conventional reagent for modifying 2'-amino groups in RNA, its limitations, including high reactivity leading to hydrolysis and potential for non-specific labeling, have spurred the development of more robust and versatile alternatives. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to inform the selection of the optimal labeling strategy for your research needs.

Quantitative Performance Comparison

The selection of an appropriate spin-labeling strategy hinges on several key performance indicators. The following table summarizes quantitative data for various alternatives to 4-isocyanato-TEMPO.

Labeling StrategySpin Label/Probe ExampleTarget Functional GroupLabeling Efficiency (Yield)Impact on RNA Duplex Stability (ΔTm per label)In-Cell Stability (Reduction Resistance)Key Features
Isothiocyanate Chemistry Isoindoline-derived Isothiocyanates2'-AminoQuantitative[1]Minor destabilization (-1.2 to -2.0 °C)[2]High (Tetraethyl isoindoline (B1297411) derivative shows >90% stability after 10h with ascorbic acid)[2]More stable reagent than isocyanate, less prone to hydrolysis, forms stable thiourea (B124793) linkage.[2]
"Click" Chemistry (CuAAC) Azide-functionalized gem-diethyl isoindoline nitroxide5-EthynylHigh (50-70% after purification)[3][4]Moderate destabilization (~ -5.5 °C)[4]High (gem-diethyl nitroxides are more stable than gem-dimethyl)[4]High specificity and yield, bio-orthogonal reaction.[3]
Phosphoramidite (B1245037) Approach TPA (acetylene-linked pyrroline) phosphoramiditeIncorporated during synthesis35-50% (with ACE chemistry)[5]Local destabilization, but overall A-form of RNA is conserved.[5]Lower (nitroxide can be reduced during oligo synthesis)[3][5]Allows for precise, site-specific incorporation of rigid labels.[5]
Thiol-Specific Labeling 3-(2-Iodoacetamido)-proxyl4-Thiouridine, 6-ThioguanosineEfficient (not quantified in reviewed sources)Not specifiedModerate (five-membered proxyl ring is more stable than six-membered TEMPO)[6]Enables labeling of enzymatically incorporated thio-nucleotides in long RNAs.
Paramagnetic Metal Probes Cu(II)-cyclen, Co(II)-based probesAlkyne (via "click" chemistry)Not specifiedMinimal perturbation to the native RNA-protein binding pocket.[7]High (more stable in-cell than nitroxides)Useful for Paramagnetic Relaxation Enhancement (PRE) NMR studies.[7]

Experimental Workflows and Signaling Pathways

The choice of a spin-labeling method dictates the experimental workflow. Below are diagrams illustrating the primary strategies for site-directed spin labeling of RNA.

experimental_workflows cluster_postsynthetic A) Post-Synthetic Modification cluster_click B) 'Click' Chemistry cluster_phosphoramidite C) Phosphoramidite Approach cluster_enzymatic D) Enzymatic Ligation RNA with Functional Group RNA with Functional Group Labeled RNA Labeled RNA RNA with Functional Group->Labeled RNA Reaction Spin Label Reagent Spin Label Reagent Spin Label Reagent->Labeled RNA Alkyne-modified RNA Alkyne-modified RNA Clicked RNA Clicked RNA Alkyne-modified RNA->Clicked RNA Azide-functionalized Spin Label Azide-functionalized Spin Label Azide-functionalized Spin Label->Clicked RNA Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Clicked RNA Catalysis Solid Support Solid Support Automated Synthesis Automated Synthesis Solid Support->Automated Synthesis Spin-labeled Phosphoramidite Spin-labeled Phosphoramidite Spin-labeled Phosphoramidite->Automated Synthesis Cleavage & Deprotection Cleavage & Deprotection Automated Synthesis->Cleavage & Deprotection Labeled RNA Oligo Labeled RNA Oligo Cleavage & Deprotection->Labeled RNA Oligo Labeled RNA Fragment Labeled RNA Fragment Full-length Labeled RNA Full-length Labeled RNA Labeled RNA Fragment->Full-length Labeled RNA Unlabeled RNA Fragment Unlabeled RNA Fragment Unlabeled RNA Fragment->Full-length Labeled RNA T4 RNA Ligase T4 RNA Ligase T4 RNA Ligase->Full-length Labeled RNA Ligation

Overview of RNA Spin Labeling Strategies.

Detailed Experimental Protocols

Protocol 1: Post-Synthetic Labeling of 2'-Amino-Modified RNA with Isoindoline Isothiocyanate

This protocol is an alternative to using 4-isocyanato-TEMPO for labeling 2'-amino groups.[1]

Materials:

  • 2'-amino-modified RNA oligonucleotide

  • Isoindoline-isothiocyanate spin label (e.g., 1,1,3,3-tetraethylisoindolin-2-yloxyl-5-isothiocyanate)

  • Dimethylformamide (DMF)

  • Borate (B1201080) buffer (100 mM, pH 8.6)

  • Ethyl acetate (B1210297)

  • Nuclease-free water

  • Ethanol (B145695)

  • 3 M Sodium Acetate, pH 4.6

  • Equipment for HPLC or denaturing polyacrylamide gel electrophoresis (DPAGE) for purification

Procedure:

  • Reaction Setup: Dissolve the 2'-amino-modified RNA (e.g., 40 nmol) in borate buffer (20 µL). In a separate tube, dissolve the isothiocyanate spin label (2 µmol) in DMF (20 µL).

  • Labeling Reaction: Add the spin label solution to the RNA solution. Heat the reaction mixture at 37 °C for 8 hours. The use of DMF and elevated temperature helps to denature RNA secondary structures that might impede labeling.

  • Extraction of Excess Label: After the reaction, add sterile water (200 µL) to the mixture. Extract the unreacted, excess spin label by washing the aqueous solution with ethyl acetate (6 x 500 µL).

  • RNA Precipitation: Precipitate the spin-labeled RNA by adding 3 M sodium acetate (5 µL) and cold ethanol (300 µL). Incubate at -80 °C for at least 4 hours.

  • Purification: Centrifuge the precipitated RNA, wash the pellet with 70% ethanol, and air dry. Purify the labeled RNA using either reverse-phase HPLC or 20% denaturing PAGE.

  • Desalting: If purified by DPAGE, excise the band, crush and soak the gel slice in a suitable buffer, and desalt the extracted RNA using a C18 cartridge.

Protocol 2: Spin Labeling of Alkyne-Modified RNA via "Click" Chemistry (CuAAC)

This protocol is adapted from a method for labeling RNA with an azide-functionalized gem-diethyl isoindoline nitroxide.[4]

Materials:

  • 5'-ethynyl-uridine modified RNA oligonucleotide

  • Azide-functionalized spin label (e.g., 1,1,3,3-tetraethyl-5-azoisoindolin-2-oxyl)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Copper(I) iodide (CuI)

  • Nuclease-free water

  • Equipment for reverse-phase HPLC for purification

  • Amicon Ultra-0.5 centrifugal filter units

Procedure:

  • Preparation of Solutions:

    • Dissolve the alkyne-modified RNA in nuclease-free water.

    • Prepare a 100 mM stock solution of the azide-functionalized spin label in DMSO.

    • Prepare a 50 mM solution of CuI in DMSO.

    • Prepare the Cu(I)-THPTA catalyst complex by mixing the CuI solution with THPTA.

  • Labeling Reaction:

    • In a reaction tube, combine the alkyne-modified RNA, the spin label stock solution, and the Cu(I)-THPTA catalyst.

    • Incubate the reaction mixture at 60 °C for 30 minutes.

  • Purification - Desalting:

    • Dilute the reaction mixture with nuclease-free water.

    • Transfer the solution to an Amicon Ultra-0.5 filter unit and centrifuge to remove small molecule reagents.

    • Wash the filter with nuclease-free water and centrifuge again. Repeat the wash step.

    • Recover the concentrated, labeled RNA from the filter unit.

  • Purification - HPLC:

  • Quantification:

    • Determine the concentration of the purified, labeled RNA using UV-Vis spectrophotometry.

    • Confirm the labeling efficiency by mass spectrometry and/or continuous-wave EPR spectroscopy to determine the spin concentration.[3]

Protocol 3: Phosphoramidite-Based Synthesis of Spin-Labeled RNA

This protocol outlines the general steps for incorporating a spin-labeled phosphoramidite during automated solid-phase RNA synthesis.

Materials:

  • Spin-labeled phosphoramidite (e.g., TPA-phosphoramidite)

  • Standard RNA phosphoramidites (A, C, G, U) with appropriate protecting groups (e.g., using ACE chemistry)[5]

  • Solid support (e.g., CPG)

  • Reagents for automated RNA synthesis (activator, capping, oxidizing, and deblocking solutions)

  • Reagents for cleavage and deprotection

  • Equipment for automated DNA/RNA synthesis and HPLC purification

Procedure:

  • Synthesizer Setup: Load the spin-labeled phosphoramidite and standard phosphoramidites, along with all necessary reagents, onto the automated synthesizer.

  • Sequence Programming: Program the desired RNA sequence, specifying the coupling cycle for the incorporation of the spin-labeled phosphoramidite.

  • Automated Synthesis: The synthesis proceeds in cycles of deblocking, coupling, capping, and oxidation. For improved stability of the nitroxide label, ACE chemistry, which uses a milder oxidizing agent (tert-butyl hydroperoxide) than standard TBDMS chemistry, is recommended.[5]

  • Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

  • Purification: The crude, spin-labeled RNA is purified by reverse-phase or anion-exchange HPLC.

  • Analysis: The purity and identity of the final product are confirmed by mass spectrometry.

Conclusion

The landscape of RNA spin labeling has evolved significantly beyond the use of 4-isocyanato-TEMPO. The choice of an alternative labeling strategy should be guided by the specific requirements of the experiment. For applications demanding high stability, particularly for in-cell EPR studies, isothiocyanate-based labeling with reduction-resistant isoindoline nitroxides and "click" chemistry with gem-diethyl substituted nitroxides are excellent choices.[2][4] When precise positioning of a rigid spin label is paramount for distance measurements, the phosphoramidite approach, despite its lower yield, offers unparalleled control.[5] For large RNA molecules, thiol-specific labeling of enzymatically incorporated nucleotides provides a viable route. Finally, paramagnetic metal-based probes offer a distinct advantage for PRE NMR studies due to their stability in reducing cellular environments. By carefully considering the quantitative performance and experimental demands of each method, researchers can select the most suitable tool to unravel the complex structures and dynamics of RNA.

References

Preserving Protein Integrity: A Comparative Guide to Functional Validation After Labeling with 4-Isocyanato-TEMPO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent labeling of proteins is an indispensable tool for elucidating structure, function, and interactions. However, the very act of attaching an external molecule, such as the spin-label 4-Isocyanato-TEMPO, can potentially perturb the protein's native biological activity. Therefore, rigorous functional validation is not just a preliminary step but a critical component of experimental design. This guide provides a comparative overview of 4-Isocyanato-TEMPO and alternative labeling strategies, with a focus on the experimental methods required to validate protein function post-modification.

Introduction to 4-Isocyanato-TEMPO Labeling

4-Isocyanato-TEMPO is a reactive chemical probe used for site-directed spin labeling (SDSL). The isocyanate group (-N=C=O) readily reacts with nucleophilic groups on the protein surface, primarily the ε-amino group of lysine (B10760008) residues and the N-terminus, to form a stable urea (B33335) linkage. The incorporated TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) nitroxide radical serves as a paramagnetic probe for techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which provides valuable information on protein structure and dynamics.

While powerful for structural biology, the addition of the bulky and reactive TEMPO moiety necessitates a thorough assessment of its impact on protein function. Any alteration in enzymatic activity, binding affinity, or conformational stability must be quantified to ensure that the structural data obtained from the labeled protein is biologically relevant.

Comparison with Alternative Labeling Chemistries

The choice of labeling reagent can significantly influence the degree to which a protein's function is preserved. Below is a comparison of 4-Isocyanato-TEMPO with other common labeling chemistries.

Feature4-Isocyanato-TEMPOMethanethiosulfonate (MTSL)MaleimideNHS Ester
Target Residue(s) Lysine, N-terminusCysteineCysteineLysine, N-terminus
Bond Formed UreaDisulfideThioetherAmide
Bond Stability Very StableReversible (reducible)Very StableVery Stable
Specificity Moderate (multiple lysines)High (cysteines are often rare)HighModerate
Potential for Perturbation Moderate to HighLow to ModerateLow to ModerateLow to Moderate

Validating Protein Function: A Multi-Faceted Approach

A comprehensive validation of protein function after labeling should involve a suite of biochemical and biophysical assays. The specific assays will depend on the protein of interest, but the general principles remain the same: compare the functional parameters of the labeled protein to the unlabeled, wild-type protein.

Case Study: Functional Assessment of Labeled Monoclonal Antibodies

A study on the in vitro assessment of modified therapeutic antibodies provides an excellent framework for the validation process. While this study did not use 4-Isocyanato-TEMPO, it quantitatively compared the effects of different labels on critical antibody functions, demonstrating a robust validation workflow.[1] The key parameters assessed were:

  • Aggregation: Increased aggregation can indicate protein misfolding and lead to loss of function and immunogenicity.

  • Binding Affinity to Target Antigen: Essential for the therapeutic efficacy of an antibody.

  • Binding Affinity to FcRn: The neonatal Fc receptor (FcRn) is crucial for the long half-life of antibodies.

  • Heparin Binding: An indicator of non-specific binding, which can affect pharmacokinetics.

The following table summarizes the quantitative data from this study, showcasing how different labels can have varying impacts on antibody function.

Label TypeDegree of Labeling (DoL)Aggregation (%)Relative Antigen Binding (%)Relative FcRn Binding (%)Heparin Retention (%)
Unlabeled Control0< 1100100< 5
Amine-reactive Dye 12.1< 1958510
Amine-reactive Dye 21.95907030
Thiol-reactive Dye 11.5< 110098< 5
Thiol-reactive Dye 21.8297958

This table is a representative summary based on the findings in the cited study and illustrates the types of quantitative comparisons that should be made.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable validation of protein function.

Protocol 1: Determination of Protein Aggregation by Size-Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in the labeled protein sample.

Methodology:

  • Sample Preparation: Prepare the labeled protein and an unlabeled control at the same concentration (e.g., 1 mg/mL) in a suitable, filtered, and degassed mobile phase (e.g., phosphate-buffered saline, pH 7.4).

  • Chromatography System: Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector and a size-exclusion column appropriate for the molecular weight of the protein.

  • Running Conditions:

    • Mobile Phase: Phosphate-buffered saline, pH 7.4.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

    • Injection Volume: 20-100 µL.

  • Data Analysis: Integrate the peak areas of the monomer and any high molecular weight species (aggregates). The percentage of aggregation is calculated as: (Area of Aggregates / Total Area of All Peaks) * 100.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

Objective: To determine the binding affinity (e.g., Kd or EC50) of the labeled protein to its target.

Methodology:

  • Plate Coating: Coat a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Antibody Incubation: Prepare serial dilutions of the labeled and unlabeled antibodies in blocking buffer. Add the dilutions to the wells and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate three times. Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour at room temperature.

  • Detection: Wash the plate three times. Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate until a blue color develops. Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. Plot the absorbance versus the antibody concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 3: Michaelis-Menten Enzyme Kinetics Assay

Objective: To determine the kinetic parameters (Km and Vmax) of a labeled enzyme.

Methodology:

  • Reagent Preparation: Prepare a series of substrate concentrations in a suitable assay buffer. Prepare the labeled and unlabeled enzyme at a fixed concentration.

  • Assay Procedure:

    • Set up reactions in a microplate or cuvettes.

    • Add the assay buffer and the substrate to each well/cuvette.

    • Initiate the reaction by adding the enzyme.

    • Monitor the rate of product formation or substrate consumption over time using a spectrophotometer or fluorometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each substrate concentration.

    • Plot the initial velocity versus the substrate concentration.

    • Fit the data to the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]) to determine the Km and Vmax values.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological relationships.

Caption: Workflow for labeling and functional validation.

GPCR_Signaling_Pathway Generic GPCR Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Ligand GPCR GPCR (Labeled) Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A Second_Messenger->PKA Activation Target_Protein Target Protein PKA->Target_Protein Phosphorylation Cellular_Response Cellular_Response Target_Protein->Cellular_Response

Caption: A generic G-protein coupled receptor signaling pathway.

Conclusion

References

comparative analysis of different TEMPO derivatives for surface modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted modification of material surfaces is a cornerstone of innovation in fields ranging from catalysis and electronics to drug delivery and biomedical engineering. Among the arsenal (B13267) of chemical tools available, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives have emerged as highly efficient and selective catalysts for the oxidation of primary alcohols, enabling the introduction of functional groups onto a variety of surfaces. This guide provides a comparative analysis of different TEMPO derivatives, offering a comprehensive overview of their performance, supported by experimental data, to aid in the selection of the most suitable derivative for specific surface modification applications.

Performance Comparison of TEMPO Derivatives

The efficacy of TEMPO-mediated surface modification is significantly influenced by the nature of the substituent at the 4-position of the piperidine (B6355638) ring. This section provides a comparative summary of the performance of various TEMPO derivatives in the context of cellulose (B213188) surface modification and their electrochemical properties, which are critical for electrocatalytic applications.

TEMPO-Mediated Oxidation of Cellulose

The oxidation of cellulose is a widely studied application of TEMPO derivatives, leading to the formation of carboxylated cellulose nanofibers with tailored properties. The choice of TEMPO derivative directly impacts the reaction efficiency and the degree of oxidation.

TEMPO DerivativeReaction Time to Reach ~1.1 mmol/g Carboxylate ContentRelative Oxidation EfficiencyNanofibril Yield
TEMPO ~4 hoursHigh>56%
4-acetamide-TEMPO ~4 hoursHigh>56%
4-methoxy-TEMPO ~4 hoursHigh>56%
4-hydroxy-TEMPO >24 hoursLow<56%
4-oxo-TEMPO >24 hoursLow<56%

Data compiled from studies on wood cellulose oxidation using the NaClO/NaBr system at pH 10.[1]

Electrochemical Properties of TEMPO Derivatives

The redox properties of TEMPO derivatives are crucial for their application in electrocatalytic surface modification. The formal potential (E°') indicates the ease of oxidation of the nitroxyl (B88944) radical to the active oxoammonium ion.

TEMPO DerivativeFormal Potential (E°' vs. Ag/AgCl)Key Characteristics
TEMPO ~0.68 VStandard, widely used.
4-hydroxy-TEMPO (TEMPOL) ~0.78 VLess expensive, suitable for industrial scale.[2]
4-amino-TEMPO ~0.82 VHigher redox potential.
4-oxo-TEMPO ~0.89 VHigher redox potential.
4-methoxy-TEMPO Not widely reportedEfficient catalyst for cellulose oxidation.[1]
4-acetamide-TEMPO Not widely reportedEfficient catalyst for cellulose oxidation.[1]

Formal potentials can vary depending on the electrolyte and pH.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful surface modification. This section provides methodologies for two key applications of TEMPO derivatives: the oxidation of cellulose surfaces and the grafting of polymer brushes via surface-initiated nitroxide-mediated polymerization (SI-NMRP).

Protocol 1: TEMPO-Mediated Oxidation of Cellulose Whiskers

This protocol describes the selective oxidation of primary hydroxyl groups on the surface of cellulose whiskers to carboxylic acids.

Materials:

  • Cellulose whiskers (e.g., from tunicin)

  • 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)

  • Sodium bromide (NaBr)

  • Sodium hypochlorite (B82951) (NaOCl) solution (e.g., 1.24 M)

  • Sodium hydroxide (B78521) (NaOH) solution (0.5 M)

  • Hydrochloric acid (HCl) solution (0.5 M)

  • Methanol

  • Deionized water

Procedure:

  • Suspend a known amount of cellulose whiskers (e.g., 510 mg, equivalent to 3.15 mmol of anhydroglucose (B10753087) units) in 100 mL of deionized water and sonicate for 5 minutes to ensure a homogeneous dispersion.

  • Add TEMPO (e.g., 14.75 mg, 0.094 mmol) and NaBr (e.g., 162 mg, 1.57 mmol) to the cellulose suspension.

  • Slowly add a specific volume of the NaOCl solution to the suspension while stirring. The molar ratio of NaOCl to anhydroglucose units can be varied to control the degree of oxidation (e.g., 0.06 to 0.5).

  • Maintain the pH of the reaction mixture at 10 by the dropwise addition of 0.5 M NaOH solution.

  • Allow the reaction to proceed at room temperature for a set time, typically ranging from 30 to 45 minutes.

  • Terminate the oxidation by adding approximately 1 mL of methanol.

  • Adjust the pH of the suspension to 7 with 0.5 M HCl.

  • Recover the water-insoluble oxidized cellulose by centrifugation.

  • Wash the product thoroughly with deionized water to remove any residual reagents.[3]

Protocol 2: Surface-Initiated Nitroxide-Mediated Polymerization (SI-NMRP) from a TEMPO-Functionalized Surface

This protocol provides a general framework for the "grafting-from" approach to grow polymer brushes from a surface functionalized with a TEMPO-based initiator.

1. Surface Functionalization with a TEMPO-Alkoxyamine Initiator:

  • Substrate Preparation: Clean the substrate (e.g., silicon wafer, silica (B1680970) particles) thoroughly. For silicon wafers, this typically involves sonication in solvents like acetone (B3395972) and isopropanol, followed by oxygen plasma or piranha solution treatment to generate surface hydroxyl groups.

  • Silanization: React the cleaned substrate with a silane (B1218182) coupling agent that contains a group suitable for attaching the TEMPO initiator (e.g., (3-aminopropyl)triethoxysilane). This step is typically performed in an anhydrous solvent like toluene.

  • Initiator Immobilization: Covalently attach a TEMPO-based alkoxyamine initiator to the functionalized surface. This can be achieved through various chemical reactions, such as amide bond formation between an amine-functionalized surface and a carboxylic acid-functionalized TEMPO derivative.

2. Surface-Initiated Polymerization:

  • Reaction Setup: Place the initiator-functionalized substrate in a reaction vessel. Add the desired monomer (e.g., styrene) and a solvent.

  • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can terminate the radical polymerization. This is typically done by several freeze-pump-thaw cycles.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 120-130 °C for styrene (B11656) polymerization with TEMPO) to initiate the polymerization. The C-ON bond of the surface-bound alkoxyamine initiator will homolytically cleave, generating a surface-attached radical that initiates polymer chain growth.

  • Termination and Purification: After the desired polymerization time, cool the reaction to stop the polymerization. Remove the substrate and wash it extensively with a good solvent for the polymer to remove any non-grafted polymer chains.

Visualizing the Mechanisms and Workflows

To better understand the underlying processes of TEMPO-mediated surface modification, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental steps.

TEMPO_Oxidation_Mechanism Mechanism of TEMPO-Mediated Alcohol Oxidation TEMPO TEMPO (Nitroxyl Radical) Oxoammonium Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Oxidation TEMPO->Oxoammonium Secondary Oxidant Alcohol R-CH2OH (Primary Alcohol on Surface) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Redox Reaction Aldehyde R-CHO (Aldehyde) Alcohol->Aldehyde Oxoammonium Ion Hydroxylamine->TEMPO Re-oxidation Secondary_Oxidant Secondary Oxidant (e.g., NaOCl) Spent_Oxidant Spent Oxidant

Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.

Surface_Modification_Workflow General Workflow for Surface Modification cluster_substrate_prep Substrate Preparation cluster_modification Surface Modification cluster_characterization Characterization Start Start: Unmodified Substrate Cleaning Substrate Cleaning (e.g., Solvents, Plasma) Start->Cleaning Activation Surface Activation (e.g., Piranha, UV/Ozone) Cleaning->Activation Modification_Choice Choose Modification Strategy Activation->Modification_Choice TEMPO_Oxidation TEMPO-Mediated Oxidation Modification_Choice->TEMPO_Oxidation Direct Functionalization SI_NMRP Surface-Initiated NMRP Modification_Choice->SI_NMRP Polymer Grafting Characterization Surface Characterization (e.g., XPS, AFM, Contact Angle) TEMPO_Oxidation->Characterization SI_NMRP->Characterization End End: Modified Surface Characterization->End

Caption: A generalized workflow for surface modification.

References

Assessing the Rigidity of the 4-Isocyanato-TEMPO Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of structural biology and drug development, the precise characterization of molecular dynamics is paramount. Spin-labeling, in conjunction with techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, provides a powerful avenue for probing the conformational landscapes of biomolecules. The choice of the spin-label and its linker is critical, as the linker's intrinsic flexibility can influence the interpretation of the resulting data. This guide provides a comparative analysis of the 4-Isocyanato-TEMPO linker, a widely used spin-labeling reagent, with common alternatives, focusing on the assessment of their rigidity.

Introduction to 4-Isocyanato-TEMPO and Linker Rigidity

4-Isocyanato-TEMPO is a derivative of the stable nitroxide radical TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl), functionalized with an isocyanate group. This reactive group allows for covalent attachment to nucleophilic sites on biomolecules, such as the 2'-amino group of RNA, enabling site-directed spin labeling.[1] The rigidity of the linker connecting the TEMPO moiety to the macromolecule is a crucial parameter. A rigid linker will more faithfully report on the dynamics of the backbone of the biomolecule, while a flexible linker's motion will be a convolution of the biomolecule's dynamics and the linker's own internal flexibility.

Comparative Analysis of Spin-Label Linker Rigidity

To provide a clear comparison, this guide evaluates 4-Isocyanato-TEMPO against two common alternative spin-labeling strategies with differing degrees of rigidity: a flexible maleimide-based TEMPO linker and the rigid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) amino acid.

Linker Type Structure Attachment Chemistry Relative Rigidity Typical Rotational Correlation Time (τc) Advantages Disadvantages
4-Isocyanato-TEMPO TEMPO ring connected via an isocyanate group.Forms a urea (B33335) linkage with primary amines.Semi-rigid~1-5 ns (highly dependent on local environment)Specific for primary amines; relatively stable linkage.Potential for some degree of rotational freedom around the urea bond.
Maleimide-TEMPO TEMPO ring connected via a maleimide (B117702) group.Forms a thioether bond with sulfhydryl groups (cysteine).Flexible> 5 ns (can be significantly higher)Highly specific for cysteines; widely used.The longer linker has multiple rotatable bonds, leading to higher flexibility.
TOAC TEMPO moiety is part of the amino acid backbone.Incorporated directly into the peptide chain via peptide bonds.Highly Rigid< 1 ns (reflects backbone motion more directly)The nitroxide is rigidly held within the peptide backbone, minimizing independent motion.[2][3][4][5][6][7][8]Requires solid-phase peptide synthesis for incorporation; not suitable for post-synthesis labeling of proteins.

Note: The rotational correlation times (τc) are indicative and can vary significantly based on the specific biomolecule, the site of attachment, temperature, and solvent viscosity. Slower τc values generally indicate more restricted motion and thus, a more rigid local environment or a more rigid linker.

Experimental Protocols for Assessing Linker Rigidity

The rigidity of a spin-label linker is primarily assessed using a combination of EPR spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is the most direct method for probing the mobility of a spin label. The lineshape of the EPR spectrum is highly sensitive to the rotational motion of the nitroxide radical.

Experimental Workflow for EPR-based Rigidity Assessment

cluster_0 Sample Preparation cluster_1 EPR Data Acquisition cluster_2 Data Analysis A Site-directed mutagenesis to introduce a unique labeling site (e.g., Cysteine or amino-modified nucleotide). B Expression and purification of the target biomolecule. A->B C Spin-labeling reaction with 4-Isocyanato-TEMPO or alternative linker. B->C D Removal of unreacted spin label. C->D E Record continuous-wave (CW) EPR spectra at X-band (~9.5 GHz). D->E F Acquire spectra at various temperatures to observe changes in mobility. E->F G Lineshape analysis to qualitatively assess mobility (narrow lines = high mobility, broad lines = restricted mobility). F->G H Spectral simulation to extract the rotational correlation time (τc). G->H I Compare τc values between different linkers under identical conditions. H->I

Caption: Workflow for assessing linker rigidity using EPR spectroscopy.

Detailed Protocol for EPR Lineshape Analysis and Rotational Correlation Time (τc) Determination:

  • Sample Preparation: Prepare samples of the biomolecule labeled with 4-Isocyanato-TEMPO and the alternative linkers at a concentration of 50-100 µM in a suitable buffer.

  • EPR Data Acquisition:

    • Record X-band CW-EPR spectra at room temperature.

    • Typical instrument settings: microwave frequency ~9.5 GHz, microwave power 2 mW, modulation amplitude 1 G, sweep width 100-150 G.

  • Qualitative Lineshape Analysis:

    • Visually inspect the spectra. Highly mobile spin labels (flexible linkers) will exhibit three sharp, narrow lines of similar height.

    • Restricted motion (rigid linkers) will result in a broadened spectrum with the high-field line being significantly broader and of lower amplitude than the low- and center-field lines.

  • Quantitative Analysis (Spectral Simulation):

    • Use a simulation software (e.g., EasySpin) to model the experimental EPR spectra.[9]

    • The primary fitting parameter is the rotational correlation time (τc), which is a measure of the timescale of rotational motion.[3][4]

    • By fitting the simulated spectrum to the experimental data, a quantitative value for τc can be obtained. A smaller τc indicates faster motion and higher flexibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly through-space correlation experiments like NOESY and ROESY, can provide information about the conformation and dynamics of the linker in solution.

Experimental Workflow for NMR-based Conformational Analysis

cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis A Prepare isotopically labeled (e.g., 13C, 15N) biomolecule if necessary. B Label with the desired spin-label linker. A->B C Purify and concentrate the labeled biomolecule. B->C D Acquire 2D NOESY or ROESY spectra. C->D E Optimize mixing time to observe cross-peaks between the linker and the biomolecule. D->E F Identify NOE/ROE cross-peaks between protons on the linker and protons on the biomolecule. E->F G The number and intensity of cross-peaks provide information on the proximity and conformational heterogeneity of the linker. F->G H A rigid linker is expected to show a more defined set of cross-peaks compared to a flexible linker. G->H

Caption: Workflow for NMR-based conformational analysis of linkers.

Detailed Protocol for NOESY/ROESY Experiments:

  • Sample Preparation: Prepare a concentrated sample (0.1-1 mM) of the spin-labeled biomolecule in a suitable NMR buffer containing D2O.

  • NMR Data Acquisition:

    • Perform 2D NOESY or ROESY experiments on a high-field NMR spectrometer.

    • A series of experiments with varying mixing times (e.g., 50-300 ms) should be conducted to monitor the buildup of NOE/ROE cross-peaks.[10]

  • Data Analysis:

    • Process the 2D spectra and identify cross-peaks.

    • The presence of specific cross-peaks between protons on the TEMPO ring and protons on the biomolecule indicates spatial proximity.

    • For a rigid linker, a well-defined set of intense cross-peaks is expected, corresponding to a limited number of conformations.

    • A flexible linker will likely show weaker and more numerous cross-peaks, or even averaged-out signals, indicative of a broad ensemble of conformations.[11][12]

Computational Modeling

Molecular dynamics (MD) simulations provide a powerful in silico approach to investigate the conformational flexibility of spin-label linkers at an atomic level.

Experimental Workflow for MD Simulation of Linker Dynamics

cluster_0 System Setup cluster_1 MD Simulation cluster_2 Trajectory Analysis A Build a model of the biomolecule with the spin-label linker attached. B Parameterize the spin label for the chosen force field. A->B C Solvate the system in a water box with appropriate ions. B->C D Perform energy minimization of the system. C->D E Run equilibration simulations (NVT and NPT ensembles). D->E F Execute a long production MD simulation (nanoseconds to microseconds). E->F G Analyze the trajectory of the spin-label linker. F->G H Calculate dihedral angle distributions and root-mean-square fluctuations (RMSF) of the linker atoms. G->H I Visualize the conformational ensemble sampled by the linker. H->I

Caption: Workflow for assessing linker flexibility using MD simulations.

Detailed Protocol for Molecular Dynamics Simulations:

  • System Preparation:

    • Start with a high-resolution structure of the target biomolecule.

    • In silico, attach the 4-Isocyanato-TEMPO linker or its alternatives to the desired residue.

    • Use appropriate force field parameters for the spin label.[13]

    • Solvate the system in a periodic box of water and add ions to neutralize the charge.

  • Simulation:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature and equilibrate the pressure.

    • Run a production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to adequately sample the conformational space of the linker.[2]

  • Analysis:

    • Analyze the dihedral angles of the rotatable bonds in the linker to understand its preferred conformations.

    • Calculate the root-mean-square fluctuation (RMSF) of the linker atoms to quantify their mobility. Higher RMSF values indicate greater flexibility.

    • Visualize the trajectory to observe the range of motion of the linker relative to the biomolecule.

Conclusion

The assessment of linker rigidity is crucial for the accurate interpretation of spin-labeling data. The 4-Isocyanato-TEMPO linker offers a semi-rigid connection to primary amines on biomolecules. For applications requiring higher rigidity, the TOAC amino acid is a superior choice, although its incorporation is more complex. Conversely, for studies where greater flexibility is desired or when targeting cysteine residues, maleimide-TEMPO linkers are a suitable option. A multi-pronged approach utilizing EPR, NMR, and computational modeling provides the most comprehensive understanding of linker dynamics, enabling researchers to select the most appropriate spin-labeling strategy for their specific scientific questions.

References

A Comparative Guide to EPR Spectra of 4-Isocyanato-TEMPO and Other Spin Labels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Electron Paramagnetic Resonance (EPR) spectral characteristics of 4-Isocyanato-TEMPO with other commonly employed nitroxide spin labels. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate spin label for their specific application in studying protein and nucleic acid structure, dynamics, and interactions.

Introduction to Spin Labeling and EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with site-directed spin labeling (SDSL), is a powerful biophysical technique for investigating the structure and dynamics of macromolecules.[1] This method involves the introduction of a paramagnetic probe, or "spin label," at a specific site within a biomolecule. The subsequent EPR spectrum of the spin label is highly sensitive to its local environment, providing information on the mobility of the label, the polarity of its surroundings, and distances between labeled sites.[1][2]

Nitroxide radicals, such as those derived from 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are the most common class of spin labels used in SDSL-EPR due to their stability and sensitivity to the local environment.[3] The choice of spin label and its attachment chemistry is critical and can significantly influence the resulting EPR spectrum and the interpretation of the data.

4-Isocyanato-TEMPO: A Versatile Spin Label

4-Isocyanato-TEMPO is a derivative of the TEMPO nitroxide radical that contains a reactive isocyanate group. This functional group allows for covalent labeling of nucleophilic residues on biomolecules, primarily the ε-amino group of lysine (B10760008) residues in proteins and 2'-amino groups in modified nucleic acids.[4][5] The formation of a stable urea (B33335) or carbamoyl (B1232498) linkage provides a robust attachment of the spin label.

Comparative Analysis of EPR Spectral Parameters

The EPR spectrum of a nitroxide spin label is primarily characterized by its g-factor and the hyperfine coupling constant (A) with the nitrogen nucleus. These parameters are sensitive to the local environment and the rotational motion of the spin label.

Table 1: Comparison of EPR Spectral Parameters for Various Spin Labels

Spin LabelReactive GroupTarget Residue(s)Typical g-tensor components (frozen solution)Typical A-tensor components (frozen solution)Key Characteristics & Spectral Features
4-Isocyanato-TEMPO IsocyanateLysine, 2'-amino groupsg_xx ≈ 2.009, g_yy ≈ 2.006, g_zz ≈ 2.002A_xx ≈ 6-8 G, A_yy ≈ 6-8 G, A_zz ≈ 34-36 GReacts with primary amines; provides information on the dynamics of lysine side chains or modified nucleic acids.
MTSL ((1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) Methanethiosulfonate)MethanethiosulfonateCysteineg_xx ≈ 2.008, g_yy ≈ 2.006, g_zz ≈ 2.002A_xx ≈ 5-7 G, A_yy ≈ 5-7 G, A_zz ≈ 35-37 GThe most common spin label for cysteine residues; extensive data available on its mobility and spectral properties.[6]
4-Maleimido-TEMPO MaleimideCysteineg_xx ≈ 2.009, g_yy ≈ 2.006, g_zz ≈ 2.002A_xx ≈ 6-8 G, A_yy ≈ 6-8 G, A_zz ≈ 34-36 GReacts with sulfhydryl groups to form a stable thioether bond.
Iodoacetamide-PROXYL IodoacetamideCysteineg_xx ≈ 2.009, g_yy ≈ 2.006, g_zz ≈ 2.002A_xx ≈ 5-7 G, A_yy ≈ 5-7 G, A_zz ≈ 34-36 GAnother common cysteine-reactive label, forming a stable thioether linkage.

Note: The g and A tensor values are approximate and can vary depending on the local environment, temperature, and solvent.

The EPR spectrum of 4-Isocyanato-TEMPO, when attached to a biomolecule, will exhibit line shapes characteristic of the mobility of the TEMPO moiety. In a relatively unconstrained environment, the label will tumble rapidly, resulting in three sharp, well-resolved hyperfine lines in the EPR spectrum. Conversely, if the label's motion is restricted due to interactions with the local protein or nucleic acid structure, the spectral lines will broaden. The degree of this broadening provides a measure of the rotational correlation time (τc), which is the average time it takes for the molecule to rotate by one radian.[7]

Qualitative comparisons have shown that for nucleic acids, TEMPO-based labels like 4-isocyanato-TEMPO are considered more flexible than some other labels, such as isoindoline-derived nitroxides. This increased flexibility can be a disadvantage in studies where a more rigid attachment is desired to accurately report on the dynamics of the macromolecule itself.

Experimental Protocols

General Protocol for Site-Directed Spin Labeling of Proteins

The following is a generalized protocol for the covalent modification of a protein with a nitroxide spin label. Specific conditions, such as incubation times and temperatures, may need to be optimized for the particular protein and spin label used.

experimental_workflow cluster_prep Protein Preparation cluster_labeling Spin Labeling cluster_purification Purification cluster_analysis EPR Analysis P_prep Prepare protein solution in appropriate buffer Reduce Reduce disulfide bonds (if targeting cysteine) with DTT or TCEP P_prep->Reduce Incubate Incubate protein with excess spin label (e.g., 10-fold molar excess) Reduce->Incubate SL_prep Prepare spin label stock solution (e.g., in DMSO or acetonitrile) SL_prep->Incubate Purify Remove excess, unreacted spin label (e.g., via dialysis, gel filtration, or spin column) Incubate->Purify Concentrate Concentrate labeled protein to desired concentration Purify->Concentrate EPR Acquire EPR spectrum Concentrate->EPR logical_relationship cluster_factors Influencing Factors cluster_dynamics Biomolecular Dynamics cluster_spectra EPR Spectral Outcome SL_props Spin Label Properties (Structure, Flexibility) Mobility Spin Label Mobility (Rotational Correlation Time, τc) SL_props->Mobility Attachment Attachment Chemistry (Linker Length, Rigidity) Attachment->Mobility Environment Local Environment (Polarity, Steric Hindrance, H-bonding) Environment->Mobility g_A_values g and A tensor values Environment->g_A_values Lineshape EPR Lineshape (Broadening, Anisotropy) Mobility->Lineshape

References

Unveiling the Genotoxic Profile of TEMPO and Its Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data reveals notable differences in the genotoxic potential of the stable nitroxide radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives. This guide synthesizes findings from key genotoxicity assays to provide researchers, scientists, and drug development professionals with a comparative overview of these widely used compounds. The data presented herein is crucial for informed decision-making in the selection and application of TEMPO-based molecules in various research and pharmaceutical contexts.

Executive Summary

Recent studies have systematically evaluated the genotoxicity of TEMPO and three of its derivatives: 4-hydroxy-TEMPO, 4-oxo-TEMPO, and 4-methoxy-TEMPO. The primary assays used for this comparison were the Mouse Lymphoma Assay (MLA) and the Comet assay, which assess mutagenicity and DNA strand breakage, respectively. The findings indicate that all four compounds are cytotoxic and genotoxic to varying degrees. A key observation is that metabolic activation (in the presence of a liver S9 fraction) significantly enhances the cytotoxicity and/or mutagenicity of these nitroxides.[1][2] Furthermore, the mode of action for all four compounds has been classified as clastogenic, meaning they induce structural chromosome damage.[1][2]

Comparative Genotoxicity Data

The following tables summarize the quantitative data from the Mouse Lymphoma Assay (MLA) and the Comet assay for TEMPO and its derivatives. These results highlight the differences in mutagenic and DNA-damaging potential among the tested compounds.

Table 1: Mutagenicity in the Mouse Lymphoma Assay (MLA)

The MLA was conducted on L5178Y/Tk+/- mouse lymphoma cells. A positive response is indicated by a mutant frequency (MF) that exceeds the global evaluation factor (GEF) of 126 x 10⁻⁶.[1]

CompoundConcentration (mM)Metabolic Activation (S9)Relative Total Growth (%)Mutant Frequency (x 10⁻⁶)Positive Response
TEMPO 2.0+16 ± 2473 ± 35Yes
3.0-19 ± 1208 ± 20Yes
4-hydroxy-TEMPO 5.0+17 ± 2703 ± 103Yes
10.0-13 ± 2499 ± 42Yes
4-oxo-TEMPO 2.5+18 ± 2684 ± 103Yes
4.0-18 ± 2417 ± 53Yes
4-methoxy-TEMPO 6.0+18 ± 2654 ± 140Yes
10.0-12 ± 1385 ± 40Yes

Data extracted from Guo et al., 2018.[1]

Table 2: DNA Damage in the Comet Assay

The Comet assay was performed on L5178Y/Tk+/- mouse lymphoma cells to detect DNA strand breaks. The percentage of DNA in the comet tail is indicative of the level of DNA damage.

CompoundConcentration (mM)% DNA in Tail (Mean ± SD)
TEMPO 2.0~18
3.0~28
4-hydroxy-TEMPO 4.0~12
8.0~22
4-oxo-TEMPO 3.0~15
5.0~25
4-methoxy-TEMPO 6.0~10
10.0~20

Data estimated from graphical representations in Guo et al., 2018.[1]

Potency Ranking

Based on benchmark dose (BMD) analysis, the potency for inducing DNA damage in the Comet assay was ranked as follows: TEMPO > 4-oxo-TEMPO > 4-hydroxy-TEMPO > 4-methoxy-TEMPO .[1] Interestingly, the mutagenicity ranking in the MLA with metabolic activation differed, indicating that the structural modifications on the TEMPO molecule influence its mutagenic and DNA-damaging potentials differently.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Mouse Lymphoma Assay (MLA)

The microwell version of the MLA was performed in accordance with OECD Test Guideline 490.[1]

  • Cell Line: L5178Y/Tk+/- -3.7.2C mouse lymphoma cells were used.[1]

  • Cell Culture: Cells were maintained in a growth medium containing 10% horse serum and were periodically cleansed of pre-existing Tk-/- mutants.[1]

  • Treatment: 6 x 10⁶ cells were exposed to various concentrations of the test compounds for 4 hours at 37°C.[1] The treatment was conducted both in the absence and presence of a 1% S9 mix for metabolic activation.[1] The vehicle control was DMSO at a final concentration of 1%.[1]

  • Phenotypic Expression: After treatment, cells were washed and cultured for 2 days to allow for the expression of the Tk-deficient phenotype.[1]

  • Mutant Selection: Mutant cells were selected by plating in 96-well plates with a medium containing a selective agent.[1] For plating efficiency determination, cells were plated at approximately 1.6 cells per well in non-selective medium.[1]

  • Incubation and Scoring: Plates were incubated for 11 days at 37°C in a humidified incubator with 5% CO₂.[1] Mutant colonies were then counted and categorized as large or small.[1]

  • Data Analysis: Cytotoxicity was expressed as Relative Total Growth (RTG), and mutagenicity was expressed as Mutant Frequency (MF).[1]

Comet Assay (Single Cell Gel Electrophoresis)

This assay was conducted to measure DNA single- and double-strand breaks.[3]

  • Cell Line and Treatment: L5178Y/Tk+/- mouse lymphoma cells were treated with the test compounds for 4 hours.[4]

  • Cell Preparation: Following exposure, cells were washed with cold phosphate-buffered saline (PBS).[1]

  • Electrophoresis: The single-cell gel electrophoresis was performed using a commercial kit according to the manufacturer's protocol.[1]

  • Data Analysis: The percentage of DNA in the tails of more than 300 cells for each concentration was scored using analysis software.[1]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for in vitro genotoxicity testing, incorporating the key stages of the Mouse Lymphoma Assay and the Comet Assay.

Genotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Genotoxicity Assays cluster_mla_steps MLA Steps cluster_comet_steps Comet Assay Steps CellCulture 1. Cell Culture (e.g., L5178Y Mouse Lymphoma Cells) CompoundPrep 2. Prepare Test Compounds (TEMPO & Derivatives) Treatment_S9 3a. Treatment with S9 (Metabolic Activation) CompoundPrep->Treatment_S9 Treatment_noS9 3b. Treatment without S9 CompoundPrep->Treatment_noS9 MLA Mouse Lymphoma Assay (MLA) Treatment_S9->MLA Comet Comet Assay Treatment_S9->Comet Treatment_noS9->MLA Treatment_noS9->Comet Expression 4a. Phenotypic Expression (2 days) Lysis 4b. Cell Lysis Selection 5a. Mutant Selection Expression->Selection Scoring_MLA 6a. Colony Scoring & Mutant Frequency Selection->Scoring_MLA Analysis 7. Data Analysis & Comparison Scoring_MLA->Analysis Electrophoresis 5b. Electrophoresis Lysis->Electrophoresis Scoring_Comet 6b. DNA Damage Scoring (% Tail DNA) Electrophoresis->Scoring_Comet Scoring_Comet->Analysis

References

A Comparative Guide to the Performance of Immobilized TEMPO Catalysts for Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency, stability, and reusability of catalysts are paramount. (2,2,6,6-Tetrachloro-1-piperidinyloxy), or TEMPO, is a highly efficient and selective metal-free catalyst for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. However, its homogeneous nature presents challenges in separation and reuse. Immobilization of TEMPO onto solid supports offers a promising solution, enhancing catalyst stability and enabling its recovery and recycling. This guide provides an objective comparison of the performance of TEMPO immobilized on various supports, supported by experimental data and detailed protocols to aid in the selection and evaluation of the optimal catalytic system for specific applications.

Performance Comparison of Immobilized TEMPO Catalysts

The choice of support material significantly influences the performance of the immobilized TEMPO catalyst. Key performance indicators include catalytic activity (yield, turnover number, and turnover frequency), stability, reusability, and selectivity. This section provides a comparative summary of TEMPO immobilized on three common supports: polymers, silica, and activated carbon.

Catalytic Activity

The catalytic activity of immobilized TEMPO is a measure of its efficiency in converting alcohols to the desired carbonyl compounds. It is typically evaluated based on the product yield achieved in a specific reaction time, as well as the turnover number (TON) and turnover frequency (TOF).

Support MaterialImmobilization MethodSubstrateOxidantReaction TimeYield (%)TONTOF (h⁻¹)Reference
Polymer (Monolith) Covalent attachment of 4-amino-TEMPOBenzyl alcoholm-CPBA10 min601272[1]
Silica (Mesoporous) Covalent attachment via "click-chemistry"Benzyl alcohol(Diacetoxyiodo)benzeneNot Specifiedup to 89Not SpecifiedNot Specified[2]
Activated Carbon Ozonation and reductive aminationBenzyl alcoholO₂Not Specified>951465Not Specified
Polymer (Polystyrene) Ionic liquid bridgeBenzyl alcoholNaClO/NaBr~90 min>90Not SpecifiedNot Specified[3]
Metal-Organic Framework (MOF) Post-synthetic modificationBenzyl alcoholO₂1.5 h>99Not SpecifiedNot Specified[4]

Note: Direct comparison of performance metrics should be approached with caution due to the significant variations in reaction conditions, including the type and amount of oxidant, solvent, temperature, and catalyst loading across different studies.

Stability and Reusability

A critical advantage of immobilized catalysts is their potential for reuse over multiple reaction cycles. Stability is assessed by monitoring the catalyst's performance over repeated uses and by quantifying the leaching of the active species from the support.

Support MaterialReusability (Number of Cycles)Performance after ReuseLeaching Test FindingsReference
Polymer (Monolith) 6No deactivation observed after six uses.Not explicitly detailed.[1]
Silica (Mesoporous) Long-term tests conducted in continuous flow.Decomposition pathway of TEMPO due to the co-catalyst was observed.Not explicitly detailed.[2]
Activated Carbon Extended catalyst lifetime observed in continuous flow.Not explicitly detailed.Not explicitly detailed.
Polymer (Polystyrene) 30Conversion ratio above 90% for 30 consecutive recycles.Not explicitly detailed.[3]
Metal-Organic Framework (MOF) 5No loss of catalytic activity or crystallinity after five cycles.Not explicitly detailed.[2]
Selectivity

Selectivity is a crucial performance metric, particularly in the synthesis of complex molecules where multiple functional groups are present. Immobilized TEMPO catalysts generally exhibit high selectivity for the oxidation of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. Some systems also demonstrate selectivity for primary over secondary alcohols.[5]

Support MaterialSubstrate(s)Key Selectivity FindingsReference
Polymer (Monolith) Benzyl alcoholBenzaldehyde selectivity of 94%.[1]
Cu(I)/TEMPO System DiolsExquisite selectivity for 1° over 2° alcohols.[5]
Bicyclic Nitroxyl Derivatives (e.g., AZADO, ABNO) 1° and 2° alcoholsCan exhibit different selectivity patterns compared to TEMPO, sometimes favoring the oxidation of 2° alcohols.[6]

Experimental Protocols

To ensure a standardized and reproducible evaluation of immobilized TEMPO catalysts, detailed experimental protocols are essential.

General Protocol for Aerobic Alcohol Oxidation

This protocol describes a typical procedure for the oxidation of a primary alcohol to an aldehyde using an immobilized TEMPO catalyst and aerobic oxidation.

  • Catalyst Preparation: The immobilized TEMPO catalyst is prepared according to the specific procedure for the chosen support material (e.g., covalent attachment to a polymer resin, grafting onto silica, or impregnation on activated carbon).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an air or oxygen inlet, the immobilized TEMPO catalyst (typically 1-10 mol% of TEMPO) is suspended in a suitable solvent (e.g., acetonitrile, dichloromethane, or toluene).

  • Addition of Reagents: The alcohol substrate is added to the suspension. For aerobic oxidation, a co-catalyst system, such as a copper(I) salt (e.g., CuBr) and a ligand (e.g., 2,2'-bipyridine), is often required.[7]

  • Reaction Conditions: The reaction mixture is stirred vigorously at a specific temperature (often room temperature to 80°C) under an atmosphere of air or oxygen.

  • Monitoring the Reaction: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion of the reaction, the immobilized catalyst is separated by filtration. The filtrate is then subjected to a standard work-up procedure, which may include washing with aqueous solutions, drying over an anhydrous salt, and removal of the solvent under reduced pressure.

  • Purification: The crude product is purified by techniques such as column chromatography, distillation, or recrystallization.

Protocol for Catalyst Reusability Test
  • Initial Reaction: Perform the alcohol oxidation reaction as described in the general protocol.

  • Catalyst Recovery: After the reaction, recover the immobilized catalyst by filtration.

  • Washing and Drying: Wash the recovered catalyst with a suitable solvent to remove any adsorbed products and byproducts. Dry the catalyst under vacuum.

  • Subsequent Cycles: Use the recovered and dried catalyst for a new batch of the same reaction under identical conditions.

  • Performance Evaluation: Analyze the product yield and selectivity for each cycle. A stable catalyst should maintain its performance over multiple cycles with minimal loss of activity.

Protocol for Leaching Test

A leaching test is crucial to determine the stability of the immobilization and to ensure that the observed catalysis is truly heterogeneous.

  • Reaction Under Standard Conditions: Run the catalytic reaction for a specific period (e.g., until approximately 50% conversion is achieved).

  • Catalyst Removal: Stop the reaction and rapidly remove the solid catalyst from the reaction mixture by hot filtration or centrifugation.

  • Continued Reaction of the Filtrate: Continue to heat and stir the filtrate (the reaction solution without the solid catalyst) under the same reaction conditions.

  • Monitoring for Further Conversion: Monitor the filtrate for any further conversion of the substrate to the product.

  • Analysis: If no significant further reaction occurs in the filtrate, it indicates that the active catalytic species did not leach from the support into the solution, confirming the heterogeneous nature of the catalyst.

Visualizing Key Processes

Diagrams created using the DOT language provide a clear visual representation of complex chemical pathways and experimental workflows.

Catalytic Cycle of TEMPO-Mediated Alcohol Oxidation

G TEMPO TEMPO (Nitroxyl Radical) Oxoammonium Oxoammonium Cation TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Alcohol Oxidation Alcohol RCH₂OH Oxoammonium->Alcohol H-abstraction Hydroxylamine->TEMPO Re-oxidation Aldehyde RCHO Alcohol->Aldehyde Oxidant Primary Oxidant (e.g., NaOCl, O₂/Cu(I)) Oxidant->TEMPO Regeneration Reduced_Oxidant Reduced Oxidant Oxidant->Reduced_Oxidant

Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.

Workflow for Evaluating Immobilized TEMPO Catalysts

G start Start: Select Immobilized TEMPO Catalyst Candidate synthesis Catalyst Synthesis and Characterization (FT-IR, TGA, SEM, etc.) start->synthesis activity Catalytic Activity Test (Yield, TON, TOF) synthesis->activity selectivity Selectivity Assessment (e.g., primary vs. secondary alcohol) activity->selectivity reusability Reusability Study (Multiple Cycles) activity->reusability analysis Data Analysis and Performance Comparison selectivity->analysis leaching Leaching Test reusability->leaching leaching->analysis decision Decision: Optimal Catalyst for Application analysis->decision

Caption: Workflow for evaluating immobilized TEMPO catalysts.

References

Comparative Guide to the Cross-Reactivity of 4-Isocyanato-TEMPO for Spin Labeling Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of the spin labeling reagent 4-Isocyanato-TEMPO. It is designed to offer an objective comparison of its performance against other common spin labels, supported by experimental data and detailed protocols to aid in the design and execution of site-directed spin labeling (SDSL) experiments.

Introduction to 4-Isocyanato-TEMPO in Spin Labeling

4-Isocyanato-TEMPO is a nitroxide spin label that possesses a reactive isocyanate group (-N=C=O). This functional group allows for the covalent attachment of the TEMPO moiety to biomolecules, primarily proteins, enabling the study of their structure, dynamics, and interactions using Electron Paramagnetic Resonance (EPR) spectroscopy. The isocyanate group exhibits reactivity towards several nucleophilic amino acid side chains, making it a versatile tool for SDSL. However, this reactivity profile also necessitates a thorough understanding of its cross-reactivity to ensure specific and efficient labeling.

Reactivity and Selectivity of 4-Isocyanato-TEMPO

The isocyanate group of 4-Isocyanato-TEMPO primarily reacts with primary amines and, to a lesser extent, with other nucleophilic functional groups present in proteins. The reactivity is highly dependent on the pH of the reaction buffer, which influences the nucleophilicity of the target amino acid residues.

Primary Reaction Targets:

  • N-terminal α-amines: The primary amine at the N-terminus of a polypeptide chain is a principal target for 4-Isocyanato-TEMPO. This reaction forms a stable urea (B33335) linkage.

  • Lysine (B10760008) (Lys) ε-amines: The ε-amino group of lysine residues is also highly reactive towards isocyanates, resulting in the formation of a stable urea bond.

Secondary and Potential Cross-Reactivity Targets:

  • Cysteine (Cys) sulfhydryl groups: The thiol group of cysteine can react with isocyanates to form a thiocarbamate linkage. However, this bond is generally less stable than the urea linkage and can be reversible.

  • Serine (Ser), Threonine (Thr), and Tyrosine (Tyr) hydroxyl groups: The hydroxyl groups of these amino acids can react with isocyanates to form less stable urethane (B1682113) linkages. This reaction is generally slower than the reaction with amines.

  • Arginine (Arg) guanidinium (B1211019) group: Some studies have indicated that the guanidinium group of arginine can also exhibit reactivity towards isocyanates.

pH-Dependence of Reactivity

The pH of the labeling reaction is a critical parameter for controlling the selectivity of 4-Isocyanato-TEMPO.

  • Neutral to Slightly Basic pH (7.0-8.5): In this pH range, the N-terminal α-amino group is generally more nucleophilic than the ε-amino group of lysine, allowing for a degree of preferential labeling at the N-terminus. The sulfhydryl group of cysteine is also reactive at this pH.

  • Basic pH (8.5-9.5): At higher pH values, the ε-amino group of lysine becomes deprotonated and thus more nucleophilic, favoring the labeling of lysine residues. However, the rate of hydrolysis of the isocyanate group also increases significantly at higher pH, which can reduce labeling efficiency.

Comparison with Alternative Spin Labels

The choice of spin label is crucial for the success of an SDSL experiment. Below is a comparison of 4-Isocyanato-TEMPO with other commonly used spin labels.

Feature4-Isocyanato-TEMPOMaleimide-TEMPOMethanethiosulfonate Spin Label (MTSL)
Primary Target(s) N-terminal amines, LysineCysteineCysteine
Secondary Target(s) Cysteine, Serine, Threonine, TyrosineCan react with Lysine at high pH-
Bond Type Urea (amines), Thiocarbamate (thiols)ThioetherDisulfide
Bond Stability Urea: Very Stable; Thiocarbamate: ReversibleStable, but can undergo retro-Michael additionStable, but reducible
Optimal pH 7.0-9.5 (tunable selectivity)6.5-7.57.0-8.5
Key Advantage Versatility in targeting different residues.High specificity for cysteine.High specificity and reactivity for cysteine.
Key Disadvantage Potential for cross-reactivity, hydrolysis at high pH.Potential for off-target reaction with lysine.Limited to cysteine labeling.

Experimental Protocols

General Considerations
  • Buffer Selection: It is crucial to use amine-free buffers such as phosphate, borate, or carbonate-bicarbonate buffers to prevent the buffer components from reacting with the isocyanate. Buffers containing primary or secondary amines, like Tris or glycine, must be avoided.

  • Reagent Preparation: 4-Isocyanato-TEMPO should be dissolved in an anhydrous organic solvent such as DMSO or DMF immediately before use to minimize hydrolysis.

  • Protein Preparation: The protein of interest should be in a suitable amine-free buffer. If targeting cysteine residues is not desired, they can be blocked prior to labeling.

Protocol 1: Labeling of Primary Amines (N-terminus and Lysine)
  • Protein Preparation: Dialyze the purified protein against the chosen amine-free labeling buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).

  • Reagent Preparation: Prepare a stock solution of 4-Isocyanato-TEMPO (e.g., 100 mM) in anhydrous DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the 4-Isocyanato-TEMPO solution to the protein solution while gently vortexing. The optimal molar excess may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Removal of Unreacted Label: Remove the unreacted spin label by dialysis, size-exclusion chromatography, or a desalting column.

  • Verification: Confirm labeling efficiency using mass spectrometry or EPR spectroscopy.

Protocol 2: Preferential Labeling of the N-terminus
  • Follow the general procedure outlined in Protocol 1, but perform the labeling reaction at a lower pH, typically between 7.0 and 7.5.

  • A lower molar excess of 4-Isocyanato-TEMPO (e.g., 5- to 10-fold) may also favor N-terminal modification.

Mandatory Visualizations

Reaction_Mechanism cluster_amines Primary Amines cluster_others Other Nucleophiles TEMPO_NCO 4-Isocyanato-TEMPO N_terminus N-terminal α-amine TEMPO_NCO->N_terminus Urea Bond (Stable) Lysine Lysine ε-amine TEMPO_NCO->Lysine Urea Bond (Stable) Cysteine Cysteine (-SH) TEMPO_NCO->Cysteine Thiocarbamate (Reversible) Ser_Thr_Tyr Ser/Thr/Tyr (-OH) TEMPO_NCO->Ser_Thr_Tyr Urethane (Less Stable) Protein Protein

Caption: Reaction of 4-Isocyanato-TEMPO with protein functional groups.

Experimental_Workflow start Start protein_prep Protein Preparation (Amine-free buffer) start->protein_prep labeling Labeling Reaction (Controlled pH and Molar Excess) protein_prep->labeling reagent_prep 4-Isocyanato-TEMPO Stock Solution (in DMSO) reagent_prep->labeling purification Removal of Unreacted Label (Dialysis / SEC) labeling->purification analysis Analysis (Mass Spec / EPR) purification->analysis end End analysis->end

Caption: General workflow for protein labeling with 4-Isocyanato-TEMPO.

Spin_Label_Selection start Target Residue? cysteine Cysteine start->cysteine Yes amine Amine (Lys/N-term) start->amine No maleimide Use Maleimide-TEMPO or MTSL cysteine->maleimide other Other amine->other No isocyanate Use 4-Isocyanato-TEMPO amine->isocyanate consider Consider alternative labeling strategies other->consider

Caption: Decision tree for selecting a spin labeling reagent.

Conclusion

4-Isocyanato-TEMPO is a valuable tool for site-directed spin labeling, offering the flexibility to target primary amines at the N-terminus and on lysine residues. Its reactivity is tunable by adjusting the reaction pH, allowing for a degree of selectivity. However, researchers must be mindful of its potential cross-reactivity with other nucleophilic amino acids and the competing hydrolysis reaction. Careful consideration of the experimental conditions, particularly the choice of buffer and pH, is essential for achieving specific and efficient labeling. When compared to more specific reagents like Maleimide-TEMPO or MTSL for cysteine labeling, 4-Isocyanato-TEMPO provides a complementary approach for probing different sites within a protein structure.

A Head-to-Head Comparison of Amine-Reactive Probes for Bioconjugation: Benchmarking 4-Isocyanato-TEMPO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to label proteins and other biomolecules, the choice of an amine-reactive probe is critical for successful conjugation. This guide provides a detailed comparison of 4-Isocyanato-TEMPO with other common amine-reactive probes, focusing on their chemical reactivity, the stability of the resulting linkage, and general performance in bioconjugation applications. The information presented is based on established chemical principles and available data to assist in the selection of the most appropriate reagent for your research needs.

Introduction to Amine-Reactive Probes

Amine-reactive probes are indispensable tools in chemical biology and drug development for the covalent modification of proteins, peptides, and other biomolecules. These reagents primarily target the primary amino groups of lysine (B10760008) residues and the N-terminus of proteins. The selection of an appropriate amine-reactive probe depends on several factors, including the desired stability of the resulting conjugate, the reaction conditions, and the specific application. This guide focuses on 4-Isocyanato-TEMPO, a spin-labeling reagent, and compares its performance characteristics against two other widely used classes of amine-reactive probes: N-hydroxysuccinimide (NHS) esters and isothiocyanates.

Comparative Analysis of Amine-Reactive Probes

The performance of an amine-reactive probe can be evaluated based on its reactivity, the stability of the covalent bond it forms, and its susceptibility to hydrolysis. Below is a comparative overview of 4-Isocyanato-TEMPO, NHS-ester-TEMPO, and Isothiocyanate-TEMPO.

Chemical Reactivity and Linkage Stability

dot

cluster_isocyanate 4-Isocyanato-TEMPO cluster_nhs NHS-ester-TEMPO cluster_isothiocyanate Isothiocyanate-TEMPO Isocyanate R-N=C=O Urea (B33335) R-NH-CO-NH-Protein Isocyanate->Urea + Protein-NH₂ Amine1 Protein-NH₂ NHS_ester R-CO-O-NHS Amide R-CO-NH-Protein NHS_ester->Amide + Protein-NH₂ Amine2 Protein-NH₂ Isothiocyanate R-N=C=S Thiourea (B124793) R-NH-CS-NH-Protein Isothiocyanate->Thiourea + Protein-NH₂ Amine3 Protein-NH₂ A Prepare Protein Solution (e.g., BSA in amine-free buffer) C Adjust pH of Protein Solution (typically pH 8.0-9.0) A->C 1 B Prepare Probe Stock Solution (in anhydrous DMSO or DMF) D Add Probe to Protein Solution B->D 3 C->D 2 E Incubate Reaction Mixture (e.g., 1-2 hours at room temperature) D->E 4 F Purify Labeled Protein (e.g., size-exclusion chromatography) E->F 5 G Characterize Conjugate (e.g., determine Degree of Labeling) F->G 6

A Researcher's Guide to Spin Labeling Reagents: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of structural biology, this guide provides an objective comparison of commonly used spin labeling reagents. By examining performance data and cost, this resource aims to facilitate informed decisions for site-directed spin labeling (SDSL) experiments.

Spin labeling, in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for elucidating the structure, dynamics, and interactions of biomolecules. The choice of spin label is a critical determinant of experimental success, influencing not only the quality of the spectroscopic data but also the overall cost and effort of the research. This guide offers a comparative analysis of various commercially available spin labeling reagents, focusing on their chemical reactivity, performance in EPR experiments, and associated costs.

Nitroxide Spin Labels: The Workhorses of SDSL

Nitroxide-based spin labels are the most widely used class of reagents for SDSL due to their stability and sensitivity to the local environment. They are typically employed to modify cysteine residues introduced at specific sites within a protein.

Thiol-Reactive Nitroxides: A Head-to-Head Comparison

The most common strategy for protein spin labeling involves the specific modification of cysteine residues. Several nitroxide reagents with different reactive groups are available for this purpose. Below is a comparison of four widely used cysteine-reactive nitroxide spin labels: MTSL, IDSL, MPSL, and IPSL.

Spin LabelReactive GroupLinkage to CysteineApprox. Price (USD/mg)Key BenefitsKey Drawbacks
MTSL MethanethiosulfonateDisulfide bond$2 - $10[1]High reactivity, good labeling efficiency for accessible cysteines.[2][3]Linkage is susceptible to reduction.[2] Can exhibit multiple conformations, leading to broader distance distributions.[2]
IDSL DisulfideDisulfide bond~$15 - $25Shortest and most rigid linker, leading to narrower distance distributions and potentially higher resolution structural data.[2]Requires a large excess for efficient labeling due to the disulfide exchange equilibrium.[4]
MPSL Maleimide (B117702)Thioether bond~$10 - $20Forms a stable, reduction-resistant thioether bond.[4]Can be more sterically demanding than MTSL. May require additional purification steps to remove unreacted label.[2]
IPSL Iodoacetamide (B48618)Thioether bond~$10 - $20Forms a stable thioether bond. Can be more selective than maleimides.[4]Generally less reactive than MTSL and maleimides, may require longer incubation times or higher excess of label.[4]

Performance Insights from Experimental Data:

A comparative study on the protein GB1 highlighted significant differences in the labeling efficiency and the resulting distance distributions of these four labels.[2]

  • MTSL provided good labeling efficiency even at a low label-to-cysteine ratio. However, it can show bimodal distance distributions, which may complicate data interpretation.[2]

  • IDSL , with its short and rigid linker, yielded the narrowest distance distributions, which is highly advantageous for high-resolution structural studies. Its main drawback is the need for a large excess of the label to achieve high labeling efficiency.[2]

  • MPSL also provided good labeling yields but may require more rigorous purification to remove unreacted label.[2]

  • IPSL showed good labeling efficiency after overnight incubation and was easily purified.[2]

Beyond Nitroxides: Expanding the Spin Labeling Toolkit

While nitroxides are dominant, other classes of spin labels offer unique advantages for specific applications.

Trityl Radicals: For In-Cell EPR and High-Temperature Studies

Trityl radicals, also known as triarylmethyl radicals, are carbon-centered radicals that offer several advantages over nitroxides.

Spin Label ClassApprox. Price (USD/mg)Key BenefitsKey Drawbacks
Trityl Radicals ~$50 - $100+Narrower EPR spectra leading to higher sensitivity. Longer relaxation times, enabling measurements at physiological temperatures and in-cell.[5] More resistant to reduction than nitroxides.[5]Can be more sterically bulky than nitroxides, potentially perturbing protein structure. Labeling protocols can be more challenging and may require optimization to avoid aggregation and non-specific labeling.
Gadolinium (Gd³⁺) Tags: For Long-Range Distance Measurements

Gadolinium-based tags are becoming increasingly popular for measuring long distances in biomolecules.

Spin Label ClassApprox. Price (USD/mg)Key BenefitsKey Drawbacks
Gadolinium (Gd³⁺) Tags Varies widely based on chelatorHigh electron spin (S=7/2) provides high sensitivity, especially at high EPR frequencies.[6][7] Enable measurement of longer distances than nitroxides.[7]The chelating tag required to bind Gd³⁺ is significantly larger than nitroxide labels. Labeling strategies often involve conjugation of a Gd³⁺-chelator complex to the protein.

Experimental Protocols

Successful spin labeling requires careful execution of the labeling and purification steps. Below are generalized protocols for cysteine-reactive spin labeling.

General Protocol for Cysteine-Directed Spin Labeling

This workflow is applicable to most cysteine-reactive spin labels, with specific modifications for each reagent.

experimental_workflow cluster_prep Protein Preparation cluster_labeling Spin Labeling cluster_purification Purification cluster_analysis Analysis Protein Purified Protein with Single Cysteine Reduce Reduction of Disulfides (e.g., with DTT or TCEP) Protein->Reduce Remove_Reducing Removal of Reducing Agent (e.g., Desalting Column) Reduce->Remove_Reducing Add_Label Incubation with Excess Spin Label Remove_Reducing->Add_Label Remove_Excess Removal of Unreacted Spin Label (e.g., Dialysis, Size Exclusion Chromatography) Add_Label->Remove_Excess QC Quality Control (e.g., Mass Spectrometry, CW-EPR) Remove_Excess->QC EPR EPR Spectroscopy (e.g., PELDOR/DEER) QC->EPR

A generalized workflow for site-directed spin labeling of proteins.

Key Methodological Considerations:

  • Reduction of Cysteines: Prior to labeling, it is crucial to reduce any existing disulfide bonds to ensure the availability of free thiol groups. This is typically achieved by incubation with dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

  • Removal of Reducing Agent: The reducing agent must be completely removed before adding the spin label to prevent its reaction with the label. Desalting columns are commonly used for this purpose.

  • Labeling Reaction: The protein is incubated with a molar excess of the spin labeling reagent. The optimal molar excess, incubation time, and temperature depend on the specific reagent and the accessibility of the cysteine residue.[2]

  • Purification: After the labeling reaction, it is essential to remove any unreacted spin label, which can interfere with subsequent EPR measurements. This is typically achieved by dialysis or size-exclusion chromatography.

  • Quality Control: The success of the labeling reaction should be verified. Mass spectrometry can confirm the covalent attachment of the label, and continuous-wave (CW) EPR can be used to estimate the labeling efficiency.

Specific Protocols:
  • MTSL Labeling: A 5- to 20-fold molar excess of MTSL is typically incubated with the protein for 1-4 hours at room temperature or overnight at 4°C.[8] The reaction is performed in a buffer at a pH of around 7.

  • Maleimide Labeling: A 10- to 20-fold molar excess of the maleimide spin label is often used. The reaction is typically carried out at pH 7.0-7.5 for 2 hours to overnight.[9]

  • Iodoacetamide Labeling: The reaction with iodoacetamide is generally slower than with maleimides and is also performed at a slightly alkaline pH (7.5-8.5).

Visualizing the Logic: The Site-Directed Spin Labeling Process

The following diagram illustrates the logical flow of a typical site-directed spin labeling experiment, from initial protein engineering to the final data analysis.

sds_workflow start Start: Target Protein mutagenesis Site-Directed Mutagenesis (Introduce Cysteine) start->mutagenesis expression Protein Expression and Purification mutagenesis->expression labeling Spin Labeling Reaction expression->labeling purification Purification of Labeled Protein labeling->purification epr_acq EPR Data Acquisition (CW-EPR, PELDOR/DEER) purification->epr_acq data_analysis Data Analysis (Distance Distribution) epr_acq->data_analysis structure Structural Modeling and Interpretation data_analysis->structure

Logical flow of a site-directed spin labeling experiment.

Conclusion

The selection of a spin labeling reagent is a multifaceted decision that requires careful consideration of the specific research question, the properties of the target biomolecule, and the available resources. For routine applications where high labeling efficiency is paramount, MTSL remains a cost-effective and reliable choice. For studies demanding high-resolution distance measurements, the narrower distributions afforded by IDSL may justify the higher cost and more demanding labeling conditions. When stability in reducing environments is critical, the thioether linkage formed by MPSL and IPSL offers a significant advantage. For pioneering applications in more complex biological environments, such as in-cell EPR, the unique properties of trityl radicals and gadolinium tags open up new avenues of investigation, albeit at a higher initial cost and with more complex labeling strategies. By understanding the trade-offs between cost and performance for each class of reagent, researchers can optimize their experimental design and maximize the insights gained from their spin labeling studies.

References

A Comparative Guide to 4-Isocyanato-TEMPO: Applications in Spin Labeling and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into molecular labeling and modification, 4-Isocyanato-TEMPO stands out as a key reagent. This guide provides an in-depth comparison of 4-Isocyanato-TEMPO with its alternatives, focusing on its primary application in spin-labeling of ribonucleic acid (RNA) for structural and dynamic studies using Electron Paramagnetic Resonance (EPR) spectroscopy. We delve into quantitative performance data, detailed experimental protocols, and potential applications in polymer chemistry and drug delivery.

At a Glance: 4-Isocyanato-TEMPO vs. Alternatives for RNA Labeling

The principal application of 4-Isocyanato-TEMPO is the covalent labeling of 2'-amino-modified RNA. The isocyanate group reacts with the primary amine to form a stable urea (B33335) linkage, tethering the TEMPO nitroxide radical to the RNA backbone. This site-directed spin labeling (SDSL) allows for the measurement of distances and dynamics within the RNA molecule using EPR.

A significant alternative to isocyanate-based labeling involves the use of isothiocyanate-functionalized spin labels, particularly those based on isoindoline (B1297411) nitroxides. These reagents react with 2'-amino groups to form a thiourea (B124793) linkage.

Table 1: Quantitative Comparison of Spin Labeling Reagents for 2'-Amino-RNA
Feature4-Isocyanato-TEMPOIsoindoline-Based Isothiocyanates
Reactive Group Isocyanate (-N=C=O)Isothiocyanate (-N=C=S)
Linkage Formed UreaThiourea
Typical Reaction Temperature -8 °C to Room Temperature37 °C
Reaction pH ~8.6 (Borate Buffer)~8.6 (Borate Buffer)
Labeling Efficiency Generally effective, but can be incomplete for long RNAs due to secondary structures and competing hydrolysis.Reported to be very efficient, potentially quantitative.
Reagent Stability Prone to hydrolysis; requires careful handling.More stable than isocyanates.
Impact on RNA Duplex Thermal Stability (ΔTm) -1 to -5.3 °C (destabilizing)-1.2 to -2.0 °C (less destabilizing)
Stability to Reduction (in cellular extracts) TEMPO label is fully reduced within 10 minutes.Isoindoline labels show significantly higher stability; tetraethyl derivatives can remain largely intact for over 10 hours.

In-Depth Analysis of Applications

Spin Labeling of RNA for EPR Studies

The primary utility of 4-Isocyanato-TEMPO lies in its ability to introduce a paramagnetic center at a specific site in an RNA molecule. This "spin label" provides a powerful tool for investigating:

  • RNA Structure: By labeling two different sites on an RNA molecule, the distance between the two spin labels can be measured using pulsed EPR techniques like DEER (Double Electron-Electron Resonance). This provides crucial distance restraints for determining the three-dimensional structure of RNA.

  • RNA Dynamics: The EPR spectrum of the nitroxide radical is sensitive to its local environment and motional freedom. Changes in the EPR lineshape can reveal information about the conformational dynamics of the RNA, including folding, unfolding, and ligand binding events.

Synthesis of 4-Isocyanato-TEMPO

4-Isocyanato-TEMPO is typically synthesized from 4-amino-TEMPO.

  • Reaction: 4-amino-TEMPO is reacted with diphosgene in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at low temperatures.

  • Purification: The product is typically purified by extraction and solvent evaporation.

Protocol for Spin Labeling of 2'-Amino-Modified RNA with 4-Isocyanato-TEMPO

  • Preparation of RNA: The 2'-amino-modified RNA is synthesized using standard solid-phase phosphoramidite (B1245037) chemistry.

  • Labeling Reaction:

    • Dissolve the 2'-amino-RNA in a suitable buffer (e.g., 100 mM sodium borate (B1201080), pH 8.6).

    • Prepare a fresh solution of 4-Isocyanato-TEMPO in an anhydrous organic solvent (e.g., DMF or DMSO).

    • Add the 4-Isocyanato-TEMPO solution to the RNA solution at a controlled temperature (often starting at -8 °C and slowly warming to room temperature). The reaction is typically carried out for several hours to overnight.

  • Purification of Labeled RNA: The spin-labeled RNA is purified from unreacted label and unlabeled RNA using methods such as ethanol (B145695) precipitation, followed by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • EPR Spectroscopy: The purified, spin-labeled RNA is then prepared for EPR analysis. For distance measurements, doubly labeled RNA is required.

Protocol for Spin Labeling with Isoindoline-Based Isothiocyanates

  • Preparation of RNA: As with the isocyanate protocol, 2'-amino-modified RNA is required.

  • Labeling Reaction:

    • Dissolve the 2'-amino-RNA in a borate buffer (pH 8.6) containing a denaturing agent like DMF (e.g., 50%).

    • Add a solution of the isothiocyanate spin label in DMF.

    • Incubate the reaction at 37 °C for a specified time (e.g., 1-4 hours).

  • Purification: Similar purification methods as for the isocyanate-labeled RNA are used (e.g., DPAGE).

experimental_workflow cluster_synthesis Spin Label Synthesis cluster_labeling RNA Labeling cluster_purification Purification cluster_analysis Analysis s1 4-Amino-TEMPO s3 4-Isocyanato-TEMPO s1->s3 Reaction s2 Diphosgene s2->s3 r2 Spin-Labeled RNA (Crude) s3->r2 r1 2'-Amino-RNA r1->r2 Reaction p1 PAGE / HPLC r2->p1 p2 Purified Spin-Labeled RNA p1->p2 a1 EPR Spectroscopy p2->a1 a2 Structural & Dynamic Data a1->a2 polymer_application cluster_grafting Polymer Grafting cluster_nmp Nitroxide-Mediated Polymerization polyol Polymer with -OH groups grafted_poly TEMPO-Grafted Polymer polyol->grafted_poly tempo_iso 4-Isocyanato-TEMPO tempo_iso->grafted_poly Reaction block_co Block Copolymer grafted_poly->block_co Macroinitiator monomer Monomer monomer->block_co Polymerization drug_delivery_application cluster_conjugation Drug Conjugation cluster_carrier Carrier Functionalization drug Drug with -NH2 or -OH group drug_conjugate TEMPO-Drug Conjugate drug->drug_conjugate tempo_iso 4-Isocyanato-TEMPO tempo_iso->drug_conjugate Reaction carrier Nanoparticle with -NH2 or -OH groups func_carrier TEMPO-Functionalized Carrier carrier->func_carrier tempo_iso2 4-Isocyanato-TEMPO tempo_iso2->func_carrier Reaction

Safety Operating Guide

Personal protective equipment for handling 4-Isocyanato-TEMPO,Technical grade

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Isocyanato-TEMPO, Technical Grade

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 4-Isocyanato-TEMPO, Technical Grade. Given the compound's dual nature as both an isocyanate and a nitroxyl (B88944) radical, stringent adherence to safety protocols is paramount to mitigate potential health risks.

Disclaimer: A Safety Data Sheet (SDS) for 4-Isocyanato-TEMPO from one supplier suggests the substance is not classified as hazardous. However, this is inconsistent with the well-documented hazards of isocyanates, which are known respiratory and skin sensitizers. Therefore, it is imperative to handle this compound with the high degree of caution appropriate for isocyanates.

Quantitative Safety Data
ParameterValueSource
Occupational Exposure Limits (OELs) for Isocyanates (general)
8-hour Time-Weighted Average (TWA)0.02 mg/m³SafeWork NSW
15-minute Short-Term Exposure Limit (STEL)0.07 mg/m³SafeWork NSW
Recommended Glove Materials for Isocyanates
Nitrile RubberBreakthrough time can be short for thin gloves; thicker gloves are recommended.Kimberly Clark
Butyl RubberGenerally provides good resistance to isocyanates.
NeopreneOffers moderate protection.
Glove Breakthrough Time (General Guidance)
Thin gauge disposable gloves (<8-10 mils)Not for continuous chemical contact. Replace immediately upon splash.
Latex glovesNot recommended due to high permeation rates for isocyanates.

Operational Plan: Step-by-Step Guidance

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All handling of 4-Isocyanato-TEMPO must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.

    • Eye Protection: Chemical safety goggles and a face shield are required.

    • Hand Protection: Use chemical-resistant gloves such as butyl rubber or nitrile gloves. Always inspect gloves for integrity before use. Double-gloving is recommended.

    • Body Protection: A lab coat, and for larger quantities or potential for splashing, a chemical-resistant apron or suit is necessary.

    • Respiratory Protection: In addition to a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is essential, especially when handling larger quantities or in case of ventilation failure.

Chemical Handling
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a cool, dry, well-ventilated area, away from incompatible materials such as water, alcohols, amines, and strong bases.

    • The container should be tightly sealed to prevent moisture contamination, which can lead to a dangerous buildup of CO2 gas.

  • Weighing and Dispensing:

    • Perform all weighing and dispensing operations within a chemical fume hood.

    • Use dedicated spatulas and weighing containers.

    • Handle the solid material carefully to avoid generating dust.

Emergency Procedures
  • Spill Management:

    • Minor Spill (<100 mL):

      • Evacuate the immediate area.

      • Wearing full PPE, cover the spill with an inert absorbent material like sand, vermiculite, or commercial sorbent for isocyanates. Do not use sawdust.

      • Collect the absorbed material into an open-top, labeled container for hazardous waste. Do not seal the container tightly to allow for the venting of any CO2 produced during neutralization.

      • Decontaminate the spill area using a suitable neutralization solution (see Disposal Plan).

    • Major Spill (>100 mL):

      • Evacuate the entire laboratory and alert others.

      • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing 4-Isocyanato-TEMPO must be treated as hazardous waste.

Decontamination of Equipment and Work Surfaces
  • Wipe down all surfaces and equipment that may have come into contact with the chemical using a decontamination solution.

  • Decontamination Solution Formulations:

    • Formulation A: 5-10% sodium carbonate, 0.2-0.5% liquid detergent, and 90-95% water.

    • Formulation B: 3-8% concentrated ammonia, 0.2-0.5% liquid detergent, and 90-95% water. (Use with adequate ventilation).

Waste Disposal
  • Solid Waste:

    • Place all contaminated solid waste (e.g., gloves, absorbent materials, pipette tips) into a designated, labeled, open-top hazardous waste container.

    • Add a sufficient amount of decontamination solution to wet the materials thoroughly. Allow to stand for at least 24 hours to ensure complete neutralization before collection by EHS.

  • Liquid Waste:

    • Collect all liquid waste containing 4-Isocyanato-TEMPO in a designated, labeled hazardous waste container.

    • Do not mix with other waste streams.

    • Keep the container in a well-ventilated area, away from heat and incompatible materials.

  • Empty Containers:

    • Triple rinse the empty container with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous waste.

    • Decontaminate the rinsed container with one of the decontamination solutions.

    • Puncture the container to prevent reuse and dispose of it according to your institution's guidelines for hazardous waste containers.

Experimental Protocol: Spin Labeling of 2'-Amino-Modified RNA

This

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。